molecular formula C12H18N2O B1274615 2-Morpholin-4-yl-2-phenylethylamine CAS No. 31466-44-1

2-Morpholin-4-yl-2-phenylethylamine

Cat. No.: B1274615
CAS No.: 31466-44-1
M. Wt: 206.28 g/mol
InChI Key: WSNSRJWLIVDXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-2-phenylethylamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSRJWLIVDXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390161
Record name 2-Morpholin-4-yl-2-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-44-1
Record name 2-Morpholin-4-yl-2-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: Properties, Synthesis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-2-phenylethylamine (CAS: 31466-44-1), a substituted phenethylamine derivative of interest in medicinal chemistry and neuropharmacological research. While empirical data on this specific molecule is limited, its structural architecture, combining a phenethylamine core with a morpholine moiety, allows for a robust, inferred profile based on well-characterized analogs. This document synthesizes available data and established principles to detail its physicochemical properties, propose logical synthetic and analytical methodologies, and contextualize its potential pharmacological mechanism of action. The guide is intended to serve as a foundational resource for researchers exploring this compound as a synthetic building block, a tool for studying neurotransmitter systems, or a scaffold for novel therapeutic agents.[1][2]

Introduction: Structural and Chemical Context

Chemical Identity and Nomenclature

This compound is a specific organic compound that belongs to the broad class of phenethylamines.[3][4] Its formal nomenclature precisely describes its structure: a two-carbon ethylamine chain is attached to a phenyl group at the second carbon, which also holds a bond to the nitrogen atom of a morpholine ring.

  • IUPAC Name: 2-morpholin-4-yl-2-phenylethanamine[1]

  • CAS Number: 31466-44-1[2][5]

  • Molecular Formula: C₁₂H₁₈N₂O[2][5]

  • Synonyms: 2-(Morpholin-4-yl)-2-phenylethan-1-amine[2]

The Phenethylamine and Morpholine Scaffolds: A Duality of Function

The structure of this molecule is best understood by examining its two primary components:

  • The Phenethylamine Backbone: This motif is the foundation for a vast number of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and controlled substances.[6] The phenethylamine core is intrinsically linked to stimulant and psychoactive effects, primarily through its interaction with monoamine neurotransmitter systems.[3][4] It acts as a potent agonist for the trace amine-associated receptor 1 (TAAR1) and can inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters like dopamine and norepinephrine.[3]

  • The Morpholine Ring: The addition of the morpholine ring, a saturated heterocycle, significantly alters the molecule's properties compared to a simple phenethylamine. This ring can enhance the molecule's ability to interact with biological systems, potentially influencing its solubility, metabolic stability, and receptor binding profile.[2] A notable example is phenmetrazine, a morpholine-class stimulant, where the morpholine ring is integral to its pharmacological activity as a norepinephrine-dopamine releasing agent (NDRA).[7][8]

Relevance in Medicinal Chemistry and Research

This compound is primarily recognized as a versatile building block for the synthesis of more complex pharmaceutical agents, especially those targeting neurological disorders.[1][2] Its applications in a research context include:

  • Neurotransmitter Modulation Studies: Serving as a tool to investigate the structure-activity relationships of monoamine releasing agents.[1][2]

  • Scaffold for Drug Discovery: Acting as a starting point for developing novel compounds with tailored affinities for specific transporters or receptors.

  • Biochemical Assays: Use in competitive binding or enzyme inhibition assays to characterize new biological targets.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The experimental data is primarily sourced from chemical suppliers, while computational data provides further insight into its expected behavior in biological systems.

PropertyValueSource
Molecular Weight 206.29 g/mol [2][5]
Appearance Viscous Liquid[2]
Purity ≥ 95% (NMR)[2]
Storage Temperature 0-8 °C[2]
XLogP3 (Computed) 0.5[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
Rotatable Bond Count 3[9]
Topological Polar Surface Area 38.5 Ų[9]

Synthesis and Analytical Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure lends itself to established organic chemistry reactions.

Plausible Synthetic Pathway

A logical and efficient method for its synthesis is the Strecker synthesis, a well-established reaction for producing α-amino acids and their derivatives. This pathway would involve the reaction of benzaldehyde, morpholine, and a cyanide source, followed by reduction of the resulting aminonitrile.

G cluster_reactants Starting Materials cluster_products Products Benzaldehyde Benzaldehyde Aminonitrile α-Aminonitrile Intermediate Benzaldehyde->Aminonitrile Strecker Reaction Morpholine Morpholine Morpholine->Aminonitrile Strecker Reaction KCN Potassium Cyanide KCN->Aminonitrile Strecker Reaction FinalProduct 2-Morpholin-4-yl-2- phenylethylamine Aminonitrile->FinalProduct Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Plausible Strecker synthesis pathway for the target compound.

Proposed Protocol: Analytical Characterization Workflow

For any synthesized or procured batch, a rigorous analytical workflow is essential to confirm identity, purity, and stability. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

G A Sample Preparation (Dilution in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Column Separation (e.g., Acetonitrile/Water + 0.1% Formic Acid) B->C D UV-Vis Detection (Diode Array Detector @ ~254 nm) C->D E Mass Spectrometry Detection (Electrospray Ionization - ESI+) C->E F Data Analysis D->F E->F G Purity Assessment (% Area from UV Chromatogram) F->G H Identity Confirmation (Mass-to-Charge Ratio [M+H]⁺) F->H

Caption: Standard workflow for analytical validation of the compound.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a robust method for the quantification and identification of this compound in a research setting.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent with ESI source.

    • MS Mode: Positive Ionization. Monitor for the protonated molecule [M+H]⁺ at m/z 207.14.

  • Analysis Rationale:

    • C18 Column: The non-polar stationary phase is ideal for retaining the phenyl group, allowing for good separation from polar impurities.

    • Formic Acid: This additive aids in the protonation of the amine groups, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

    • UV and MS Detection: UV detection provides quantitative data based on the chromophore (phenyl ring), while MS provides definitive mass confirmation, ensuring analytical certainty.

Inferred Pharmacological Profile

Direct pharmacological studies on this compound are not available in peer-reviewed literature. However, its structural similarity to phenmetrazine allows for a highly educated inference of its mechanism of action.

The Phenethylamine Precedent: A CNS Stimulant Framework

As a phenethylamine derivative, the compound is expected to act as a central nervous system (CNS) stimulant.[3] The primary mechanism for such compounds involves the modulation of monoamine neurotransmission, specifically affecting dopamine (DA) and norepinephrine (NE) levels in the synapse.[6][10]

Inferred Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent (NDRA)

The compound is a structural analog of phenmetrazine, a well-characterized NDRA.[8][11] It is therefore highly probable that this compound functions by a similar mechanism:

  • Entry into Presynaptic Neuron: The molecule is transported into presynaptic nerve terminals via monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Vesicular Disruption: Inside the neuron, it disrupts the proton gradient of synaptic vesicles via VMAT2, causing neurotransmitters (DA, NE) to be released from the vesicles into the cytoplasm.

  • Transporter Reversal: The resulting increase in cytoplasmic neurotransmitter concentration causes the DAT and NET transporters to reverse their direction of flow, releasing a flood of dopamine and norepinephrine into the synaptic cleft.

This efflux of neurotransmitters leads to the characteristic stimulant effects associated with this class of compounds.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-Morpholin-4-yl- 2-phenylethylamine DAT DAT / NET Compound->DAT Enters via transporter Vesicle Vesicle (VMAT2) DAT->Vesicle Disrupts vesicle storage DA_NE_synapse ↑↑ DA / NE DAT->DA_NE_synapse Neurotransmitter Efflux DA_NE_cyto DA / NE (Cytoplasm) Vesicle->DA_NE_cyto Release to cytoplasm DA_NE_cyto->DAT Induces transporter reversal Receptors Dopamine & Adrenergic Receptors DA_NE_synapse->Receptors Binds to receptors Postsynaptic_Effect Postsynaptic_Effect Receptors->Postsynaptic_Effect Downstream Signaling

Sources

An In-depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine (CAS Number: 31466-44-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-2-phenylethylamine is a versatile organic compound that has garnered interest within the scientific community, particularly in the fields of neuropharmacology and medicinal chemistry.[1][2] Its structure, which incorporates both a phenethylamine backbone and a morpholine ring, suggests its potential to interact with various biological systems. The phenethylamine core is a common feature in many neuroactive compounds, including endogenous neurotransmitters and synthetic drugs, while the morpholine moiety can enhance pharmacological properties such as solubility and metabolic stability.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, potential pharmacological activities, and analytical considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 31466-44-1[3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3]
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine[1]
Appearance Viscous liquidChem-Impex

Synthesis

A general procedure for the synthesis of the intermediate 2-hydroxy-2-phenylethylamines involves the direct reaction of a silylated amine with a styrene oxide derivative.[4] Another approach involves the direct reaction of morpholine with styrene oxide.[5]

Proposed Synthesis Workflow:

G Styrene_Oxide Styrene Oxide Intermediate 2-Morpholin-4-yl-2-phenylethanol Styrene_Oxide->Intermediate Ring-opening reaction Morpholine Morpholine Morpholine->Intermediate Amine_Conversion Conversion to Amine Intermediate->Amine_Conversion e.g., Azide formation followed by reduction Target_Compound This compound Amine_Conversion->Target_Compound Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed): Synthesis of 2-Morpholin-4-yl-2-phenylethanol (Intermediate)

This protocol is adapted from general procedures for the synthesis of similar compounds.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine styrene oxide (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-morpholin-4-yl-2-phenylethanol.

Further conversion of the hydroxyl group to an amine would be required to obtain the final product. This could potentially be achieved through a variety of methods, such as conversion to a leaving group followed by substitution with an amine source, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been extensively characterized in publicly available literature. However, its structural similarity to other phenylethylamines suggests that it may interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7][8] Phenylethylamine derivatives are known to act as central nervous system stimulants by modulating the levels of these key neurotransmitters in the synaptic cleft.[9]

Dopamine Transporter (DAT) Interaction:

Many phenylethylamine derivatives are known to be potent inhibitors of the dopamine transporter.[6][10][11] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for reward, motivation, and motor control. The potency of DAT inhibition is highly dependent on the specific substitutions on the phenethylamine scaffold.[10][11]

Serotonin and Norepinephrine Transporter Interaction:

Phenylethylamine analogues have also been shown to have varying affinities for the serotonin and norepinephrine transporters.[8][12][13] The interaction with these transporters would modulate serotonergic and noradrenergic neurotransmission, respectively, which are involved in mood, cognition, and arousal.

Proposed Signaling Pathway:

Based on the known pharmacology of related phenylethylamines, it is hypothesized that this compound could act as a monoamine transporter inhibitor. This would lead to an increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin, subsequently activating their respective postsynaptic receptors and downstream signaling cascades, which often involve the modulation of cyclic AMP (cAMP) levels.[14][15][16][17][18]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT D1R Dopamine D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Experimental Protocol (Proposed): Dopamine Transporter (DAT) Inhibition Assay

This protocol is based on established methods for assessing DAT inhibition by phenylethylamine analogs.[6][11]

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Radioligand Binding Assay:

    • Incubate the hDAT-expressing cells with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence and absence of varying concentrations of the test compound.

    • After incubation, wash the cells to remove unbound radioligand.

    • Measure the radioactivity remaining in the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Analytical Methods

The quantitative analysis of this compound in various matrices, particularly biological samples, is crucial for pharmacokinetic and metabolism studies. While a specific validated method for this compound is not available in the literature, methods for the analysis of other phenylethylamines can be adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique suitable for this purpose.[19][20][21]

Proposed Analytical Workflow:

G Sample Biological Sample (e.g., Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Sample Preparation HPLC HPLC Separation (Reversed-Phase C18 column) Extraction->HPLC Injection MSMS Tandem Mass Spectrometry (MRM mode) HPLC->MSMS Ionization Quantification Quantification MSMS->Quantification Data Acquisition

Caption: A typical workflow for the bioanalysis of this compound.

Experimental Protocol (Proposed): HPLC-MS/MS Quantification in Plasma

This protocol is adapted from general procedures for the analysis of small molecules in biological matrices.[19][20][21][22][23]

  • Sample Preparation:

    • To a plasma sample, add an internal standard (a structurally similar compound not present in the sample).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

  • Calibration and Quantification:

    • Prepare a calibration curve using known concentrations of the analyte in blank plasma.

    • Quantify the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry and neuropharmacology research. While detailed experimental data on its synthesis, pharmacology, and analysis are currently limited in the public domain, this guide provides a framework for researchers to begin their investigations. The proposed protocols, based on established methods for structurally related compounds, offer a starting point for the synthesis, pharmacological characterization, and analytical quantification of this compound. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

  • J&K Scientific. This compound | 31466-44-1.
  • Chem-Impex. This compound.
  • Buy 2-Morpholin-4-yl-2-phenylethanol.
  • Benchchem.
  • Marchei, E., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 639-645.
  • PubMed. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter.
  • ChemicalBook. This compound synthesis.
  • Lee, S. H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 553-561.
  • Lee, S. H., et al. (2022).
  • Wu, H. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
  • Santa Cruz Biotechnology. 2-(Morpholin-4-yl)-2-phenylethylamine | CAS 31466-44-1.
  • Le, A. D., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology, 86(5), 565-576.
  • Korea Science.
  • Wu, H. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
  • Li, Q., et al. (2003). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). Journal of Pharmacology and Experimental Therapeutics, 307(3), 961-969.
  • MDPI. Emerging Role of cAMP/AMPK Signaling.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • MDPI. Structure Modeling of the Norepinephrine Transporter.
  • Chen, Y., et al. (2022).
  • Sigma-Aldrich. 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE | 38060-08-1.
  • Benchchem. Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Li, Y., et al. (2018). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine, 42(3), 1163-1172.
  • Lee, S. H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Horn, A. S., & Snyder, S. H. (1972). Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution. Journal of Pharmacology and Experimental Therapeutics, 180(3), 523-530.
  • Varma, R., et al. (2003). cAMP inhibits both Ras and Rap1 activation in primary human T lymphocytes, but only Ras inhibition correlates with blockade of cell cycle progression. Blood, 101(3), 998-1006.
  • Frontiers.
  • Lee, S. H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Google Patents. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.
  • Żebrowska, P., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PubMed Central.
  • Hartmans, S., et al. (1989). Metabolism of Styrene Oxide and 2-Phenylethanol in the Styrene-Degrading Xanthobacter Strain 124X. Applied and Environmental Microbiology, 55(11), 2850-2855.
  • Google Patents. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol.

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating the neuropharmacological properties of this and related molecules.

Presumed Mechanism of Action: A Monoamine Releasing Agent

Based on its chemical structure, 2-Morpholin-4-yl-2-phenylethylamine is predicted to function as a norepinephrine-dopamine releasing agent (NDRA).[8] This mechanism is shared with a class of stimulant compounds that modulate the activity of the central nervous system by increasing the extracellular concentrations of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA).[8][9]

The core of this mechanism involves interaction with the presynaptic transporters for norepinephrine (NET) and dopamine (DAT). Rather than simply blocking the reuptake of these neurotransmitters, releasing agents like Phenmetrazine act as transporter substrates.[8] This leads to a reversal of the normal transporter function, a process known as reverse transport, which actively expels neurotransmitters from the presynaptic neuron into the synaptic cleft.[8][10]

Key Molecular Interactions:
  • Transporter Substrate Activity: The molecule is presumed to be recognized and transported into the presynaptic neuron by DAT and NET.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, phenylethylamines can interact with VMAT2, the protein responsible for packaging dopamine and norepinephrine into synaptic vesicles.[10] Inhibition of VMAT2 leads to an increase in cytosolic concentrations of these neurotransmitters.

  • Induction of Reverse Transport: The elevated cytosolic monoamine levels, coupled with the interaction of the compound with the transporter, triggers a conformational change in DAT and NET, causing them to transport dopamine and norepinephrine out of the neuron and into the synapse.[10]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamine derivatives also act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[10][11] TAAR1 activation can modulate the activity and trafficking of DAT and NET, further contributing to the increase in extracellular monoamine levels.[10][11]

The net effect of these actions is a significant and sustained increase in synaptic dopamine and norepinephrine, leading to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors. This increased signaling is responsible for the characteristic stimulant effects of this class of compounds.

Signaling Pathway Diagram

NDRA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound DAT_NET DAT / NET Compound->DAT_NET Enters via transporter VMAT2 VMAT2 Compound->VMAT2 Inhibits TAAR1 TAAR1 Compound->TAAR1 Activates DA_NE_cyto Cytosolic DA / NE DAT_NET->DA_NE_cyto Reverse Transport (efflux) VMAT2->DA_NE_cyto Disrupts packaging Vesicle Synaptic Vesicle (DA, NE) Vesicle->VMAT2 Packaging DA_NE_syn Extracellular DA / NE DA_NE_cyto->DA_NE_syn Efflux TAAR1->DAT_NET Modulates Post_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_syn->Post_Receptors Binds Signal Downstream Signaling Post_Receptors->Signal Activation Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture hDAT/hNET expressing cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well plate: Total, Non-specific, & Competitive Binding Membrane_Prep->Plate_Setup Reagent_Prep Prepare Serial Dilutions of Test Compound & Reagents Reagent_Prep->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting (CPM) Filtration->Scintillation Calc_IC50 Calculate IC50 from Competition Curve Scintillation->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While direct pharmacological data on this compound remains to be published, its chemical architecture provides a strong foundation for predicting its mechanism of action. By examining its close structural analog, Phenmetrazine, we can infer that this compound likely functions as a potent norepinephrine-dopamine releasing agent. This activity is presumed to be mediated through its interaction with DAT and NET, leading to reverse transport of neurotransmitters, and potentially through modulation of VMAT2 and TAAR1. The provided experimental protocol offers a clear path for the empirical validation of this hypothesis, starting with the fundamental characterization of its binding affinity to the primary molecular targets. This guide serves as a comprehensive starting point for any researcher or institution aiming to investigate the neuropharmacological profile of this and related novel phenylethylamine derivatives.

References

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from a valid URL.

Sources

"2-Morpholin-4-yl-2-phenylethylamine" structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Morpholin-4-yl-2-phenylethylamine and its Analogs

Abstract

The this compound scaffold represents a confluence of two pharmacologically significant motifs: the phenethylamine core, known for its profound effects on the central nervous system (CNS), and the morpholine ring, a "privileged structure" in medicinal chemistry valued for its ability to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) for this chemical class, aimed at researchers, scientists, and drug development professionals. By systematically dissecting the scaffold into its three primary components—the phenyl ring, the ethylamine backbone, and the morpholine moiety—we will elucidate how structural modifications influence biological activity. This analysis is grounded in established pharmacological principles and supported by detailed experimental protocols, offering a comprehensive framework for designing novel CNS-active agents with optimized potency, selectivity, and drug-like properties.

The Phenethylamine Core: A Foundation for CNS Activity

The phenethylamine structure is the backbone of numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of psychoactive substances.[4][5] Its fundamental role as a CNS stimulant and modulator of monoamine neurotransmitter systems makes it a foundational template in neuropharmacology.[1][4] The basic phenethylamine framework consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] Modifications at any position can drastically alter the compound's pharmacological profile, including its mechanism of action, receptor affinity, and metabolic stability.[4][6]

G

Structure-Activity Relationship of the Phenyl Ring

Substitutions on the phenyl ring are a critical determinant of a ligand's affinity and selectivity for various biological targets. The pattern of substitution—be it with electron-donating or electron-withdrawing groups—directly influences interactions within receptor binding pockets.

Maximal activity at adrenergic receptors, for instance, is often observed in derivatives that contain hydroxyl groups at the meta and para positions (a catechol moiety).[6] However, this feature also renders the compounds susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), reducing oral bioavailability.[6] Replacing or altering these groups can shift receptor selectivity and improve metabolic stability. For example, replacing a meta-hydroxyl with a hydroxymethyl group can confer selectivity for the β2-adrenergic receptor.[6]

In the context of dopamine transporter (DAT) inhibition, substitutions on the phenyl ring can have varied effects. While unsubstituted phenyl groups can be effective, the addition of certain substituents like methoxy groups can significantly reduce inhibitory activity.[7] Conversely, the introduction of halogens or alkyl groups, particularly at the para position, can enhance binding affinity for other targets like the 5-HT2A receptor.[8]

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

Substituent GroupPosition(s)General Effect on ActivityExample Target(s)Citation(s)
Hydroxyl (-OH)3, 4 (Catechol)Maximizes activity at adrenergic receptors but increases metabolic rate.Adrenergic Receptors[6]
Methoxy (-OCH3)VariousOften associated with hallucinogenic properties; can decrease DAT affinity.5-HT Receptors, DAT[1][7]
Halogens (-F, -Cl, -Br)Para (4)Can increase potency and influence receptor binding and metabolism.5-HT2A, Various CNS[8][9]
Alkyl (-CH3, etc.)Para (4)May enhance stimulant effects and potency.5-HT2A, Various CNS[8][9]

Structure-Activity Relationship of the Ethylamine Backbone

Modifications to the two-carbon linker and the terminal amino group provide another layer of control over the pharmacological properties of phenethylamine derivatives.

The α- and β-Carbons

The molecule this compound is characterized by substitution at the α-carbon (the carbon adjacent to the phenyl ring). Alkyl substitution at this position, most famously the methyl group in amphetamine, is known to sterically hinder metabolic deamination by monoamine oxidase (MAO).[6] This resistance to metabolism significantly increases the compound's duration of action.[6] However, introducing bulky substituents at the α-position can also sharply reduce potency at certain targets, such as the trace amine-associated receptor 1 (TAAR1).[10] Substitution at the β-carbon is also tolerated to some extent, but larger groups can be detrimental to potency.[10]

The Amino Group

The primary amino group is crucial for direct agonistic activity in many phenylethylamines.[6] The nature of the substituent(s) on the nitrogen atom dictates receptor selectivity. A general trend observed is that as the steric bulk of the N-substituent increases, activity tends to shift from α-adrenergic receptors towards β-adrenergic receptors.[6] For example, norepinephrine (primary amine) is a potent α-agonist, while epinephrine (N-methyl) is a potent agonist at α, β1, and β2 receptors.[6] Further increasing bulk can enhance β2 selectivity.[6] However, for other targets like hTAAR1, N-methylation leads to a minor reduction in potency, while di-methylation (a tertiary amine) causes a significant drop in activity.[10]

The Morpholine Moiety: A "Privileged" Pharmacokinetic Modulator

The incorporation of a morpholine ring is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[2][11] Its presence in the this compound scaffold is pivotal, transforming the basic phenethylamine into a molecule with potentially improved pharmacokinetics.

Physicochemical and Pharmacokinetic Impact

The morpholine ring imparts several advantageous properties. Its weak basicity (pKa) is close to physiological pH, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[12] The ring's oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to form key molecular interactions with target proteins.[11][12] Numerous studies have demonstrated that the addition of a morpholine moiety can increase potency and bestow favorable pharmacokinetic profiles on bioactive molecules.[2][11]

Bioisosteric Replacements

While beneficial, the morpholine ring can also be a site of metabolic liability.[3][13] This has led to the development of bioisosteric replacements—structurally different groups that retain the key physicochemical properties of the original moiety. For morpholine, these replacements are often designed to introduce more three-dimensional character (sp3-richness), which can lead to improved solubility and metabolic stability.[14] Examples include spirocyclic oxetanes and bicyclic or bridged structures.[13][14][15]

G cluster_morpholine Morpholine Moiety A Morpholine (Parent Scaffold) B Spiro-Oxetane A->B Improves Metabolic Stability D Bridged Analogs A->D Modifies 3D conformation C Bicyclo[1.1.1]pentane (Benzene Bioisostere)

Synthesis and Experimental Protocols

Validating the SAR of novel analogs requires robust synthetic methodologies and reliable pharmacological assays.

General Synthetic Approach

The synthesis of this compound analogs can be achieved through various routes. A common approach involves the reaction of a substituted styrene oxide with morpholine to form an amino alcohol intermediate, followed by conversion of the alcohol to an amine. Alternatively, methods starting from 1,2-amino alcohols and employing reagents like ethylene sulfate offer efficient, redox-neutral pathways to the morpholine ring.[16]

Protocol 1: Representative Synthesis of a Phenyl-Substituted Analog

  • Step 1 (Epoxidation): A commercially available, appropriately substituted styrene is reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to yield the corresponding substituted styrene oxide.

  • Step 2 (Ring Opening): The purified styrene oxide is dissolved in a protic solvent like isopropanol and reacted with an excess of morpholine, often under reflux, to facilitate the nucleophilic ring-opening of the epoxide. This yields the 1-morpholino-2-phenyl-2-ethanol intermediate.

  • Step 3 (Azide Formation): The hydroxyl group of the intermediate is converted to a better leaving group and then displaced with an azide. This can be achieved using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Step 4 (Reduction): The resulting azide is reduced to the primary amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LAH).

  • Step 5 (Purification): The final product is purified using column chromatography or crystallization to yield the desired 2-morpholin-4-yl-2-(substituted-phenyl)ethylamine analog.

In Vitro Pharmacological Evaluation

To determine the activity of newly synthesized analogs, in vitro assays are essential. A competitive radioligand binding assay is a standard method to determine a compound's affinity for a specific receptor or transporter.

G A Prepare Cell Membranes (Expressing Target Protein, e.g., DAT) B Incubate Membranes with: 1. Radioligand (e.g., [³H]WIN 35,428) 2. Test Compound (Varying Conc.) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki values) D->E

Protocol 2: Dopamine Transporter (DAT) Competitive Binding Assay

  • Source Material: Use cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT).[7]

  • Reagents: Prepare a radioligand (e.g., [³H]WIN 35,428), a non-specific binding control (e.g., GBR 12909), and serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound for a specified time (e.g., 2 hours) at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the data as a percentage of specific binding versus the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Integrated SAR Summary and Future Directions

The structure-activity relationship of the this compound class is a composite of the contributions from its three key structural domains. Effective drug design within this scaffold requires a holistic approach that balances the optimization of target engagement with the modulation of pharmacokinetic properties.

Table 2: Consolidated SAR Summary

Molecular ComponentStructural ModificationGeneral Outcome
Phenyl Ring Introduction of H-bond donors/acceptors (e.g., -OH)Increases affinity for specific targets (e.g., adrenoceptors) but may increase metabolism.[6]
Addition of lipophilic/halogen groupsCan enhance potency and alter receptor selectivity.[8]
Ethylamine Backbone α-alkylation (e.g., -CH3)Blocks MAO metabolism, increasing duration of action.[6]
N-alkylation (increasing bulk)Shifts selectivity (e.g., from α- to β-adrenergic) and can modulate potency.[6][10]
Morpholine Moiety Presence of the ringImproves solubility, pKa profile, and potential for BBB penetration.[12]
Replacement with bioisosteresCan improve metabolic stability and fine-tune physicochemical properties.[13][14]

Future Directions: The versatility of this scaffold offers numerous avenues for future research. The exploration of novel bioisosteric replacements for the morpholine ring is a promising strategy to overcome potential metabolic liabilities and further refine drug-like properties.[13][15] Furthermore, systematic substitution on the phenyl ring, guided by computational modeling and existing SAR data, could lead to the development of highly selective ligands for specific CNS targets, such as subtypes of dopamine or serotonin receptors.[17] This targeted approach could yield novel therapeutic agents for a range of neurological and psychiatric disorders with improved efficacy and reduced side effects.

References

  • Substituted phenethylamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3p7yubSmtxScUGYrImXpl49kLteXD71ymeq3EuxYtgEEEIe3zEBRKTd6yNlO2ibiHluva2gWHOjiwc-riv6_kjEpms16v5wCSWgDV0o4MMPycvqowfQJX6lXPzGH4kRKEAMdw3TXBayycwir8QQaA4a8=]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0FH1yzDb1aQMA1QGsSOQW-AYP6jPbeOoGtymITHX1oWqY7m06udNp-Y0wqU6rPCTDJR3L1MTyMtypSx3O5uOMfL722geChrrB-u5SZFEDdZSy-YIrXIQ0J_kW-aF3973qaB4=]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6zFJf2vGWPnRoPT9CteR7AYurpbSR_zD4fULUIObYcUEic3QRGVWCeSU6eUEe91gTKdyo_WVc0BHtxBSjHNFItjkiaICG6AwlFp-6fKgsallzYFCcD30xo7GXloRyc7mrpB7FWI4GdAjOEJjQvXruwQIlPNjXPgNap_eGhjZdtgDaQDdl8c104xkh5gmoCsgn84094BA41cjh1MpzHK-oP_FbRd93pzwMzxi9gtDq69yEGfRIjtcRgpZAqGA1xA==]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDiMulrWa_Gpuuh42Nrzujt3EgIOcJrOJKeHw_sNevQOCXlxIpcoJd52qk1r5z_cv4JabzzWzKIakQ_ooe0MwU-SWzrWatA2sOIzH4w6ydxlT71iZtE7Bm3sN2CJ9Brw2aKME=]
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tniDCaJfy5xdkzjBNoOD6pDHIl5RqA9EfQNvpOpDTVbijJAjptbAyBp4vXJvUpmQeuSlGb4dMIQj3X4nS2SHHgQRdsbxt6OwGGwJVGNPHwvSDEbozdz32_8Vbxan3HZLIadl3qOKm3Dzut5JsrfJZwjvhevZfg9eBXw-r0A4dxIGwE48GAb5rExLs3PSOfZ-Og==]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFszJGhU7u09Tb0CdmNBfcfTvgLqEqPX98Y8B9MM83kRwAv-hiGgm6QG27H3RvF0_VBCPmAAbyj6jiydyQDRYakIRjxRKbeYjmW8uIU_OG4CcpZ8ZdkSrsgLWM4QzMvWAVzjpwvMj7Wx6OdLrTe5GQ=]
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYhFiZCdZLSa-F3xiyEsvbvwc5ExAkKLn5Sh1ENAkLtxZ-44icPiJ4pLwXvmBclG68mZQnVolvLvyhpipB_c3jZlcUpYdmGYwMkyYQF5rlr1TKCjBl1rCMXfYi_gNH3RWm5kPKrq2CgixGTc50cCCVWh7a7mQ2flYudyBE-v8lcE5hM3s9AQ==]
  • Phenethylamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVUHeHZGwtEwvnwrYVx-QSkjILpQCFGZZOGNRxyUHiAcYJYQlvUXZBxxoicsWRHQKTi_M8l6bYuinPc0658oYbsLFHTR9sHsiSR00xgwN4LdeWestDgtdeaBtLmRsSmYVh3B9v8BY=]
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4Qk6wNA7lIbTDai8Yk9cv5oJzNWn7eTJXOmccKxCMJh7ARfwfOGLBpmu0CRYY9Ze1yeYYf5KQE6tTcQzVXgPQJ2T3NLuvDcRH8RH-ShxHpE2NS5BuoSnrTVqu0gGDCmVkdS3-JH5B3GL4g==]
  • Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrzleLg9v9vMy9wIt09X_UR10VQhzQyXUjmZe_Pvnx6-rwE7dNUAr0Az9GRbInoJ2QGV2RAjQJuVqc4XnASJvpMYKE356hcz612PUioxSmxNaQBMqt9O_KTpKOOTa-J5eK5k1b6ALho6KGEcNQU_RGgmg35RJlTSwnqhsZfW9L8BgGuA==]
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBPdVOilr9sQUcNX-MwivkaA0CTL2jCgDwqQ_cc5rpMq-PHBUM0KrlmdBo25IvGi9_hsF2-SPMwPihM0FpMjhXs7mLsrEdrny3s7xj18h05jt_3Mavuwfoe4YJDIN1EXZCPBuYCOJ1eiRYJQ==]
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3IJoIP0Rzmalpa0mlfXYD-FWDKpZAzsj-WxDeyTWRA9k0U8LQNigamOygRYk5EhF2-VX00-KYjYjPuLZ2F1H1yeq5wkJOEXE0zSPLMJEhbAvhxNkv1DGcZWDK9tA9lZ6o_mBbOWuBr3oclA==]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtejv1L5ZwXT8ZsmKLCpqGuPJWArBu6mC3wULFA4XFtPJxawVHu2LAeeoGXxzmwC6xJyd7dbJvL9b5XRD0Py-ekq8BYhsGiElWNkyXo2RauGWfU2Qfu9plRthPNyYjXsuGZNUTdePuFyFLIw==]
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GmX4vjAZZ1sdJLf65wr7YgpXLbTxS0MEOnCiEP4VrkO84EBzDRgN126dt25KiDUzZ3KMFuISg0lgWLbaeQnW1gLcHEruhvgAgOd596_vAHm1bkqwg0RXTK_rsZR37qNabHWbP6ZlrhX8GQK5Jy3w7WhZHyKIWW20lb0E6VnowA==]
  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIidfr5JHg9Rlp72jOAjpWGP8gxYrUPKxiW0TdDnICU6NmAJTkxf8HUk6XrqByakUMXn3Msl2dRN8tGtvPsy9yOT0Bvt_tILgNFQgKrmYZUZD1OfWS4W-Z7uMXORZkbYQ6xNV05pdR60h_XA==]
  • Morpholine Bioisosteres for Drug Design - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKn6BleUCaBIDX--74-WtvBMhxtC14nvBRHsItP7ACIeoHx4M8cPUpvSaviNBm13CmjZnwwzG9AVsyzxV39WvKwHmpoXfTBKK-v4z-iB4JsKwDC_q01c2N52DhQlT_t2CWa0rBe_rAjJrjhd5-Y9nCoieBJnNQhuOBHcNpu-c5JJu-qOK7zpCye9MmYdA=]
  • This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP1wt6-D2PReMArhMrgqMELh_IbVBRe8ntNCS1AoluY3giiN68q2mTa44K7RvngCfxQ14nFFVIHUAE4vNjm0jQwwjRF6HPObYPvjzEwmVgQO1UfXn1zuy-BZAUq1-dAXqHQ==]
  • Morpholine Bioisosteres for Drug Design - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfiuWT5PKkMSgdZq_RhSKSCe84yq5qcQlUp6XMeBEvCdlRq6i28PbE58gHHaexSuwcJ3kUOC-6qDzVGC91Q3eDD7XQN_WzBytcHQgvmMKfozlPM2rjs0QXTRH85aPgivK_M4HpFcPs95otp9VMX5zag4PsV8C_lwt374B1hM=]
  • The Rise of Substituted Phenethylamines in Research - Maxon Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDenuqK6_28DJSn8PA0lTF3E55TY1RtMwl9sXnVCeQTaJf1izopZZSZPsEv1YuDPGgZPYsfiGrA-5RcaZumsJlq1xL7Nr_qz2-UkkG-KjcE1XfXJ0wllRRoJfdzdG5Uk7VnbgqBIMHoeVq5-53FWyOp8TS9z97eVAEBRr5dhgF1wJE-rSo-ygmKQ==]
  • Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4vZk_FRisdBzd9t907NByxtz_DDrvxtxzuO6uJsyuc1ysgrgvf77p8t-7NluhHU263A5RN0kpSNdajJ4r5v-P0weart-1ymNFoV09PRuIMEO-KMzbmyyyNkGQ7I0eFwD4bXHUaRRbyVrFmeifUgfjp_cgVAs6cr_jau2RgOCJ_8tZiesnKkksFX9mF8CxTF9Zj2F62RzKEXhpDrS0Z4U=]
  • This compound | 31466-44-1 - J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3109OUTsHXsZfrj2yosPGWCi-GfQKaqVe7rNuyQ3d5u7gZBBFRo5rOIOXX8A3nm41jNcGItQWqNFLQ8sj0ivQJohyhG_cSi3L9BfUKPU5lChdYIM_jAzcTB0vT8G_xdCMHg==]
  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8GxyMbsr4JKht7X6vMBWVfIXywvrJ4IpHcicxXFjh2P7K1aTTwfwE2xtvaI8_ZhVd2aG8jSUD0_cgzc2qMEo6XObX2t08EjvICsmyIrESTECfkIZI2_YEZ6UMqMYMiTUUP3A=]
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI74XPNjTzLjiIcLhkBFlXrbxPfbIXoQLwz3key25yPEqJWne50pJr6M1uwNA0VuZ1w_0zA6yASl9FD49QGje69RigOaxXSlhZv2Z4HykefktVScv3jQpTZEdtfoK7E2QDCogve_sJO7IFxXbNQBkqw8VtXxwQ82-VSiECWKE6unFW3QPRJnXjnFBqyQVbuCYqvOGdUyEPi2z1]
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrbtBEfdoVJWRh2u0JgY2vr-M_siLkaAVGH2BkC4N01MfRgfI5MK-JcPFs53Usc4L1bAk-PyO_hAe3Un9TtOk-0vn3mb73Z1E_UT-0eVbTLRQSt2fOdfXYKTgEST7ytbqHIouS2aHJVwNcg2WBKn3E1V50-W_3bx-mG793AA84GOuPNrAZAQEQon1CuDYcuZjlCbjZloBV8Q-rJpOaBLk_EthdoUfsV2PecWpebH_1WlhAvpsZ_vo--9HVAZZdQqI2GCJmuA=]
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4EA0fc04cd5ZBxn_j3Kgrvmq7-u-oGla0UzGxqRHwDuX3VS2_Tz1irwlvfXl7jMsBZSrSZvpASjOub7Uijd9ihnkIxRzCNdEN5BtWmLTBTeYORdZ53W2AfLaVUEMl2SwS0peYhmlEVmXr5fbcsYWuzSoO_FFnTcRuMx3oQoNmE7iVnYpOcLIUGf-X_S-fDgVQgZUztLA5RET1M5KAo6ojLD3NaM2Au1_FjYoyng9hBcrL8C9-UcpdaGfqYbiKVYgFtqIoqiIF8AuAGKiJd-IE5ENf2mDQy50iHMmAr9u2_bPzYbUU24ULkPNhpE5IYA=]

Sources

A Technical Guide to the Synthesis of 2-Morpholin-4-yl-2-phenylethylamine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Morpholin-4-yl-2-phenylethylamine, a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry.[1][2] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical logic, step-by-step protocols, and critical process parameters involved in its synthesis. We will primarily focus on a robust and efficient two-step pathway commencing from α-bromoacetophenone, which involves a nucleophilic substitution followed by a reductive amination. An alternative route starting from styrene oxide is also discussed, offering a comparative perspective on synthetic strategy. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, providing a solid foundation for further development and optimization.

Introduction

Chemical Profile of this compound

This compound is a substituted phenethylamine derivative featuring a morpholine ring. This structural motif is of high interest in drug discovery, as the morpholine moiety can enhance aqueous solubility, metabolic stability, and receptor-binding interactions.[1][3]

Property Value Reference(s)
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine
CAS Number 31466-44-1[1][4]
Molecular Formula C₁₂H₁₈N₂O[1][4]
Molecular Weight 206.29 g/mol [1]
Appearance Viscous Liquid / White to Yellow Solid[1]
Storage Store at 0-8 °C
Significance in Medicinal Chemistry and Drug Discovery

The 2-phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of many endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs.[5][6] The incorporation of a morpholine heterocycle onto this scaffold creates a molecule that serves as a valuable building block for synthesizing more complex therapeutic agents, particularly those targeting neurological disorders.[1][2] Its structure is leveraged in biochemical research to probe enzyme activities and receptor interactions, contributing to a deeper understanding of cellular processes.[2]

Overview of Synthetic Rationale

The synthesis of a molecule like this compound can be approached by considering logical bond disconnections (retrosynthesis). The two most strategic disconnections are:

  • The C-N bond of the primary amine: This suggests a final step involving the introduction of an -NH₂ group onto a morpholine-phenyl-ethane backbone.

  • The C-N bond of the morpholine ring: This implies attaching the morpholine moiety to a phenylethylamine precursor.

Following the first and more robust disconnection, we have identified a primary synthetic pathway that is efficient and utilizes readily available starting materials. This pathway centers on the formation of a ketone intermediate, which is then converted to the target primary amine via reductive amination.

Primary Synthesis Pathway: From α-Bromoacetophenone

This pathway is arguably the most direct route, proceeding in two distinct, high-yielding steps. It involves an initial Sₙ2 reaction to construct the C-N morpholine bond, followed by a reductive amination to install the primary amine.

Workflow Diagram: Primary Synthesis Pathway

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Amination A α-Bromoacetophenone C 2-Morpholino-1-phenylethanone A->C  K₂CO₃, Acetonitrile (ACN)  Reflux B Morpholine B->C  K₂CO₃, Acetonitrile (ACN)  Reflux D This compound C->D  NH₄OAc, NaBH₃CN  Methanol (MeOH), rt

Caption: Overall workflow for the primary synthesis route.

Step 1: Synthesis of 2-Morpholino-1-phenylethanone

Causality and Experimental Choices: This step involves the nucleophilic substitution of the bromine atom in α-bromoacetophenone by the secondary amine of morpholine.

  • Reactants: α-Bromoacetophenone is an excellent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. Morpholine serves as the nucleophile.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation and deactivation of the morpholine nucleophile.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal as it can dissolve the reactants but does not participate in the reaction.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-bromoacetophenone (1.0 eq).

  • Dissolve the starting material in acetonitrile (approx. 5-10 mL per gram of starting material).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-Morpholino-1-phenylethanone as a solid.

Step 2: Reductive Amination to this compound

Causality and Experimental Choices: This transformation converts the ketone functional group of the intermediate into the target primary amine.

  • Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient in-situ source of ammonia (NH₃). The acetate salt also helps to buffer the reaction medium to a weakly acidic pH (around 6-7), which is optimal for imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. Unlike stronger hydrides like NaBH₄, NaBH₃CN is selective for the protonated iminium ion intermediate over the starting ketone.[7] This selectivity is crucial as it allows the imine formation to reach equilibrium before reduction occurs, maximizing the yield of the desired amine. Sodium triacetoxyborohydride is another excellent alternative for this transformation.[7]

  • Solvent: Methanol (MeOH) is an excellent solvent for this reaction as it readily dissolves the reactants and the reducing agent.

Detailed Experimental Protocol:

  • Dissolve the 2-Morpholino-1-phenylethanone intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Add ammonium acetate (5-10 eq) to the solution and stir until it dissolves.

  • In a separate container, carefully prepare a solution of sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Note: Cyanide gas can be evolved if the solution becomes too acidic. Maintain pH between 6 and 7.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of dilute HCl (e.g., 1M) until gas evolution ceases.

  • Make the solution basic (pH > 10) by adding aqueous NaOH (e.g., 2M).

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (silica gel, often with a dichloromethane/methanol/ammonia mobile phase) to yield the pure this compound.

Alternative Synthesis Pathway: Epoxide Ring-Opening Strategy

An alternative approach begins with styrene oxide. This pathway involves forming a C-O bond first, followed by manipulation of functional groups to introduce the primary amine.

Workflow Diagram: Alternative Synthesis Pathway

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Hydroxyl Activation cluster_2 Step 3: Amination A Styrene Oxide C 2-Morpholino-1-phenylethanol A->C  Heat B Morpholine B->C  Heat D Tosylated Intermediate C->D  TsCl, Pyridine E This compound D->E  1. NaN₃  2. H₂, Pd/C

Caption: Workflow for the alternative synthesis via epoxide opening.

Mechanistic Rationale and Comparison
  • Epoxide Ring-Opening: Morpholine attacks the less sterically hindered carbon of styrene oxide to yield 2-morpholino-1-phenylethanol. This reaction often requires heat and can have regioselectivity issues.

  • Hydroxyl Activation: The resulting secondary alcohol is a poor leaving group. It must be activated, typically by converting it into a tosylate or mesylate using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

  • Amination: The tosylate is then displaced with an amine source. A common and reliable method is a two-step sequence: first, substitution with sodium azide (NaN₃) to form an azide intermediate, followed by reduction of the azide to the primary amine using a method like catalytic hydrogenation (H₂, Pd/C).

Comparative Analysis: While viable, this pathway involves more steps than the primary route. The need to activate the hydroxyl group adds complexity and cost. Furthermore, the use of sodium azide introduces a potentially hazardous reagent. Therefore, the reductive amination pathway (Section 2.0) is generally preferred for its efficiency, atom economy, and operational simplicity.

Safety, Handling, and Scale-Up Considerations

  • α-Bromoacetophenone: This reagent is a potent lachrymator and skin irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a fume hood, and quenching procedures must be conducted with care.

  • Exothermic Reactions: Both the initial nucleophilic substitution and the final basic workup can be exothermic. For larger-scale syntheses, controlled addition of reagents and external cooling may be necessary.

  • Purification: Chromatographic purification can be challenging on a large scale. Developing crystallization or distillation procedures for the intermediate and final product would be a key objective for process optimization.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the nucleophilic substitution of α-bromoacetophenone with morpholine, followed by the selective reductive amination of the resulting keto-intermediate. This pathway is robust, high-yielding, and employs well-understood chemical transformations. The mechanistic insights and detailed protocols provided in this guide offer a solid framework for the laboratory-scale synthesis of this important pharmaceutical building block, enabling further research into its diverse applications in drug discovery.

References

  • J&K Scientific. (n.d.). This compound | 31466-44-1.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • I-Maboud, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6249.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Szlachta, K., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4809.
  • Oliva, C., et al. (2022). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 10, 1083329.
  • Kumar, R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Al-Tamiemi, E. O., & Jasim, S. (2013). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 10(2).
  • Google Patents. (2010). WO2010058206A1 - Method for making phenylethylamine compounds.
  • Iversen, L. L. (2013). β-phenylethylamine, a small molecule with a large impact. Brain Research, 1532, 1-2.
  • ResearchGate. (2020). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of....
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • I-Maboud, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Morpholin-4-yl-2-phenylethylamine: A Scaffold for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Morpholin-4-yl-2-phenylethylamine is a synthetic compound featuring a classic 2-phenylethylamine (PEA) core, a privileged scaffold in neuropharmacology, functionalized with a morpholine ring. While direct biological data on this specific molecule is limited, its constituent parts provide a strong basis for predicting its pharmacological profile. The PEA backbone is the foundation for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances that modulate monoaminergic systems.[1][2][3] The morpholine moiety is a widely used pharmacophore in medicinal chemistry, known to improve pharmacokinetic properties and confer specific interactions with biological targets.[4][5] This guide synthesizes existing knowledge on PEA and morpholine derivatives to construct a predictive framework for the biological activity of this compound. We will explore its likely mechanisms of action, focusing on monoamine transporters and receptors, and propose a comprehensive experimental workflow for its validation, from initial in vitro screening to in vivo characterization. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring this and related scaffolds for novel central nervous system (CNS) therapeutics.

Introduction to the Molecular Architecture

The therapeutic potential of this compound can be logically deconstructed by examining its two primary structural components.

The Phenethylamine Backbone: A Privileged Scaffold in Neuropharmacology

The 2-phenylethylamine structure is fundamental to neurochemistry. It is the parent compound of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are central to mood, motivation, and motor control.[1][3] Its derivatives are among the most well-studied classes of CNS-active agents, encompassing stimulants (amphetamine), hallucinogens (mescaline), and antidepressants (phenelzine).[2] The primary mechanism for many PEA derivatives involves the modulation of monoamine neurotransmission through interaction with plasma membrane transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the vesicular monoamine transporter 2 (VMAT2).[2][6][7] Additionally, many PEAs act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoaminergic neuron activity.[2][8]

The Morpholine Moiety: A Modulator of Physicochemical and Pharmacological Properties

The morpholine ring is a six-membered heterocycle that is not just a passive structural element; it is an active pharmacophore. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bond accepting capabilities.[4][5] In medicinal chemistry, morpholine is a versatile building block found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting its broad therapeutic applicability.[4] When appended to a pharmacologically active core, it can significantly influence potency and selectivity.

This compound: A Structural Hybrid with Untapped Potential

This compound (CAS: 31466-44-1) is primarily documented as a chemical intermediate or building block for the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.[9][10][11] Its structure—a PEA core with a bulky, heterocyclic morpholine group attached to the benzylic carbon—suggests a departure from simple PEA analogues. This substitution is predicted to sterically and electronically influence its interaction with traditional PEA targets, potentially leading to a unique pharmacological profile.

Predicted Mechanism of Action and Pharmacological Targets

Based on its structural components, the primary hypothesis is that this compound will function as a modulator of monoamine neurotransmitter systems.

Monoamine Transporter and Receptor Interactions

The most probable targets are the proteins that regulate dopamine and norepinephrine signaling, given the core PEA structure.

  • Dopamine Transporter (DAT) Interaction: Many PEA derivatives are known inhibitors of dopamine reuptake.[6][7] We hypothesize that this compound will bind to DAT. The bulky morpholine group may alter the binding mode compared to simpler analogues like amphetamine, potentially leading to a profile as a pure uptake inhibitor rather than a releasing agent.

  • Norepinephrine and Serotonin Transporters (NET/SERT): Cross-reactivity with NET is common for DAT-targeting PEAs. Affinity for SERT is generally lower for this class but cannot be ruled out without experimental validation.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a key receptor for endogenous trace amines like β-phenethylamine.[2] Agonism at TAAR1 typically reduces the firing rate of dopaminergic neurons and modulates DAT function.[2] It is highly probable that this compound will exhibit activity at this receptor.

  • Sigma Receptors (σ1R and σ2R): Certain flexible, open-chain PEA derivatives have been identified as ligands for sigma receptors, which are implicated in a variety of conditions including pain and neurodegenerative diseases.[1]

The interplay of these potential actions at a dopaminergic synapse is visualized below.

Predicted_Synaptic_Mechanism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal VMAT2 VMAT2 DAT DAT TAAR1 TAAR1 TAAR1->DAT Modulates DA_vesicle Dopamine Vesicle DA_synapse DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_Receptor DA Receptors DA_synapse->DA_Receptor Binds Compound 2-Morpholin-4-yl- 2-phenylethylamine Compound->VMAT2 Inhibits? Compound->DAT Inhibits? Compound->TAAR1 Activates?

Predicted interactions at a monoaminergic synapse.

A Framework for Experimental Validation

To transition from prediction to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage building upon the last.

In Vitro Characterization Workflow

The initial phase focuses on identifying direct molecular targets and quantifying the compound's potency and functional activity.

In_Vitro_Workflow start Test Compound binding Protocol 1: Radioligand Binding Assays (DAT, NET, SERT, TAAR1, σ1R) start->binding decision Hit Confirmed? binding->decision Binding Affinity (Ki) > Threshold? uptake Protocol 2: Neurotransmitter Uptake Assays (Functional IC50) data_analysis Data Analysis: Determine Ki, IC50, Emax uptake->data_analysis signaling Protocol 3: TAAR1 cAMP Assay (Agonist/Antagonist Mode) signaling->data_analysis decision->uptake Yes decision->uptake decision->signaling Yes decision->signaling

A tiered workflow for in vitro screening.

Causality: This experiment is the foundational step to determine if the compound physically interacts with the predicted targets. It provides affinity constants (Ki) that quantify the strength of this interaction.

  • Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human targets (hDAT, hNET, hSERT, hTAAR1, hσ1R).

  • Reaction Mixture: In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Ki value.

Causality: While binding assays confirm interaction, they do not reveal functional consequence. This assay determines if binding to a transporter actually inhibits its function, which is the therapeutically relevant action.

  • System Preparation: Use either primary synaptosomes isolated from rodent brain tissue (e.g., striatum for DAT) or cell lines stably expressing the target transporter (e.g., HEK293-hDAT).

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to initiate the uptake process. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.

  • Analysis: Plot the percentage of uptake inhibition against the compound concentration to determine the IC₅₀ value.

In Vivo and Ex Vivo Evaluation Strategies

Positive in vitro results warrant investigation in more complex biological systems to assess physiological effects and therapeutic potential.

In_Vivo_Progression invitro_hit Confirmed In Vitro Hit (Known Ki, IC50) pk_pd Pharmacokinetics (PK) Brain Penetration invitro_hit->pk_pd microdialysis Protocol 4: In Vivo Microdialysis (Neurotransmitter Levels) pk_pd->microdialysis Dose Selection toxicity Acute Toxicity Studies (LD50) pk_pd->toxicity behavior Protocol 5: Behavioral Assays (Locomotion, CPP) microdialysis->behavior Target Engagement Confirmed lead_candidate Lead Candidate Profile behavior->lead_candidate

Progression from in vitro hit to in vivo validation.

Causality: This technique directly measures whether the compound, after systemic administration, reaches the brain and engages its target to produce the expected neurochemical change (e.g., increased synaptic dopamine).

  • Surgical Preparation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens). Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC coupled with electrochemical detection. Results are typically expressed as a percentage change from baseline.[12]

Causality: These experiments link the neurochemical changes observed in microdialysis to a whole-organism behavioral output, providing insight into the compound's potential psychoactive effects (e.g., stimulant, rewarding).

  • Locomotor Activity: Individually place mice in open-field arenas equipped with infrared beams. After an acclimatization period, administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours. A significant increase in activity relative to a vehicle control group would suggest a stimulant-like effect.[12]

  • Conditioned Place Preference (CPP): This three-phase paradigm assesses rewarding properties.

    • Pre-Test: On day 1, allow animals to freely explore a two-chambered apparatus to determine initial preference.

    • Conditioning: Over several days, administer the test compound and confine the animal to one chamber, and administer vehicle and confine it to the other chamber on alternate days.

    • Post-Test: Allow the drug-free animal to again freely explore both chambers. A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties.[12]

Structure-Activity Relationship (SAR) and Lead Optimization

The initial data will guide the synthesis of analogues to improve potency, selectivity, and drug-like properties.

Compound Modification Predicted Impact on Activity Rationale
Parent This compound-Baseline activity.
Analogue 1 4-Chloro substitution on phenyl ringPotentially increased potency/toxicity.Halogenation often increases affinity for monoamine transporters but can also increase toxicity.[13]
Analogue 2 N-methylation of the primary amineLikely decreased activity at DAT.N-alkylation on the primary amine of PEAs can shift selectivity or reduce potency depending on the target.[1]
Analogue 3 Pyrrolidine ring instead of MorpholinePotentially increased DAT inhibition.Studies on related scaffolds have shown that smaller heterocyclic rings can lead to stronger DAT inhibitory activity.[6]
Analogue 4 3,4-Dihydroxy substitution on phenyl ringIncreased dopaminergic/adrenergic activity.Mimics the catechol structure of endogenous neurotransmitters like dopamine.[1][3]

Conclusion and Future Directions

This compound stands as an intriguing but under-characterized molecule. By leveraging established principles from the vast field of phenethylamine pharmacology, we can construct a robust hypothesis that positions it as a potential modulator of monoamine systems, particularly the dopamine transporter. Its unique morpholine substitution offers a novel avenue for exploring structure-activity relationships, potentially leading to compounds with differentiated selectivity or pharmacokinetic profiles compared to classical PEAs.

The experimental framework detailed in this guide provides a clear, logical path forward for any research program aiming to elucidate the biological activity of this compound. Successful execution of these in vitro and in vivo studies would not only characterize this specific molecule but could also validate a new sub-scaffold for the development of therapeutics for a range of CNS disorders, including ADHD, depression, and substance use disorders.

References

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][1][3]
  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Kim, J. Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. [Link][6]
  • Wikipedia. (n.d.). Phenethylamine.
  • Lee, S. Y., et al. (2022).
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
  • Wesołowska, A., et al. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link][8]
  • ResearchGate. (2018). (PDF) Morpholines. Synthesis and Biological Activity.
  • Reyes, A., et al. (1982). Octopamine and Phenylethylamine Inhibit Prolactin Secretion Both in Vivo and in Vitro. Endocrinology, 111(3), 877–883. [Link]
  • ChemRxiv. (2023).
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1599. [Link][17]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][5]
  • Lee, J. H., et al. (2023). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. [Link][12]
  • Kim, M., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(3), 276-284. [Link][20]
  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 42(1), 102-107. [Link][13]

Sources

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: A Phenethylamine Analog for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-2-phenylethylamine (CAS RN: 31466-44-1), a heterocyclic derivative of the phenethylamine scaffold. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. By integrating the well-established neuropharmacological relevance of the phenethylamine core with the favorable pharmacokinetic properties often conferred by the morpholine moiety, this analog serves as a valuable building block in medicinal chemistry. This guide details its physicochemical properties, outlines a representative synthetic pathway, provides protocols for analytical characterization, and discusses its known biological activity within the context of high-throughput screening for cytotoxicity. The objective is to furnish a scientifically grounded resource that enables further investigation into this and related compounds.

Introduction: Structural Rationale and Scientific Context

The 2-phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, including dopamine and norepinephrine, as well as numerous psychoactive compounds and therapeutic agents.[1] The core structure's interaction with monoamine transporters and receptors is a primary driver of its biological effects.[1] The subject of this guide, this compound, is a synthetic derivative that incorporates a morpholine ring at the alpha-position of the ethylamine side chain.

The inclusion of the morpholine ring, a common heterocycle in medicinal chemistry, is a deliberate structural modification.[2] Morpholine is often used to enhance aqueous solubility, improve metabolic stability, and introduce a hydrogen bond acceptor, which can favorably modulate a molecule's pharmacokinetic profile and target engagement.[2] This strategic combination makes this compound a compound of interest for researchers developing novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex bioactive molecules.[2][3][4]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a research setting.

PropertyValueSource(s)
CAS Registry Number 31466-44-1[2][3]
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine[3]
Synonyms 2-(Morpholin-4-yl)-2-phenylethan-1-amine, 4-Morpholineethanamine, beta-phenyl-[2][4]
Molecular Formula C₁₂H₁₈N₂O[4][5]
Molecular Weight 206.29 g/mol [4]
Appearance Colorless to pale yellow viscous liquid or solid[2][4]
Storage Conditions 0-8 °C, Sealed in a dry environment[4]
Purity (Typical) ≥ 95% (by NMR)[4]

Safety and Handling: this compound is classified as a Dangerous Good for transport, indicating that it requires special handling and shipping procedures.[5] While specific toxicology data for this exact isomer is not publicly available, related phenethylamine and morpholine derivatives can be hazardous. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

While multiple synthetic routes to substituted morpholines and phenethylamines exist, a common and effective strategy for preparing this compound involves the reaction of a suitable precursor with morpholine. A representative, generalized protocol based on established chemical principles for the synthesis of related compounds is detailed below. This protocol is illustrative and may require optimization.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification P 2-Amino-1-phenylethanol R Reaction Vessel (Solvent, Base) P->R Add Precursor W Aqueous Workup (Extraction) R->W Quench & Extract M Morpholine M->R Add Nucleophile C Chromatography W->C Purify Crude Product 2-Morpholin-4-yl- 2-phenylethylamine C->Product Isolate Pure Product

Caption: A generalized workflow for the synthesis of the target compound.

Representative Experimental Protocol: Synthesis from 2-Amino-1-phenylethanol

This procedure is adapted from general methods for the N-alkylation of amines and synthesis of morpholine derivatives.[6][7][8][9] The key transformation is the conversion of the hydroxyl group of 2-amino-1-phenylethanol into a good leaving group, followed by intramolecular cyclization or, more commonly, reaction with a suitable two-carbon electrophile followed by reaction with morpholine. A more direct, albeit potentially lower-yielding, approach could involve reductive amination.

Materials:

  • 2-Amino-1-phenylethanol

  • Ethylene sulfate or a suitable 2-carbon electrophile

  • Morpholine

  • A suitable non-nucleophilic base (e.g., Potassium tert-butoxide, Triethylamine)

  • Anhydrous solvent (e.g., THF, Acetonitrile)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Precursor Activation (Example using Ethylene Sulfate): To a stirred solution of 2-amino-1-phenylethanol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere (e.g., Nitrogen or Argon), add ethylene sulfate (1.1 eq).[7] The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Ring Formation/Nucleophilic Substitution: Once the intermediate is formed, add morpholine (2.0 eq) and a suitable base such as potassium tert-butoxide (2.5 eq). The mixture is stirred, potentially with heating, until the reaction is complete as indicated by TLC.

  • Aqueous Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x volume) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are expected outcomes and representative protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Based on the known spectra of phenethylamine and morpholine moieties, the following characteristic signals can be predicted.[10][11]

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

    • Benzylic Proton (-CH-Ph): A methine proton adjacent to the phenyl ring and the morpholine nitrogen, expected to appear as a multiplet.

    • Ethylamine Protons (-CH₂-NH₂): Protons on the carbon adjacent to the primary amine.

    • Morpholine Protons: Two distinct sets of signals for the -O-CH₂- and -N-CH₂- protons, typically appearing as multiplets between δ 2.5-3.8 ppm. The protons closer to the oxygen will be further downfield.[10]

    • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the δ 125-145 ppm region.

    • Benzylic Carbon (-CH-Ph): A signal for the carbon attached to the phenyl ring.

    • Ethylamine Carbon (-CH₂-NH₂): A signal for the carbon attached to the primary amine.

    • Morpholine Carbons: Two signals, with the -O-CH₂- carbons appearing further downfield (approx. δ 67 ppm) compared to the -N-CH₂- carbons.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Expected Molecular Ion: For electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 207.29.

  • Key Fragmentation Pathways: The fragmentation of phenethylamines under electron ionization (EI) or collision-induced dissociation (CID) is well-characterized.[12][13][14][15] Key fragmentation patterns for this compound would likely involve:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the primary amine, leading to a characteristic iminium ion.

    • Loss of Ammonia: A common fragmentation pathway for primary amines.[13]

    • Fragmentation of the Morpholine Ring: Characteristic losses associated with the morpholine structure.

    • Formation of a Tropylium Ion (m/z 91): A common fragment from the benzyl group.

Diagram of Analytical Workflow

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, HRMS) Sample->MS HPLC Chromatography (HPLC/UPLC for Purity) Sample->HPLC Data_Analysis Data Integration & Structure Confirmation NMR->Data_Analysis Structural Data MS->Data_Analysis MW & Frag. Data HPLC->Data_Analysis Purity Data Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Biological Activity and Potential Applications

While this compound is primarily regarded as a synthetic intermediate, its inclusion in large chemical libraries for high-throughput screening provides valuable initial insights into its biological activity profile.

Cytotoxicity Profiling

This compound was part of a large-scale screening effort to profile the cytotoxicity of over 10,000 annotated compounds and over 100,000 diverse chemical structures.[16][17] The study, "Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening," aimed to identify compounds that cause cell death at an early stage of the drug discovery process, thereby allowing researchers to prioritize non-toxic scaffolds.[16][17]

The screening was conducted against a panel of four "normal" cell lines (HEK 293, NIH 3T3, CRL-7250, HaCat) and one cancer cell line (KB 3-1, a HeLa subline).[16][17] The inclusion of this compound in such a library indicates its availability for broad biological screening. While the specific EC₅₀ values and activity curves for this individual compound are contained within the extensive supplementary data of the publication and not detailed in the main text, the study serves as a critical resource. Researchers can use this information to anticipate potential cytotoxicity liabilities and to cross-reference hits from their own screens. The goal of such large-scale profiling is to enable "hit" prioritization by flagging compounds with pan-assay cytotoxicity, saving resources for more promising, non-toxic candidates.[16][17]

Potential as a Pharmacophore

Given its hybrid structure, this compound holds potential in several areas of pharmaceutical research:[3][4]

  • Neurological Disorders: As a phenethylamine analog, it is a logical starting point for the synthesis of ligands for dopamine, serotonin, or norepinephrine receptors and transporters.

  • Oncology: The morpholine ring is a key component in several approved drugs, including the PI3K inhibitor GDC-0941. Derivatives could be explored for activity against various cancer-related targets.

  • Drug Delivery: The physicochemical properties imparted by the morpholine ring could be leveraged in the design of drug delivery systems to improve the bioavailability of other therapeutic agents.[3]

Conclusion and Future Directions

This compound represents a strategic fusion of two important chemical motifs: the biologically active phenethylamine core and the pharmacokinetically favorable morpholine ring. While its primary current role is that of a research chemical and synthetic building block, its inclusion in large-scale cytotoxicity screens provides an initial, albeit broad, biological characterization. This technical guide has provided a framework for its synthesis, analysis, and scientific context. Future research efforts should focus on synthesizing a focused library of derivatives to probe structure-activity relationships (SAR) at specific CNS targets, conducting detailed in vitro pharmacological profiling to identify primary molecular targets, and performing in vivo pharmacokinetic and efficacy studies on any promising lead compounds.

References

  • Lee, O. W., Austin, S., et al. (2020). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening. SLAS Discovery, 25(1), 9-20. [Link]
  • ResearchGate. (2018). (PDF) Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening.
  • Ingólfsson, H. I., et al. (2023). Screening for bilayer-active and likely cytotoxic molecules reveals bilayer-mediated regulation of cell function. Journal of General Physiology, 155(3), e202213233. [Link]
  • Davies, D. L., et al. (2000). Convergent process for the preparation of a morpholine compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Deiters, A., et al. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Organic Process Research & Development. [Link]
  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. [Link]
  • ResearchGate. (n.d.). (a) Enrichment analysis of active agents in each drug category....
  • Feng, Z., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10995-11009. [Link]
  • Calvey, E., et al. (2021). Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translation to In Vivo Efficacy.
  • Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 289-302. [Link]
  • Lv, H., et al. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry. [Link]
  • Amatek Chemical. (n.d.). Amatek Chemical-products.
  • Al-Obaidi, A. S. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
  • Moser, A. (2008).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are....
  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]
  • Al-Amiery, A. A., et al. (2022). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 12(43), 28203-28220. [Link]
  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :....
  • Hussein, F. A., et al. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. [Link]
  • Moss, P. H. (1964). Process for the preparation of morpholines.
  • CN112679448B. (n.d.). Preparation method of N- (2-aminoethyl) morpholine.
  • Kuczyńska, K., et al. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 25(10), 5485. [Link]

Sources

Unlocking the Therapeutic Potential of 2-Morpholin-4-yl-2-phenylethylamine: A Scaffolding Approach for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a phenylethylamine backbone with a morpholine moiety in the chemical structure of 2-Morpholin-4-yl-2-phenylethylamine presents a compelling starting point for the exploration of novel central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of the potential research applications of this compound, grounded in the established pharmacology of its constituent chemical classes. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for target validation and characterization, and discuss the strategic importance of the morpholine ring in optimizing drug-like properties. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this compound and its derivatives.

Introduction: A Molecule of Bimodal Significance

This compound (CAS: 31466-44-1) is a synthetic compound that marries two pharmacologically significant scaffolds: the endogenous trace amine-like phenylethylamine core and the privileged morpholine heterocycle. This unique combination suggests a high potential for interaction with biological systems, particularly within the CNS.[1]

The phenylethylamine skeleton is the foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as potent synthetic stimulants.[2][3] Its derivatives are well-documented to modulate monoaminergic systems through various mechanisms, including neurotransmitter release, reuptake inhibition, and receptor binding.[4][5][6]

The morpholine ring is a frequently incorporated feature in successful drug candidates due to its favorable physicochemical properties.[7] It can improve aqueous solubility, metabolic stability, and oral bioavailability. In the context of CNS drug discovery, the morpholine moiety is particularly valuable for its ability to strike a balance between lipophilicity and hydrophilicity, a critical factor for traversing the blood-brain barrier.[8][9][10] Its presence can also enhance binding potency and selectivity for specific biological targets.[7][8]

This guide will explore the untapped potential of this compound as a versatile chemical scaffold. We will lay out a logical, step-by-step research plan to elucidate its pharmacological profile and pave the way for its development as a potential therapeutic agent for neurological and psychiatric disorders.

Hypothesized Research Applications and Mechanistic Pathways

Based on its structural characteristics, we propose three primary avenues for investigation, each targeting a distinct but potentially overlapping area of neuropharmacology.

Modulator of Monoamine Transporters: A Potential Antidepressant or Psychostimulant

Hypothesis: The phenylethylamine core of this compound suggests an affinity for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. The compound may act as a reuptake inhibitor or a releasing agent, thereby increasing synaptic concentrations of these key neurotransmitters.

Rationale: The pharmacological effects of many psychostimulants and antidepressants are mediated through their interaction with monoamine transporters.[4][5] The specific profile of activity (i.e., selectivity for DAT, NET, or SERT, and whether it is a reuptake inhibitor or releasing agent) will determine its potential therapeutic application, for instance, in ADHD, depression, or narcolepsy.

Experimental Workflow:

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo & In Vivo Validation A Compound Synthesis & Purification B Radioligand Binding Assays (DAT, NET, SERT) A->B Determine Ki C Synaptosomal Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) A->C Determine IC50 B->C D Neurotransmitter Release Assays C->D Distinguish Inhibitor vs. Releaser E Brain Slice Microdialysis D->E Confirm Neurotransmitter Modulation F Locomotor Activity Studies (Rodent Models) E->F G Behavioral Models (e.g., Forced Swim Test) F->G

Figure 1: Experimental workflow for investigating monoamine transporter activity.

Detailed Protocols:

  • Radioligand Binding Assays:

    • Prepare cell membrane homogenates expressing human DAT, NET, and SERT.

    • Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each transporter.

  • Synaptosomal Uptake Assays:

    • Isolate synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT).

    • Pre-incubate synaptosomes with varying concentrations of this compound.

    • Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Measure the amount of radioactivity taken up by the synaptosomes to calculate the IC50 value for uptake inhibition.

Agonist at Trace Amine-Associated Receptor 1 (TAAR1): A Novel Approach to Psychosis and Mood Disorders

Hypothesis: this compound may act as an agonist at TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.

Rationale: Phenylethylamine is an endogenous agonist of TAAR1.[2] Activation of TAAR1 has been shown to reduce dopamine neuron firing and has emerged as a promising therapeutic target for schizophrenia, bipolar disorder, and other conditions characterized by dopaminergic dysregulation.[2] The morpholine moiety could potentially enhance the potency and selectivity of the compound for TAAR1 over other targets.

Experimental Workflow:

G cluster_0 In Vitro TAAR1 Activity cluster_1 Cellular & Behavioral Validation H Cloned hTAAR1 Cell Line I cAMP Accumulation Assay H->I Measure EC50 J Receptor Internalization Assay H->J Confirm Agonism K Electrophysiology in Dopaminergic Neurons I->K Assess Functional Impact L Amphetamine-Induced Hyperlocomotion Model K->L M Prepulse Inhibition (PPI) Model of Sensorimotor Gating L->M

Figure 2: Workflow for assessing TAAR1 agonist activity.

Detailed Protocols:

  • cAMP Accumulation Assay:

    • Use a stable cell line (e.g., HEK293) expressing human TAAR1.

    • Stimulate the cells with increasing concentrations of this compound.

    • Measure the intracellular accumulation of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF or LANCE).

    • Calculate the EC50 and Emax values to determine the potency and efficacy of the compound as a TAAR1 agonist.

  • Prepulse Inhibition (PPI) Model:

    • Administer a psychotomimetic agent (e.g., dizocilpine or amphetamine) to rodents to disrupt PPI, a measure of sensorimotor gating that is deficient in schizophrenic patients.

    • Administer this compound prior to the disrupting agent.

    • Measure the ability of the compound to restore normal PPI, indicating potential antipsychotic-like activity.

Ligand for Adrenergic or Serotonergic Receptors: Exploring Anxiolytic and Antidepressant Effects

Hypothesis: The phenylethylamine scaffold may also confer affinity for various G-protein coupled receptors, such as adrenergic (e.g., α1, α2, β) or serotonergic (e.g., 5-HT1A, 5-HT2A) receptors.

Rationale: Many phenylethylamine derivatives exhibit activity at a range of aminergic GPCRs.[3][6] For example, agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. The morpholine ring can play a crucial role in defining the selectivity and functional activity at these receptors.[7]

Experimental Workflow:

A broad-based screening approach is recommended initially to identify potential receptor interactions.

  • Receptor Screening Panel:

    • Submit this compound to a commercial or in-house receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of aminergic GPCRs.

    • Analyze the binding data (typically percent inhibition at a fixed concentration, e.g., 10 µM) to identify primary "hits."

  • Functional Follow-up Assays:

    • For identified hits, perform functional assays (e.g., calcium mobilization, GTPγS binding) in cell lines expressing the specific receptor subtype to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Determine potency (EC50 or IC50) and efficacy (Emax).

Data Summary and Interpretation

To facilitate a clear interpretation of experimental outcomes, all quantitative data should be systematically organized.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeMetricResultInterpretation
hDAT BindingKi (nM)150Moderate affinity for dopamine transporter
UptakeIC50 (nM)250Potent inhibitor of dopamine uptake
hNET BindingKi (nM)800Lower affinity for norepinephrine transporter
UptakeIC50 (nM)1200Weak inhibitor of norepinephrine uptake
hSERT BindingKi (nM)>10,000Negligible affinity for serotonin transporter
UptakeIC50 (nM)>10,000No inhibition of serotonin uptake
hTAAR1 FunctionalEC50 (nM)75Potent agonist at TAAR1
Emax (%)90High efficacy agonism
h5-HT2A BindingKi (nM)500Moderate affinity for 5-HT2A receptor
FunctionalIC50 (nM)650Antagonist activity at 5-HT2A

Note: The data presented in this table are purely illustrative and intended to serve as an example of how to structure and interpret potential findings.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its bimodal structure provides a strong rationale for investigating its potential as a modulator of monoaminergic systems. The research plan outlined in this guide provides a systematic and logical pathway to deconstruct its pharmacological profile, from initial in vitro screening to in vivo behavioral validation.

The discovery of potent and selective activity at monoamine transporters, TAAR1, or other aminergic receptors would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Profiling: Assessing metabolic stability, oral bioavailability, and brain penetration.

  • Advanced Behavioral Pharmacology: Evaluating efficacy in more sophisticated models of neurological and psychiatric disorders.

By following the proposed research framework, the scientific community can effectively unlock the therapeutic potential hidden within the structure of this compound, potentially leading to the development of a new generation of CNS therapies.

References

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Singh, R. K., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468. [Link]
  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
  • Nichols, D. E., et al. (1982). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 221(2), 396-401. [Link]
  • Kim, J. I., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 23(21), 13083. [Link]
  • Wikipedia. Phenethylamine. [Link]
  • I. A. T. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(10), 1032. [Link]
  • Barroso, M., et al. (1996). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. European Journal of Pharmacology, 297(1-2), 195-202. [Link]

Sources

An In-depth Technical Guide to the Neuropharmacological Characterization of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Morpholin-4-yl-2-phenylethylamine is a novel compound belonging to the broad class of phenethylamines, a scaffold renowned for its diverse neuropharmacological activities.[1][2][3] Structurally, it is an analogue of phenmetrazine, a psychostimulant with a history of clinical use and abuse.[4][5] This guide provides a comprehensive framework for the systematic neuropharmacological evaluation of this compound. Due to the limited specific data on this molecule, this document serves as a roadmap, detailing the rationale, experimental design, and protocols necessary to elucidate its mechanism of action, potency, and potential behavioral effects. We will proceed from chemical synthesis and in vitro receptor-level characterization to in vivo behavioral assessment, establishing a complete pharmacological profile.

Introduction and Structural Rationale

This compound is a distinct chemical entity characterized by a phenethylamine core. This core structure is endogenous to the human brain in the form of trace amines and is the backbone for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[6][7] The defining features of the title compound are the phenyl group and a morpholine ring attached to the ethylamine side chain. This arrangement makes it a structural analogue of phenmetrazine (3-methyl-2-phenylmorpholine), a compound known to act as a potent releasing agent at dopamine (DAT) and norepinephrine (NET) transporters, with lesser effects at the serotonin transporter (SERT).[4][5]

The morpholine ring enhances the molecule's ability to interact with biological systems and makes it a valuable candidate in the development of novel therapeutic agents, particularly in neuropharmacology.[8] Given this structural heritage, we hypothesize that this compound will exhibit psychostimulant properties, primarily mediated by interactions with monoamine transporters. This guide outlines the necessary steps to test this hypothesis.

Synthesis and Chemical Characterization

A prerequisite for pharmacological evaluation is the reliable synthesis and purification of the target compound. Several synthetic routes are plausible for 2-substituted phenethylamines.[4][8] A common approach involves the reaction of a substituted benzaldehyde with nitromethane (a Henry reaction), followed by the reduction of the resulting nitrostyrene.[9]

Diagram 1: Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product cluster_modification Further Modification Benzaldehyde Benzaldehyde Nitrostyrene Nitrostyrene Benzaldehyde->Nitrostyrene Henry Reaction (Ammonium Acetate) Nitromethane Nitromethane Nitromethane->Nitrostyrene 2-Phenylethylamine_Scaffold Phenethylamine Scaffold Nitrostyrene->2-Phenylethylamine_Scaffold Reduction (e.g., LAH) Final_Compound This compound 2-Phenylethylamine_Scaffold->Final_Compound Morpholine Ring Addition (Specific steps omitted)

Caption: Conceptual synthetic workflow for phenethylamine derivatives.

Following synthesis, rigorous purification via chromatography and characterization using techniques such as NMR, Mass Spectrometry, and HPLC is mandatory to ensure the identity and purity of the compound for subsequent biological assays.

In Vitro Neuropharmacological Profiling

The initial characterization of a novel psychoactive substance involves determining its interaction with key molecular targets in the central nervous system.[1] Based on its structure, the primary targets for this compound are presumed to be the monoamine transporters.

Monoamine Transporter Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10][11][12] These assays measure the displacement of a known radioactive ligand by the test compound.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

Compound Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
Cocaine (Reference) 150 250 300
Phenmetrazine (Analogue) 30 45 >5000

| This compound (Predicted) | 50 - 200 | 70 - 300 | >5000 |

Lower Ki values indicate higher binding affinity.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

  • Preparation: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[13]

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).[13]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves. Convert IC50 to Ki using the Cheng-Prusoff equation.[13]

Monoamine Release and Reuptake Inhibition Assays

While binding affinity indicates how strongly a compound interacts with a transporter, functional assays are required to determine whether it acts as an inhibitor (like cocaine) or a releaser (like amphetamine).[14][15][16]

Diagram 2: Experimental Workflow for Functional Transporter Assays

G cluster_prep Preparation cluster_reuptake Reuptake Inhibition Assay cluster_release Release Assay cluster_analysis Data Analysis A Prepare synaptosomes (rat striatum) or transporter-expressing cells B Pre-incubate with This compound A->B F Preload with radiolabeled substrate A->F C Add radiolabeled substrate (e.g., [3H]Dopamine) B->C D Incubate & Terminate Reaction C->D E Measure substrate uptake (Scintillation Counting) D->E J Calculate IC50 (Reuptake) and EC50 (Release) E->J G Wash to remove excess substrate F->G H Add this compound G->H I Measure released substrate in supernatant H->I I->J

Caption: Workflow for in vitro monoamine transporter functional assays.

Protocol 2: Monoamine Release Assay

  • Preparation: Use rat brain synaptosomes or transporter-expressing cells.

  • Loading: Pre-incubate the preparation with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Washing: Wash the cells/synaptosomes to remove extracellular radiolabel.

  • Stimulation: Add varying concentrations of this compound to the preparation.

  • Collection: After a set incubation time, collect the supernatant.

  • Quantification: Measure the amount of radioactivity in the supernatant.

  • Data Analysis: Plot the amount of released radioactivity against the drug concentration to determine the EC50 (effective concentration for 50% of maximal release).

In Vivo Behavioral Pharmacology

In vivo studies are crucial to understand how the molecular actions of a compound translate into behavioral effects in a whole organism.[17] The primary assays will focus on locomotor activity as a measure of stimulant effects and self-administration to assess reinforcing properties and abuse potential.[18][19][20]

Locomotor Activity

Psychostimulants typically increase locomotor activity in rodents.[3][7][21] This is often measured in an open-field arena.

Table 2: Predicted Locomotor Activity Response

Treatment Group Dose (mg/kg, i.p.) Total Distance Traveled (cm)
Vehicle (Saline) - 1500 ± 200
This compound 1.0 2500 ± 300
This compound 3.0 4500 ± 400*

| This compound | 10.0 | 6000 ± 550** |

*p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical means ± SEM.

Protocol 3: Locomotor Activity Assessment

  • Apparatus: Use standard open-field chambers (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.[22]

  • Animals: Use adult male rats or mice.

  • Habituation: Place animals in the chambers for 30-60 minutes to allow them to acclimate to the novel environment before any injections.[22]

  • Administration: Administer vehicle or various doses of this compound via intraperitoneal (i.p.) injection.

  • Testing: Immediately place the animal back into the chamber and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-120 minutes.[22][23]

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different doses to the vehicle control.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing effects and abuse liability of a drug.[19][20] In this model, animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug.[2]

Diagram 3: Logic of the IVSA Experiment

G Surgery Catheter Implantation (Jugular Vein) Acquisition Acquisition Surgery->Acquisition Recovery DoseResponse Dose-Response Curve (Varying doses) Acquisition->DoseResponse Stable Responding Extinction Extinction DoseResponse->Extinction Reinstatement Reinstatement Test (Drug-primed or Cue-induced) Extinction->Reinstatement Conclusion Assess Reinforcing Efficacy & Relapse Liability Reinstatement->Conclusion

Caption: Key phases of an intravenous self-administration study.

Protocol 4: Intravenous Self-Administration

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.[20]

  • Apparatus: Use standard operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump.[24]

  • Acquisition: Train rats to press the active lever to receive a small intravenous infusion of the drug on a Fixed-Ratio 1 (FR1) schedule (one press = one infusion).[2][24] The inactive lever has no programmed consequences.

  • Dose-Response: Once stable responding is established, determine a dose-response curve by varying the dose per infusion across sessions.

  • Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. The dose-response curve will typically be an inverted "U" shape.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the comprehensive neuropharmacological characterization of this compound. The proposed experiments, from in vitro binding and functional assays to in vivo behavioral assessments, will elucidate its primary mechanism of action, potency, and potential for abuse. Based on its structural similarity to phenmetrazine, it is hypothesized that the compound will act as a dopamine and norepinephrine transporter ligand with stimulant and reinforcing properties. The data generated from this research plan will be critical for determining its potential as a therapeutic agent or its risk as a substance of abuse. Future studies could explore its effects on other receptor systems, its metabolic profile, and its long-term neurochemical consequences.

References

  • Mayer, F. P., & W. J. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid, 5-HT1A and 5-HT2A receptors. DiVA portal. [Link]
  • Laumer, J. M., Kim, D. D., & Beak, P. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. Journal of Organic Chemistry. [Link]
  • Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Molecular interventions. [Link]
  • Wikipedia. (n.d.).
  • Engleman, E. A., & Katner, S. N. (2016). Drug Self-Administration as a Model to Study the Reward System. SpringerLink. [Link]
  • Bang, J., & Commons, K. G. (2021). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. JoVE. [Link]
  • JoVE. (2020). Detection of Monoamine Release in Brain Slice. JoVE. [Link]
  • Wikipedia. (n.d.). Phenmetrazine. Wikipedia. [Link]
  • Kawa, A. B., et al. (2016). Operant psychostimulant self-administration in a rat model of depression. PMC - NIH. [Link]
  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Semantic Scholar. (n.d.). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Semantic Scholar. [Link]
  • Luethi, D., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Man-Swigun, C., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
  • Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
  • ResearchGate. (2024). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]
  • Wikipedia. (n.d.). Locomotor activity. Wikipedia. [Link]
  • Stothard, A., & Bassman, J. (2024). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. YouTube. [Link]
  • JoVE. (2016).
  • Geyer, M. A., & Powell, S. B. (2012). Translational In Vivo Assays in Behavioral Biology. PMC - PubMed Central. [Link]
  • Berridge, C. W., et al. (2009). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC - NIH. [Link]
  • Mirza Anwar Baig. (2017). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]
  • Melior Discovery. (n.d.).
  • Gant, T. G. (2010). Substituted phenethylamines.
  • ResearchGate. (2024). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices.
  • ResearchGate. (n.d.). Locomotor activity in a novel test environment, without vehicle or drug...
  • Limbird, L. E. (1990). Radioligand binding methods: practical guide and tips. PubMed. [Link]
  • Beaulieu, J. M., et al. (2014). Psychostimulant responses in wild-type mice. (A) Open-field activity...
  • Trezza, V., et al. (2021). Psychostimulants and social behaviors. PMC - PubMed Central. [Link]
  • Berridge, C. W. (2007). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PMC - PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 2-Morpholin-4-yl-2-phenylethylamine as a Novel Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-phenylethylamine (β-PEA) scaffold is a cornerstone in the development of neuropharmacological agents, serving as the backbone for numerous endogenous neurotransmitters and synthetic central nervous system stimulants.[1][2][3] The dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission, is a primary target for these molecules.[1][2][4] This guide presents a comprehensive framework for the in-depth characterization of a novel β-PEA derivative, 2-Morpholin-4-yl-2-phenylethylamine. While this compound is recognized as a versatile building block in medicinal chemistry, its specific interactions with monoamine transporters remain largely uncharacterized in public-domain literature.[5][6] This document, therefore, serves as a technical roadmap for researchers and drug development professionals, detailing the requisite experimental workflows, from initial binding affinity and functional potency determination to advanced mechanistic and computational studies, to fully elucidate its pharmacological profile at the dopamine transporter.

Introduction: The Scientific Rationale

The dopamine transporter (DAT) is a presynaptic protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic signaling.[2] Its function is integral to processes such as motor control, motivation, and reward, making it a key target for therapeutic agents aimed at treating conditions like ADHD and depression, as well as a primary site of action for addictive psychostimulants.[4]

The 2-phenylethylamine structure is a privileged scaffold for DAT interaction.[3][7] Modifications to this core can dramatically alter a compound's affinity, potency, and mechanism of action. The introduction of a morpholine ring, as seen in This compound , is of particular interest. The morpholine moiety is a common constituent in many approved drugs, often imparting favorable pharmacokinetic properties or specific receptor interactions.[8] Its presence on the β-PEA backbone suggests a potential for significant and selective interaction with monoamine transporters.

This guide provides the scientific and methodological foundation to systematically investigate this potential. We will proceed under the hypothesis that the unique combination of the phenyl, ethylamine, and morpholine groups in this molecule warrants a thorough investigation of its properties as a DAT ligand.

Molecular Profile and Synthetic Considerations

2.1. Chemical Structure

  • IUPAC Name: 2-morpholin-4-yl-2-phenylethanamine[5]

  • CAS Number: 31466-44-1[5][6]

  • Molecular Formula: C12H18N2O[6]

  • Core Components:

    • A phenyl ring , providing a key hydrophobic interaction domain.

    • An ethylamine backbone , the foundational structure for many monoamine transporter ligands.

    • A primary amine , a critical group for potential ionic interactions within the transporter binding pocket.

    • A morpholine ring attached to the alpha-carbon, introducing a bulky, polar heterocyclic system.

2.2. Plausible Synthetic Route

While various synthetic routes are possible, a common approach for such structures involves the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which proceeds through an intermediate that spontaneously cyclizes to form the morpholine ring.[8] A detailed, step-by-step synthesis protocol would require dedicated process chemistry development, but the established chemistry of morpholine synthesis provides a reliable starting point.[8]

In Vitro Pharmacological Characterization at the Dopamine Transporter

The cornerstone of characterizing a novel ligand is a systematic in vitro evaluation of its binding and functional effects. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

3.1. Part A: Determining Binding Affinity (Kᵢ) via Radioligand Competition Assay

This experiment quantifies the direct physical interaction between this compound and the dopamine transporter. It measures the ability of the test compound to displace a known high-affinity radiolabeled DAT ligand.

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are the industry standard. They provide a robust and clean system, isolating the interaction to the specific transporter of interest.

  • Radioligand: [³H]WIN 35,428 is a widely used cocaine analog that binds with high affinity to DAT. Its use allows for sensitive detection of competitive binding.[4]

  • Non-Specific Binding Control: A high concentration of a potent DAT inhibitor like GBR 12909 is used to saturate all specific binding sites. The remaining radioactivity is considered non-specific and must be subtracted to reveal the true specific binding.

Detailed Protocol: DAT Radioligand Binding Assay
  • Membrane Preparation: a. Culture HEK293-hDAT cells to confluence and harvest. b. Homogenize cells in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). c. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. d. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup (96-well plate format): a. Total Binding Wells: Add 50 µL of binding buffer. b. Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM GBR 12909 (final concentration). c. Competition Wells: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM). d. Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM). e. Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (20-50 µg protein) to all wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Harvesting: a. Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-5 times with ice-cold binding buffer to separate bound from unbound radioligand.

  • Quantification: a. Place the filter discs into scintillation vials. b. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding: Total Binding (cpm) - NSB (cpm). b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Presentation: Binding Affinities
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Cocaine (Reference)2503005001.22.0
This compoundDataDataDataCalculatedCalculated
Table 1: This table would be populated with the experimentally determined binding affinity (Kᵢ) values for the test compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters to assess both potency and selectivity.

3.2. Part B: Determining Functional Potency (IC₅₀) via Dopamine Uptake Assay

This assay moves beyond simple binding to measure the compound's functional effect on the transporter's primary role: clearing dopamine from the extracellular space.

Causality Behind Experimental Choices:

  • Live Cells: This assay requires intact, functioning cells (HEK293-hDAT) to measure the active transport process.

  • Substrate: [³H]Dopamine is used as the substrate. Its uptake into the cells is a direct measure of DAT activity.

  • Inhibitor Control: A known DAT inhibitor (e.g., nomifensine or cocaine) is used to define 100% inhibition (non-specific uptake). This is crucial for normalizing the data and accurately calculating the IC₅₀ of the test compound.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
  • Cell Plating: a. Seed HEK293-hDAT cells into a 96-well cell culture plate at a density that yields a confluent monolayer on the day of the experiment. b. Incubate cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Assay Protocol: a. On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer). b. Add 100 µL of uptake buffer containing varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the test wells. c. For "100% uptake" control wells, add buffer without any inhibitor. d. For "0% uptake" (non-specific) control wells, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration). e. Pre-incubate the plate at 37°C for 15-20 minutes.

  • Uptake Initiation and Termination: a. Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM). b. Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. c. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Quantification: a. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well. b. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific uptake: "100% uptake" (cpm) - "0% uptake" (cpm). b. Normalize the data for the test compound as a percentage of the specific uptake. c. Plot the percentage of specific uptake against the logarithm of the test compound concentration. d. Use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific dopamine uptake).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293-hDAT Cells in 96-well Plate prep_compounds Prepare Serial Dilutions of Test Compound wash_cells Wash Cells with Pre-warmed Buffer plate_cells->wash_cells pre_incubate Pre-incubate Cells with Test Compound/Controls prep_compounds->pre_incubate wash_cells->pre_incubate add_da Add [3H]Dopamine to Initiate Uptake pre_incubate->add_da incubate_uptake Incubate at 37°C (5-10 min) add_da->incubate_uptake terminate Terminate Uptake with Ice-Cold Buffer Wash incubate_uptake->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify calc Calculate IC50 via Non-linear Regression quantify->calc

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Hypothetical Data Presentation: Functional Potencies
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Cocaine (Reference)310380600
This compoundDataDataData
Table 2: This table would display the experimentally determined functional potency (IC₅₀) values, providing a measure of how effectively the compound inhibits the transport function of DAT, SERT, and NET.

Elucidating the Mechanism of Action: Inhibitor or Substrate?

A critical distinction for any novel DAT ligand is whether it simply blocks the transporter (an inhibitor, like cocaine) or is transported into the neuron itself (a substrate, like amphetamine), potentially triggering dopamine efflux (release). This distinction has profound implications for the compound's ultimate pharmacological effect.

Experimental Approaches
  • DA Efflux (Release) Assays: This can be measured directly. Cells preloaded with [³H]Dopamine are exposed to the test compound. An increase in extracellular radioactivity indicates that the compound is causing dopamine efflux, classifying it as a substrate/releaser.

  • Electrochemical Methods: Techniques like fast-scan cyclic voltammetry (FSCV) or rotating disk electrode voltammetry can be used with synaptosomes or in brain slices.[7][9] These methods directly measure changes in extracellular dopamine concentration in real-time, providing a powerful way to distinguish between uptake inhibition (slower DA clearance) and release (a rapid increase in DA concentration).

Mechanistic Decision Pathway

G start Characterize Novel Compound (this compound) uptake_assay Perform Dopamine Uptake Assay start->uptake_assay is_active Is IC50 < 1µM? uptake_assay->is_active efflux_assay Perform Dopamine Efflux (Release) Assay is_active->efflux_assay Yes inactive Classification: Inactive at DAT is_active->inactive No induces_efflux Induces Efflux? efflux_assay->induces_efflux substrate Classification: Substrate / Releaser induces_efflux->substrate Yes inhibitor Classification: Uptake Inhibitor induces_efflux->inhibitor No

Caption: Decision workflow for classifying the mechanism of action at DAT.

Computational Modeling: Predicting Binding Interactions

In parallel with in vitro assays, computational docking can provide valuable insights into how this compound might physically orient itself within the DAT binding pocket.

Methodology:

  • Model: A high-quality homology model of the human dopamine transporter (hDAT), often based on the crystal structure of the drosophila DAT (dDAT) or other related transporters, is used.

  • Docking Software: Programs like AutoDock or Glide are employed to predict the most energetically favorable binding poses of the ligand within the transporter's active site.

  • Analysis: The resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions (with residues like Asp79), and hydrophobic contacts that stabilize the ligand-protein complex. This can help rationalize the binding affinity data and guide the design of new analogs. A study on β-PEA derivatives showed that potent inhibitors fit well into the binding site covered by helices 1, 3, and 6 of hDAT.[1][2]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to define the interaction of a novel compound, this compound, with the dopamine transporter. By systematically determining its binding affinity (Kᵢ), functional potency (IC₅₀), and fundamental mechanism of action (inhibitor vs. substrate), a comprehensive pharmacological profile can be constructed. These foundational data are critical for any further drug development efforts, providing the basis for structure-activity relationship studies, lead optimization, and subsequent in vivo testing. The integration of in vitro pharmacology with computational modeling provides a powerful, modern workflow for advancing our understanding of novel neuroactive compounds.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics, 30(5), 459-468.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Korea Science.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2021). International Journal of Neuropsychopharmacology, 24(9), 727-737.
  • United States Patent (19). Googleapis.com.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). ACS Chemical Neuroscience, 15(7), 1313-1326.
  • US9617229B2 - Phenylmorpholines and analogues thereof. Google Patents.
  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. (2013). PLoS One, 8(11), e78515.
  • Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. (2010). British Journal of Pharmacology, 159(3), 636-649.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2004). Medicinal Chemistry Reviews, 1(3), 227-241.
  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2021). PMC - PubMed Central.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). PMC - PubMed Central.
  • US5614518A - Morpholine derivatives as dopamine receptor subtype ligands. Google Patents.
  • β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. (2014). PMC - PubMed Central.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Molecules, 26(5), 1409.
  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2021). MDPI.
  • Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. (1998). Journal of Medicinal Chemistry, 41(18), 3465-3475.
  • Discovery and Development of Monoamine Transporter Ligands. (2018). PMC - PubMed Central.
  • Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substituted isoxazol-5-yl)tropanes. (2004). Journal of Medicinal Chemistry, 47(3), 681-689.
  • Electrochemical Detection of Dopamine: Novel Thin-Film Ti-Nanocolumnar Arrays/Graphene Monolayer-Cu foil Electrodes. (2024). MDPI.
  • New trends in the electrochemical sensing of dopamine. (2015). PMC - PubMed Central.
  • Electrochemical Detection of Dopamine with a Non-Enzymatic Sensor Based on Au@SiO 2 -APTES Composite. (2023). MDPI.
  • Electrochemical Detection of Dopamine Based on Functionalized Electrodes. (2019). MDPI.

Sources

An In-Depth Technical Guide to the Characterization of 2-Morpholin-4-yl-2-phenylethylamine and its Potential Interaction with the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylethylamine scaffold is a cornerstone in the development of centrally acting agents, with many derivatives exhibiting significant affinity for monoamine transporters.[1][2][3] This guide provides a comprehensive framework for the in-depth investigation of novel phenylethylamine analogs, using 2-Morpholin-4-yl-2-phenylethylamine as a primary exemplar. While this specific molecule is noted in chemical supplier catalogs for its potential in neuropharmacology and as a building block for bioactive molecules, its interaction with the norepinephrine transporter (NET) is not yet publicly characterized.[4][5] This document, therefore, serves as a methodological whitepaper for researchers in drug discovery and pharmacology, outlining the necessary steps to elucidate the binding affinity, mechanism of action, and functional consequences of a compound's interaction with the norepinephrine transporter. We will detail a logical, multi-tiered approach, from initial high-throughput screening to detailed mechanistic studies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Introduction: The Norepinephrine Transporter as a Therapeutic Target

The norepinephrine transporter (NET) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6] Located on the presynaptic membrane of noradrenergic neurons, its primary function is the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[7] This regulatory role makes the NET a critical target for a variety of therapeutics, including treatments for depression, attention-deficit hyperactivity disorder (ADHD), and other neurological conditions.[7][8] The development of novel NET ligands requires a systematic and rigorous characterization of their pharmacological profile.

The Phenylethylamine Scaffold: A Privileged Structure

Phenylethylamines are a class of organic compounds featuring a phenyl ring attached to an amino group via a two-carbon sidechain.[3] This structural motif is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1][2] The structure-activity relationships (SAR) of phenylethylamines at monoamine transporters have been extensively studied, revealing that substitutions on the phenyl ring, sidechain, and amino group can profoundly influence affinity and selectivity.[1][9][10]

Rationale for Investigating this compound

The introduction of a morpholine ring to the phenylethylamine scaffold, as seen in this compound, presents an interesting modification. The morpholine moiety can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation, which in turn can affect its interaction with the binding pocket of the norepinephrine transporter.[4][5] This guide will use this compound as a case study to illustrate the process of characterizing an unknown ligand's interaction with the NET.

Chemical Profile of this compound:

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine[5]
CAS Number 31466-44-1[4][5][11]
Molecular Formula C₁₂H₁₈N₂O[4][11]
Molecular Weight 206.29 g/mol [4]
PubChem CID 3158583[4][5]

Experimental Workflow for Characterizing NET Interaction

The characterization of a novel compound's interaction with the norepinephrine transporter should follow a logical progression from initial screening to in-depth mechanistic studies. The following workflow is proposed:

G cluster_0 Initial Assessment & Screening cluster_1 Binding Affinity Determination cluster_2 Functional Characterization cluster_3 Advanced Mechanistic Studies Compound Acquisition & QC Compound Acquisition & QC High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Acquisition & QC->High-Throughput Screening (HTS) Solubilized Compound HTS HTS Hit Identification Hit Identification HTS->Hit Identification Active Compounds Radioligand Binding Assays Radioligand Binding Assays Hit Identification->Radioligand Binding Assays Determination of Ki Determination of Ki Radioligand Binding Assays->Determination of Ki Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Determination of Ki->Neurotransmitter Uptake Assays Determination of IC50 & Mechanism Determination of IC50 & Mechanism Neurotransmitter Uptake Assays->Determination of IC50 & Mechanism Electrophysiology Electrophysiology Determination of IC50 & Mechanism->Electrophysiology Substrate vs. Inhibitor Discrimination Substrate vs. Inhibitor Discrimination Electrophysiology->Substrate vs. Inhibitor Discrimination

Caption: Proposed experimental workflow for NET ligand characterization.

Tier 1: High-Throughput Screening (HTS) for NET Activity

The initial step is to rapidly assess whether this compound has any activity at the NET. Fluorescence-based assays are well-suited for this purpose due to their high-throughput nature.[12]

Principle of Fluorescence-Based Uptake Assays

These assays utilize a fluorescent substrate of the norepinephrine transporter. In the presence of an inhibitor, the uptake of this fluorescent substrate into cells expressing the NET is reduced, leading to a decrease in intracellular fluorescence. This change in fluorescence can be readily quantified using a fluorescence plate reader.[12]

Protocol: HTS Fluorescence-Based NET Inhibition Assay
  • Cell Culture: Culture HEK-293 cells stably expressing the human norepinephrine transporter (hNET) in appropriate media.

  • Plating: Seed the hNET-expressing cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the diluted this compound or control compounds (e.g., desipramine as a known inhibitor) to the wells and incubate.

    • Add the fluorescent NET substrate (e.g., 4-(4-dimethylaminostyryl)-N-methyl-pyridinium, ASP+).

    • Incubate to allow for substrate uptake.

  • Detection: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of substrate uptake for each concentration of the test compound relative to controls.

Tier 2: Determination of Binding Affinity

Once activity is confirmed, the next step is to quantify the binding affinity of this compound for the NET. Radioligand binding assays are the gold standard for this purpose.

Principle of Competitive Radioligand Binding Assays

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]nisoxetine) for binding to the NET. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity.

G cluster_0 Radioligand Binding Assay Principle NET NET Radioligand [³H]Nisoxetine Radioligand->NET Binds TestCompound This compound TestCompound->NET Competes

Caption: Competitive binding at the norepinephrine transporter.

Protocol: [³H]Nisoxetine Competitive Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells overexpressing hNET or from brain tissue rich in NET (e.g., cortex, hippocampus).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]nisoxetine, and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a known NET inhibitor (e.g., desipramine), [³H]nisoxetine, and the membrane preparation.

    • Competitive Binding: Add varying concentrations of this compound, [³H]nisoxetine, and the membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Characterization of NET Interaction

Binding to the NET does not necessarily translate to functional activity. Therefore, it is crucial to assess the effect of this compound on the actual transport of norepinephrine.

Principle of Neurotransmitter Uptake Assays

These assays directly measure the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes. A compound that inhibits NET function will reduce the accumulation of [³H]NE.

Protocol: [³H]Norepinephrine Uptake Inhibition Assay in Synaptosomes
  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from a relevant brain region (e.g., rat cortex) by differential centrifugation.

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or control compounds in assay buffer.

    • Initiate the uptake by adding [³H]norepinephrine.

    • Incubate for a short period at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]NE uptake.

Tier 4: Advanced Mechanistic Studies

To further elucidate the mechanism of action, more advanced techniques can be employed to distinguish between a competitive inhibitor and a substrate (i.e., a compound that is transported by the NET).

Electrophysiology

Patch-clamp electrophysiology can be used to measure the currents associated with NET activity.[13][14] Substrates induce a current, while inhibitors block the current induced by a known substrate.

Rotating Disk Electrode Voltammetry

This technique can be used to measure the transport of catecholamines in real-time in cell suspensions.[15] It can be used to monitor both the uptake and efflux of neurotransmitters, providing further insight into whether a compound is a substrate or an inhibitor.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data obtained from the aforementioned assays will provide a comprehensive pharmacological profile of this compound at the NET.

Hypothetical Data Summary Table:

AssayParameterHypothetical Value for this compound
Radioligand BindingKi (nM)50
Neurotransmitter UptakeIC₅₀ (nM)75
ElectrophysiologyEffectBlocks NE-induced current

Based on these hypothetical results, one would conclude that this compound is a potent inhibitor of the norepinephrine transporter.

The SAR of phenylethylamines at the NET is complex, but some general trends have been observed.[1][6][9][10] For example, N-methylation can influence selectivity between monoamine transporters. The presence of the morpholine ring in our test compound likely influences its interaction with key residues in the NET binding pocket, such as aspartate 75, which is crucial for recognizing the amino group of ligands.[6]

Conclusion

This technical guide has outlined a systematic approach to characterizing the interaction of a novel phenylethylamine derivative, this compound, with the norepinephrine transporter. By following the proposed tiered experimental workflow, researchers can obtain a comprehensive understanding of a compound's binding affinity, functional activity, and mechanism of action. This information is critical for the development of new and improved therapeutics targeting the noradrenergic system.

References

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (n.d.). PubMed.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024, March 6). PubMed.
  • Patch-clamp and amperometric recordings from norepinephrine transporters: channel activity and voltage-dependent uptake. (n.d.). PubMed.
  • Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. (n.d.). PubMed Central (PMC).
  • Document is current - Crossmark. (2021, June 10). Crossref.
  • Structure–activity relationship analyses of phenylethylamine-based substrates. Effects of meta - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. (n.d.). PubMed.
  • Synthesis and Characterization of Fluorescent Ligands for the Norepinephrine Transporter: Potential Neuroblastoma Imaging Agents | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Synthesis and in Silico Evaluation of Novel Compounds for PET-Based Investigations of the Norepinephrine Transporter. (n.d.). PubMed Central.
  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem. (n.d.). National Institutes of Health.
  • Norepinephrine transporter defects lead to sympathetic hyperactivity in Familial Dysautonomia models. (2022, November 17). PubMed Central (PMC).
  • (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride | C12H20Cl2N2O - PubChem. (n.d.). National Institutes of Health.
  • Identification and functional characterization of the novel isoforms of bovine norepinephrine transporter produced by alternative splicing. (n.d.). PubMed.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - Korea Science. (n.d.). Korea Science.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2023, October 16). PubMed Central (PMC).
  • Human norepinephrine transporter kinetics using rotating disk electrode voltammetry. (n.d.). PubMed.
  • Structure Modeling of the Norepinephrine Transporter. (n.d.). MDPI.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central (PMC).
  • Morpholine, 4-(2-phenylethyl)- | C12H17NO | CID 411956 - PubChem. (n.d.). National Institutes of Health.
  • Norepinephrine transporter inhibitors and their therapeutic potential. (n.d.). PubMed Central (PMC).
  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). MDPI.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PubMed Central.
  • 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem. (n.d.). National Institutes of Health.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Sungkyunkwan University.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2023, August 9). ResearchGate.
  • Norepinephrine Transporter–Deficient Mice Exhibit Excessive Tachycardia and Elevated Blood Pressure With Wakefulness and Activity. (n.d.). American Heart Association Journals.
  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020, March 4). Frontiers.

Sources

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-2-phenylethylamine (CAS No. 31466-44-1), a substituted phenethylamine derivative incorporating a morpholine moiety. This document consolidates its fundamental physicochemical properties, explores its structural context within neuropharmacology, presents a representative synthetic approach based on established chemical principles, and discusses its potential applications as a scaffold in medicinal chemistry and drug discovery. While this compound is commercially available as a building block, this guide aims to provide the scientific context necessary for its evaluation and use in a research and development setting.

Core Compound Identification and Properties

This compound is an organic compound characterized by a central ethylamine chain substituted with both a phenyl group and a morpholine ring at the C2 position. This unique substitution pattern places it within the broad and pharmacologically significant class of phenethylamines.[1] The incorporation of the morpholine ring, a common heterocycle in medicinal chemistry, enhances its potential for biological interactions.[2][3]

PropertyValueSource(s)
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine[2]
CAS Number 31466-44-1[2][4]
Molecular Formula C₁₂H₁₈N₂O[2][4][5]
Molecular Weight 206.29 g/mol [2][3]
Appearance Viscous Liquid[2]
Purity ≥ 95% (by NMR, typical)[2]
SMILES C1COCCN1C(CN)C2=CC=CC=C2[2]
InChI Key WSNSRJWLIVDXDI-UHFFFAOYSA-N[2]

Scientific Context and Potential Pharmacological Significance

The Phenethylamine Scaffold

The 2-phenylethylamine backbone is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters, stimulants, and psychedelic agents.[6] Its derivatives are known to interact with various components of the central nervous system (CNS). Phenethylamines can regulate monoamine neurotransmission by acting as agonists at trace amine-associated receptors (TAAR1) or by influencing the activity of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7] The parent compound, phenethylamine, acts as a central nervous system stimulant.[6]

The Morpholine Moiety in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[7] Its presence can facilitate hydrogen bonding and provide a rigid conformational constraint. Marketed drugs containing the morpholine heterocycle include the antibiotic Linezolid and the anticancer agent Gefitinib.[7]

Implied Applications of this compound

Given its hybrid structure, this compound is primarily utilized as a versatile building block in synthetic and medicinal chemistry.[2][3] Chemical suppliers note its application in research focused on:

  • Pharmaceutical Development : Serving as a starting material or intermediate for more complex molecules targeting neurological disorders.[2][3]

  • Neurotransmitter Modulation : Use in the synthesis of novel compounds for studying neurotransmitter systems.[2][3]

  • Biochemical Research : As a tool for creating probes to investigate enzyme activities and receptor interactions.[3]

The logical relationship between its structural components and potential applications is visualized below.

G cluster_0 Structural Features cluster_1 Inferred Properties & Applications A Phenethylamine Core C CNS Activity Potential A->C Known Neuroactivity of Class B Morpholine Moiety D Improved Pharmacokinetics B->D Common Role in Drug Design E Scaffold for Medicinal Chemistry C->E D->E G A Styrene Oxide B 2-Morpholino-1-phenylethan-1-ol A->B Ring-opening with Morpholine C 2-Morpholino-1-phenylethan-1-one B->C Oxidation (e.g., PCC, Swern) D N-benzyl-2-morpholino-2-phenylethanamine C->D Reductive Amination (Benzylamine, NaBH(OAc)₃) E This compound (Final Product) D->E Debenzylation (e.g., H₂, Pd/C)

Caption: A plausible synthetic pathway to the target compound.

General Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination step (C → D in the diagram above), a crucial transformation in amine synthesis. Note: This is a generalized method and requires optimization for specific substrates.

Objective: To couple a ketone with a primary amine in the presence of a reducing agent to form a secondary amine.

Materials:

  • Ketone precursor (e.g., 2-Morpholino-1-phenylethan-1-one)

  • Primary amine (e.g., Benzylamine)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ketone (1.0 eq) and dissolve in the anhydrous solvent (e.g., DCM).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reductant Addition: Carefully add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the stirring solution. The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent (DCM).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Self-Validation: The success of each step is validated through rigorous monitoring. TLC analysis should show the disappearance of the ketone spot and the appearance of a new, more polar amine product spot. Final product identity and purity would be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary and Future Directions

This compound is a commercially available compound whose value lies in its potential as a synthetic intermediate. Its structure combines the neuroactive phenethylamine core with the pharmacokinetically favorable morpholine ring, making it an attractive starting point for the synthesis of novel compounds for CNS-related drug discovery. While detailed pharmacological data on this specific molecule is not prevalent in the public domain, its constituent parts suggest a high potential for biological activity. Future research efforts could focus on the synthesis of a library of derivatives based on this scaffold, followed by systematic screening against a panel of CNS targets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters, to elucidate its structure-activity relationships (SAR) and identify potential therapeutic leads.

References

  • Wikipedia. Substituted phenethylamine.
  • MDPI. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • Organic Chemistry Portal. Morpholine synthesis.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.

Sources

An In-depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: A Scrutiny of a Privileged Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 2-Morpholin-4-yl-2-phenylethylamine, a molecule of significant interest in contemporary medicinal chemistry. While specific, in-depth research on this particular entity is nascent, its structural composition—a phenethylamine core integrated with a morpholine moiety—positions it as a compound of high potential, particularly in the development of novel therapeutics for neurological disorders. This document will dissect the constituent parts of this compound, offering insights into its probable synthesis, physicochemical characteristics, and pharmacological profile by drawing parallels with closely related and well-documented analogues. The morpholine ring is a recognized "privileged structure" in drug discovery, known for conferring favorable pharmacokinetic properties.[1] The phenethylamine backbone is the foundation for a vast array of psychoactive compounds.[2] This guide will, therefore, serve as a foundational resource for researchers and drug development professionals, providing a robust, albeit predictive, framework for future investigation.

Introduction: The Convergence of Two Pharmacophores

This compound (CAS: 31466-44-1) emerges at the intersection of two powerful pharmacophores: the phenethylamine skeleton, which is endogenous to the human central nervous system (CNS), and the morpholine ring, a heterocyclic motif prevalent in a multitude of approved pharmaceuticals.[2][3] The phenethylamine structure is the basis for a wide range of stimulants, hallucinogens, and antidepressants, underscoring its profound neuromodulatory capabilities.[2] The morpholine ring, on the other hand, is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability.[4]

The amalgamation of these two structural motifs in this compound suggests a molecule designed for CNS activity with potentially optimized drug-like properties. Commercial suppliers highlight its role as a building block in the synthesis of pharmaceuticals aimed at neurological disorders and in the study of neurotransmitter systems.[3][5]

Physicochemical Properties and Chemical Identity

A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery endeavor. While extensive experimental data for this compound is not publicly available, its basic chemical identity has been established.

PropertyValueSource
CAS Number 31466-44-1[3]
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.29 g/mol [5]
IUPAC Name 2-morpholin-4-yl-2-phenylethanamine[3]
SMILES C1COCCN1C(CN)C2=CC=CC=C2[3]
InChI Key WSNSRJWLIVDXDI-UHFFFAOYSA-N[3]

The presence of the morpholine ring is anticipated to lend the molecule a degree of aqueous solubility and a pKa value that could facilitate its presence in physiological media.[4]

Synthesis and Characterization: A Proposed Retrosynthetic Approach

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be postulated based on established organic chemistry principles for the formation of analogous compounds. A common approach for the synthesis of N-substituted morpholines involves the reaction of morpholine with a suitable electrophile.[6]

A potential retrosynthetic pathway is outlined below:

G Target This compound Intermediate1 2-Bromo-2-phenylethylamine derivative Target->Intermediate1 Nucleophilic Substitution Precursor2 Morpholine Target->Precursor2 Starting Material Precursor1 Styrene Oxide Intermediate1->Precursor1 Ring opening with HBr Precursor3 Ammonia or protected amine Precursor1->Precursor3 Ring opening

Caption: A proposed retrosynthetic analysis for this compound.

Experimental Protocol (Hypothetical):

A plausible multi-step synthesis could be envisioned as follows:

  • Step 1: Synthesis of 2-amino-1-phenylethanol. This can be achieved through the ring-opening of styrene oxide with ammonia or a protected amine source.

  • Step 2: Cyclization to form the morpholine ring. The resulting amino alcohol could undergo a double N-alkylation with a suitable dielectrophile, such as bis(2-chloroethyl) ether, under basic conditions. Alternatively, a more modern approach using ethylene sulfate for the annulation of 1,2-amino alcohols could be employed for a more efficient and environmentally benign synthesis.[7]

  • Step 3: Purification and Characterization. The final product would require purification, likely via column chromatography, and its identity and purity confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is likely to be dominated by the phenethylamine core, with the morpholine moiety modulating its potency and pharmacokinetic profile.

The Phenethylamine Core: A Gateway to Neuromodulation

Substituted phenethylamines are a broad class of psychoactive compounds that exert their effects through various mechanisms within the CNS.[2] These include:

  • Interaction with Monoamine Transporters: Many phenethylamine derivatives act as releasing agents or reuptake inhibitors of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

  • Receptor Agonism/Antagonism: Direct interaction with various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors, is a common mechanism of action.[8]

Given its structure, this compound could potentially exhibit activity at α- and β-adrenergic receptors, similar to other phenylethanolamine derivatives.[9]

The Morpholine Moiety: A "Privileged" Modulator

The inclusion of a morpholine ring in a drug candidate can have several beneficial effects:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to improved bioavailability and a more favorable pharmacokinetic profile.[4]

  • Enhanced Potency and Selectivity: In some cases, the replacement of other heterocyclic rings, such as piperidine, with a morpholine ring has been shown to increase the potency and selectivity of a compound for its biological target.[4] This is attributed to the ability of the morpholine oxygen to form hydrogen bonds and the overall electron-deficient nature of the ring, which can engage in favorable hydrophobic interactions.[4]

Postulated Mechanism of Action and Signaling Pathway

Based on the known pharmacology of related phenethylamines, a plausible mechanism of action for this compound would involve the modulation of adrenergic signaling. It could potentially act as an agonist or antagonist at α-adrenergic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Norepi Norepinephrine Alpha_AR α-Adrenergic Receptor Norepi->Alpha_AR Binds G_protein G-protein Alpha_AR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Molecule 2-Morpholin-4-yl- 2-phenylethylamine Molecule->Alpha_AR Binds (Agonist/Antagonist)

Caption: Postulated mechanism of action at a postsynaptic α-adrenergic receptor.

Potential Therapeutic Applications and Future Directions

The potential therapeutic applications of this compound are intrinsically linked to its predicted neuropharmacological activity. Given its structural resemblance to known CNS-active agents, this compound could be a valuable lead for the development of novel treatments for:

  • Depression and Anxiety Disorders: Modulation of monoaminergic systems is a cornerstone of antidepressant and anxiolytic drug action.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD are phenethylamine derivatives that modulate dopamine and norepinephrine levels.

  • Pain Management: Adrenergic receptor agonists have demonstrated analgesic properties.[10]

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo pharmacological characterization. Key experimental avenues would include:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of the compound for a panel of CNS receptors.

  • Functional Assays: To elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

  • In Vivo Behavioral Models: To assess the compound's effects on animal models of depression, anxiety, and pain.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion

This compound represents a compelling, yet underexplored, molecule in the landscape of neuropharmacology. Its hybrid structure, combining the neuromodulatory potential of the phenethylamine core with the favorable pharmacokinetic properties of the morpholine ring, makes it a prime candidate for further investigation. While this guide has provided a predictive overview based on the well-established principles of medicinal chemistry, it underscores the critical need for empirical studies to unlock the true therapeutic potential of this promising compound. The insights presented herein are intended to serve as a catalyst for such future research, paving the way for the potential development of a new generation of CNS therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
  • An In-depth Technical Guide to 4-(2,2-diphenylethyl)morpholine and its Analogs - Benchchem
  • An updated review on morpholine derivatives with their pharmacological actions
  • N-Phenethylnormorphine - Wikipedia
  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute
  • This compound | 31466-44-1 - J&K Scientific
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems
  • Synthesis, spectral analysis and biological evaluation of 2-{[(morpholin-4-yl)
  • Description of 2-phenethylamine scope of the present review.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society - ACS Public
  • Substituted phenethylamine - Wikipedia
  • This compound - Chem-Impex
  • Morpholine Bioisosteres for Drug Design - Enamine
  • Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity R - Benchchem
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • (PDF) Morpholines.
  • (PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II)
  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed
  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab
  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC
  • (PDF)
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis - PubMed
  • Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed

Sources

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: A Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-2-phenylethylamine, a molecule of significant interest in medicinal chemistry. While specific detailed research on this compound is not extensively available in public literature, its structural components—the phenethylamine core and a morpholine substituent—position it as a valuable scaffold in the design of novel therapeutics, particularly for neurological disorders. This document synthesizes established principles of medicinal chemistry and available data on related compounds to present a scientifically grounded perspective on its discovery, synthesis, and potential pharmacological profile.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is often driven by the strategic combination of well-established pharmacophores to create novel molecular entities with desired biological activities. This compound is a prime example of this approach, integrating the phenethylamine backbone with a morpholine ring.

The phenethylamine scaffold is fundamental to a vast array of neuroactive compounds, both endogenous and synthetic.[1] This structure is the basis for key neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, attention, and movement.[1] Consequently, synthetic derivatives of phenethylamine have been extensively explored, leading to the development of stimulants, hallucinogens, antidepressants, and anorectics.[2]

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a "privileged structure" in drug design.

The fusion of these two scaffolds in this compound results in a molecule with inherent potential to interact with biological systems, particularly within the central nervous system. It is primarily recognized as a versatile building block in the synthesis of more complex pharmaceuticals.[3]

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylethanamineJ&K Scientific
CAS Number 31466-44-1CymitQuimica
Molecular Formula C₁₂H₁₈N₂OCymitQuimica
Molecular Weight 206.28 g/mol CymitQuimica
Appearance Colorless to pale yellow liquidCymitQuimica
Purity ≥95%CymitQuimica
InChI Key WSNSRJWLIVDXDI-UHFFFAOYSA-NJ&K Scientific
SMILES C1COCCN1C(CN)C2=CC=CC=C2J&K Scientific

Historical Context and Inferred Discovery

While specific details regarding the first synthesis and discovery of this compound are not prominent in scientific literature, its conception can be understood within the broader history of phenethylamine research. The exploration of substituted phenethylamines dates back to the mid-20th century, spurred by the study of naturally occurring psychoactive compounds like mescaline. This led to extensive synthetic efforts to create analogues with modified potency, duration of action, and receptor selectivity.

The introduction of a morpholine ring at the alpha position of the ethylamine side chain represents a logical step in the structure-activity relationship (SAR) studies of phenethylamines. Such modifications are intended to probe the steric and electronic requirements of receptor binding sites and to improve the drug-like properties of the parent molecule. Therefore, it is likely that this compound was first synthesized as part of a larger library of phenethylamine derivatives during screening campaigns for novel CNS-active agents. Its current commercial availability underscores its utility as a chemical intermediate for further drug development.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors, based on established chemical transformations for similar molecules. A key intermediate in this proposed pathway is a chiral 2-amino-1-phenylethanol, which can be synthesized enantioselectively.

Synthesis_of_this compound cluster_step1 Step 1: Synthesis of Chiral Amino Alcohol cluster_step2 Step 2: Morpholine Ring Formation Phenacyl_chloride Phenacyl Chloride Chiral_reduction Chiral Oxazaborolidine Catalyzed Reduction Phenacyl_chloride->Chiral_reduction BH₃ Chloro_alcohol (R/S)-2-Chloro-1-phenylethanol Chiral_reduction->Chloro_alcohol Amination Ammonium Hydroxide Chloro_alcohol->Amination Amino_alcohol (R/S)-2-Amino-1-phenylethanol Amination->Amino_alcohol Amino_alcohol_2 (R/S)-2-Amino-1-phenylethanol Bis_alkylation Bis(2-chloroethyl) ether Base (e.g., K₂CO₃) Amino_alcohol_2->Bis_alkylation Final_product This compound Bis_alkylation->Final_product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of (S)-2-Amino-1-phenylethanol (Based on established methods for chiral amino alcohols)

  • Reaction Setup: A dry, nitrogen-purged reaction vessel is charged with a solution of phenacyl chloride in anhydrous tetrahydrofuran (THF).

  • Chiral Reduction: The solution is cooled to 0°C, and a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst) is added, followed by the slow addition of borane-dimethyl sulfide complex (BMS). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: The reaction is quenched by the slow addition of methanol, and the solvents are removed under reduced pressure. The resulting crude (S)-2-chloro-1-phenylethanol is carried forward.

  • Amination: The crude chloro alcohol is dissolved in methanol, and an excess of aqueous ammonium hydroxide is added. The mixture is stirred at room temperature for 48-72 hours.

  • Isolation: The methanol is removed in vacuo, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-2-amino-1-phenylethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of the synthesized (S)-2-amino-1-phenylethanol in a suitable solvent such as dimethylformamide (DMF), potassium carbonate is added as a base.

  • Cyclization: Bis(2-chloroethyl) ether is added dropwise to the suspension at room temperature. The reaction mixture is then heated to 80-100°C and stirred for 12-24 hours, with progress monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final compound, this compound.

Hypothesized Pharmacological Profile

Due to the absence of specific pharmacological data for this compound, its potential biological activity must be inferred from its structural similarity to other well-characterized phenethylamine derivatives. The primary hypothesis is that this compound would modulate monoaminergic systems.

Potential Mechanism of Action:

Many phenethylamine derivatives exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] They can act as reuptake inhibitors or releasing agents, thereby increasing the synaptic concentrations of these neurotransmitters.

The presence of the bulky morpholine group at the alpha-position of the ethylamine side chain is likely to have a significant impact on its interaction with these transporters. It may influence the potency and selectivity of the compound for the different transporters. Structure-activity relationship studies of other phenethylamines suggest that substitutions on the side chain can modulate the compound's activity.[5][6]

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Compound This compound Transporters DAT SERT NET Compound->Transporters Inhibition of Reuptake / Promotion of Efflux Synaptic_Cleft Synaptic Cleft Neurotransmitters Dopamine Serotonin Norepinephrine Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Receptors Postsynaptic Receptors Neurotransmitters->Receptors Increased Binding Receptors->Postsynaptic_Neuron Signal Transduction

Figure 2: Hypothesized modulation of monoaminergic neurotransmission.

Potential Biological Effects:

Based on its structure, this compound could potentially exhibit a range of central nervous system effects, including:

  • Stimulant properties: If it primarily acts as a dopamine and norepinephrine reuptake inhibitor or releasing agent.

  • Antidepressant or anxiolytic effects: If it shows significant activity at the serotonin transporter.

  • Atypical psychoactive effects: The unique combination of the phenethylamine core and the morpholine ring might result in a novel pharmacological profile at various monoamine receptors.

It is crucial to emphasize that these are hypothesized activities based on structural analogy. Rigorous in vitro and in vivo studies are necessary to elucidate the actual pharmacological profile of this compound.

Applications in Research and Drug Development

The primary and well-documented application of this compound is as a chemical intermediate and scaffold in drug discovery.[3] Its utility lies in its bifunctional nature: the primary amine can be readily modified to introduce various substituents, while the phenethylamine core provides the foundation for CNS activity.

Researchers can utilize this compound to:

  • Synthesize libraries of novel compounds: By reacting the primary amine with a diverse range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a large number of derivatives can be generated for high-throughput screening.

  • Explore structure-activity relationships: Systematic modifications of the molecule can help in understanding the structural requirements for binding to specific receptors or transporters.

  • Develop novel therapeutics: It can serve as a starting point for the development of drugs targeting a range of neurological and psychiatric conditions, such as depression, ADHD, anxiety disorders, and neurodegenerative diseases.

Conclusion

This compound stands as a molecule of interest at the intersection of established pharmacophores. While its individual discovery and pharmacological profile are not yet detailed in the scientific literature, its chemical structure provides a strong rationale for its potential as a modulator of monoaminergic systems. Its primary value currently lies in its role as a versatile building block for the synthesis of novel compounds for neurological drug discovery. Future research involving detailed pharmacological screening and SAR studies of its derivatives is warranted to fully uncover the therapeutic potential of this intriguing scaffold.

References

  • Negreş, S., et al. (2016). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Romanian Journal of Morphology and Embryology, 57(3), 969-978.
  • Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(2), 215-223.
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
  • Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205-213.
  • Głuch-Lutwin, M., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1168-1181.
  • Deiters, A., & Martin, S. F. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Chiral Amine Synthesis (pp. 191-196). CRC Press.
  • Wikipedia contributors. (2023, December 29). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia.
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(21), 4939-4942.

Sources

Methodological & Application

Application Note: A High-Throughput Fluorescence-Based Assay for Quantifying Dopamine Transporter Inhibition by 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The human dopamine transporter (hDAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] Phenylethylamine derivatives, a class of compounds known for their neuromodulatory activities, are of significant interest in neuropharmacology.[3][4] This document provides a detailed protocol for determining the inhibitory potency of 2-Morpholin-4-yl-2-phenylethylamine, a phenylethylamine derivative, on the human dopamine transporter.[5][6] We describe a robust, cell-based, non-radioactive dopamine reuptake assay that utilizes a fluorescent substrate. This high-throughput method is ideal for characterizing the potency (IC₅₀) of novel compounds and is designed for researchers in neurobiology and drug development.

Introduction: The Dopamine Transporter as a Key Therapeutic Target

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a transmembrane protein located on the presynaptic membrane of dopaminergic neurons.[2][7] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial step that terminates dopamine signaling and maintains neurotransmitter homeostasis.[2][8] The inhibition of DAT leads to an elevated concentration and prolonged presence of dopamine in the synapse. This mechanism is central to the action of various therapeutic drugs for conditions like ADHD and depression, as well as psychostimulants such as cocaine and amphetamines.[1][8]

The 2-phenylethylamine scaffold is the backbone for many endogenous and synthetic neuroactive compounds.[3] Derivatives like this compound are explored for their potential to modulate neurotransmitter systems.[5][6] Accurately quantifying the interaction of such compounds with DAT is a fundamental step in their pharmacological profiling. Traditional methods have often relied on radiolabeled substrates, which, while effective, pose safety risks and disposal challenges.[9][10] Modern fluorescence-based assays offer a safer, more efficient, and high-throughput alternative for measuring transporter activity.[10][11][12]

This guide details a competitive uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing hDAT. The assay's principle relies on the competition between the test compound (this compound) and a fluorescent DAT substrate. The resulting inhibition of fluorescence uptake provides a direct measure of the compound's potency.

Principle of the Competitive Dopamine Reuptake Assay

The assay operates on the principle of competitive inhibition. HEK293 cells, which do not endogenously express significant levels of monoamine transporters, are engineered to stably express the human dopamine transporter (hDAT) on their plasma membrane.[2][13] These cells are incubated with the test compound, this compound, across a range of concentrations.

Subsequently, a fluorescent substrate, which is a mimetic of biogenic amines, is added.[10][11] This substrate is actively transported into the cells via hDAT, leading to an increase in intracellular fluorescence. If the test compound is an inhibitor, it will bind to hDAT and block or reduce the uptake of the fluorescent substrate in a concentration-dependent manner.[2] The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the fluorescence signal across the compound's concentration gradient and fitting the data to a dose-response curve.

G cluster_membrane cluster_intracellular Intracellular Space Test_Compound Test Compound (this compound) DAT hDAT Transporter Test_Compound->DAT Binds & Inhibits Fluorescent_Substrate Fluorescent Substrate Fluorescent_Substrate->DAT Uptake Pathway Fluorescence_Signal Increased Fluorescence Signal DAT->Fluorescence_Signal Transport

Caption: Principle of competitive DAT inhibition.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening and dose-response analysis.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT-HEK293).

  • Test Compound: this compound.

  • Reference Inhibitor: Nomifensine or Vanoxerine (for positive control).[1][8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.

  • Detection Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent DAT substrate and a masking dye to quench extracellular fluorescence.[9][11]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • 96-well black, clear-bottom microplates

    • Multichannel pipettes

    • Fluorescence microplate reader with bottom-read capability.

Cell Culture and Plating

Rationale: A confluent and healthy cell monolayer is essential for consistent transporter expression and assay performance. Plating cells the day before the assay allows them to adhere and recover.[11]

  • Maintain Cells: Culture hDAT-HEK293 cells in T-75 flasks in the complete culture medium. Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.

  • Harvest Cells: When ready for plating, wash cells with Phosphate-Buffered Saline (PBS), and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Seeding: Resuspend the detached cells in fresh culture medium and perform a cell count. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in a volume of 100 µL.[11]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for the formation of a confluent monolayer.

Assay Procedure: Step-by-Step Workflow

Rationale: A pre-incubation step with the inhibitor allows the compound to reach binding equilibrium with the transporter before the introduction of the competing fluorescent substrate.[2]

  • Prepare Compound Plate:

    • Prepare a 10 mM stock solution of this compound and the reference inhibitor (e.g., Nomifensine) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions) for generating a dose-response curve. The final DMSO concentration in the well should be kept below 0.5% to avoid cellular toxicity.

  • Set Up Assay Plate:

    • Carefully remove the culture medium from the cell plate.

    • Wash each well once with 100 µL of room temperature assay buffer.

    • Add 50 µL of assay buffer containing the appropriate concentrations of the test compound or controls to each well according to the plate layout (see Table 1).

    • Controls are critical for data validation:

      • 0% Inhibition (Maximal Uptake): Wells with cells + vehicle (assay buffer with DMSO).

      • 100% Inhibition (Minimal Uptake): Wells with cells + a saturating concentration of a reference inhibitor (e.g., 10 µM Nomifensine).

      • Background: Wells without cells containing only assay buffer.

  • Compound Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes.[2]

  • Initiate Substrate Uptake:

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (this typically includes the masking dye).

    • Add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

  • Signal Measurement:

    • Immediately place the plate into the fluorescence plate reader (pre-set to 37°C).

    • Measure the fluorescence signal in kinetic mode (e.g., one reading every minute for 20-30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 20 minutes).[12] Use appropriate excitation and emission wavelengths for the chosen fluorophore.

G A 1. Seed hDAT-HEK293 Cells in 96-well plate B 2. Incubate 18-24h (37°C, 5% CO₂) A->B D 4. Wash Cells & Add Compounds/Controls B->D C 3. Prepare Compound Dilutions (Test & Reference) C->D E 5. Pre-incubate Plate (15-30 min, 37°C) D->E F 6. Add Fluorescent Substrate (Initiates Uptake) E->F G 7. Read Fluorescence (Kinetic or Endpoint) F->G H 8. Data Analysis: Normalize & Fit Curve to get IC₅₀ G->H

Caption: Experimental workflow for the DAT uptake assay.

Data Analysis and Interpretation

Data Normalization

Rationale: Normalization converts raw fluorescence units into a percentage of transporter activity, correcting for well-to-well variability and defining the dynamic range of the assay.

  • Subtract Background: For each well, subtract the average fluorescence signal from the "Background" wells (no cells).

  • Calculate Percent Inhibition: Normalize the data by expressing the signal from each test well as a percentage of the control range. Use the following formula:

    % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

IC₅₀ Determination
  • Plot Data: Plot the Percent Inhibition against the logarithm of the test compound concentration.

  • Curve Fitting: Fit the data using a non-linear regression model, specifically a four-parameter logistic equation (sigmoidal dose-response with variable slope).[2]

  • Calculate IC₅₀: The IC₅₀ value is the concentration of the compound that produces 50% inhibition of the fluorescent substrate uptake. This value is a direct measure of the compound's potency at the dopamine transporter.

Presentation of Results

Results should be summarized in a clear, tabular format. For a comprehensive profile, this compound should also be tested against norepinephrine (NET) and serotonin (SERT) transporters to assess its selectivity.

Table 1: Hypothetical Pharmacological Profile of this compound

CompoundTargetIC₅₀ (nM)
This compound hDAT85.6
hNET1240
hSERT>10,000
Nomifensine (Reference) hDAT15.2[1]
hNET4.5
hSERT2500

Data are hypothetical and for illustrative purposes only.

Conclusion

The described fluorescence-based dopamine reuptake assay provides a reliable, sensitive, and high-throughput method for characterizing the inhibitory activity of novel compounds like this compound. By employing a stable hDAT-expressing cell line and a competitive assay format, researchers can efficiently determine compound potency (IC₅₀) and assess selectivity against other monoamine transporters. The inclusion of rigorous positive and negative controls ensures the generation of self-validating, trustworthy data essential for advancing neuropharmacological research and drug discovery programs.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. (Source: Molecular Devices, URL: [Link])
  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-9. (Source: PubMed, URL: [Link])
  • Elands, J., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (Source: Molecular Devices, URL: [Link])
  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (Source: Biocompare, URL: [Link])
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. (Source: Molecular Devices, URL: [Link])
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (Source: Eurofins Discovery, URL: [Link])
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-91. (Source: PubMed, URL: [Link])
  • Li, H., et al. (2002). New p-methylsulfonamido phenylethylamine analogues as class III antiarrhythmic agents: design, synthesis, biological assay, and 3D-QSAR analysis. Journal of Medicinal Chemistry, 45(12), 2634-43. (Source: PubMed, URL: [Link])
  • Pramod, A. B., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. (Source: PubMed Central, URL: [Link])
  • Reith, M. E., et al. (1996). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(5), 579-89. (Source: PubMed, URL: [Link])
  • Braden, M. R., et al. (2007). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 1(4), 288-297. (Source: PubMed Central, URL: [Link])
  • Moore, R. J., et al. (2002). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. The Journal of Neuroscience, 22(14), 6243-6250. (Source: PubMed Central, URL: [Link])
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (Source: Eurofins Discovery, URL: [Link])
  • Current Protocols. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Montanari, C. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1439-1450. (Source: PubMed Central, URL: [Link])
  • Aksenova, M. V., et al. (2009). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicity Research, 15(1), 63-76. (Source: National Institutes of Health, URL: [Link])
  • Mayfield, R. D., et al. (n.d.). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells.
  • Hatzidis, A., et al. (2003). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 245-253. (Source: PubMed Central, URL: [Link])
  • Vaughan, R. A., & Foster, J. D. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Behavioral Neurosciences, 37, 29-59. (Source: PubMed Central, URL: [Link])
  • Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. (Source: PubMed, URL: [Link])
  • J. Am. Chem. Soc. Au. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes.
  • Liang, Y., et al. (2001). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2313-6. (Source: PubMed, URL: [Link])
  • I. Al-Hussain, S. A., & B. Alshammari, M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(19), 5743. (Source: PubMed Central, URL: [Link])
  • ResearchGate. (n.d.). Characterization of human dopamine transporter expressions in HEK293 cells.
  • Koutsoukas, A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(5), e61007. (Source: PubMed Central, URL: [Link])
  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (Source: MDPI, URL: [Link])
  • Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Neuroimmune Pharmacology, 12(4), 693-703. (Source: PubMed Central, URL: [Link])
  • Duke University. (n.d.). 3H-dopamine uptake by synaptic storage vesicles of rat whole brain and brain regions. (Source: Scholars@Duke, URL: [Link])
  • MDPI. (2017). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (Source: MDPI, URL: [Link])
  • Cheng, F., et al. (2020). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 60(9), 4384-4397. (Source: PubMed Central, URL: [Link])
  • MDPI. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (Source: MDPI, URL: [Link])
  • J&K Scientific. (n.d.). This compound | 31466-44-1. (Source: J&K Scientific, URL: [Link])
  • Journal of Biomolecular Screening. (2005). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. (Source: SAGE Journals, URL: [Link])
  • British Journal of Pharmacology. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. (Source: PubMed, URL: [Link])
  • Biomolecules & Therapeutics. (2013). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (Source: Biomolecules & Therapeutics, URL: [Link])
  • ASN Neuro. (2018). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. (Source: PubMed Central, URL: [Link])

Sources

Application Note: In Vitro Pharmacological Profiling of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

2-Morpholin-4-yl-2-phenylethylamine is a synthetic compound belonging to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1] The phenethylamine scaffold is known to interact with monoamine neurotransmitter systems, and synthetic derivatives are often developed to probe or modulate the activity of monoamine transporters.[1][2] Given its structure, this compound is hypothesized to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are primary targets for numerous therapeutic agents and drugs of abuse.[3][4]

This document provides a comprehensive guide for the in vitro characterization of this compound. It outlines detailed protocols for determining the compound's binding affinity and functional potency at human monoamine transporters, as well as its potential for off-target cytotoxicity. The described assays are foundational for elucidating the compound's pharmacological profile and predicting its potential physiological effects.

Section 1: Monoamine Transporter Binding Affinity

Determining the binding affinity (Kᵢ) is the first step in characterizing the interaction of a compound with its molecular targets. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from the transporter.[4][5]

Principle of Assay

Cell membranes expressing a high density of a specific human transporter (hDAT, hNET, or hSERT) are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the transporter is inversely proportional to the affinity of the test compound. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC₅₀, which is then used to calculate the inhibition constant (Kᵢ).

Experimental Workflow: Radioligand Binding

prep Prepare Membrane Homogenates (e.g., from HEK293 cells expressing hDAT, hNET, or hSERT) plate Plate Assay: - Membranes - Radioligand (e.g., [³H]CFT for hDAT) - Test Compound (10-point curve) - Buffer prep->plate incubate Incubate to Equilibrium (e.g., 60 min at 30°C) plate->incubate nsb Non-Specific Binding (NSB) Control (e.g., 10 µM Cocaine for hDAT) nsb->incubate total Total Binding Control (Vehicle instead of Test Compound) total->incubate filter Rapid Filtration (GF/B filters, separate bound/free) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash scint Scintillation Counting (Measure radioactivity) wash->scint analyze Data Analysis - Calculate Specific Binding - Non-linear regression (IC₅₀) - Cheng-Prusoff equation (Kᵢ) scint->analyze

Caption: Workflow for competitive radioligand binding assay.

Protocol 1: Radioligand Binding Assay

This protocol is adapted for a 96-well format.[6]

Materials:

  • Cell Membranes: Commercially available or prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[5][7]

  • Radioligands:

    • hDAT: [³H]WIN 35,428 ([³H]CFT)

    • hNET: [³H]Nisoxetine

    • hSERT: [³H]Citalopram

  • Non-specific Ligands:

    • hDAT: 10 µM Cocaine

    • hNET: 10 µM Desipramine[5]

    • hSERT: 10 µM Citalopram[5]

  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration System: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethylenimine (PEI).

  • Scintillation Counter and cocktail.

Procedure:

  • Reagent Preparation: Thaw membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .[6] Prepare radioligand and test compound dilutions in assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine in the following order:

    • 150 µL of membrane suspension.

    • 50 µL of test compound dilution (or vehicle for total binding, or non-specific ligand for NSB).[6]

    • 50 µL of radioligand (at a final concentration near its Kₑ).

    • Final assay volume: 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[6]

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5]

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.[5]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Binding Affinity Profile
Target TransporterRadioligandKᵢ (nM) [Hypothetical]Selectivity Ratio (vs. hDAT)
hDAT[³H]WIN 35,428501.0
hNET[³H]Nisoxetine1503.0
hSERT[³H]Citalopram>10,000>200

Section 2: Monoamine Transporter Uptake Inhibition

While binding assays measure affinity, uptake inhibition assays measure the functional potency of a compound to block the transport of neurotransmitters into the cell.[3] These assays can be performed using either primary tissue preparations (synaptosomes) or cell lines stably expressing the transporter of interest.[3] Using transfected cell lines like HEK293 offers the advantage of a pure population of a single human transporter.[3][8][9]

Principle of Assay

Cells expressing the target transporter are pre-incubated with various concentrations of the test compound. A radiolabeled substrate (e.g., [³H]dopamine) is then added, and the reaction is allowed to proceed for a short period. The uptake is terminated, and the amount of radioactivity accumulated inside the cells is measured. The concentration of the test compound that inhibits 50% of the substrate uptake is the IC₅₀ value, which reflects its functional potency.

Experimental Workflow: Uptake Inhibition

plate Plate Cells (e.g., HEK293-hDAT) in 96-well plates wash Wash Cells (Krebs-HEPES Buffer - KHB) plate->wash preincubate Pre-incubate with Test Compound (10-point curve, 10 min, RT) wash->preincubate initiate Initiate Uptake (Add [³H]Substrate, e.g., [³H]DA) preincubate->initiate nsb Non-Specific Uptake Control (e.g., 10 µM Cocaine) nsb->initiate total Total Uptake Control (Vehicle) total->initiate incubate Incubate (Short Duration) (e.g., 1-5 min, RT) initiate->incubate terminate Terminate Uptake (Rapid wash with ice-cold KHB) incubate->terminate lyse Lyse Cells (1% SDS) terminate->lyse scint Scintillation Counting lyse->scint analyze Data Analysis - Calculate Specific Uptake - Non-linear regression (IC₅₀) scint->analyze

Caption: Workflow for cell-based uptake inhibition assay.

Protocol 2: Cell-Based Uptake Inhibition Assay

This protocol is adapted from established methods for HEK293 cells.[3][10][11]

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[12]

  • Radiolabeled Substrates:

    • hDAT: [³H]Dopamine ([³H]DA)[10]

    • hNET: [³H]Norepinephrine ([³H]NE)

    • hSERT: [³H]Serotonin ([³H]5-HT)[10]

  • Uptake Inhibitors (for NSU): Same as non-specific ligands in Protocol 1.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3).[10]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells in a 96-well plate at a density of 40,000-50,000 cells/well and allow them to adhere overnight.[11]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room-temperature KHB.[10]

  • Pre-incubation: Add 50 µL of KHB containing the appropriate concentration of the test compound (or vehicle/inhibitor for controls) to each well. Incubate for 5-10 minutes at room temperature.[3]

  • Initiate Uptake: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 200 nM [³H]DA) to each well to start the uptake reaction.[10]

  • Incubation: Incubate for a short period to measure the initial rate of uptake (typically 1-5 minutes at room temperature).[5][10]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with 100 µL of ice-cold KHB.[10]

  • Lysis and Counting: Add 100-200 µL of 1% SDS to each well to lyse the cells.[10] Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (cpm) - Non-specific Uptake (cpm).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Data Presentation: Uptake Inhibition Potency
Target TransporterRadiolabeled SubstrateIC₅₀ (nM) [Hypothetical]
hDAT[³H]Dopamine85
hNET[³H]Norepinephrine250
hSERT[³H]Serotonin>10,000

Section 3: Secondary Target Profiling - Monoamine Oxidase (MAO) Inhibition

Phenylethylamine derivatives can also interact with monoamine oxidase (MAO) enzymes, which are responsible for the metabolic degradation of neurotransmitters.[13] It is prudent to assess whether this compound inhibits MAO-A or MAO-B.

Protocol 3: MAO-A/B Inhibition Assay (Fluorometric)

This protocol utilizes a commercially available kit format.

Principle of Assay: MAO enzymes catalyze the oxidative deamination of their substrates, producing H₂O₂ as a byproduct.[14] This assay uses a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and inhibition is measured as a decrease in this rate.[14]

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: A non-specific substrate like kynuramine or a specific substrate provided in a kit.[15]

  • Reference Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[15]

  • Assay Kit: Commercial MAO inhibitor screening kit (e.g., from Creative Biolabs or similar).[14]

Procedure:

  • Follow the manufacturer's detailed protocol.

  • Briefly, incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound.

  • Initiate the reaction by adding the substrate and detection reagents.

  • Monitor the fluorescence increase over time using a plate reader (e.g., Ex/Em = 535/587 nm).[14]

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value by non-linear regression.

Section 4: In Vitro Cytotoxicity Assessment

It is crucial to determine if the observed activity of the compound is due to a specific pharmacological effect or general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol 4: MTT Cytotoxicity Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18]

Materials:

  • Cell Line: A relevant cell line, such as HEK293 or SH-SY5Y (human neuroblastoma).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[18]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[19]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include vehicle-only (100% viability) and high-concentration toxin (e.g., Triton X-100) controls.

  • Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18][19]

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) by non-linear regression.

References

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • HEK293-OATP1A2-Cell line. (n.d.). Creative Bioarray.
  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025, July 8). JoVE.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 18). Frontiers in Pharmacology.
  • Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B1*15. (n.d.). PubMed.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central.
  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). Electrochemical Methods for Neuroscience - NCBI Bookshelf.
  • Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. (n.d.). PubMed.
  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017, September 21). PubMed Central.
  • MAO Inhibition in Drug Discovery and Development. (2025, April 4). Charles River Laboratories.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Stable cell line. (n.d.). genomembrane.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs.
  • Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. (n.d.). PubMed.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). ResearchGate.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central.
  • Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). Royal Society of Chemistry.
  • Phenethylamine. (n.d.). Wikipedia.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperatives

The 2-phenylethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of therapeutic agents and novel psychoactive substances (NPS).[1][2][3] The introduction of a morpholine moiety into this scaffold is a deliberate medicinal chemistry strategy. The morpholine ring is considered a "privileged structure" capable of enhancing drug-like properties, including metabolic stability, aqueous solubility, and pharmacokinetic profile, while also potentially modulating target affinity and selectivity.[4][5][6][7]

This document provides a comprehensive framework for the initial in vivo characterization of 2-Morpholin-4-yl-2-phenylethylamine, a compound of interest for its potential to modulate central nervous system (CNS) activity.[8][9] As an NPS or a developmental therapeutic, its biological actions are unknown. Therefore, a systematic in vivo evaluation is imperative to elucidate its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile.

The protocols outlined herein are designed to adhere to the principles of Good Laboratory Practice (GLP) and serve as a foundational guide for researchers.[10][11] The primary objectives are to define the compound's disposition in the body, characterize its neuro-behavioral effects, and establish an initial safety window, thereby providing the critical data necessary for further development or risk assessment.[11][12]

Preclinical Study Objectives

A successful preclinical investigation must be guided by clear and concise objectives. For this compound, the primary goals are:

  • To Determine the Fundamental Pharmacokinetic Profile: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in a relevant animal model to understand its bioavailability and residence time in the body.[13][14]

  • To Elucidate the Pharmacodynamic & Behavioral Effects: Assess the compound's impact on CNS activity, focusing on locomotor function, stereotyped behaviors, and potential for reward or aversion, which can indicate abuse liability.[15]

  • To Establish an Acute Toxicity Profile: Identify the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) to define the initial safety margin.[11][16]

In_Vivo_Study_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Analysis Phase 3: Analysis & Integration Formulation Compound Formulation (Protocol 4.1) DoseRange Dose-Range Finding (Protocol 6.1) Formulation->DoseRange Establish Doses PK_Study Pharmacokinetic Study (Protocol 5.1) DoseRange->PK_Study PD_Study Pharmacodynamic Study (Protocol 7.1) DoseRange->PD_Study Tox_Analysis Safety Assessment (NOAEL, MTD) DoseRange->Tox_Analysis PK_Analysis PK Data Analysis (Cmax, Tmax, AUC) PK_Study->PK_Analysis PD_Analysis Behavioral Analysis (Locomotion, Stereotypy) PD_Study->PD_Analysis Integration Integrated Profile (PK/PD/Tox) PK_Analysis->Integration PD_Analysis->Integration Tox_Analysis->Integration

Figure 1: High-level experimental workflow for the in vivo characterization of this compound.

Hypothesized Mechanism of Action

Based on its core phenylethylamine structure, the compound is hypothesized to act as a modulator of monoamine neurotransmission. Phenylethylamines are known to interact with the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2).[1] Activation of TAAR1 can lead to the phosphorylation and reversal or internalization of the dopamine transporter (DAT), resulting in increased extracellular dopamine.[1] This mechanism underlies the stimulant effects of many related compounds.[17][18]

Hypothesized_Signaling_Pathway cluster_neuron Presynaptic Dopaminergic Neuron Compound 2-Morpholin-4-yl- 2-phenylethylamine TAAR1 TAAR1 Receptor Compound->TAAR1 Agonist Binding AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates DAT Dopamine Transporter (Active) PKA->DAT Phosphorylates DAT_P Phosphorylated DAT (Reversed/Internalized) DAT->DAT_P Dopamine_in Synaptic Dopamine DAT_P->Dopamine_in Blocks/Reverses Reuptake Dopamine_in->DAT Reuptake Response Increased Extracellular Dopamine & Stimulant Effects Dopamine_in->Response Dopamine_out Presynaptic Neuron

Figure 2: Hypothesized signaling pathway for this compound via TAAR1 activation.

Compound Formulation for In Vivo Administration

Rationale: The successful execution of in vivo studies hinges on a stable, homogenous, and safe formulation.[19] The choice of vehicle is critical and depends on the compound's physicochemical properties and the intended route of administration. For initial screening, intraperitoneal (i.p.) injection is common. A co-solvent system is often necessary for compounds with limited aqueous solubility. This protocol is adapted from established methods for phenylethylamine derivatives.[19]

Protocol 4.1: Preparation of Dosing Solution (10 mg/mL in 10% DMSO/40% PEG300)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene glycol 300 (PEG300), sterile

    • Sterile 0.9% saline

    • Sterile 15 mL conical tubes

    • Vortex mixer

  • Procedure (to prepare 10 mL of dosing solution):

    • Weigh 100 mg of this compound and place it into a sterile 15 mL conical tube.

    • Add 1 mL of DMSO to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Add 4 mL of PEG300 to the tube. Vortex until the solution is homogenous and clear.

    • Slowly add 5 mL of sterile 0.9% saline to the tube while vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity and absence of particulates.

    • Crucial Step: Prepare this formulation fresh on the day of the experiment and protect it from light to ensure compound integrity.

Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's PK profile is essential for interpreting PD and toxicology data. This protocol outlines a sparse sampling study in mice to determine key parameters like Cmax, Tmax, AUC, and half-life. Using satellite animal groups for PK sampling prevents the stress of repeated blood draws from confounding behavioral results in the main study cohorts.

Protocol 5.1: Sparse Sampling PK Study in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least 7 days.

  • Study Design:

    • Administer a single i.p. dose of the compound (e.g., 10 mg/kg).

    • Assign 3-4 mice per time point.

    • Sampling Time Points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Procedure:

    • Record the body weight of each animal to calculate the precise injection volume.

    • Administer the dose via i.p. injection.

    • At each designated time point, collect blood from the corresponding group of animals via terminal cardiac puncture under deep isoflurane anesthesia.

    • Collect blood into tubes containing K2EDTA as an anticoagulant.

    • Immediately place tubes on ice.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Carefully aspirate the plasma supernatant and transfer it to fresh, labeled cryovials.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20][21] This technique provides the necessary specificity and sensitivity for detecting novel compounds in complex biological matrices.[20]

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionSignificance
Cmax Maximum observed plasma concentrationIndicates the extent of systemic exposure.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval and time to steady-state.
CL/F Apparent total clearanceMeasures the body's efficiency in eliminating the drug.
Vz/F Apparent volume of distributionIndicates the extent of drug distribution into tissues.

Acute Toxicity Assessment

Rationale: An acute toxicity study is a regulatory requirement and the first step in assessing a compound's safety profile.[16] The primary goal is to determine the MTD and identify potential target organs for toxicity. Observations are focused on mortality, clinical signs, and changes in body weight.[16]

Protocol 6.1: Dose Escalation Study to Determine MTD
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). Using both sexes is crucial as toxicity can be sex-dependent.

  • Study Design:

    • Use a dose escalation design (e.g., modified Fibonacci series).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

    • Assign 3-5 animals of each sex per dose group, plus a vehicle control group.

  • Procedure:

    • Administer a single i.p. dose of the compound or vehicle.

    • Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record Observations:

      • Mortality: Time of death.

      • Clinical Signs: Changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, sedation, stereotypy).

      • Body Weight: Measure on Day 1 (pre-dose), Day 7, and Day 14.

  • Endpoint:

    • The MTD is defined as the highest dose that does not cause mortality, life-threatening toxicity, or more than a 10% loss in body weight.

    • At the end of the 14-day observation period, perform a gross necropsy on all animals to look for macroscopic pathological changes.

Pharmacodynamic and Behavioral Assessment

Rationale: Based on the phenylethylamine core, the compound is likely to induce changes in psychomotor activity.[15] The Open Field Test (OFT) is a standard assay to quantify general locomotor activity, exploration, and anxiety-like behavior. It can also reveal stereotyped behaviors (e.g., excessive circling, head-twitching) that are indicative of dopaminergic system hyperstimulation.[15]

Protocol 7.1: Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an overhead camera and automated tracking software.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Study Design:

    • Habituate mice to the testing room for at least 60 minutes before the experiment.

    • Dose groups should include a vehicle control and at least three doses of the test compound (selected based on the MTD study).

    • Assign 8-12 mice per group.

  • Procedure:

    • Administer the vehicle or compound via i.p. injection.

    • Return the animal to its home cage for a pre-treatment period (e.g., 15 minutes, determined by Tmax from the PK study).

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set duration (e.g., 30-60 minutes).

    • The automated tracking system will record activity.

    • Crucial Step: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, velocity.

    • Exploratory/Anxiety-like Behavior: Time spent in the center vs. periphery of the arena, number of entries into the center zone.

    • Stereotyped Behavior: Number of vertical rears, time spent in stereotypic movements (e.g., circling).

    • Analyze data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

References

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
  • Setford, S. (2022). How to Test for New Psychoactive Substances. Lab Manager Magazine. [Link]
  • Arvinas. (n.d.).
  • AMS Biotechnology. (2025).
  • Spiller, H. A., et al. (2011). Toxicology and management of novel psychoactive drugs. Clinical Toxicology, 49(7), 601-607. [Link]
  • Kamal, F., & Le, A. (2021).
  • Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. Bulletin. [Link]
  • Liakoni, E., et al. (2018). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology, 84(7), 1459-1467. [Link]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Yoo, J. H., et al. (2023). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 31(5), 529-539. [Link]
  • Reyes, F. S., et al. (1986). Octopamine and Phenylethylamine Inhibit Prolactin Secretion Both in Vivo and in Vitro. Endocrinology, 119(5), 2357-2362. [Link]
  • Murata, M., et al. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. European Journal of Pharmacology, 349(2-3), 195-202. [Link]
  • Lee, K. M., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(2), 168-175. [Link]
  • Wikipedia. (n.d.). Phenethylamine. [Link]
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
  • ResearchGate. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
  • Yan, H., et al. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. [Link]
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

Sources

Application Note & Protocols: Development of a Cell-Based Assay for Characterizing 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Morpholin-4-yl-2-phenylethylamine is a synthetic derivative of 2-phenethylamine, a core scaffold in many endogenous neurotransmitters and psychoactive compounds.[1][2][3] Its structural similarity to catecholamines like dopamine and norepinephrine suggests a high probability of interaction with monoaminergic G-protein coupled receptors (GPCRs) or transporters, making it a compound of interest for neuropharmacology and medicinal chemistry.[1][4][5] This guide provides a comprehensive framework for developing and validating a suite of cell-based functional assays to elucidate the pharmacological profile of this compound. We present a primary screening strategy using a cAMP accumulation assay to broadly assess activity at Gs- and Gi-coupled adrenergic and dopaminergic receptors, followed by secondary, mechanism-specific assays such as neurotransmitter transporter uptake assays to refine its mechanism of action.

Introduction: The Scientific Rationale

The 2-phenethylamine motif is the backbone for critical neuromodulators, including dopamine and norepinephrine.[1] These molecules regulate a vast array of physiological and cognitive processes, and their receptors and transporters are validated targets for treating neurological and psychiatric disorders.[6] Compounds like this compound, which feature this core structure, are valuable tools for probing these systems and may serve as building blocks for novel therapeutics.[4][5]

The initial challenge in characterizing a novel compound is to identify its primary biological target and mechanism of action. Given the phenethylamine core, the most probable targets are dopamine and adrenergic receptors—both families of GPCRs that signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP)—or the dopamine (DAT) and norepinephrine (NET) transporters responsible for neurotransmitter reuptake.[1][7][8]

This application note details a logical, tiered approach to assay development.

  • Part I: Primary Screening. A universal cAMP assay is employed as a high-throughput method to detect functional responses in cells engineered to express specific dopamine (D1, D2) or adrenergic (α2, β1) receptors. This approach allows for the simultaneous assessment of agonism or antagonism at both Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptors.

  • Part II: Secondary Deconvolution. Based on the primary screening results, secondary assays are deployed to confirm the target and elucidate the mechanism. We provide a protocol for a neurotransmitter transporter uptake assay, a critical step if the compound does not exhibit direct receptor activity but may function as a reuptake inhibitor, thereby increasing synaptic neurotransmitter concentrations.

This structured workflow ensures an efficient and rigorous characterization of the compound's neuropharmacological activity.

Foundational Concepts: Signaling Pathways

Understanding the underlying signaling pathways is critical for assay design and data interpretation. The primary targets for this compound are GPCRs that modulate adenylyl cyclase (AC) activity.

  • Gs-Coupled Receptors (e.g., Dopamine D1, β-Adrenergic): Agonist binding activates the Gs alpha subunit, which stimulates adenylyl cyclase to convert ATP into cAMP. This increase in second messenger concentration activates Protein Kinase A (PKA).

  • Gi-Coupled Receptors (e.g., Dopamine D2, α2-Adrenergic): Agonist binding activates the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The following diagram illustrates these competing pathways, which form the basis of our primary screening assay.

GPCR_Signaling cluster_membrane Plasma Membrane D1_Receptor Dopamine D1 / β-Adrenergic (Gs-Coupled) Gs Gs D1_Receptor->Gs activates D2_Receptor Dopamine D2 / α2-Adrenergic (Gi-Coupled) Gi Gi D2_Receptor->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP converts Agonist_Gs Agonist Agonist_Gs->D1_Receptor Agonist_Gi Agonist Agonist_Gi->D2_Receptor ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response Forskolin Forskolin Forskolin->AC directly stimulates

Caption: Agonist activation of Gs and Gi-coupled GPCRs.

Primary Screening: cAMP HTRF Assay

We recommend a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) for its high sensitivity, robustness, and suitability for high-throughput screening. The assay measures cAMP levels by competition between native cAMP produced by the cells and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

Experimental Workflow

HTRF_Workflow start Start step1 1. Seed Cells (HEK293 expressing receptor of interest) in 96/384-well plates start->step1 step2 2. Compound Addition - Test Compound (agonist mode) - Reference Agonist + Test Compound (antagonist mode) step1->step2 step3 3. Stimulation/Inhibition - Add Forskolin (for Gi assays) - Incubate at 37°C step2->step3 step4 4. Cell Lysis & Detection - Add Lysis Buffer containing HTRF reagents (Antibody + Tracer) step3->step4 step5 5. Incubation - 60 min at Room Temperature step4->step5 step6 6. Plate Reading - Read HTRF signal on compatible plate reader step5->step6 end End step6->end

Caption: High-level workflow for the cAMP HTRF assay.

Detailed Protocol: Gi-Coupled Receptor (e.g., Dopamine D2)

This protocol is designed to identify agonists or antagonists of Gi-coupled receptors.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor (or other Gi-coupled target).

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase Inhibitor: IBMX (1 mM stock in DMSO).

  • Stimulant: Forskolin (10 mM stock in DMSO).

  • Reference Agonist: Dopamine (10 mM stock in water).

  • Test Compound: this compound (10 mM stock in DMSO).

  • HTRF cAMP Detection Kit (e.g., from Cisbio, PerkinElmer).

  • White, low-volume 384-well assay plates.

Procedure:

  • Cell Seeding:

    • Culture D2-HEK293 cells to ~80% confluency.

    • Resuspend cells in assay buffer and seed 5,000 cells/well into a 384-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound (e.g., 11-point, 1:3 dilution starting from 1 mM) in assay buffer.

    • Prepare a serial dilution of the reference agonist (Dopamine).

  • Assay Execution:

    • Agonist Mode:

      • Add 5 µL of test compound dilutions or reference agonist to the wells.

      • Add 5 µL of Forskolin to all wells to achieve a final concentration that yields ~80% of the maximal response (EC80, determined separately). This stimulates adenylyl cyclase, creating a cAMP signal that can be inhibited by a Gi-agonist.

    • Antagonist Mode:

      • Pre-incubate cells with 5 µL of test compound dilutions for 15 minutes.

      • Add 5 µL of reference agonist (Dopamine) at its EC80 concentration to all wells, followed immediately by 5 µL of EC80 Forskolin.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection:

    • Add 5 µL of HTRF cAMP tracer (d2-labeled cAMP) followed by 5 µL of the HTRF anti-cAMP antibody (Europium cryptate-labeled).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data.

Data Analysis and Interpretation
Assay ModeExpected Result for Active CompoundInterpretation
Agonist Dose-dependent decrease in HTRF signalCompound is an agonist at the Gi-coupled receptor.
Antagonist Dose-dependent reversal of the reference agonist's signal decreaseCompound is an antagonist or inverse agonist .

Calculate EC50 (for agonists) or IC50 (for antagonists) values by fitting the dose-response data to a four-parameter logistic equation. A similar protocol can be adapted for Gs-coupled receptors, omitting the Forskolin stimulation step in agonist mode.[9][10]

Secondary Assay: Neurotransmitter Transporter Uptake

If the primary screen is negative, the compound may act on neurotransmitter transporters. This assay measures the ability of the test compound to inhibit the uptake of a fluorescent substrate that mimics endogenous neurotransmitters.

Protocol: NET Fluorescent Substrate Uptake Assay

Materials:

  • HEK293 cells stably expressing the human Norepinephrine Transporter (NET).

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: (e.g., a commercially available substrate like ASP+).

  • Reference Inhibitor: Nisoxetine (10 mM stock in DMSO).[7]

  • Test Compound: this compound (10 mM stock in DMSO).

  • Black, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed NET-HEK293 cells into 96-well plates at a density that forms a confluent monolayer after 24 hours.

  • Compound Addition:

    • Wash cells gently with assay buffer.

    • Add 50 µL of assay buffer containing serial dilutions of the test compound or reference inhibitor (Nisoxetine).

    • Incubate for 15-30 minutes at 37°C.

  • Substrate Addition:

    • Add 50 µL of the fluorescent substrate at a concentration near its Km value (determined experimentally).

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C. The short incubation time is critical to measure initial uptake rates.

  • Signal Termination:

    • Rapidly aspirate the substrate/compound solution.

    • Wash the wells 3 times with ice-cold assay buffer to remove extracellular substrate.

  • Cell Lysis & Reading:

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure fluorescence intensity on a plate reader with appropriate excitation/emission filters.

Data Analysis and Interpretation

A dose-dependent decrease in the fluorescent signal indicates that this compound is inhibiting the uptake of the substrate.[7] This suggests the compound acts as a NET inhibitor. Calculate the IC50 value from the dose-response curve. This assay can be readily adapted for the Dopamine Transporter (DAT) by using a DAT-expressing cell line.[8]

Self-Validating Systems and Trustworthiness

Every protocol must include internal controls to ensure data integrity.

AssayControlPurpose
cAMP HTRF Reference Agonist & Antagonist Confirms cell line and assay reagents are performing as expected.
No-Forskolin Wells (Gi-assay) Establishes the basal cAMP level.
Max-Forskolin Wells (Gi-assay) Defines the maximum signal window for inhibition.
Transporter Reference Inhibitor Validates the inhibition mechanism and assay performance.
Parental Cell Line (no transporter) Measures non-specific substrate uptake and binding. The signal should be minimal.
0-minute Time Point Establishes background fluorescence before uptake begins.

Conclusion

This application note provides a robust, scientifically-grounded framework for the initial pharmacological characterization of this compound. By beginning with a broad functional screen like the cAMP assay, researchers can efficiently identify whether the compound interacts with major dopaminergic or adrenergic GPCRs.[9][11][12] Subsequent deployment of specific secondary assays, such as the neurotransmitter transporter uptake assay, allows for the precise deconvolution of its mechanism of action.[7] This tiered approach maximizes resource efficiency while ensuring a rigorous and comprehensive evaluation, paving the way for further investigation into the therapeutic potential of this and related compounds.

References

  • Identification of human dopamine D1-like receptor agonist using a cell-based functional assay.
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.MDPI.
  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • D2 Dopamine Receptor Assay.Innoprot.
  • D1 Dopamine Receptor Assay.Innoprot.
  • This compound.Chem-Impex.
  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex.
  • This compound | 31466-44-1.J&K Scientific.
  • Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service.
  • This compound synthesis.ChemicalBook.
  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
  • The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening.MDPI.
  • 2-Phenethylamines in Medicinal Chemistry: A Review.
  • 2-(Morpholin-4-yl)-2-phenylethylamine | CAS 31466-44-1.Santa Cruz Biotechnology.
  • Phenethylamine.Wikipedia.
  • Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes.
  • 31466-44-1, this compound Formula.ECHEMI.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • 2-Phenylethylamine.American Chemical Society.

Sources

Application Note & Protocols: 2-Morpholin-4-yl-2-phenylethylamine as a Versatile Scaffold for Neurologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Morpholin-4-yl-2-phenylethylamine (CAS: 31466-44-1) is a strategically designed chemical building block that serves as a powerful starting point for the synthesis of novel therapeutic agents. This compound uniquely combines two privileged structural motifs in medicinal chemistry: the phenylethylamine backbone, central to a vast number of endogenous neurotransmitters and psychoactive drugs, and the morpholine ring, a heterocyclic moiety frequently incorporated to enhance physicochemical properties and target engagement.[1][2][3] Its primary utility lies in the development of pharmaceuticals targeting neurological disorders, where it acts as a versatile scaffold for constructing libraries of diverse small molecules for screening and lead optimization.[1][4] This document provides an in-depth guide for researchers, outlining the scientific rationale for its use, detailed synthetic protocols for its derivatization, and insights into exploring the structure-activity relationships (SAR) of its analogues.

Physicochemical Properties & Handling

Proper handling and understanding of the compound's properties are critical for successful and safe experimentation.

PropertyValueSource
CAS Number 31466-44-1[5]
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.28 g/mol [5]
Appearance White to Yellow Solid
Storage Temperature 2-8 °C
Shipping Information Classified as a Dangerous Good for transport; may incur additional charges.[5]

Safety Note: Always consult the latest Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

The Rationale for Use: A Synergy of Privileged Scaffolds

The value of this compound stems from the proven contributions of its constituent parts to pharmacological activity.

The Phenylethylamine Core: A Neurological Mainstay

The 2-phenethylamine structure is the foundational scaffold for numerous essential neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] This motif is recognized by a wide array of biological targets, particularly G-protein-coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[2] Its presence in a synthetic building block provides a high probability of interaction with neurologically relevant targets.

The Morpholine Moiety: The Medicinal Chemist's "Swiss Army Knife"

The morpholine ring is not merely a passive solubilizing group; it is a versatile pharmacophore used to achieve several objectives:[3][6]

  • Improved Pharmacokinetics: The polar oxygen and nitrogen atoms can enhance aqueous solubility and improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: The ring is generally resistant to metabolic degradation compared to more labile functional groups.

  • Target Engagement: The nitrogen atom can act as a hydrogen bond acceptor, and the ring's conformation can provide a rigidifying element that orients other functional groups for optimal interaction with a protein binding pocket. It is a key component in numerous approved drugs, including kinase inhibitors.[6]

The fusion of these two scaffolds in a single building block creates a starting point ripe for derivatization, allowing chemists to systematically probe the chemical space around a core structure with a high likelihood of biological relevance.

Synthetic Applications: Protocols for Library Development

The primary amine of this compound is the key handle for synthetic diversification. The following protocols are representative of robust, high-yield reactions commonly used in medicinal chemistry to generate compound libraries.

General Synthetic Workflow

The overall strategy involves taking the core building block and modifying its primary amine through various reactions to generate a library of analogues, which are then subjected to biological screening to identify hits.

G cluster_0 cluster_1 Chemical Derivatization cluster_2 cluster_3 A Building Block (this compound) B Protocol 1: Reductive Amination A->B  Aldehydes/Ketones,  Reducing Agent C Protocol 2: Amide Coupling A->C  Carboxylic Acids,  Coupling Agent D Diverse Compound Library B->D C->D E Biological Screening & Hit Identification D->E  Assay Cascade

Caption: General workflow for library synthesis.
Protocol 1: N-Alkylation via Reductive Amination

Objective: To introduce a wide range of substituents (alkyl, aryl, heterocyclic) onto the primary amine, thereby exploring the steric and electronic requirements of the binding pocket.

Causality: Reductive amination is a robust and versatile one-pot reaction. It proceeds through the formation of an intermediate imine (or iminium ion), which is then immediately reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less sensitive to acidic conditions and can be handled more easily than alternatives like sodium cyanoborohydride.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq, e.g., 100 mg) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1-2 eq) can be added as a catalyst to facilitate imine formation, particularly with ketones.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

    • Self-Validation: The reaction is often accompanied by slight bubbling. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Amide Coupling for Library Synthesis

Objective: To generate a library of amide derivatives. Amides are a cornerstone of medicinal chemistry due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors.

Causality: This protocol uses a standard carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like Hydroxybenzotriazole (HOBt) or HATU. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the primary amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to scavenge the HCl produced and ensure the primary amine remains in its free, nucleophilic state.

Step-by-Step Protocol:

  • Activation: In a clean, dry flask, dissolve the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM (5 mL). Stir at 0 °C for 20 minutes.

  • Amine Addition: To the activated mixture, add a solution of this compound (1.0 eq) and DIPEA (2.0-3.0 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

    • Self-Validation: Monitor by TLC or LC-MS. The disappearance of the starting amine and formation of a higher molecular weight product are key indicators. Reactions are typically complete within 4-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography or preparative HPLC.

  • Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Exploring Structure-Activity Relationships (SAR)

Systematic modification of the scaffold is essential for optimizing biological activity. The diagram and table below outline key areas for SAR exploration.

SAR cluster_amine Amine (R-NH-) Modification cluster_phenyl Phenyl Ring Substitution cluster_morpholine Morpholine Ring Bioisosteres center Core Scaffold: This compound amine_node Vary R group: - Small/Large Alkyl - Aryl/Heteroaryl - H-bond donors/acceptors center->amine_node Protocol 1 & 2 phenyl_node Add substituents (X): - Halogens (F, Cl, Br) - Methoxy (-OMe) - Trifluoromethyl (-CF3) center->phenyl_node Requires different starting material morph_node Replace with: - Thiomorpholine - Piperazine - Piperidine center->morph_node Requires different starting material amine_goal Goal: Probe binding pocket, modulate potency/selectivity phenyl_goal Goal: Alter electronics, modulate ADME, block metabolism morph_goal Goal: Modulate solubility, pKa, and hydrogen bonding capacity

Caption: Key sites for SAR exploration.
Modification SiteType of ModificationPredicted Pharmacological ImpactRelevant Literature Principle
Primary Amine N-alkylation with varying chain lengths and branching.Modulates affinity and selectivity by probing the size and nature of the hydrophobic pocket near the amine binding site.[7][8]
Formation of amides or sulfonamides.Introduces hydrogen bond donors/acceptors, potentially increasing binding affinity and altering receptor subtype selectivity.[9]
Phenyl Ring Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) at ortho, meta, or para positions.Alters the electronic properties of the ring, which can influence target interaction and metabolic stability (e.g., blocking sites of aromatic oxidation). Para-substitution often has a positive effect on affinity for certain receptors.[7][10]
Morpholine Ring Bioisosteric replacement with thiomorpholine, piperazine, or N-substituted piperazines.Modulates key physicochemical properties such as solubility, lipophilicity (logP), and basicity (pKa), which directly impacts ADME properties and target engagement.[3]

Conclusion

This compound is a high-value building block for modern drug discovery. It provides a robust and reliable starting point for the synthesis of compound libraries targeting the central nervous system. The combination of the neurologically-relevant phenylethylamine core and the property-enhancing morpholine ring offers a scientifically sound basis for lead generation. The synthetic protocols described herein are established, scalable, and adaptable, empowering research teams to efficiently navigate the path from initial concept to the identification of novel, biologically active molecules.

References

  • This compound | 31466-44-1. J&K Scientific.
  • This compound. Chem-Impex.
  • Phenylmorpholines and analogues thereof.
  • Synthesis of morpholine.
  • Preparation of morpholine.
  • 2-(Morpholin-4-yl)-2-phenylethylamine | CAS 31466-44-1. Santa Cruz Biotechnology.
  • This compound - CAS:31466-44-1. Sunway Pharm Ltd.
  • Process for the preparation of chiral 2-aryl morpholines.
  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed.
  • 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE | 38060-08-1. Sigma-Aldrich.
  • Method for making phenylethylamine compounds.
  • Morpholines. Synthesis and Biological Activity.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central (PMC).
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • A two-component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones. TÜBİTAK Academic Journals.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Structure Activity Relationship of symp
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis
  • Structures Activity Rel

Sources

Application Notes & Protocols for the Administration of 2-Morpholin-4-yl-2-phenylethylamine and its Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical administration of 2-Morpholin-4-yl-2-phenylethylamine, a substituted phenethylamine, in various animal models. Due to the limited public data on this specific molecule, this guide leverages established methodologies for its close structural and functional analog, Phenmetrazine (3-methyl-2-phenylmorpholine), to provide scientifically robust and ethically sound protocols. Phenmetrazine, a well-characterized norepinephrine-dopamine releasing agent, serves as a validated surrogate for designing initial in-vivo studies.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for vehicle preparation, administration routes, and subsequent behavioral and neurochemical assessments, while emphasizing experimental integrity and animal welfare.

Introduction and Scientific Background

This compound belongs to the broad class of substituted phenethylamines, which includes a wide range of psychoactive compounds known for their effects on the central nervous system (CNS).[4] This class of molecules, which includes endogenous neurotransmitters like dopamine and norepinephrine, has been extensively studied in medicinal chemistry.[5][6] Many synthetic derivatives act as stimulants, hallucinogens, appetite suppressants, or antidepressants by modulating monoamine neurotransmitter systems.[4]

Given its structure, this compound is predicted to have psychostimulant properties, similar to Phenmetrazine. Phenmetrazine acts as a norepinephrine-dopamine releasing agent and was formerly used as an anorectic (appetite suppressant).[1][2][3] Its effects are comparable to dextroamphetamine, and it has been shown to significantly elevate brain dopamine levels in rodents.[1] Therefore, the experimental design for evaluating this compound should be based on the hypothesis that it will elicit similar behavioral and neurochemical responses.

Mechanism of Action: The Dopaminergic and Noradrenergic Pathways

Substituted phenethylamines, including phenmetrazine, typically exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). By promoting the release and inhibiting the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced signaling in brain regions associated with reward, motivation, and locomotion.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound (or Phenmetrazine) DAT Dopamine Transporter (DAT) Compound->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) Compound->NET Blocks Reuptake Vesicles Synaptic Vesicles (Dopamine, Norepinephrine) DA_NE ↑ Dopamine (DA) ↑ Norepinephrine (NE) Vesicles->DA_NE Release D_Receptors Dopamine Receptors DA_NE->D_Receptors A_Receptors Adrenergic Receptors DA_NE->A_Receptors Response Postsynaptic Response (e.g., Locomotor Activity, Reward Signaling) D_Receptors->Response A_Receptors->Response

Figure 1. Hypothesized mechanism of action for this compound.

Preclinical Experimental Design

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][8][9] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[10]

Compound Preparation and Formulation

The purity and grade of the test compound are critical for data validity.[7] Whenever possible, use a pharmaceutical-grade compound. If not available, an analytical grade bulk chemical should be used, with justification provided in the study protocol.[7]

Vehicle Selection: The choice of vehicle is crucial for ensuring the compound's solubility, stability, and bioavailability, while minimizing any intrinsic biological effects.

VehicleProperties & ConsiderationsCommon Routes
Sterile Saline (0.9% NaCl) Isotonic and generally well-tolerated. Suitable for water-soluble salts of the compound (e.g., hydrochloride salt).[8][9]IV, IP, SC, PO
Sterile Water for Injection Can be used if the compound is readily soluble. May need to be buffered to a physiological pH (6.8-7.2).[8][10]IV, IP, SC, PO
5-10% DMSO in Saline For compounds with poor water solubility. DMSO concentration should be minimized to avoid potential toxicity.IP, IV
5% Tween 80 in Saline A surfactant used to create stable suspensions for poorly soluble compounds.PO, IP

Preparation of a Sterile Solution (General Protocol):

  • Weigh the required amount of this compound (or its salt form) in a sterile container.

  • Add the chosen vehicle incrementally while vortexing or sonicating to aid dissolution.

  • If necessary, adjust the pH of the solution to be as close to physiological pH (6.8-7.2) as possible.[8][9][10]

  • For parenteral (injectable) routes, the final solution must be sterilized , typically by filtration through a 0.2-micron syringe filter into a sterile vial.[8][10]

  • Store the prepared solution according to its stability data, protecting it from light if it is light-sensitive.

Administration Protocols in Rodent Models

The choice of administration route depends on the experimental goals, such as mimicking a specific route of human exposure or achieving a desired pharmacokinetic profile. All personnel must be thoroughly trained in these techniques to ensure animal welfare and data accuracy.[8][9]

Experimental_Workflow Start Experiment Start CompoundPrep Compound Preparation & Vehicle Formulation Start->CompoundPrep AnimalHabituation Animal Acclimation & Habituation Start->AnimalHabituation Dosing Administration of Compound (Select Route: PO, IP, IV, SC) CompoundPrep->Dosing AnimalHabituation->Dosing Behavioral Behavioral Assessment (e.g., Open Field, CPP, Self-Admin) Dosing->Behavioral Post-Dosing Interval Neurochemical Neurochemical Analysis (e.g., Microdialysis, Tissue Analysis) Behavioral->Neurochemical Post-Behavioral Data Data Analysis & Interpretation Neurochemical->Data End Experiment End Data->End

Figure 2. General experimental workflow for in-vivo compound administration.
Recommended Dose Volumes for Mice and Rats

Adherence to recommended dose volumes is critical to avoid adverse physiological effects.[11][12] The following table provides generally accepted maximum volumes.

Route of AdministrationMouse (mL/kg)Rat (mL/kg)Key Considerations
Oral (PO) Gavage 10 (max 20)10 (max 20)Use an appropriately sized, flexible gavage needle to prevent esophageal or gastric injury.[13]
Intraperitoneal (IP) 10 (max 20)5-10 (max 20)Inject into the lower abdominal quadrant, aspirating before injection to avoid the bladder or GI tract.[8][9]
Intravenous (IV) Bolus 5 (max 25)5 (max 20)Typically administered via the lateral tail vein. Requires proper restraint and technique.[14]
Subcutaneous (SC) 5-10 (max 40)5-10 (max 10)Slower absorption than IP or IV. Inject into a tented fold of skin, often over the back or flank.[9][14]

Adapted from institutional guidelines.[11][14] Volumes may need to be reduced for irritating substances.[12]

Detailed Protocol 1: Oral Gavage (PO) Administration

Rationale: Ensures precise dosing when voluntary consumption is not reliable.[12][13] Mimics oral route of exposure.

Materials:

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a flexible or ball-tipped end).[13]

  • 1 mL or 3 mL syringe.

  • Prepared drug solution.

  • Appropriate animal restraint device or manual restraint technique.

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the pharynx. The animal should swallow the needle. If resistance is met, withdraw and reposition. Do not force the needle.

  • Administer Dose: Once the needle is in place, slowly administer the solution from the syringe.

  • Withdrawal: Smoothly withdraw the needle in a single motion.

  • Monitoring: Observe the animal for any signs of respiratory distress immediately after the procedure.

Detailed Protocol 2: Intraperitoneal (IP) Injection

Rationale: A common parenteral route in rodents, offering faster absorption than SC.[14]

Materials:

  • Sterile syringe (e.g., 1 mL).

  • Sterile needle (e.g., 25-27 gauge).

  • Prepared sterile drug solution.

  • 70% ethanol for swabbing.

Procedure:

  • Animal Restraint: Securely restrain the animal, exposing the abdomen.

  • Site Selection: Identify one of the lower abdominal quadrants. Alternate between the left and right sides for repeated dosing.[9]

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the selected quadrant.

  • Aspirate: Gently pull back on the plunger to ensure the needle has not entered the bladder (yellow fluid), intestines (brown/green fluid), or a blood vessel (blood).[8][9] If any fluid is aspirated, discard the animal from the study and consult with veterinary staff.

  • Inject: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Post-Administration Assessment

Following administration, a battery of behavioral and neurochemical tests can be employed to characterize the compound's effects.

Behavioral Assays
  • Open-Field Test: Measures locomotor activity and anxiety-like behavior. An increase in distance traveled and circling behavior would be expected for a psychostimulant.[15]

  • Conditioned Place Preference (CPP): Assesses the rewarding or aversive properties of the compound. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[15]

  • Self-Administration: A gold-standard assay to determine the reinforcing properties and abuse potential of a compound.[15]

  • Elevated Plus-Maze: Evaluates anxiety-like behavior.[16]

Neurochemical Analysis
  • In-Vivo Microdialysis: Measures real-time changes in extracellular neurotransmitter levels (e.g., dopamine, norepinephrine) in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following drug administration.

  • Post-Mortem Tissue Analysis: Brain tissue can be collected at specific time points after administration to measure total neurotransmitter content, receptor expression, or the expression of immediate-early genes like c-Fos as a marker of neuronal activation.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in-vivo characterization of this compound. By leveraging the extensive knowledge base of its analog, phenmetrazine, and adhering to established best practices for substance administration in laboratory animals, researchers can generate reliable and reproducible data while upholding the highest standards of animal welfare. Careful consideration of the compound's physicochemical properties, the choice of vehicle, and the appropriate administration route are paramount to the success of any preclinical study.

References

  • University of Iowa. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). URL: https://animal.research.uiowa.
  • University of Michigan. Guidelines on Administration of Substances to Laboratory Animals. URL: https://az.research.umich.
  • West Virginia University. WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. URL: https://research.wvu.edu/r-i-and-o/iacuc/iacuc-guidelines
  • Washington State University. Guideline #10: Drug and Chemical Administration. URL: https://iacuc.wsu.edu/guidelines/
  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864394/
  • Michigan State University. IG035: Guideline on Administration of Substances to Laboratory Animals. URL: https://animalcare.msu.edu/iacuc/guidelines/IG035.html
  • Ehrlich, V., & Fronkova, K. (1962). The effect of long-term oral administration of phenmetrazin (Preludin) on the autonomic phenomena and reactions of non-anaesthetized dogs. Archives Internationales de Pharmacodynamie et de Thérapie, 136, 414-439. URL: https://pubmed.ncbi.nlm.nih.gov/13889535/
  • Wikipedia. Phenmetrazine. URL: https://en.wikipedia.org/wiki/Phenmetrazine
  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). URL: https://www.bu.
  • Stewart, K., & Schroeder, V. A. (2015). Compound Administration in Rodents- Oral and Topical Routes. Journal of Visualized Experiments. URL: https://www.jove.
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36677913/
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. URL: https://www.researchgate.net/publication/367204996_2-Phenethylamines_in_Medicinal_Chemistry_A_Review
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3189662/
  • Wikipedia. Substituted phenethylamine. URL: https://en.wikipedia.org/wiki/Substituted_phenethylamine
  • Chem-Impex. 2-Phenylethylamine hydrochloride. URL: https://www.chemimpex.com/products/21747
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4762, Phenmetrazine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenmetrazine
  • Drug Central. phenmetrazine. URL: https://drugcentral.org/drugcard/2165
  • Wikipedia. Phendimetrazine. URL: https://en.wikipedia.org/wiki/Phendimetrazine
  • Wang, S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.733320/full
  • Thorsell, A., et al. (2006). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 319(2), 844-853. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2802422/
  • McGregor, I. S., & Bowen, M. T. (2022). Characterizing the effects of 2-phenylethylamine and coyote urine on unconditioned and conditioned defensive behaviors in adolescent male and female Long-Evans hooded rats. Physiology & Behavior, 248, 113726. URL: https://pubmed.ncbi.nlm.nih.gov/35122800/
  • Demin, O. A., et al. (2024). Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ACS Chemical Neuroscience, 15(10), 2006-2017. URL: https://pubmed.ncbi.nlm.nih.gov/38683969/

Sources

Application Notes & Protocols for High-Throughput Screening of 2-Morpholin-4-yl-2-phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

Introduction: The Therapeutic Potential of the 2-Morpholin-4-yl-2-phenylethylamine Scaffold

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of many endogenous neurotransmitters and psychoactive compounds.[1][2] The derivative, this compound, integrates a morpholine ring, a feature known to enhance interaction with biological systems and often utilized in the development of therapeutic agents, particularly in neuropharmacology.[3][4] This compound serves as a versatile building block for creating diverse chemical libraries aimed at discovering novel modulators of neurological pathways.[3][5] Its structural characteristics suggest potential interactions with key targets in the central nervous system, including monoamine transporters and sigma receptors, making it a compelling candidate for high-throughput screening (HTS) campaigns.

This guide provides a comprehensive framework for designing and executing an HTS campaign centered around the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for primary and secondary assays, and offer insights into data analysis and interpretation.

Strategic Approach to High-Throughput Screening

A successful HTS campaign requires a logical and tiered approach to efficiently identify and validate promising lead compounds. Our strategy involves a primary screen to identify initial hits, followed by a series of secondary assays to confirm activity, determine potency, and assess selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Secondary & Selectivity Assays Primary_Screen Primary HTS: Fluorescence-Based Monoamine Transporter Uptake Assay Hit_Confirmation Hit Confirmation: Repeat Primary Assay Primary_Screen->Hit_Confirmation Identified Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay: Radioligand Binding Assay (SPA) Dose_Response->Secondary_Assay Confirmed Hits Selectivity_Panel Selectivity Profiling: Sigma Receptor & hERG Assays Secondary_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Selective Leads

Caption: High-throughput screening workflow for novel CNS-active compounds.

Part 1: Primary High-Throughput Screening

Rationale for Assay Selection

Given the structural similarity of the this compound scaffold to known monoamine reuptake inhibitors, a fluorescence-based neurotransmitter transporter uptake assay is an excellent choice for primary screening.[6][7] This assay format is homogeneous (no-wash), amenable to automation, and avoids the complexities and safety concerns of radiolabeled substrates, making it ideal for large-scale screening.[7][8] The assay measures the inhibition of fluorescent substrate uptake into cells expressing a specific monoamine transporter (e.g., Dopamine Transporter - DAT, Norepinephrine Transporter - NET, or Serotonin Transporter - SERT).

Protocol: Fluorescence-Based Dopamine Transporter (DAT) Uptake Assay

This protocol is designed for a 384-well plate format and assumes the use of a commercially available neurotransmitter transporter uptake assay kit.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (solubilized in DMSO) and control inhibitors (e.g., GBR-12909)

  • 384-well, black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • Culture hDAT-HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate for 2-4 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of test compounds and controls in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentration (typically 10 µM for a primary screen). The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the diluted compound or control to the appropriate wells.

    • Include "vehicle control" wells (DMSO only) and "positive control" wells (a known DAT inhibitor like GBR-12909 at a concentration that gives >90% inhibition).

  • Assay Initiation and Incubation:

    • Prepare the assay reagent mix by diluting the fluorescent substrate and masking dye in assay buffer according to the manufacturer's instructions.

    • Add 20 µL of the assay reagent mix to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 485 nm, Emission: 525 nm) in bottom-read mode.

Data Analysis and Hit Criteria:

  • Percentage Inhibition Calculation:

    Where RFU is the Relative Fluorescence Unit.

  • Z'-Factor Calculation: The Z'-factor is a measure of assay quality and should be calculated for each screening plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Selection: Compounds exhibiting a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control) are considered primary hits.

Part 2: Secondary Assays for Hit Validation and Characterization

Primary hits must be subjected to a battery of secondary assays to confirm their activity, determine their potency, and assess their selectivity.

Dose-Response and IC50 Determination

Confirmed hits from the primary screen should be tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50). This involves repeating the primary assay with a range of compound concentrations (typically an 8- to 12-point serial dilution). The resulting data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Rationale for Secondary Assay Selection

To provide an orthogonal validation of the primary hits and to obtain more quantitative binding data, a Scintillation Proximity Assay (SPA) is an excellent choice.[9][10] SPA is a homogeneous radioligand binding assay that measures the direct interaction of a compound with the target protein.[10] It offers high sensitivity and is well-suited for determining binding affinity (Ki).

Protocol: [3H]-WIN 35,428 Scintillation Proximity Assay for DAT Binding

Materials:

  • Cell membranes prepared from hDAT-expressing cells

  • [3H]-WIN 35,428 (radioligand)

  • Wheat Germ Agglutinin (WGA) coated SPA beads

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR-12909)

  • Test compounds

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Reconstitute SPA beads in binding buffer.

    • Prepare serial dilutions of test compounds in binding buffer.

  • Assay Assembly (per well):

    • Add 10 µL of binding buffer.

    • Add 10 µL of test compound or control.

    • Add 10 µL of [3H]-WIN 35,428 (to a final concentration equal to its Kd).

    • Add 10 µL of hDAT membranes (5-10 µg of protein).

    • Add 10 µL of WGA-SPA bead suspension.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

  • Data Acquisition:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to allow the beads to settle.

    • Count the plate in a microplate scintillation counter.

Data Analysis:

The IC50 is determined by non-linear regression of the competition binding data. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))

Sources

Application Notes and Protocols for the Evaluation of 2-Morpholin-4-yl-2-phenylethylamine in CNS Disorder Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative

The landscape of central nervous system (CNS) drug discovery is in constant pursuit of novel chemical entities with the potential to modulate neuro-circuitry implicated in psychiatric and neurodegenerative disorders. Within this context, phenethylamine and its derivatives represent a rich source of psychoactive compounds that have historically provided foundational insights into brain function and therapeutics.[1][2] 2-Morpholin-4-yl-2-phenylethylamine is a unique molecule that merges the core phenethylamine scaffold with a morpholine ring.[3][4] This structural combination suggests a potential for nuanced interactions with biological systems, particularly neurotransmitter pathways.[3][5] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties and modulate receptor interactions.[5]

This document serves as a comprehensive guide for the preclinical evaluation of this compound in established rodent models of CNS disorders, primarily focusing on anxiety and depression. While direct experimental data for this specific compound is limited, the protocols and scientific rationale presented herein are extrapolated from the extensive body of research on phenethylamine derivatives and standard practices in neuropsychopharmacology.[6][7][8]

Hypothesized Mechanism of Action and Pharmacological Profile

Based on its structural similarity to other phenethylamine derivatives, this compound is hypothesized to act as a modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin.[1][9] The core phenethylamine structure is known to interact with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), leading to the release of these key neurotransmitters.[1] The addition of the morpholine ring may influence its binding affinity and selectivity for various monoamine transporters (DAT, NET, SERT) and receptors.[5]

Proposed Signaling Pathway

Proposed_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-Morpholin-4-yl- 2-phenylethylamine VMAT2 VMAT2 Compound->VMAT2 Inhibition TAAR1 TAAR1 Compound->TAAR1 Agonism Transporter Monoamine Transporter (DAT/NET/SERT) Compound->Transporter Reuptake Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks Packaging Monoamines_out Increased Monoamines Transporter->Monoamines_out Blocks Reuptake Monoamines_in Monoamines (DA, NE, 5-HT) Monoamines_in->Monoamines_out Non-vesicular Release Receptor Postsynaptic Receptors Monoamines_out->Receptor Binding Signal Signal Transduction Receptor->Signal Response Therapeutic Effect Signal->Response

Caption: Hypothesized mechanism of this compound in the presynaptic terminal.

Preclinical Evaluation Workflow

A systematic approach is crucial for characterizing the CNS profile of a novel compound. The following workflow outlines a logical progression from initial screening to more complex behavioral paradigms.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (Receptor Binding & Transporter Assays) Start->InVitro PK Pharmacokinetic Studies (ADME/Tox) Start->PK Acute Acute Behavioral Screening (Open Field Test) InVitro->Acute PK->Acute Anxiety Anxiety Models (Elevated Plus Maze, Light-Dark Box) Acute->Anxiety Depression Depression Models (Forced Swim Test, Tail Suspension Test) Anxiety->Depression Data Data Analysis & Interpretation Depression->Data End Go/No-Go Decision Data->End

Caption: A stepwise preclinical evaluation workflow for this compound.

Detailed Application Notes and Protocols

Acute Behavioral and Locomotor Activity Assessment: The Open Field Test (OFT)

Scientific Rationale: The OFT is a crucial initial step to assess the general behavioral effects of a novel compound. It provides data on locomotor activity, exploration, and anxiety-like behavior. A significant alteration in locomotion (hyperactivity or hypoactivity) is a critical finding that must be considered when interpreting results from other behavioral tests. For instance, a sedative effect could produce false positives in the forced swim test.

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm for mice) made of a non-porous material, equipped with an overhead video camera and tracking software.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old). Acclimatize animals to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 25 mg/kg) and a vehicle control. A positive control, such as amphetamine (2 mg/kg), should also be included.

    • The injection volume should be consistent (e.g., 10 ml/kg).

  • Procedure:

    • 30 minutes post-injection, gently place each mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10-15 minutes.

    • Record the session using the video tracking system.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: The tracking software will provide data on:

    • Total distance traveled (cm)

    • Time spent in the center zone vs. peripheral zone (s)

    • Number of entries into the center zone

    • Rearing frequency

Data Presentation:

ParameterVehicle Control1 mg/kg5 mg/kg10 mg/kg25 mg/kgAmphetamine (2 mg/kg)
Total Distance (cm)
Time in Center (s)
Center Entries
Rearing Frequency
Evaluation of Anxiolytic Potential: The Elevated Plus Maze (EPM) Test

Scientific Rationale: The EPM test is a widely validated model for assessing anxiety-like behavior in rodents.[10] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms (enclosed by high walls).

  • Animals: Adult male Swiss Webster mice (8-10 weeks old).

  • Compound Administration: Administer the compound or vehicle as described in the OFT protocol. A known anxiolytic, such as diazepam (1-2 mg/kg), should be used as a positive control.

  • Procedure:

    • 30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Clean the maze thoroughly between trials.

  • Data Analysis:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open / (Time in Open + Time in Closed)] * 100

Data Presentation:

ParameterVehicle Control1 mg/kg5 mg/kg10 mg/kgDiazepam (1.5 mg/kg)
% Time in Open Arms
Open Arm Entries
Total Arm Entries
Screening for Antidepressant-Like Activity: The Forced Swim Test (FST)

Scientific Rationale: The FST is a common screening tool for potential antidepressant drugs.[11] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant medications are known to reduce this immobility time, suggesting an increase in coping behavior.[10][11]

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Animals: Adult male BALB/c mice (8-10 weeks old).

  • Compound Administration: Administer the compound or vehicle as previously described. A standard antidepressant, such as fluoxetine (20 mg/kg), should be used as a positive control.

  • Procedure:

    • 30 minutes post-injection, gently place the mouse into the water cylinder.

    • The test duration is 6 minutes.

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water.

    • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Total duration of immobility (s) in the last 4 minutes.

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle Control-
This compound1
5
10
25
Fluoxetine20

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental findings, the following measures are essential:

  • Blinded Experiments: All behavioral scoring should be conducted by an observer who is unaware of the treatment conditions to minimize bias.

  • Appropriate Controls: The inclusion of vehicle, positive, and negative controls is mandatory for validating the experimental setup and interpreting the compound's effects.

  • Dose-Response Relationship: Establishing a clear dose-response curve strengthens the evidence for a specific pharmacological effect.

  • Replication: Key findings should be replicated in independent experiments to ensure their robustness.

  • Consideration of Confounding Factors: Factors such as the animal's sex, age, strain, and housing conditions can influence behavioral outcomes and should be carefully controlled and reported.[12][13][14]

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a foundational framework for the initial preclinical evaluation of this compound in CNS disorder models. Positive results in these screening paradigms would warrant further investigation into its mechanism of action, including in vitro receptor binding and neurotransmitter release assays, as well as its efficacy in more complex and chronic models of depression and anxiety, such as chronic unpredictable mild stress.[11][12] The unique structural attributes of this compound make it a compelling candidate for further research in the quest for novel CNS therapeutics.

References

  • Greentech Bioscience. Animal Models of Anxiety & Depression. [Link]
  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 8(3), 323–333. [Link]
  • Abdel-Fadeel, N. A., & Al-Sherif, E. A. (2022). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Journal of Personalized Medicine, 12(11), 1785. [Link]
  • Gove, A., & Hassert, T. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 781881. [Link]
  • Heredia, L., Torrente, M., & Colomina, M. T. (2022). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers in Behavioral Neuroscience. [Link]
  • Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and findings in experimental and clinical pharmacology, 8(5), 313–320. [Link]
  • Kim, J. S., Lee, Y. J., Kim, S. H., Park, M., & Jang, C. G. (2015). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & therapeutics, 23(3), 250–256. [Link]
  • Nichols, D. E., & Marona-Lewicka, D. (1995). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Neuropharmacology, 34(11), 1431–1436. [Link]
  • Kim, J. S., Lee, Y. J., Kim, S. H., Park, M., & Jang, C. G. (2015). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 23(3), 250-256. [Link]
  • Hossain, M. S., Barodia, S. K., & Jeong, Y. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Pharmaceuticals, 15(10), 1205. [Link]
  • Wikipedia. Phenethylamine. [Link]
  • Today's Clinical Lab. (2021).
  • Juergens, A., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, 49(3), 152-169. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 8(13), 1553–1570. [Link]
  • Sabelli, H. C., & Giardina, W. J. (1973). Behavioral and electrophysiological effects of phenylethanolamine and 2-phenylethylamine.
  • AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. [Link]
  • Iacovelli, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(21), 3545–3559. [Link]
  • Lounasmaa, M., & Hanhinen, P. (1998). 2-Phenethylamines in Medicinal Chemistry: A Review. Current medicinal chemistry, 5(4), 259–282. [Link]
  • Sengupta, T., & Mohanakumar, K. P. (2010). 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice.
  • Csatáry, K., et al. (2024). Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ACS chemical neuroscience, 15(10), 2006–2017. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-yl-2-phenylethylamine (CAS 31466-44-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility challenges with this versatile compound. While specific experimental solubility data for this compound is not extensively published, this guide leverages its structural characteristics and established physicochemical principles to offer robust troubleshooting strategies and solutions.

Understanding the Molecule: A Proactive Approach to Solubility

This compound is a unique molecule featuring a hydrophilic morpholine ring and a primary amine, contrasted by a lipophilic phenyl group. This amphiphilic nature dictates its solubility behavior. A key predictor of its aqueous solubility is its predicted pKa of 9.19, which indicates that it is a basic compound. This basicity is the cornerstone of understanding and manipulating its solubility.[1]

The primary amine and the tertiary amine within the morpholine ring are both capable of being protonated in acidic conditions, forming positively charged ions that are more readily solvated by polar solvents like water. Conversely, in neutral or basic solutions, the compound will exist in its less soluble, non-ionized form.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?

A1: The primary reason for poor solubility in neutral or alkaline aqueous solutions is that the amine functional groups are not protonated at this pH. In its free base form, the molecule is less polar, and the hydrophobic phenyl group significantly reduces its affinity for water. At pH 7.4, which is below the pKa of the primary amine, a significant portion of the molecules will be in the less soluble, uncharged state.

Q2: What is the first and most straightforward step to try to improve the aqueous solubility?

A2: The most direct approach is to adjust the pH of your solvent.[2][3] For a basic compound like this compound, lowering the pH will increase solubility. By preparing your solution in a slightly acidic buffer (e.g., pH 4-6), you will protonate the amine groups, creating a salt form in situ that is significantly more water-soluble.

Q3: I need to work with this compound in an organic solvent. What are my best options?

A3: Based on its structure, this compound is expected to have good solubility in polar organic solvents. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding and polar interactions will be effective.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHighCapable of hydrogen bonding with the amine and morpholine oxygen.
Polar Aprotic DMSO, DMF, AcetonitrileHighThe compound's polarity should favor solubility in these solvents.[4]
Nonpolar Hexane, TolueneLowThe polar functional groups will likely limit solubility in nonpolar solvents.[4]

Q4: Can I use co-solvents to improve solubility for my in vitro assay?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like DMSO, ethanol, or PEG 400 can be used to prepare a concentrated stock solution, which is then diluted into your aqueous assay buffer.[3] It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability or interfere with assay components.[5]

Q5: Are there more advanced formulation strategies if simple pH adjustment or co-solvents are not sufficient or appropriate for my application?

A5: For more challenging applications, such as in vivo studies, several advanced techniques can be employed. These include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility, or the preparation of a solid dispersion, where the compound is dispersed within a polymer matrix to improve its dissolution rate. The formation of a stable salt of the compound is also a viable strategy to improve its solubility and handling properties.

Troubleshooting Guides & Experimental Protocols

Guide 1: Basic Aqueous Solubilization

Issue: The compound appears as a suspension or oily film in a neutral aqueous buffer.

Workflow:

Caption: Co-solvent strategy for preparing stock solutions.

Step-by-Step Protocol for Co-solvent Use:

  • Weigh the desired amount of this compound.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to dissolve the compound completely. Sonication may aid in dissolution.

  • Once a clear stock solution is formed, perform serial dilutions into your final aqueous buffer.

  • Visually inspect for any signs of precipitation upon dilution.

  • Crucially , always prepare a vehicle control containing the same final concentration of the co-solvent to account for any effects of the solvent on your experiment.

Scientific Integrity & Logic

The strategies outlined in this guide are based on the fundamental chemical properties inferred from the structure of this compound. The presence of ionizable amine groups is the most critical factor influencing its aqueous solubility. [2]The provided protocols are designed to be self-validating; for instance, the visual confirmation of dissolution upon pH adjustment directly demonstrates the effectiveness of this method.

By systematically applying these principles, researchers can efficiently overcome solubility hurdles and proceed with their experiments with confidence in the integrity of their prepared solutions.

References

  • Solubility of Things. (n.d.). Phenylethylamine.
  • LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • PubChem. (n.d.). Phenethylamine.
  • American Chemical Society. (2023). 2-Phenylethylamine.
  • Sciencemadness Wiki. (2022). Morpholine.
  • Khan Academy. (n.d.). pH and solubility.
  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580).
  • Angene. (2025). This compound|CAS 31466-44-1.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
  • National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents.
  • MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO.

Sources

"2-Morpholin-4-yl-2-phenylethylamine" stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Morpholin-4-yl-2-phenylethylamine (CAS 31466-44-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, we address common challenges and questions to ensure the integrity of your experiments.

Introduction

This compound is a versatile building block in pharmaceutical research, particularly in neuropharmacology and medicinal chemistry. Its structure, featuring a phenylethylamine core and a morpholine ring, presents unique stability considerations that are critical for reproducible results in screening, synthesis, and formulation. This guide provides troubleshooting advice and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question 1: I'm observing significant degradation of my compound in methanol, even at low temperatures. What is the likely cause and how can I prevent it?

Answer: This is a common issue with amine-containing compounds in protic solvents like methanol. The primary cause is likely acid-catalyzed degradation or oxidation. Although methanol is neutral, it can act as a proton source, and residual acidic impurities or exposure to atmospheric CO₂ can lower the pH of the solution over time. The lone pair of electrons on the nitrogen atoms in both the primary amine and the morpholine ring makes them susceptible to protonation, which can initiate degradation pathways.

  • Causality: The phenylethylamine moiety is susceptible to oxidative deamination, a process that can be influenced by the solvent environment. Additionally, the morpholine ring, while generally stable, can undergo ring-opening under certain conditions, although this is more common in biological systems or harsh acidic environments.

  • Immediate Actions:

    • Use Anhydrous Solvent: Switch to high-purity, anhydrous methanol to minimize water content and potential acidic impurities.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and dissolution of CO₂.

    • pH Control: If your experimental conditions allow, consider using a buffered methanolic solution to maintain a stable pH. A slightly basic pH may improve stability by preventing protonation of the amine groups.

  • Alternative Solvents: For long-term storage or sensitive applications, consider switching to a polar aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). These solvents are less likely to participate in acid-catalyzed reactions.

Question 2: My compound appears to be less soluble or is precipitating out of my acetonitrile (ACN) stock solution over time. Is this a stability issue?

Answer: While this could be related to degradation, it is more likely a solubility issue, especially if the solution is stored at low temperatures (e.g., 0-8 °C, a common storage recommendation for the neat compound). Acetonitrile is a good solvent for many organic molecules, but the solubility can decrease significantly at lower temperatures.

  • Causality: this compound is a viscous liquid in its neat form, indicating strong intermolecular forces. While soluble in ACN, its saturation point will be temperature-dependent.

  • Troubleshooting Steps:

    • Confirm Concentration: Ensure your stock concentration is not exceeding the solubility limit of the compound in ACN at your storage temperature. You may need to prepare a more dilute stock solution.

    • Room Temperature Equilibration: Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure the compound has fully redissolved.

    • Consider Co-solvents: If a high concentration is necessary, a co-solvent system might be beneficial. Adding a small percentage of DMSO or DMF to your ACN stock can improve solubility and stability.

Question 3: I'm conducting a forced degradation study and see multiple degradation peaks under oxidative conditions (e.g., H₂O₂). What are the potential degradation products?

Answer: Forced degradation studies are designed to identify potential degradation pathways. For this compound, oxidative conditions will likely target the nitrogen and benzylic positions.

  • Plausible Degradation Pathways:

    • N-Oxidation: The tertiary amine of the morpholine ring and the primary amine are susceptible to oxidation, forming N-oxides. This is a common metabolic pathway for such compounds.

    • Oxidative Deamination: The primary amine can be oxidized to an imine, which is then hydrolyzed to phenylacetaldehyde (with a morpholine substituent) and ammonia. This is a known pathway for phenylethylamine derivatives.

    • Benzylic Oxidation: The carbon atom attached to both the phenyl ring and the morpholine ring is a benzylic position and is susceptible to oxidation, potentially forming a hydroxyl group.

    • Morpholine Ring Cleavage: Under harsh oxidative conditions, the morpholine ring can undergo cleavage, leading to more complex degradation products.

To definitively identify these products, techniques like LC-MS/MS are essential.

G cluster_0 Oxidative Degradation Troubleshooting Start Multiple peaks observed in oxidative forced degradation study Identify Potential Degradation Sites: - Primary Amine - Tertiary Morpholine Nitrogen - Benzylic Carbon Start->Identify Pathway1 N-Oxidation (N-Oxides) Identify->Pathway1 Pathway2 Oxidative Deamination (Aldehyde/Ketone formation) Identify->Pathway2 Pathway3 Benzylic Hydroxylation Identify->Pathway3 Pathway4 Morpholine Ring Cleavage (Harsh Conditions) Identify->Pathway4 Analysis Characterize Degradants using LC-MS/MS Pathway1->Analysis Pathway2->Analysis Pathway3->Analysis Pathway4->Analysis End Elucidate Degradation Pathway Analysis->End

Caption: Troubleshooting workflow for oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A: For general use and short-term storage, high-purity DMSO and ethanol are recommended due to their high solvating power for a broad range of organic molecules. For applications sensitive to reactive hydroxyl groups or requiring easy removal of the solvent, acetonitrile (ACN) or tetrahydrofuran (THF) are suitable alternatives. Always use anhydrous grade solvents to minimize water-related degradation.

Q2: How should I store solutions of this compound for maximum stability?

A: Solutions should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The vials should be tightly sealed and protected from light. The neat compound itself should be stored at 0-8 °C as recommended by suppliers.

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound in aqueous buffers?

A: The stability in aqueous buffers will be highly pH-dependent.

  • Acidic pH (below 6): The amine groups will be protonated. This may increase solubility but could also make the compound more susceptible to hydrolysis or other acid-catalyzed degradation pathways over time.

  • Neutral to Slightly Basic pH (7-8): This range is likely to offer the best stability for short-term experiments, as the primary amine will be largely in its free base form and less reactive.

  • Strongly Basic pH (above 9): While the compound may be stable, high pH can catalyze other reactions and may not be compatible with your experimental system.

It is crucial to perform a preliminary stability test in your specific buffer system if the experiment is to last for several hours.

Data Summary: Solvent Selection and Stability

The following table provides a general guide to solvent selection based on anticipated stability. These are qualitative predictions based on chemical principles.

Solvent ClassExamplesPredicted Stability (Short-Term)Key Considerations
Polar Aprotic DMSO, Acetonitrile (ACN), DMFExcellentDMSO can be difficult to remove; ACN has lower solubility at cold temperatures.
Polar Protic Methanol, Ethanol, WaterGood to FairPotential for acid-catalyzed degradation; use anhydrous grades. Water stability is pH-dependent.
Nonpolar Toluene, HexanePoor (Solubility)Generally not suitable due to poor solubility of the amine compound.

Experimental Protocol: Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in a solvent of your choice using HPLC-UV.

Objective: To quantify the degradation of the compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a 1 mg/mL stock solution of the compound in your chosen solvent.

    • Filter the solution through a 0.45 µm syringe filter into a clean, amber glass vial.

  • Initial Analysis (Time = 0):

    • Immediately analyze the freshly prepared solution by HPLC. This will serve as your T₀ reference.

    • HPLC Conditions (Example):

      • Mobile Phase: 30% Acetonitrile, 70% 0.1% Formic Acid in Water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

    • Record the peak area of the parent compound.

  • Sample Storage:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Ensure the vial is tightly sealed and protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot of the stock solution.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC method as the T₀ analysis.

    • Record the peak area of the parent compound and note the appearance of any new peaks (degradants).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample:

      • % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • A compound is often considered stable if >95% remains after the testing period.

G cluster_1 Stability Study Workflow Prep Prepare 1 mg/mL Stock Solution T0 Analyze T=0 Sample (HPLC-UV) Prep->T0 Store Store Solution at Desired Conditions T0->Store Tx Analyze at Time Points (e.g., 24h, 48h, 1 week) Store->Tx Calc Calculate % Remaining vs. T=0 Tx->Calc Assess Assess Stability (>95% Remaining?) Calc->Assess

Caption: High-level workflow for a solution stability study.

References

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH.[Link]
  • T-PV2123-01-0305-CH.[Link]
  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 -

Optimizing the Synthesis of 2-Morpholin-4-yl-2-phenylethylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-2-phenylethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.[1][2] This versatile compound is a valuable building block in pharmaceutical research, particularly in the development of therapeutics targeting neurological disorders.[1][2]

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is often prepared via a reductive amination pathway.

Issue 1: Low to No Product Yield in Reductive Amination

A consistently low or non-existent yield is a frequent challenge in the synthesis of phenylethanolamine derivatives.[3] This can often be attributed to several factors, from reaction conditions to reagent quality.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the reaction is critical for the formation of the iminium intermediate. The medium must be acidic enough to catalyze imine formation but not so acidic that it protonates the morpholine, rendering it non-nucleophilic.[4]

    • Solution: Employ a buffer system, such as acetic acid/sodium acetate, to maintain the optimal pH range.[4][5] Regularly monitor the pH throughout the reaction.

  • Ineffective Reducing Agent: The choice of reducing agent is crucial. A reagent that is too harsh can reduce the starting carbonyl compound, while one that is too mild may not efficiently reduce the iminium intermediate.[4]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an effective choice for challenging reductive aminations as it is mild enough to not reduce the ketone but will reduce the iminium ion as it forms.[4][6] Sodium cyanoborohydride (NaBH₃CN) is another common option.[4][5]

  • Moisture Contamination: Reagents like lithium aluminum hydride (LiAlH₄), if used in an alternative synthesis route, are highly sensitive to moisture, which can quench the reaction.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Imine Formation: The initial condensation of the carbonyl compound with morpholine to form the iminium ion can be slow or incomplete.[4]

    • Solution: Consider a two-step procedure where the imine is formed first, followed by reduction. The use of a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[4] Monitoring imine formation by techniques like TLC or NMR can be beneficial.[7]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_pH Verify Reaction pH start->check_pH check_reagents Assess Reducing Agent and Reagent Quality check_pH->check_reagents pH is Optimal optimize_pH Implement Buffer System (e.g., AcOH/NaOAc) check_pH->optimize_pH Incorrect pH check_conditions Evaluate Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents are Fine change_reductant Switch to Alternative Reducing Agent (e.g., NaBH(OAc)₃) check_reagents->change_reductant Ineffective Reductant dry_reagents Ensure Anhydrous Conditions check_reagents->dry_reagents Moisture Suspected check_imine Confirm Imine/Iminium Formation check_conditions->check_imine Conditions Optimal modify_procedure Consider Two-Step Imine Formation or Lewis Acid Catalyst check_conditions->modify_procedure Conditions Suboptimal check_imine->modify_procedure Poor Imine Formation success Improved Yield optimize_pH->success change_reductant->success dry_reagents->success modify_procedure->success

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Difficulty in Product Purification

The basic nature of this compound can present challenges during purification, particularly with column chromatography.

Possible Causes and Solutions:

  • Tailing on Silica Gel: The amine functionality can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.[3]

    • Solution 1: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before packing the column.[3]

    • Solution 2: Use a different stationary phase, such as basic alumina, which is more compatible with basic compounds.[3]

  • Formation of Emulsions during Work-up: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up and extraction.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.

  • Acid-Base Extraction: For separating the basic product from non-basic impurities, an acid-base extraction can be highly effective.[3]

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous phase.[3]

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.[3][8]

Table 1: Comparison of Purification Strategies

Purification MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography with Triethylamine Readily available stationary phase.Requires careful deactivation; triethylamine can be difficult to remove completely.General purpose purification.
Basic Alumina Chromatography Better peak shape for basic compounds.Can be less readily available than silica gel.Purifying strongly basic amines.[3]
Acid-Base Extraction Excellent for removing non-basic impurities; scalable.May not separate from other basic impurities.Initial clean-up of crude product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common synthetic route involves the reductive amination of a suitable carbonyl compound. A plausible starting material would be 2-amino-1-phenylethanol or a derivative, which can be reacted with a morpholine precursor.[9][10] Another approach could be the reaction of phenylglyoxal with morpholine followed by reduction.[11]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify conversion and identify intermediates or byproducts.

Q3: My final product is an oil, but I expected a solid. What should I do?

The physical state of the final product can depend on its purity. If impurities are present, they can act as a freezing point depressant. Attempt to further purify the product using one of the methods described in the purification section. If the product is pure and still an oil, it may be a free base that has not solidified. You can try to form a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle.[12]

Q4: Can I use a different amine instead of morpholine in this synthesis?

Yes, the general synthetic strategy of reductive amination can be adapted for other secondary amines. However, the reactivity of the amine and the properties of the final product will vary. The nucleophilicity of the amine will influence the rate of imine formation.[4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This is a generalized protocol and may require optimization for your specific starting materials.

  • Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane). Add morpholine (1.1 equivalents). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the imine intermediate is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting section.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is >10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Synthesis Pathway Overview

synthesis_pathway A Phenyl-containing Carbonyl Compound C Iminium Intermediate A->C B Morpholine B->C E This compound C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: A generalized reductive amination pathway.

References

  • Wikipedia. (n.d.). Phenylethanolamine.
  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
  • Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PrepChem.com. (n.d.). Preparation of phenylethanolamine.
  • Reddit. (2022). Reductive amination difficulties - poor conversion.
  • Reddit. (2024). What's wrong with my reductive amination? I barely got any product.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • PubMed. (2000). The reactions of phenylglyoxal and related reagents with amino acids.

Sources

Technical Support Center: Purification of 2-Morpholin-4-yl-2-phenylethylamine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of novel compounds like 2-Morpholin-4-yl-2-phenylethylamine presents unique challenges inherent to its structure: a basic secondary amine, a morpholine moiety, and a chiral center. This guide provides a structured, experience-driven approach to navigate these complexities. Due to the limited specific literature on this exact molecule, the principles and protocols outlined here are derived from established best practices for structurally related basic pharmaceutical intermediates. This resource is designed to serve as a first-line troubleshooting manual for researchers encountering difficulties in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: My primary purification via silica gel chromatography is resulting in significant peak tailing and poor recovery. What is happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like your target molecule on standard silica gel. The root cause is the strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption, slow elution, and characteristic "tailing" peaks.

To counteract this, you must modify your mobile phase to suppress the silanol interactions:

  • Incorporate a Basic Modifier: The most common solution is to add a small amount of a competitive base to your eluent system (e.g., ethyl acetate/hexanes).

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonia: For very basic compounds, using a solvent system pre-saturated with ammonia can be effective. A common mobile phase is a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases that are less acidic.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Treated Silica: Deactivated or end-capped silica gel can also be used to minimize silanol interactions.

Q2: After chromatography, my product is a persistent, thick oil. How can I induce crystallization to obtain a stable, solid final product?

Answer: Obtaining an oil is common for molecules with conformational flexibility and multiple hydrogen bond acceptors, like the morpholine oxygen. The goal is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Troubleshooting Strategy for Crystallization:

  • Solvent Screening: Test the solubility of a small amount of your oil in a variety of solvents (see table below). Look for a solvent that dissolves the compound when heated but causes it to precipitate or become cloudy upon cooling.

  • Anti-Solvent Addition: Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane) until persistent turbidity is observed. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of solid material from a previous attempt, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystal growth.

  • Salt Formation: If the freebase refuses to crystallize, converting it to a salt is a highly effective and standard industry practice. This introduces lattice energy from ionic interactions, often leading to highly crystalline solids. Common acids for salt formation include HCl, HBr, sulfuric acid, or tartaric acid. The resulting salt will have a different solubility profile, often favoring crystallization from more polar solvents like isopropanol or ethanol.

Q3: I've formed a salt, but my purity isn't improving with recrystallization. What's wrong?

Answer: This suggests that the impurities are co-crystallizing with your product. This can happen if the impurities are structurally very similar to your target compound or if they are being trapped within the crystal lattice.

Key Considerations:

  • Impurity Profile: Do you know the identity of the major impurities? If they are starting materials from the synthesis (e.g., unreacted phenethylamine precursor), you may need to perform an aqueous wash or a different primary purification step before crystallization.

  • Cooling Rate: Crashing the product out of solution by cooling it too quickly can trap impurities. Ensure a slow, controlled cooling process. It can be beneficial to let the solution cool from its boiling point to room temperature over several hours, followed by further cooling in a refrigerator.

  • Solvent Choice: The chosen solvent might be too effective at dissolving both the product and the impurity. Experiment with different solvent systems. A mixture of solvents can sometimes provide the selectivity needed to leave impurities behind in the mother liquor.

Troubleshooting Guides & Protocols

Protocol 1: Systematic Approach to Crystallization Solvent Selection

This protocol provides a structured method for identifying a suitable solvent system for the crystallization of your this compound freebase or salt.

Step-by-Step Methodology:

  • Preparation: Place approximately 20-30 mg of your purified oil into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise from the list below (start with ~0.5 mL).

  • Solubility Test (Room Temp): Agitate the tubes. Note if the compound dissolves completely at room temperature. If it does, this solvent is likely unsuitable for single-solvent crystallization but may be a good "solvent" in a solvent/anti-solvent pair.

  • Solubility Test (Heated): For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a warm water bath). Add more solvent dropwise if necessary until the compound fully dissolves.

  • Cooling & Observation: Allow the heated, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of precipitate or crystals.

  • Analysis: The ideal solvent is one that required heating to dissolve the compound and produced a significant amount of crystalline solid upon cooling.

Table 1: Common Solvents for Crystallization Screening

Solvent Polarity Index Boiling Point (°C) Common Use Case
Heptane/Hexane 0.1 69-98 Anti-solvent, non-polar compounds
Toluene 2.4 111 Aromatic compounds, can be heated
Diethyl Ether 2.8 35 Highly volatile, good anti-solvent
Ethyl Acetate 4.4 77 Good general-purpose solvent
Isopropanol (IPA) 3.9 82 Excellent for crystallizing salts
Ethanol 4.3 78 Polar, good for crystallizing salts

| Water | 10.2 | 100 | For highly polar salts, often in mixture |

Protocol 2: General Procedure for HCl Salt Formation

This protocol describes a standard lab-scale procedure to convert an oily freebase amine into a more stable and often crystalline hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified freebase oil (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). The concentration should be moderate, typically 0.1-0.5 M.

  • Acid Addition: While stirring the solution, slowly add a solution of HCl (1.0 to 1.1 equivalents). Common reagents include:

    • 2M HCl in diethyl ether

    • 4M HCl in dioxane

    • Gaseous HCl bubbled through the solution

  • Precipitation: The hydrochloride salt will often precipitate immediately upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for the reaction to remove any excess acid or impurities remaining in the solution.

  • Drying: Dry the solid product under vacuum. The material can now be further purified by recrystallization if necessary.

Visual Workflow Guides

The following diagrams illustrate decision-making processes for purification and troubleshooting.

Purification_Strategy start Crude Product (Post-synthesis) purity_check Assess Purity & Form (TLC, NMR, LCMS) start->purity_check is_solid Is the product a solid? purity_check->is_solid chromatography Primary Purification: Modified Column Chromatography (e.g., with 1% TEA) is_solid->chromatography No (Oil) crystallize Attempt Direct Crystallization is_solid->crystallize Yes is_pure Is purity >95%? recrystallize Recrystallize Salt from Polar Solvent (e.g., IPA, EtOH) is_pure->recrystallize No final_product Final Purified Product is_pure->final_product Yes salt_formation Product is an Oil or Crystallization Fails chromatography->salt_formation crystallize->is_pure form_salt Perform Salt Formation (e.g., HCl, Tartrate) salt_formation->form_salt form_salt->recrystallize recrystallize->final_product

Caption: Decision tree for selecting a primary purification strategy.

Crystallization_Troubleshooting start Crystallization Attempt Failed (Oiling out or no solid) check_concentration Is the solution supersaturated? start->check_concentration concentrate Concentrate Solution (Remove some solvent) check_concentration->concentrate No check_cooling Was cooling too rapid? check_concentration->check_cooling Yes concentrate->check_cooling add_antisolvent Add Anti-Solvent (e.g., Heptane) add_antisolvent->check_cooling slow_cool Re-dissolve and cool slowly (Insulate vessel) check_cooling->slow_cool Yes check_nucleation Nucleation issue? check_cooling->check_nucleation No slow_cool->check_nucleation seed Add Seed Crystal check_nucleation->seed Yes scratch Scratch inner surface of flask with glass rod check_nucleation->scratch Yes last_resort If all fail, consider salt formation or re-chromatography check_nucleation->last_resort No

Caption: Workflow for troubleshooting a failed crystallization experiment.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • Anderson, N. G. (2012). Practical Process Research & Development – A guide for organic chemists. Academic Press. [Link]
  • Gritti, F., & Guiochon, G. (2012). Adsorption mechanisms in reversed-phase liquid chromatography.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]

"2-Morpholin-4-yl-2-phenylethylamine" avoiding degradation in storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPA-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-Morpholin-4-yl-2-phenylethylamine (CAS No. 31466-44-1) in their experiments. The purpose of this document is to provide in-depth technical information and troubleshooting assistance to ensure the long-term stability and integrity of the compound during storage and handling. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you mitigate degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container. To further minimize degradation, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric oxygen and carbon dioxide.

Q2: My this compound has changed color from a colorless/white to a yellow/brownish hue. Is it still usable?

A2: A change in color is a common indicator of degradation. While the compound may still retain some of its activity, the presence of impurities is highly likely. It is strongly advised to perform a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), before proceeding with any critical experiments. For applications sensitive to impurities, using a fresh, uncolored batch is recommended.

Q3: The compound is described as a viscous liquid, but my sample appears to be a solid. Why is that?

A3: this compound has been reported as both a viscous liquid and a white to yellow solid. The physical state can depend on the purity of the compound and the ambient temperature. If the compound is solid at room temperature, it can be gently warmed to facilitate handling. Always ensure the container is tightly sealed to prevent exposure to moisture and air during this process.

Q4: What are the primary drivers of degradation for this compound?

A4: Based on the chemical structure, the primary drivers of degradation are expected to be:

  • Oxidation: The tertiary amine of the morpholine ring and the secondary amine of the ethylamine chain are susceptible to oxidation.

  • Hydrolysis: While less common for this structure, prolonged exposure to moisture could potentially lead to degradation.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation pathways.

  • Reaction with Carbon Dioxide: The basic amine groups can react with atmospheric CO2 to form carbonate salts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Chemical degradation due to improper storage (exposure to air, light, or elevated temperatures).1. Cease use of the affected batch for critical experiments. 2. Verify storage conditions and ensure the container is properly sealed and protected from light. 3. If possible, analyze the purity of the material using a suitable analytical method (see Section on Analytical Methods).
Inconsistent or unexpected experimental results Loss of potency due to degradation of the active compound.1. Use a fresh, unopened sample of this compound to repeat the experiment. 2. Perform a system suitability test with a reference standard to ensure your analytical system is performing correctly. 3. Review the complete experimental protocol for any potential sources of error.
Difficulty in achieving complete dissolution The compound may have partially degraded, leading to less soluble impurities.1. Attempt dissolution in a range of appropriate solvents. 2. Gentle warming and sonication may aid in dissolving the compound. 3. If complete dissolution is not achieved, it is a strong indicator of impurity, and the batch should be discarded.

Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known reactivity of its core structures: the morpholine ring and the phenylethylamine backbone.

Potential Degradation of the Morpholine Ring

The morpholine ring is susceptible to oxidative cleavage. Studies on the microbial degradation of morpholine, which can mimic oxidative chemical processes, show that the ring can be opened at the C-N bond. This could lead to the formation of intermediates such as 2-(2-aminoethoxy)acetic acid.

Potential Degradation of the Phenylethylamine Backbone

The phenylethylamine portion of the molecule can also undergo degradation. The primary amine is susceptible to oxidation. Enzymatic oxidation of 2-phenylethylamine is known to produce phenylacetaldehyde, which is then further oxidized to phenylacetic acid. It is plausible that similar oxidative degradation could occur under prolonged or improper storage conditions.

DegradationPathways Potential Degradation Pathways of this compound cluster_main Storage Conditions cluster_products Potential Degradation Products This compound This compound Oxidative_Cleavage_Products Oxidative Cleavage Products (e.g., ring-opened morpholine derivatives) This compound->Oxidative_Cleavage_Products Side_Chain_Oxidation_Products Side-Chain Oxidation Products (e.g., Phenylacetaldehyde, Phenylacetic Acid) This compound->Side_Chain_Oxidation_Products Oxygen Oxygen Oxygen->this compound Oxidation Light Light Light->this compound Photodegradation Heat Heat Heat->this compound Accelerates Degradation Moisture Moisture Moisture->this compound Hydrolysis

Caption: Factors influencing the degradation of this compound.

Recommended Analytical Protocol: Stability-Indicating HPLC Method

To assess the purity of this compound and detect potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following is a general-purpose method that can be used as a starting point and should be validated for your specific application.

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (for pH adjustment)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), with the aqueous phase pH adjusted to 3.0 with phosphoric acid. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (based on the phenylethylamine chromophore)

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the compound in solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Stock Prepare Stock Solution (1 mg/mL in Mobile Phase) Dilute_Sample Dilute to Working Concentration (e.g., 100 µg/mL) Prepare_Stock->Dilute_Sample Filter_Sample Filter through 0.45 µm Syringe Filter Dilute_Sample->Filter_Sample Inject_Sample Inject Sample (10 µL) onto C18 Column Filter_Sample->Inject_Sample Elute_Mobile_Phase Elute with Mobile Phase (Methanol:Water, pH 3.0) Inject_Sample->Elute_Mobile_Phase Detect_UV Detect at 254 nm Elute_Mobile_Phase->Detect_UV Analyze_Chromatogram Analyze Chromatogram Detect_UV->Analyze_Chromatogram Quantify_Purity Quantify Purity and Degradation Products Analyze_Chromatogram->Quantify_Purity

Caption: General workflow for HPLC analysis of this compound.

References

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]
  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. OSHA. [Link]
  • The microbial degradation of morpholine.
  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • Forced Degrad
  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: 2-Morpholin-4-yl-2-phenylethylamine Assay Variability and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Morpholin-4-yl-2-phenylethylamine. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of assay development and troubleshoot common sources of variability. As a phenethylamine derivative, this compound holds significant potential in neuropharmacology and medicinal chemistry, particularly in the study of neurotransmitter systems.[1][2] This guide is structured to address specific issues you may encounter, moving from frequently asked questions to detailed troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and basic assay considerations for this compound.

Q1: What are the primary applications of this compound?

A1: this compound is primarily utilized as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1][2] Its structural similarity to endogenous monoamines makes it a valuable tool for studying neurotransmitter systems, such as dopamine, norepinephrine, and serotonin pathways.[3] Consequently, it is often investigated for its potential as a monoamine reuptake inhibitor or a monoamine oxidase (MAO) inhibitor.[4][5]

Q2: What are the key physical and chemical properties I should be aware of?

A2: this compound is typically a viscous liquid.[2] It is an amine derivative, making it basic. This basicity can influence its solubility and interactions in biological buffers. The compound possesses a chiral center at the carbon atom attached to the phenyl and morpholine groups, meaning it exists as two enantiomers.[6] For detailed physical properties, please refer to the table below.

PropertyValueSource
CAS Number 31466-44-1[1][2]
Molecular Formula C₁₂H₁₈N₂O[2]
Molecular Weight 206.29 g/mol [2]
Appearance Viscous liquid[2]
Storage 0-8 °C, sealed in a dry environment[2][7]

Q3: How should I prepare stock solutions of this compound?

A3: Given its basic nature, this compound should be readily soluble in acidic aqueous solutions to form a salt. For organic solvents, dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is crucial to use anhydrous solvents to prevent degradation. Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: Is the chirality of this compound important for my assays?

A4: Absolutely. Biological systems, such as receptors and enzymes, are chiral. Therefore, the two enantiomers of this compound will likely exhibit different pharmacological activities.[6][8] It is highly recommended to either use an enantiomerically pure form of the compound or to perform chiral separation to assess the activity of each enantiomer independently.[6][9] Failure to do so can lead to results that are an average of the two enantiomers' activities, potentially masking the true potency of the active form.

Part 2: Troubleshooting Guides for Common Assays

This section provides detailed, step-by-step guidance for identifying and resolving common issues in assays involving this compound.

Guide 1: Inconsistent Results in Monoamine Reuptake Inhibition Assays

Monoamine reuptake inhibition assays are crucial for characterizing the activity of compounds like this compound on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][10]

Problem: High variability between replicate wells or experiments.

Potential Cause 1: Compound Instability or Precipitation

  • Explanation: The compound may be precipitating out of the assay buffer, especially at higher concentrations. The basicity of the amine can also lead to interactions with acidic components of the media.

  • Troubleshooting Steps:

    • Solubility Check: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.

    • Optimize Buffer pH: Ensure the pH of your assay buffer is stable and compatible with the compound. A pH range of 7.2-7.4 is standard for cell-based assays.

    • Reduce DMSO Concentration: Keep the final concentration of DMSO in the assay well below 0.5% to avoid solubility issues and cell toxicity.

    • Incorporate a Surfactant: In some cases, a low concentration of a non-ionic surfactant like Pluronic F-68 can help maintain compound solubility.

Potential Cause 2: Non-Specific Binding

  • Explanation: Phenethylamine derivatives can be "sticky" and bind to plasticware or other proteins in the assay, reducing the effective concentration available to interact with the target transporter.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Employ low-protein-binding microplates for your assays.

    • Include Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.1%) to your assay buffer can help block non-specific binding sites on the plate and other surfaces.

    • Pre-treat Plates: Pre-incubating the plates with a blocking buffer containing BSA can further reduce non-specific binding.

Potential Cause 3: Cell Health and Density Issues

  • Explanation: Inconsistent cell numbers or poor cell health will lead to variable transporter expression and, consequently, variable assay results.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a uniform cell suspension and careful pipetting when seeding cells into the microplate.

    • Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial kit) to confirm that the cells are healthy before starting the experiment.

    • Optimize Seeding Density: Determine the optimal cell seeding density that results in a robust and reproducible assay window.

Workflow for Troubleshooting Monoamine Reuptake Assays

Start Inconsistent Reuptake Inhibition Results Solubility Check for Compound Precipitation Start->Solubility Binding Investigate Non-Specific Binding Start->Binding Cells Assess Cell Health and Density Start->Cells Solubility_Fix Optimize Buffer pH Reduce DMSO % Add Surfactant Solubility->Solubility_Fix Binding_Fix Use Low-Binding Plates Add BSA to Buffer Binding->Binding_Fix Cells_Fix Optimize Seeding Density Monitor Cell Viability Cells->Cells_Fix End Consistent Results Solubility_Fix->End Binding_Fix->End Cells_Fix->End

Caption: Troubleshooting workflow for monoamine reuptake assays.

Guide 2: Variability in Monoamine Oxidase (MAO) Inhibition Assays

MAO inhibition assays are often used to determine if a compound can prevent the breakdown of monoamines.[4][11][12] These assays typically measure the production of hydrogen peroxide, a byproduct of the MAO reaction.

Problem: High background signal or false positives.

Potential Cause 1: Compound Interference with Detection Reagents

  • Explanation: The compound itself may react with the detection reagents (e.g., Amplex Red, horseradish peroxidase) used in many commercial MAO assay kits, leading to a false positive signal.

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: In a well containing the assay buffer and detection reagents but no MAO enzyme, add your compound at the highest concentration used in the experiment. A significant signal in this well indicates interference.

    • Change Detection Method: If interference is confirmed, consider an alternative detection method. For example, a different fluorogenic substrate or a method that directly measures the disappearance of the MAO substrate via LC-MS.

    • Consult Kit Manufacturer: Review the technical documentation of your assay kit for known interfering substances.

Potential Cause 2: Presence of Other Oxidases in the Sample

  • Explanation: If using tissue homogenates or other complex biological samples, other oxidase enzymes may be present that can generate hydrogen peroxide, leading to a high background signal.

  • Troubleshooting Steps:

    • Use Specific Inhibitors: Include known specific inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline) to confirm that the signal you are measuring is indeed from MAO activity.[12]

    • Use Recombinant Enzymes: Whenever possible, use purified recombinant MAO-A and MAO-B enzymes to avoid interference from other enzymes.[13]

Problem: Low or no detectable inhibition.

Potential Cause: Incorrect Substrate or Enzyme Isoform

  • Explanation: MAO-A and MAO-B have different substrate specificities. This compound may be a selective inhibitor for one isoform.

  • Troubleshooting Steps:

    • Test Both MAO-A and MAO-B: Run parallel assays with both MAO-A and MAO-B enzymes to determine if your compound has isoform selectivity.

    • Use an Appropriate Substrate: Ensure you are using a substrate that is metabolized by the MAO isoform you are studying. For example, tyramine is a substrate for both, while benzylamine is more specific for MAO-B.[12]

Workflow for Troubleshooting MAO Inhibition Assays

Start MAO Assay Issues High_BG High Background / False Positives Start->High_BG No_Inhibition Low or No Inhibition Start->No_Inhibition Interference Compound Interference with Detection? High_BG->Interference Other_Oxidases Other Oxidases Present? High_BG->Other_Oxidases Wrong_Isoform Incorrect Enzyme Isoform or Substrate? No_Inhibition->Wrong_Isoform Interference_Fix Run 'Compound Only' Control Change Detection Method Interference->Interference_Fix Other_Oxidases_Fix Use Specific MAO-A/B Inhibitors Use Recombinant Enzymes Other_Oxidases->Other_Oxidases_Fix Wrong_Isoform_Fix Test Both MAO-A and MAO-B Use Appropriate Substrates Wrong_Isoform->Wrong_Isoform_Fix End Accurate IC50 Determination Interference_Fix->End Other_Oxidases_Fix->End Wrong_Isoform_Fix->End

Caption: Troubleshooting workflow for MAO inhibition assays.

Guide 3: Analytical Characterization by LC-MS/MS

LC-MS/MS is a powerful technique for the quantitative analysis of phenethylamine derivatives in various biological matrices.[14][15][16]

Problem: Poor peak shape or low sensitivity.

Potential Cause 1: Suboptimal Chromatographic Conditions

  • Explanation: The basic nature of the amine groups in this compound can lead to tailing on silica-based columns due to interactions with residual silanol groups.

  • Troubleshooting Steps:

    • Use a Phenyl-Hexyl or Biphenyl Column: These stationary phases can provide better peak shape for amine-containing compounds compared to standard C18 columns.[15][17]

    • Acidify the Mobile Phase: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase will protonate the amine groups, which improves peak shape and ionization efficiency in positive ion mode mass spectrometry.[14]

    • Optimize Gradient Elution: Develop a gradient elution program that provides adequate retention and separation from matrix components.[14]

Potential Cause 2: Matrix Effects

  • Explanation: Components of the biological matrix (e.g., salts, lipids) can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will co-elute with the analyte and experience the same ionization suppression or enhancement.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Fluorescence-Based MAO-B Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a working solution of MAO Assay Buffer.

    • Reconstitute recombinant human MAO-B enzyme, a high-sensitivity fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the MAO-B substrate (e.g., benzylamine) according to the manufacturer's instructions.[11]

    • Prepare a serial dilution of this compound in MAO Assay Buffer. Also, prepare a positive control inhibitor (e.g., Selegiline).[11]

  • Assay Procedure:

    • Add 50 µL of the diluted compound or control inhibitor to the wells of a black 96-well microplate.[11] Include wells for "no inhibitor" and "no enzyme" controls.

    • Add 25 µL of the MAO-B enzyme solution to all wells except the "no enzyme" blank wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

    • Initiate the reaction by adding 25 µL of the reaction mixture to all wells.

    • Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

References

  • J&K Scientific. This compound | 31466-44-1.
  • Chem-Impex. This compound.
  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
  • Benchchem. In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188).
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Kim, J., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
  • Liao, H.-Y., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • ElSohly, M. A., & Gul, W. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology. [Link]
  • Lurie, I. S., & Hays, P. A. (2019). Recent developments in the chiral separation of new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]
  • Sunway Pharm Ltd. This compound - CAS:31466-44-1.
  • Van der Schyf, C. J., & Geldenhuys, W. J. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. [Link]
  • Agilent. AA Troubleshooting and Maintenance Guide.
  • University of Rochester, Department of Chemistry.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Restek. GC Troubleshooting Guide. [Link]
  • Merck Millipore. 2-Phenylethylamine CAS 64-04-0.
  • MDPI. Molecules | Special Issue : Advances in Chiral Analysis.

Sources

Technical Support Center: Improving "2-Morpholin-4-yl-2-phenylethylamine" Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Morpholin-4-yl-2-phenylethylamine." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to overcome common hurdles in your preclinical research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of "this compound" and related small molecules.

Q1: What is bioavailability and why is it crucial for in vivo studies?

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] It is a critical pharmacokinetic parameter that determines the efficacy and safety of a drug. Low bioavailability can lead to insufficient drug exposure at the target site, resulting in a lack of therapeutic effect and potentially misleading experimental outcomes.

Q2: What are the potential reasons for the low bioavailability of "this compound"?

While specific data for this compound is limited in public literature, phenylethylamine derivatives can face several challenges that may lead to poor bioavailability:

  • Poor Aqueous Solubility: Many organic small molecules are poorly soluble in water, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[2]

  • First-Pass Metabolism: Orally administered drugs are absorbed from the gut and pass through the liver before reaching systemic circulation.[3] The liver contains enzymes that can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[4][5]

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

Q3: What are the initial steps to assess the bioavailability of "this compound"?

Before attempting to improve bioavailability, it is essential to establish a baseline. A preliminary pharmacokinetic (PK) study is recommended. This typically involves administering the compound via both intravenous (IV) and the intended experimental route (e.g., oral, intraperitoneal) to a small group of animals. By comparing the area under the curve (AUC) of the plasma concentration-time profiles for both routes, you can calculate the absolute bioavailability.

II. Troubleshooting Guide: Low In Vivo Exposure

This guide provides a structured approach to diagnosing and resolving issues of low systemic exposure of "this compound" in your animal models.

Problem 1: Low and/or Highly Variable Plasma Concentrations After Oral Administration

Possible Cause 1: Poor Aqueous Solubility and Dissolution

  • Rationale: If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream. This is a common issue for many new chemical entities (NCEs).[6]

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of "this compound" at different pH values (e.g., pH 2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.

    • Formulation Optimization:

      • Co-solvents: For initial studies, dissolving the compound in a small amount of a biocompatible organic solvent like DMSO before diluting it in a vehicle such as saline or corn oil can be effective.[7] However, be cautious of the final solvent concentration to avoid toxicity.

      • Surfactants: Adding a non-ionic surfactant like Tween 80 or Cremophor EL can improve solubilization by forming micelles.[8]

      • pH Adjustment: If the compound is ionizable, adjusting the pH of the formulation vehicle may enhance its solubility.[2]

      • Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate.[2][9]

Possible Cause 2: Extensive First-Pass Metabolism

  • Rationale: The liver is a major site of drug metabolism.[4] If "this compound" is rapidly metabolized by hepatic enzymes, its concentration in the systemic circulation will be significantly reduced after oral administration.[3][5]

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. This will provide an indication of how susceptible it is to hepatic metabolism.

    • Alternative Routes of Administration: Consider routes that bypass the first-pass effect, such as intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or sublingual administration.[1][5] The choice of route will depend on the experimental design and therapeutic goal.

    • Prodrug Strategy: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[3] Designing a prodrug of "this compound" could protect it from first-pass metabolism and improve its absorption.

Problem 2: Rapid Disappearance from Plasma After Intravenous Administration

Possible Cause: Rapid Systemic Clearance

  • Rationale: Even when administered intravenously, a compound can be rapidly cleared from the circulation through metabolism in the liver and other tissues, or by renal excretion.

  • Troubleshooting Steps:

    • Pharmacokinetic Modeling: Analyze the plasma concentration-time data to determine the clearance rate and volume of distribution.

    • Inhibition of Metabolic Enzymes: Co-administering a known inhibitor of major drug-metabolizing enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) can help determine if metabolism is the primary route of clearance. Note: This should be done cautiously and with appropriate ethical considerations.

    • Formulation Strategies for Sustained Release:

      • Lipid-Based Formulations: Encapsulating the compound in liposomes or lipid nanoparticles can protect it from degradation and clearance, leading to a longer circulation time.[9][10]

      • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide a sustained release of the drug.[11]

Data Presentation: Formulation Strategies for Poorly Soluble Drugs
Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., PEG, DMSO) Increase the solubility of the drug in the vehicle.[2]Simple to prepare, suitable for early-stage studies.Potential for precipitation upon dilution in vivo, risk of toxicity at high concentrations.[12]
Surfactants (e.g., Tween 80) Form micelles that encapsulate the drug, increasing its apparent solubility.[2]Can significantly enhance solubility and absorption.May cause gastrointestinal irritation or other side effects.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion in the gut.[9][10]Can improve the bioavailability of highly lipophilic drugs and may bypass first-pass metabolism via lymphatic uptake.[13]More complex to develop and characterize.
Particle Size Reduction (e.g., Nanosuspensions) Increases the surface area of the drug, leading to faster dissolution.[2][9]Can improve the bioavailability of drugs with dissolution rate-limited absorption.Requires specialized equipment for manufacturing.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which enhances solubility and dissolution.[9]Can achieve high drug loading and significant improvements in bioavailability.The amorphous form may be physically unstable and prone to recrystallization.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for In Vivo Studies

Objective: To prepare a simple formulation of "this compound" for initial in vivo screening.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

Procedure:

  • Weigh the required amount of "this compound" and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the compound completely. Vortex if necessary.

  • Add PEG400 to the solution and vortex until a homogenous mixture is obtained. A common ratio for the organic phase is 1:1 DMSO:PEG400.

  • Slowly add the sterile saline or PBS dropwise to the organic mixture while continuously vortexing to reach the final desired concentration. Note: The final concentration of DMSO should ideally be below 10% of the total volume to minimize toxicity.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of "this compound" to metabolism by hepatic enzymes.

Materials:

  • "this compound"

  • Pooled liver microsomes (from the relevant animal species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compound with known metabolic stability (e.g., a slowly metabolized drug)

  • Acetonitrile with an internal standard for quenching the reaction and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of "this compound" and the control compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance of the compound.

Mandatory Visualization

G cluster_diagnosis Diagnosis of Low Bioavailability cluster_solution Potential Solutions cluster_formulation_strategies Formulation Strategies LowExposure Low In Vivo Exposure Observed PK_Study Conduct Preliminary PK Study (IV vs. Oral) LowExposure->PK_Study Solubility Assess Physicochemical Properties (Solubility, pKa, logP) PK_Study->Solubility Poor Oral Absorption Metabolism Assess In Vitro Metabolic Stability (Liver Microsomes) PK_Study->Metabolism High First-Pass Clearance SustainedRelease Sustained Release Formulation PK_Study->SustainedRelease Rapid IV Clearance Formulation Formulation Optimization Solubility->Formulation Route Alternative Administration Route Metabolism->Route Prodrug Prodrug Design Metabolism->Prodrug CoSolvents Co-solvents Formulation->CoSolvents Surfactants Surfactants Formulation->Surfactants LipidBased Lipid-Based Systems Formulation->LipidBased ParticleSize Particle Size Reduction Formulation->ParticleSize

Caption: Troubleshooting workflow for improving in vivo bioavailability.

G cluster_oral Oral Administration cluster_iv Intravenous Administration Drug Drug in Dosage Form Stomach Stomach (Acidic pH) Drug->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine PortalVein Portal Vein Intestine->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Liver->SystemicCirculation Metabolites TargetSite Target Site SystemicCirculation->TargetSite IV_Drug Drug (IV Injection) IV_Systemic Systemic Circulation IV_Drug->IV_Systemic IV_Target Target Site IV_Systemic->IV_Target

Caption: Drug absorption pathway and the first-pass effect.

References

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
  • Kumar, S., & Singh, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(9), 2547-2565.
  • Pifferi, G., & Restani, P. (2003). The central role of excipients in drug formulation. European Pharmaceutical Review, 8(2), 25-31.
  • Open Access Journals. (n.d.). The importance of excipients in drugs.
  • Wikipedia. (n.d.). First pass effect.
  • Netin. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
  • Li, W., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 16(12), 1705.
  • National Center for Biotechnology Information. (2023, November 3). First-Pass Effect. In: StatPearls [Internet].
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034.
  • Patsnap Synapse. (2025, March 20). What are the methods used for enhancement of bioavailability?
  • Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development.
  • Jain, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-93.
  • Catalent Pharma Solutions. (n.d.). Early Stage Oral Development.
  • Ahmed, S. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.
  • JoVE. (2023, September 22). Video: First Pass Effect.
  • Slideshare. (n.d.). Methods of enhancing bioavailability of drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs.
  • MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • J&K Scientific. (n.d.). This compound | 31466-44-1.
  • National Center for Biotechnology Information. (n.d.). Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Sciencemadness Wiki. (2022, September 1). Morpholine.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.
  • Journal of the American Chemical Society. (1940). Some Physical Properties of Morpholine—Water Solutions.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Endocrinology. (1985). Octopamine and Phenylethylamine Inhibit Prolactin Secretion Both in Vivo and in Vitro.
  • MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ResearchGate. (2025, March 10). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
  • PubMed. (2025, March 10). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches.
  • National Institutes of Health. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed. (n.d.). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect.
  • ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.

Sources

"2-Morpholin-4-yl-2-phenylethylamine" off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers utilizing 2-Morpholin-4-yl-2-phenylethylamine in their experiments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate, troubleshoot, and overcome potential assay-related challenges stemming from the compound's off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a versatile chemical compound featuring a morpholine ring, which enhances its interaction with biological systems.[1] It is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its applications extend to the study of neurotransmitter systems, enzyme activities, and receptor interactions.[2]

Q2: What is the known or predicted primary mechanism of action for this compound?

Given its 2-phenylethylamine scaffold, this compound is structurally related to endogenous catecholamines like dopamine and norepinephrine.[3] The 2-phenylethylamine motif is a common feature in molecules that target monoamine transporters (dopamine, norepinephrine, serotonin) and various G-protein-coupled receptors (GPCRs), including adrenergic and dopamine receptors.[3][4] Therefore, its primary activity is likely related to the modulation of these neurotransmitter systems.

Q3: Are there known or potential off-target effects associated with this compound?

Yes, like many small molecules used in research, this compound has the potential for off-target activities that can confound experimental results.[5][6] Based on its chemical structure and data from analogous compounds, potential off-target interactions include:

  • hERG Potassium Channel Inhibition: A significant concern for many research compounds, as it can lead to cardiotoxicity.[7][8] The promiscuity of the hERG channel makes it a common off-target.[7]

  • Cytochrome P450 (CYP) Enzyme Inhibition: Interference with CYP enzymes can alter the metabolism of the compound itself or co-administered drugs, leading to drug-drug interactions.[9][10][11]

  • Broad Kinase Inhibition: Off-target activity at various kinases is a potential source of unexpected cellular effects.[12]

  • Interference with Assay Technology: The compound may possess properties like autofluorescence or a tendency to form aggregates, which can directly interfere with assay readouts.[5][6]

Troubleshooting Guide: Addressing Off-Target Effects in Your Assays

This section addresses specific experimental issues that may arise due to the off-target effects of this compound.

Issue 1: Inconsistent results or unexpected toxicity in cell-based assays.

Q: I'm observing significant cytotoxicity or a lack of a clear dose-response in my cell-based assays, even at concentrations where the primary target should not induce such effects. What could be the cause?

A: Unexpected cytotoxicity is a common indicator of off-target effects. For a compound like this compound, a primary suspect is the inhibition of the hERG (human ether-à-go-go-related gene) potassium channel.[7] Inhibition of hERG can disrupt cardiac repolarization and is a major cause of drug-induced cardiotoxicity.[8][13]

Troubleshooting Workflow:

A troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocol: hERG Inhibition Assessment

A common method to assess hERG liability in the early stages of drug discovery is through a radioligand binding assay.[13] This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the hERG channel.

Step-by-Step Protocol:

  • Prepare Cell Membranes: Use cell membranes from a stable cell line overexpressing the hERG channel.

  • Incubate: In a 96-well plate, incubate the cell membranes with a radiolabeled hERG ligand (e.g., ³H-astemizole) and varying concentrations of this compound.

  • Equilibrate: Allow the binding reaction to reach equilibrium.

  • Separate: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantify: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analyze: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Issue 2: Discrepancy between in vitro potency and cell-based assay results.

Q: My compound shows high potency in a biochemical assay, but this potency is significantly reduced in a cell-based assay. What could explain this discrepancy?

A: This is a classic drug development challenge often linked to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A likely culprit is metabolism by Cytochrome P450 (CYP) enzymes present in the cells or liver microsomes used in the assay.[14][15] Inhibition of these enzymes by your compound can also lead to drug-drug interactions.[11]

Troubleshooting Workflow:

A troubleshooting workflow for potency discrepancies.

Experimental Protocol: Cell-Based CYP Inhibition Assay

Luminescence-based assays are a common and robust method for assessing CYP inhibition.[9]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target CYP isozyme (e.g., CYP3A4) in a 96-well plate and incubate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound, a known positive control inhibitor, and a vehicle control.

  • Treatment: Treat the cells with the compound dilutions and incubate.

  • Add Substrate: Add a luminogenic CYP substrate that is converted into luciferin by the active CYP enzyme.

  • Detect Signal: Add a luciferase detection reagent and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[9]

Issue 3: High background or false positives in fluorescence-based assays.

Q: I am using a fluorescence-based assay (e.g., fluorescence polarization, FRET) and observing a high background signal or apparent activity that does not correlate with my other assays. What could be the issue?

A: This is a common form of assay interference.[5][6] The compound itself might be autofluorescent at the excitation and emission wavelengths of your assay, or it could be quenching the fluorescent signal.[16][17]

Troubleshooting Workflow:

A troubleshooting workflow for fluorescence assay interference.

Experimental Protocol: Assessing Compound Autofluorescence

Step-by-Step Protocol:

  • Prepare Plate: In a 96-well plate identical to the one used for your assay, add assay buffer to all wells.

  • Add Compound: Add serial dilutions of this compound to the test wells. Include wells with only the vehicle control (e.g., DMSO).

  • Read Fluorescence: Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths as your primary assay.

  • Analyze Data: If the fluorescence intensity increases with the compound concentration, it is autofluorescent.

  • Mitigation: If autofluorescence is confirmed, consider switching to an alternative assay format, such as a luminescence-based assay or a label-free technology like surface plasmon resonance (SPR).

Summary of Potential Off-Target Interactions

Off-Target Class Potential Effect in Assays Recommended Confirmatory Assay
hERG K+ Channel Unexpected cytotoxicity, particularly in cardiac or neuronal cell lines.[7][13]Radioligand binding assay, automated patch-clamp electrophysiology.[8]
CYP450 Enzymes Discrepancy between biochemical and cell-based potency, potential for drug-drug interactions.[9][15]Luminescence- or fluorescence-based CYP inhibition assays, LC-MS/MS analysis.[11]
Kinases A wide range of unexpected cellular phenotypes (e.g., altered proliferation, apoptosis).[12]Broad kinase panel screening.
Assay Technology High background, false positives/negatives in fluorescence or colorimetric assays.[5][6]Autofluorescence/quenching counter-screen, dynamic light scattering for aggregation.

References

  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.
  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Navarrete, C. M., et al. (2021). Natural products modulating the hERG channel: heartaches and hope. RSC Medicinal Chemistry, 12(9), 1433-1457.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • D'Incalci, M., et al. (2014). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 34(1), 43-48.
  • Xia, M., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 119-130.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Mitcheson, J. S., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology, 588(Pt 15), 2735-2740.
  • Science.gov. (n.d.). herg channel inhibition: Topics.
  • Zhang, J. H., et al. (2008). Small Molecule Modifiers of the microRNA and RNA Interference Pathway. Current Opinion in Chemical Biology, 12(4), 463-469.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small-molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32.
  • Feng, W., et al. (2023). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. Journal of the American Chemical Society, 145(43), 23211-23226.
  • Guedes, A., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(22), 5035.
  • MB - About. (n.d.). Assay Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
  • Istrate, A., & Istrate, E. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 13(10), 301.
  • ResearchGate. (n.d.). Pathological Effects and Adverse Events Associated with the Phenylethylamine Derivative NBOMe.
  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109605.
  • Paul, I. A., & Heal, D. J. (1987). Pharmacological changes induced by repeated exposure to phenylethylamine. British Journal of Pharmacology, 90(1), 137-143.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:31466-44-1.
  • ResearchGate. (2011). Fluorescence Polarization Assays in Small Molecule Screening.
  • Lee, H., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 24(6), 611-617.
  • Los Alamos National Laboratory. (n.d.). Flow Cytometry History.
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468.
  • Wiergacz, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 15870.

Sources

LC-MS/MS Method Optimization for 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for the quantitative analysis of 2-Morpholin-4-yl-2-phenylethylamine (CAS No. 31466-44-1) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This molecule, featuring a phenylethylamine backbone and a morpholine moiety, is a key building block in pharmaceutical development, particularly for agents targeting neurological disorders.[1][2] Its accurate quantification in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for method development, optimization, and troubleshooting, grounded in established scientific principles and field-proven experience.

Compound Overview
  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₁₈N₂O[1]

  • Molecular Weight: 206.29 g/mol [1]

  • Key Structural Features: A primary amine and a tertiary amine (within the morpholine ring), making it a basic compound with a pKa of approximately 9.19.[3] This basicity is a critical factor for both chromatographic retention and ionization efficiency.

  • Expected Polarity: The combination of the phenyl ring and the morpholine group gives the molecule moderate polarity. It is sufficiently polar to present challenges in traditional reversed-phase chromatography, often requiring careful mobile phase and column selection.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound? A1: Given the presence of two basic nitrogen atoms (primary and tertiary amines), positive electrospray ionization (ESI+) is the optimal mode. The molecule will readily accept a proton to form a stable [M+H]⁺ ion, leading to high sensitivity.

Q2: Should I use a reversed-phase or HILIC column? A2: A standard C18 reversed-phase column is a good starting point.[4][5] However, due to its polarity, retention might be poor, with the analyte eluting near the void volume. If this occurs, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides enhanced retention for polar compounds.[6][7][8][9]

Q3: What mobile phase additives are recommended? A3: For ESI+ mode, an acidic mobile phase additive is crucial to promote protonation.[10] Start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases. This concentration is effective for ionization and generally provides good peak shape without being overly aggressive to the MS system.

Q4: My sensitivity is low. What are the first things to check? A4: Low sensitivity can stem from multiple factors.[11][12] Systematically check the following:

  • MS Tuning: Ensure the compound-specific parameters (MRM transitions, collision energy, declustering potential) are fully optimized via direct infusion.

  • Ion Source Conditions: Verify that source temperature, gas flows (nebulizer, heater), and spray voltage are appropriate.[13][14]

  • Chromatography: Poor peak shape (broadening, tailing) will reduce peak height and thus sensitivity. Ensure the peak is sharp and symmetrical.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte.[15] This is a major cause of low sensitivity in bioanalysis and requires thorough investigation.

Q5: Is an internal standard necessary? A5: Absolutely. For reliable quantitative bioanalysis, an internal standard (IS) is mandatory to correct for variability in sample preparation, injection volume, and matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d₄-2-Morpholin-4-yl-2-phenylethylamine). If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation to ensure it tracks the analyte's behavior accurately.[4]

Part 1: Mass Spectrometry (MS) Method Development

The foundation of a robust LC-MS/MS method is the optimization of the mass spectrometer's parameters to detect the analyte with maximum sensitivity and specificity. This is best achieved by direct infusion of a standard solution.

Workflow for MS Parameter Optimization

MS_Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_fragmentation Fragmentation & MRM Selection A Prepare 1 µg/mL Analyte Solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid B Infuse Solution into MS (e.g., 5-10 µL/min) C Acquire Full Scan (Q1) in ESI+ Mode B->C D Identify Precursor Ion (Expected [M+H]⁺ = 207.3 m/z) C->D E Perform Product Ion Scan on Precursor (207.3 m/z) D->E Set as Precursor F Select 2-3 Abundant, Stable Product Ions E->F G Optimize Collision Energy (CE) & Declustering Potential (DP) for each transition F->G H Select Quantifier & Qualifier MRM Transitions G->H I Final Optimized MRM Method H->I

Caption: Workflow for optimizing MS parameters via direct infusion.

Step-by-Step Protocol: MS Tuning
  • Prepare Analyte Solution: Create a ~1 µg/mL solution of this compound in a suitable solvent, typically 50:50 acetonitrile/water with 0.1% formic acid.

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Find the Precursor Ion: Acquire data in Q1 scan mode (full scan) with positive polarity. The protonated molecule, [M+H]⁺, should be the most abundant ion at m/z 207.3.

  • Generate Product Ion Spectrum: Set the instrument to product ion scan mode, selecting m/z 207.3 as the precursor ion in Q1. Vary the collision energy (CE) to induce fragmentation in the collision cell (Q2).

  • Select MRM Transitions: Identify at least two intense and stable product ions from the spectrum. The most intense, specific fragment should be the "quantifier," while a second fragment serves as the "qualifier" for identity confirmation.[16][17]

  • Optimize Transition Parameters: For each selected precursor → product ion pair (transition), perform a compound optimization to find the ideal CE and Declustering Potential (DP) or equivalent voltage that maximizes the signal.[18]

Data Presentation: Example MS Parameters
ParameterSettingRationale
Polarity ESI PositiveBasic nitrogens readily protonate.
Precursor Ion (Q1) 207.3 m/z[M+H]⁺ of the analyte.
Product Ion (Q3) - Quantifier To be determinedMost intense, stable fragment.
Product Ion (Q3) - Qualifier To be determinedSecond most intense/specific fragment.[16]
Collision Energy (CE) OptimizedEnergy required for optimal fragmentation.
Declustering Potential (DP) OptimizedPrevents ion clusters and aids in-source fragmentation.
Ion Source Gas 1 (Nebulizer) 40-50 psiAids in droplet formation.
Ion Source Gas 2 (Heater) 50-60 psiAssists in solvent evaporation.
Curtain Gas 20-30 psiPrevents neutrals from entering the MS.
IonSpray Voltage ~4500-5500 VCreates the electrospray. Lower is often better to reduce discharge.[14][19]
Temperature 450-550 °CFacilitates rapid desolvation.

Note: Optimal values for gas flows, temperature, and voltages are instrument-dependent and must be determined empirically.

Part 2: Liquid Chromatography (LC) Method Development

The goal of chromatography is to achieve a sharp, symmetrical peak for the analyte, free from interference, with a reasonable retention time.

Initial LC Conditions (Reversed-Phase)

A generic gradient method is an excellent starting point for small molecule analysis.[4][5]

ParameterRecommended Starting Condition
Column C18, 2.6 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 - 5 µL
Gradient 5% B to 95% B over 3-5 minutes
Addressing Poor Retention with HILIC

If the analyte elutes too early (k' < 2) on a C18 column, it is considered poorly retained. This is a common issue for polar basic compounds.[10] HILIC chromatography is the solution.[8][20]

Key Principles of HILIC:

  • Uses a polar stationary phase (e.g., bare silica, amide, diol).[6][8][9]

  • The mobile phase is highly organic (typically >80% acetonitrile), with a small amount of aqueous solvent.[20]

  • Water acts as the strong, eluting solvent. The gradient runs from high organic to lower organic (i.e., increasing water content).[7]

Data Presentation: Comparison of LC Modes
FeatureReversed-Phase (C18)HILIC (e.g., Silica/Amide)
Stationary Phase Non-polar (hydrophobic)Polar (hydrophilic)
Typical Mobile Phase High Aqueous → High OrganicHigh Organic → High Aqueous
Analyte Retention Retains non-polar compoundsRetains polar compounds
Pros for this Analyte Widely available, robustLikely provides better retention and separation from early-eluting matrix components.
Cons for this Analyte Potential for poor retentionRequires longer equilibration times; sensitive to injection solvent composition.[20]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during method development and routine analysis.

Troubleshooting Decision Tree: Low Signal/Sensitivity

Sensitivity_Troubleshooting Start Low Signal or No Peak Detected CheckMS Is the MS tuned and calibrated? Are source parameters optimized? Start->CheckMS CheckLC Is there a peak in the chromatogram? CheckMS->CheckLC Yes TuneMS Action: Re-tune and optimize MS parameters using direct infusion. CheckMS->TuneMS No PeakShape Is the peak shape good (sharp, symmetrical)? CheckLC->PeakShape Yes TroubleshootLC Action: Check for leaks, clogs, correct mobile phase, and column integrity. CheckLC->TroubleshootLC No MatrixEffect Is ion suppression occurring? PeakShape->MatrixEffect Yes OptimizeChromo Action: Adjust gradient, mobile phase pH, or switch to HILIC. Check for sample solvent mismatch. PeakShape->OptimizeChromo No ImproveCleanup Action: Enhance sample prep (use SPE instead of PPT). Modify chromatography to separate analyte from interference. MatrixEffect->ImproveCleanup Yes Success Problem Resolved MatrixEffect->Success No TuneMS->Start TroubleshootLC->Start OptimizeChromo->Start ImproveCleanup->Start

Caption: A logical workflow for troubleshooting low signal intensity.

Common Problems & Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Analyte interacting with residual silanols on the column. 2. pH Mismatch: Mobile phase pH is too close to analyte pKa. 3. Column Overload: Injecting too much analyte.1. Increase mobile phase additive concentration (e.g., 0.2% formic acid) or use a column with better end-capping. 2. Ensure mobile phase pH is at least 2 units below the analyte pKa (~9.19) to keep it fully protonated. 0.1% formic acid (pH ~2.7) is suitable. 3. Dilute the sample.
Peak Fronting 1. Column Overload. 2. Injection Solvent Mismatch: Sample is dissolved in a solvent much stronger than the initial mobile phase (especially critical in HILIC).[20]1. Dilute the sample. 2. Reconstitute the final sample extract in a solvent that is as weak or weaker than the initial mobile phase conditions. For HILIC, this means a high percentage of acetonitrile.
Retention Time Drift 1. Inadequate Column Equilibration: Not enough time between injections for the column to return to initial conditions.[21] 2. Mobile Phase Changes: Solvent composition is changing over time (evaporation, improper mixing). 3. Column Degradation. 1. Ensure the post-run equilibration time is at least 5-10 column volumes. HILIC often requires longer equilibration.[20] 2. Prepare fresh mobile phases daily. 3. Replace the column.
Ion Suppression / Matrix Effects Co-eluting Matrix Components: Endogenous compounds (e.g., phospholipids, salts) from the biological sample are co-eluting with the analyte and competing for ionization in the ESI source.[10][11][15]1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[15][22] 2. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the suppressive region. A "divert valve" can also be used to send the early, unretained portion of the run (containing salts and phospholipids) to waste instead of the MS source. 3. Dilute the Sample: This dilutes both the analyte and the interfering matrix components.
Protocol: Assessing Matrix Effects

The most direct way to evaluate matrix effects is via a post-extraction spike experiment.[15]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.

    • Set B (Post-Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.

    • Set C (Pre-Spike): Analyte is spiked into the blank biological matrix before extraction.

  • Analyze and Calculate:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation: According to FDA and ICH guidelines, the matrix effect should be assessed and minimized to ensure data reliability.[23][24][25][26] An ideal method shows minimal variability in matrix effect across different lots of biological matrix.

Conclusion

Developing a robust and reliable LC-MS/MS method for this compound is an iterative but systematic process. By starting with methodical MS optimization, carefully selecting chromatographic conditions, and rigorously troubleshooting issues like matrix effects, researchers can achieve the sensitivity, specificity, and reproducibility required for regulated bioanalysis. This guide provides the foundational principles and practical steps to navigate the complexities of method development and ensure the generation of high-quality data.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. U.S. Food and Drug Administration (FDA), May 2018.
  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA), May 2001.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA), November 2022.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, August 2014.
  • MRM Quantitative Analysis | Proteomics. Yale School of Medicine.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Why HILIC is what your polar compounds need for purification. Buchi.com.
  • Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions. PubMed.
  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).
  • The Secrets of Electrospray Ionization: Why Less is More. LCGC International.
  • Selected reaction monitoring for quantitative proteomics: a tutorial. PubMed Central.
  • The Scheduled MRM™ Algorithm Enables Intelligent Use of Retention Time During Multiple Reaction Monitoring. Sciex.
  • LCMS Troubleshooting Tips. Shimadzu.
  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences.
  • Application of LCMS in small-molecule drug development. Drug Target Review.
  • What can I use to purify polar reaction mixtures? Biotage.
  • Selection of MRM transitions and establishment of the quantitative... ResearchGate.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.

Sources

Technical Support Center: Managing Batch-to-Batch Variability of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Morpholin-4-yl-2-phenylethylamine (CAS: 31466-44-1) in their experiments. Batch-to-batch variability is a critical challenge in pharmaceutical development, impacting everything from reaction kinetics to final product efficacy.[1][2] This document provides in-depth troubleshooting advice and standardized protocols to help you identify, understand, and control variability between different lots of this versatile building block.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a substituted phenethylamine derivative.[5] Its structure, featuring both a morpholine ring and a phenylethylamine backbone, makes it a valuable synthetic intermediate.[3] It is primarily used in medicinal chemistry and pharmaceutical R&D as a building block for creating more complex molecules, particularly those targeting the central nervous system, such as novel therapeutic agents in neuropharmacology.[3][4][6]

Q2: What are the primary sources of batch-to-batch variability for this compound?

Batch-to-batch variability for a pharmaceutical intermediate like this one extends beyond simple purity and can manifest in several ways.[1] The primary sources are:

  • Chemical Purity: Presence of residual starting materials, by-products, or solvent from the synthesis and purification process.[7]

  • Physical Properties: Differences in crystalline form (polymorphism), particle size, and amorphous content, which can significantly alter material properties even if the chemical purity is high.[1][8]

  • Process Parameters: Minor changes in manufacturing, such as reaction temperature, cooling rates during crystallization, or drying methods, can lead to different physical forms of the final product.[9][10]

Q3: What is polymorphism, and why is it a critical concern for this compound?

Polymorphism is the ability of a solid material to exist in two or more different crystal structures.[9] These different forms, called polymorphs, are chemically identical but have different arrangements of molecules in the crystal lattice.[11] This can lead to significant differences in physical properties such as:

  • Solubility and Dissolution Rate: One polymorph may be more soluble than another, which can affect bioavailability and reaction kinetics.[12]

  • Stability: A metastable polymorph can convert to a more stable form over time, especially when exposed to heat or mechanical stress.[13] This can alter the product's properties during storage or formulation.

  • Mechanical Properties: Different crystal habits (e.g., needles vs. plates) can cause issues with filtration, flowability, and processing.[14]

Given that this compound has been observed in various physical forms (from viscous liquids to solids), understanding and controlling its solid form is crucial for reproducible results.[3][15]

Q4: How should I properly store this compound to ensure its stability?

Based on supplier recommendations and the chemical nature of amines, this compound should be stored in a tightly sealed container at 2-8°C.[15] As a strong base, it can absorb carbon dioxide from the air, potentially forming a carbonate salt over time, which would appear as an impurity.[] Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent both oxidation and reaction with atmospheric CO₂.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Issue 1: Inconsistent Physical Appearance

Q: My new batch of this compound is an oily, waxy solid, whereas my previous batch was a fine crystalline powder. Both have a certificate of analysis (CoA) showing >95% purity. Why are they different, and is it a problem?

A: This is a classic indicator of differences in the material's solid-state properties, likely due to polymorphism or the presence of amorphous content. While the chemical purity may be identical, the physical form is not.

  • Causality: The manufacturing process, particularly the final crystallization and drying steps, dictates the solid form.[17] Rapid precipitation or "crashing out" of the product can lead to a disordered, amorphous solid or a less stable polymorph, which may appear waxy or oily.[8] Slower, more controlled crystallization typically yields a more stable, crystalline powder.[18] The presence of even small amounts of residual solvent can also disrupt the crystal lattice, leading to an oily appearance.

  • Troubleshooting Steps:

    • Visual Inspection: Note the difference in appearance, texture, and flowability.

    • Melting Point Analysis: A sharp melting point suggests a pure, single crystalline form. A broad melting range or a melting point that is significantly lower than expected can indicate the presence of impurities, an amorphous solid, or a mixture of polymorphs.

    • Definitive Characterization: The most reliable way to identify the cause is through solid-state analytical techniques.

      • X-Ray Powder Diffraction (XRPD): This is the primary method to identify different polymorphs.[9] A crystalline solid will produce a sharp, defined diffraction pattern, while an amorphous solid will show a broad halo. Different polymorphs will have distinct patterns.

      • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify melting points, phase transitions between polymorphs, and glass transitions (characteristic of amorphous content).[13]

  • Is it a problem? Yes, it can be. Differences in solid form can lead to the issues described below, such as variable solubility and reaction performance. It is crucial to either use a consistent physical form for all experiments or demonstrate that the variability does not impact your downstream application.

Issue 2: Variable Solubility or Dissolution Rate

Q: I'm preparing a stock solution, but this new batch of the compound is taking much longer to dissolve than previous batches, even in the same solvent and at the same concentration.

A: This issue is almost always linked to the physical properties of the solid, specifically polymorphism and particle size distribution.

  • Causality: Different polymorphs can have significantly different solubilities.[12] Generally, a metastable polymorph is more soluble than the most thermodynamically stable form.[11] Furthermore, for a given solid form, smaller particles have a larger surface area-to-volume ratio and will dissolve faster than larger particles. A batch consisting of large, dense crystals will dissolve more slowly than one made of a fine powder.

  • Troubleshooting Steps:

    • Confirm the Solid Form: Refer to Issue 1. Use XRPD to determine if you are working with a different polymorph.

    • Particle Size Analysis: If the polymorph is the same, the issue may be particle size. This can be analyzed using techniques like laser diffraction or microscopy.

    • Standardize Dissolution: If you cannot obtain a batch with the desired properties, you may need to modify your dissolution protocol. Applying gentle heating or sonication can help, but be cautious, as this can sometimes induce a polymorphic transformation.[9]

    • Recrystallization: To ensure consistency, you can perform a controlled recrystallization of the material in your lab to generate a consistent solid form and particle size for all experiments. See Protocol 3 for a general procedure.

Issue 3: Inconsistent Downstream Reaction Performance

Q: I am using this compound as a starting material. My reaction yield has dropped, and I am seeing new, unknown spots by TLC and LC-MS analysis.

A: This strongly suggests the presence of uncharacterized impurities in your starting material that are interfering with the reaction or carrying through to the final product. A CoA only reports on tested specifications and may not identify every minor component.[1]

  • Causality: Inconsistent impurity profiles are a hallmark of batch-to-batch variability.[1] These impurities could be:

    • Structural Isomers: For example, 2-Morpholin-4-yl-1-phenylethylamine (CAS 38060-08-1) is a known isomer that could arise from the synthesis and may have different reactivity.[15]

    • Unreacted Starting Materials: From the synthesis of the intermediate itself.

    • Side-Reaction Products: Small variations in reaction conditions can favor different side reactions, leading to different impurity profiles in each batch.

  • Troubleshooting Workflow:

    • High-Resolution Analysis: Do not rely solely on the supplier's CoA. Analyze the incoming batch yourself using a high-resolution method like HPLC-UV or LC-MS. Compare the chromatogram directly against a previous "good" batch.

    • Identify the Impurity: If new peaks are observed, attempt to identify them. An exact mass from LC-MS can provide a molecular formula. This can help you deduce if it's an isomer, a degradation product, or related to the synthesis.

    • Stability Check: Test the stability of your compound under your reaction conditions before adding other reagents. An unknown impurity could be catalyzing degradation.[19]

    • Purification: If a problematic impurity is identified, the batch may need to be purified before use. See Protocol 3 for recrystallization.

Section 3: Standardized Protocols

These protocols provide a starting point for in-house analysis and purification.

Protocol 1: Characterization of Polymorphism using XRPD and DSC
  • Objective: To identify the solid form (crystalline vs. amorphous) and polymorphic identity of a batch.

  • Method 1: X-Ray Powder Diffraction (XRPD)

    • Gently grind a small, representative sample (approx. 10-20 mg) with a mortar and pestle to ensure random crystal orientation.

    • Pack the sample into the sample holder according to the instrument's specifications.

    • Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

    • Analysis: Compare the resulting diffractogram to a reference pattern from a known "good" batch. Sharp peaks indicate crystallinity. The absence of sharp peaks and the presence of a broad "hump" indicate amorphous material. Different peak positions (2θ values) indicate a different polymorph.[9]

  • Method 2: Differential Scanning Calorimetry (DSC)

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Analysis: Observe the heat flow curve for thermal events. A sharp endotherm typically corresponds to the melting of a crystalline solid. A broad endotherm may indicate melting of an impure sample or a mixture of forms. A step-change in the baseline (a glass transition) is characteristic of an amorphous phase. Additional peaks prior to melting may indicate solid-solid phase transitions between polymorphs.[13]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To obtain a high-resolution impurity profile and quantify purity.

  • Instrumentation & Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and acquire the chromatogram.

    • Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Compare the full chromatogram, especially the small impurity peaks, to a reference "good" batch to identify any new or elevated impurities.

Table 1: HPLC Troubleshooting for Impurity Profiling
Observation Potential Cause & Action
New peaks appearA different synthetic route or process deviation in the new batch. Attempt to identify the peak with LC-MS.
Existing impurity peaks are largerIncomplete purification or different reaction conditions favoring a known side-product.
Main peak is broad or splitOn-column degradation, poor chromatography, or presence of a closely-eluting isomer. Adjust mobile phase pH or gradient.
Protocol 3: Recrystallization for Purification and Polymorph Control
  • Objective: To purify the compound and obtain a consistent crystalline form.

  • Disclaimer: This is a general guideline. The ideal solvent system must be determined experimentally.

  • Procedure:

    • Solvent Selection: Find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include isopropanol, ethyl acetate, acetonitrile, and mixtures thereof with anti-solvents like heptane.

    • Dissolution: In a flask equipped with a condenser and stir bar, add the crude this compound. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated filter funnel to remove them.

    • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, well-ordered crystals.[10] If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous pure batch.[20]

    • Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Validation: Analyze the purified material using the protocols above (HPLC, DSC, XRPD) to confirm purity and solid form.

Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a new batch of material.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Analysis & Resolution Start New Batch Received Check_CoA Review Supplier CoA (Purity, Appearance) Start->Check_CoA Visual_Inspect Visual Inspection (Color, Form) Check_CoA->Visual_Inspect Decision_Appearance Appearance or Solubility Different? Visual_Inspect->Decision_Appearance Decision_Performance Downstream Reaction Performance Issues? Decision_Appearance->Decision_Performance No Analyze_Solid Perform Solid-State Analysis (XRPD, DSC) Decision_Appearance->Analyze_Solid Yes Analyze_Purity Perform Purity Analysis (HPLC, LC-MS) Decision_Performance->Analyze_Purity Yes Proceed Proceed with Experiment Decision_Performance->Proceed No Purify Recrystallize Material (Protocol 3) Analyze_Solid->Purify Analyze_Purity->Purify Purify->Proceed

Caption: Troubleshooting workflow for incoming batch variability.

Diagram 2: Factors Influencing Crystallization

This diagram illustrates the key parameters that control the outcome of a crystallization process.

G cluster_0 Process Parameters cluster_1 Material Properties Solvent Solvent System Outcome Final Product Properties - Polymorphic Form - Particle Size - Purity Solvent->Outcome Temp Temperature Temp->Outcome Cooling Cooling Rate Cooling->Outcome Agitation Agitation / Stirring Agitation->Outcome Concentration Supersaturation Concentration->Outcome Impurities Presence of Impurities Impurities->Outcome Seeding Seed Crystals Seeding->Outcome

Caption: Key factors influencing the outcome of crystallization.[17]

Section 5: References
  • Curia Global. Drug Polymorphism: A Key Consideration for API Development.

  • Zimmer, A. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Technology, 2008.

  • Barboza, F.M. et al. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers, 2018.

  • All About Drugs. Polymorphism.

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach.

  • Sathee Jee. Chemistry Crystallization.

  • Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates.

  • Minitab. Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Minitab Blog, 2012.

  • Myerson, A.S. Crystallization of Organic Compounds. In Handbook of Industrial Crystallization; 2002.

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments.

  • Harry & Co Jewellery. Crystallization.

  • Tsume, Y. et al. Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? Clinical Pharmacology & Therapeutics, 2021.

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.

  • Kumar, S. et al. Factors which affect the crystallization of a drug substance. ResearchGate, 2018.

  • Wikipedia. Crystallization.

  • Sunway Pharm Ltd. This compound.

  • ChemicalBook. This compound synthesis.

  • Chem-Impex. This compound.

  • BenchChem. Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Chemistry For Everyone. What Are Common Mistakes In Chemistry Synthesis Reactions? YouTube, 2025.

  • J&K Scientific. This compound.

  • OSHA. Morpholine. OSHA Salt Lake Technical Center, 2003.

  • Sigma-Aldrich. 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE.

  • Organic Chemistry: How to... Approach to Synthesis Problems.

  • University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry.

  • Santa Cruz Biotechnology. 2-(Morpholin-4-yl)-2-phenylethylamine.

  • PubChem. Phenethylamine. National Center for Biotechnology Information.

  • Cayman Chemical. Phenethylamine Analytical Standards Panel (PEA).

  • Sigma-Aldrich. 2-Phenylethylamine hydrochloride.

  • American Chemical Society. 2-Phenylethylamine. Molecule of the Week, 2023.

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Center for Biotechnology Information.

  • Wikipedia. Phenethylamine.

  • BOC Sciences. Phenethylamine Impurities.

  • Pharmaffiliates. Linezolid-impurities.

  • Garrido, N.M. et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 2023.

  • Santa Cruz Biotechnology. 2-(Morpholin-4-yl)-1-phenylethylamine.

Sources

Technical Support Center: Protocol Refinement for Reproducible Synthesis of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-2-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine experimental protocols for enhanced reproducibility. As a versatile building block in medicinal chemistry, particularly in neuropharmacology, achieving a consistent and high-purity synthesis of this compound is critical for reliable downstream applications.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's critical parameters, offering a framework for systematic troubleshooting and optimization.

Core Synthetic Protocol: Reduction of α-(4-Morpholino)phenylacetonitrile

A common and reliable method for synthesizing this compound involves the reduction of an α-(4-morpholino)phenylacetonitrile intermediate. This intermediate is typically formed via a Strecker synthesis from benzaldehyde, morpholine, and a cyanide source. This guide will focus on the critical second step: the reduction of the nitrile to the primary amine.

Experimental Protocol: Nitrile Reduction via Lithium Aluminum Hydride (LAH)

This protocol details the reduction of the nitrile intermediate to the target primary amine.

Materials & Reagents:

  • α-(4-Morpholino)phenylacetonitrile

  • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 15% (w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Ice Bath

  • Separatory Funnel

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • LAH Addition: Cool the flask to 0 °C in an ice bath. Slowly and carefully add Lithium Aluminum Hydride (LAH) to the stirring THF. Note: LAH reacts violently with water. Ensure all glassware is scrupulously dry.

  • Substrate Addition: Dissolve α-(4-Morpholino)phenylacetonitrile in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring LAH suspension at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C with an ice bath. Very slowly and cautiously, add dropwise a volume 'x' mL of deionized water, where 'x' is the mass in grams of LAH used. Follow this with the dropwise addition of 'x' mL of 15% NaOH solution. Finally, add '3x' mL of deionized water dropwise. This procedure is crucial for safely quenching the excess LAH and precipitating aluminum salts into a granular, easily filterable solid.

  • Filtration: Allow the mixture to stir for 30 minutes until a white precipitate forms. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. If two phases are present, separate them. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous liquid.[1]

  • Purification: If necessary, purify the crude product via column chromatography (Silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/triethylamine) to obtain the high-purity this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

This is a common issue that can stem from several factors. A logical, step-by-step diagnosis is key.

  • Possible Cause A: Inactive Reducing Agent

    • Explanation: Lithium Aluminum Hydride (LAH) is extremely reactive with atmospheric moisture. An old or improperly stored bottle of LAH may be partially or completely quenched, rendering it ineffective for the reduction.

    • Solution: Use a fresh, unopened bottle of LAH or a recently purchased, well-stored solution. To test a questionable batch of solid LAH, you can carefully add a very small amount to a dry solvent—slight bubbling (hydrogen evolution) indicates activity.

  • Possible Cause B: Incomplete Reaction

    • Explanation: The reduction of a nitrile to a primary amine is a relatively slow process. Insufficient reaction time or temperature will leave a significant amount of starting material unreacted.

    • Solution: Ensure the reaction is heated to reflux for an adequate duration. Use TLC to monitor the disappearance of the starting material spot before proceeding with the workup. If the reaction stalls, a small, careful addition of fresh LAH may be necessary, though this should be done with caution.

  • Possible Cause C: Product Loss During Workup

    • Explanation: The target amine is basic and can form salts. During the quenching and extraction steps, improper pH control can lead to the product remaining in the aqueous layer. The Fieser workup described above is designed to create a basic environment, keeping the amine in its freebase form, which is soluble in organic solvents.[3]

    • Solution: After quenching, check the pH of the aqueous layer; it should be strongly basic (pH > 11). If not, add more NaOH solution. During extraction, ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions (e.g., 3x with diethyl ether) to maximize recovery from the aqueous phase.

Troubleshooting Workflow: Low Product Yield

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Q2: My final product is impure. How do I identify and eliminate the contaminants?

Impurities often consist of unreacted starting material or side-products.

  • Possible Cause A: Unreacted Starting Material

    • Identification: The presence of a nitrile group (C≡N) can be seen in an IR spectrum (around 2250 cm⁻¹). On an NMR spectrum, the benzylic proton of the starting material will have a different chemical shift than the product's protons.

    • Solution: This indicates an incomplete reaction. See solutions for Q1, Cause B . If the impurity level is low, it can typically be removed by silica gel column chromatography.

  • Possible Cause B: Over-reduction or Side Products

    • Explanation: While less common with LAH, aggressive conditions could potentially lead to side reactions. More often, impurities arise from the starting materials themselves.

    • Solution: Ensure the purity of the α-(4-morpholino)phenylacetonitrile starting material before beginning the reduction. Purification of the intermediate may be necessary. For final product purification, column chromatography is the most effective method. A summary of typical TLC values is provided below.

Table 1: Typical TLC Parameters for Reaction Monitoring
CompoundTypical Rf Value (5% MeOH in DCM)Visualization
α-(4-Morpholino)phenylacetonitrile~0.80UV (254 nm)
This compound~0.20 (streaking may occur)UV (254 nm), Permanganate stain
Frequently Asked Questions (FAQs)

Q1: Are there alternatives to Lithium Aluminum Hydride (LAH) for the nitrile reduction?

Yes, while LAH is highly effective, its pyrophoric nature requires stringent handling procedures. Other options include:

  • Borane (BH₃•THF): Another powerful reducing agent capable of reducing nitriles. It is often considered slightly milder than LAH.

  • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a very effective and scalable method, often yielding very clean product. However, it requires specialized hydrogenation equipment.

Q2: How critical are anhydrous conditions?

Absolutely critical. Water reacts violently and exothermically with LAH, consuming the reagent and creating a significant safety hazard (release of flammable hydrogen gas). Furthermore, any moisture present can hydrolyze the intermediate imine formed during the reduction, leading to ketone byproducts and lower yields.[3] All solvents must be anhydrous, and glassware must be flame- or oven-dried before use.

Q3: What are the recommended storage conditions for the final product?

This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (0-8 °C is recommended).[1] Amines are susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities.

Q4: What are the most important safety precautions for this synthesis?

  • Lithium Aluminum Hydride (LAH): Handle only in an inert atmosphere and in a chemical fume hood. Ensure no water is nearby. Have a Class D fire extinguisher (for combustible metals) available. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4]

  • Morpholine (as a precursor): Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5][6] It is also toxic if inhaled or absorbed through the skin.[5] Always handle it in a well-ventilated fume hood with appropriate PPE.[7][8]

  • Solvents: THF and Diethyl Ether are extremely flammable. Ensure there are no ignition sources nearby when they are in use.

General Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction cluster_1 Step 2: Workup cluster_2 Step 3: Isolation Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction & Reflux Reaction & Reflux Reagent Addition->Reaction & Reflux Monitoring (TLC) Monitoring (TLC) Reaction & Reflux->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Filtration Filtration Quenching->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Purification (Chromatography) Purification (Chromatography) Concentration->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: General experimental workflow for the synthesis.

References
  • MsdsDigital.com. MORPHOLINE.
  • Carl ROTH.
  • Penta chemicals.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific.
  • Benchchem. Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities.
  • ChemicalBook. This compound synthesis.
  • Chem-Impex. This compound.
  • YouTube.
  • OSTI.GOV.
  • ResearchG
  • Scribd.
  • J&K Scientific. This compound | 31466-44-1.
  • Santa Cruz Biotechnology. 2-(Morpholin-4-yl)-2-phenylethylamine | CAS 31466-44-1.
  • Sigma-Aldrich. 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE | 38060-08-1.

Sources

Technical Support Center: Minimizing Non-Specific Binding of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2M2P-NSB-001

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for researchers working with the novel phenethylamine derivative, 2-Morpholin-4-yl-2-phenylethylamine. As a molecule with both hydrophobic (phenyl ring) and potentially charged (amine) moieties, it is susceptible to non-specific binding (NSB) in various biochemical and cellular assays. High NSB can obscure specific, high-affinity interactions with your target of interest, leading to a low signal-to-noise ratio and inaccurate pharmacological characterization (e.g., Kd, Bmax, IC50).[1][2]

This guide provides a structured, in-depth approach to understanding, measuring, and minimizing NSB. It is designed for drug development professionals and researchers utilizing techniques like radioligand binding assays, where precise quantification of molecular interactions is paramount.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB)?

A1: Non-specific binding refers to the interaction of your compound, this compound, with components of the assay system other than its intended biological target.[3] This includes binding to plasticware (tubes, plates), filters, and other proteins or lipids in the sample preparation.[4] These interactions are typically of low affinity but high capacity, are not easily saturable, and are often driven by physicochemical forces like hydrophobic and electrostatic interactions.[4][5][6][7]

Q2: Why is it critical to minimize NSB for a compound like this compound?

A2: The chemical structure of this compound—containing a phenyl group—confers significant hydrophobicity, making it prone to sticking to non-polar surfaces.[5] Furthermore, the amine group can be protonated at physiological pH, leading to electrostatic interactions.[4][8] If NSB is high, it creates a large background signal that can mask the true specific binding to the receptor or enzyme of interest. An acceptable assay window requires that specific binding is a significant fraction of total binding; ideally, NSB should be less than 10-20% of the total signal.[2]

Q3: How is NSB experimentally determined?

A3: NSB is measured by setting up parallel assay tubes that contain your radiolabeled this compound along with a very high concentration (typically 100- to 1000-fold higher than the Kd) of an unlabeled "competitor" compound.[1][9] This unlabeled compound saturates all the high-affinity specific binding sites. Therefore, any remaining radioactivity detected is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

Q4: What is the role of Bovine Serum Albumin (BSA) in my assay buffer?

A4: BSA is a protein commonly added to assay buffers to act as a "blocking agent".[8][10] It reduces NSB by binding to non-specific sites on plasticware and other surfaces, effectively preventing your test compound from sticking to them.[10][11] Because of its varied charge densities and hydrophobic domains, BSA can effectively shield the analyte from unwanted interactions.[12]

Troubleshooting Guide: High Non-Specific Binding

If your experiments show NSB that is greater than 30-50% of your total binding, your assay window is too narrow for reliable data.[1] Use the following guide to diagnose and resolve the issue.

Issue 1: High binding of the compound to the filter membrane in a filtration assay.

This is a very common problem, especially for hydrophobic molecules. The filter itself presents a large surface area for non-specific adsorption.

Potential Cause Recommended Solution & Rationale
Electrostatic interaction with glass fiber filters Pre-treat filters with Polyethyleneimine (PEI). Glass fiber filters are often negatively charged. PEI is a cationic polymer that coats the filter, neutralizing its charge and repelling positively charged ligands.[13][14] A common and effective concentration for pre-soaking is 0.3-0.5% PEI.[2][9]
Hydrophobic interaction with filter material Test different filter types. While glass fiber (GF/B, GF/C) is common, other materials may be less hydrophobic. Additionally, ensure rapid and efficient washing with ice-cold buffer to minimize dissociation of specifically bound ligand while removing unbound compound.[9][15]
Issue 2: High binding to assay tubes and pipette tips.

The plasticware used in the experiment can be a significant sink for hydrophobic compounds, reducing the effective concentration of your ligand in the solution.

Potential Cause Recommended Solution & Rationale
Adsorption to polypropylene surfaces 1. Include a carrier protein in the buffer. Add 0.1% to 1% BSA to your assay buffer.[8] BSA will coat the plastic surfaces, reducing the sites available for your compound to bind non-specifically.[11] 2. Add a non-ionic detergent. A low concentration (e.g., 0.01-0.1%) of a mild detergent like Tween-20 or Triton X-100 can disrupt weak hydrophobic interactions between your compound and the plastic, keeping it in solution.[3][12][16][17] Be cautious, as higher concentrations can disrupt cell membranes or protein structure.
Incorrect plasticware Use low-binding microplates and tubes. Manufacturers offer specially treated plastics that are less prone to protein and small molecule adsorption. Empirically test if these reduce your NSB.[2]
Issue 3: High NSB in membrane or tissue homogenate preparations.

The biological preparation itself contains numerous proteins and lipids that are not your target, all of which can contribute to NSB.

Potential Cause Recommended Solution & Rationale
Ionic strength of the buffer is too low Increase the salt concentration. Adding NaCl (e.g., 50-150 mM) to the assay buffer can shield electrostatic charges on proteins and your compound, thereby reducing charge-based non-specific interactions.[8]
Suboptimal pH Optimize the buffer pH. The charge of your compound and off-target proteins is pH-dependent. Perform a pH titration (e.g., from 6.5 to 8.5) to find a pH that minimizes NSB while maintaining specific binding. A physiological pH of 7.4 is a standard starting point.[2][8]
Excessive membrane protein concentration Reduce the amount of membrane protein per assay. While sufficient receptor concentration is needed for a good signal, too much total protein increases the available surface area for NSB. Titrate the protein concentration to find the optimal balance between specific signal and NSB.[18]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing high non-specific binding.

Troubleshooting_Workflow Start High NSB Detected (>30% of Total Binding) Check_Filter Is this a filtration assay? Start->Check_Filter Treat_Filter Step 1: Pre-treat filters with 0.3% PEI Check_Filter->Treat_Filter Yes Check_Buffer Step 2: Optimize Assay Buffer Check_Filter->Check_Buffer No Treat_Filter->Check_Buffer Add_BSA Add 0.1-0.5% BSA Check_Buffer->Add_BSA Add_Detergent Add 0.05% Tween-20 Add_BSA->Add_Detergent Adjust_Salt_pH Adjust Salt (100mM NaCl) and/or pH (7.0-8.0) Add_Detergent->Adjust_Salt_pH Check_Protein Step 3: Optimize Protein Conc. Adjust_Salt_pH->Check_Protein Titrate_Protein Titrate membrane protein (e.g., 5-50 µg/well) Check_Protein->Titrate_Protein End_Good NSB Acceptable (<20% of Total) Titrate_Protein->End_Good Success End_Bad Problem Persists (Consult Senior Scientist) Titrate_Protein->End_Bad Failure

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Experimental Protocols

Protocol 1: Preparation of Cell Membranes

This protocol provides a general method for preparing a crude membrane fraction from cultured cells expressing your target of interest.

Materials:

  • Cell pellet

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh)[19]

  • Ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[15]

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Wash the cell pellet once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.[20]

  • Resuspend the pellet in ice-cold Lysis Buffer.

  • Homogenize the cells with 20-30 strokes of a Dounce homogenizer on ice.[21]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and debris.[15]

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant. Resuspend the membrane pellet in ice-cold Assay Buffer.[9]

  • Repeat the wash in step 6.

  • Resuspend the final pellet in a small volume of Assay Buffer. Determine protein concentration using a BCA assay.

  • Store aliquots at -80°C until use.[20]

Protocol 2: Standard Radioligand Filtration Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of an unlabeled compound by competing against radiolabeled this compound.

Materials:

  • Membrane preparation (from Protocol 1)

  • Radiolabeled this compound ([³H]-Ligand)

  • Unlabeled competitor (e.g., a known high-affinity ligand for the target)

  • Optimized Assay Buffer (containing BSA, etc., as determined from troubleshooting)

  • 96-well plates (low-binding recommended)

  • Glass fiber filter plate (GF/C), pre-soaked in 0.3% PEI for at least 30 minutes[15]

  • Vacuum filtration manifold

  • Scintillation cocktail and counter

Procedure:

  • Plate Setup:

    • Total Binding (TB): Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM).

    • Competition: Add 50 µL of serially diluted test compound.

  • Add 50 µL of [³H]-Ligand to all wells. The concentration should be at or below the Kd value for the radioligand.[1]

  • Add 150 µL of the diluted membrane preparation to all wells to initiate the reaction. The final volume is 250 µL.[15]

  • Incubate the plate for a predetermined time (e.g., 60 minutes) at a stable temperature (e.g., 25°C) to reach equilibrium.[15][18]

  • Terminate the assay by rapid filtration through the PEI-soaked filter plate using a vacuum manifold.

  • Wash the filters rapidly with 3-4 washes of ice-cold Wash Buffer (Assay Buffer can be used).[9]

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[2]

Binding Assay Components Diagram

This diagram illustrates the key components in the Total Binding vs. Non-Specific Binding experimental wells.

Binding_Assay_Components cluster_TB Total Binding Well cluster_NSB Non-Specific Binding Well cluster_Result Measured Radioactivity TB_Well Components in Well Receptor Preparation Radiolabeled Ligand Buffer TB_Result Total Binding (TB) (Specific + Non-Specific) TB_Well->TB_Result NSB_Well Components in Well Receptor Preparation Radiolabeled Ligand Buffer High Conc. Unlabeled Competitor NSB_Result Non-Specific Binding (NSB) NSB_Well->NSB_Result

Caption: Components defining Total and Non-Specific Binding conditions.

References
  • The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry.
  • Hulme, E.C. (2004). Radioligand Binding Assays and Their Analysis. In: Methods in Molecular Biology, vol 257. Humana Press.
  • Müller, W.E., & Stillbauer, A.E. (1983). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 322(1), 58-63.
  • Thorstensen, K., & Romslo, I. (1984). Albumin prevents nonspecific transferrin binding and iron uptake by isolated hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 804(4), 393-397.
  • Hulme, E.C. (2004). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.
  • Gilar, M., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of Chromatography A, 1419, 121-127.
  • Bruns, R.F., Lawson-Wendling, K., & Pugsley, T.A. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry, 132(1), 74-81.
  • The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube.
  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Bylund, D.B., & Toews, M.L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology, 265(5 Pt 1), L421-9.
  • ResearchGate. (2015). Membrane prep from cell culture.
  • Bremner, W.J., et al. (1985). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors. Endocrinology, 117(2), 790-792.
  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Vogt, R.F. Jr, et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Loma Linda University. (n.d.). General Principles of Pharmacology: Binding forces in drug interactions.
  • JoVE. (2023). Video: Drug-Receptor Bonds.
  • Anselmo, A.C., & Mitragotri, S. (2014). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Controlled Release, 190, 15-28.
  • Rashed, M., & Fesharaki, M. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 745-752.
  • Bylund, D.B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. In: Methods in Molecular Biology, vol 259. Humana Press.
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.

Sources

"2-Morpholin-4-yl-2-phenylethylamine" optimizing incubation times for assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting strategies and frequently asked questions for optimizing assay incubation times when working with 2-Morpholin-4-yl-2-phenylethylamine .

This compound, a phenylethylamine derivative, is a versatile building block in medicinal chemistry, often explored for its potential in neuropharmacology and for studying neurotransmitter systems and receptor interactions.[1][2] Achieving accurate and meaningful results in assays involving this molecule is critically dependent on a well-optimized incubation time. This guide will explain the causality behind experimental choices to ensure your protocols are self-validating and grounded in sound scientific principles.

Part 1: Foundational FAQs - First Principles of Incubation Time

This section addresses the fundamental questions that form the basis for successful assay optimization.

Q1: What is this compound and in what types of assays is it typically used?

A1: this compound is a synthetic organic compound featuring a phenylethylamine core, a structure common in many neuroactive molecules.[3] Its morpholine ring can enhance its interaction with biological targets.[1] Given its structure, it is often used as a scaffold or test compound in research targeting:

  • Receptor Binding: Investigating interactions with G-protein coupled receptors (GPCRs) or other neurotransmitter receptors.[2][3]

  • Enzyme Activity: Screening for inhibitory or modulatory effects on enzymes, such as monoamine oxidase or others involved in neurotransmitter metabolism.[2][4]

  • Cell-Based Functional Assays: Assessing downstream cellular responses like changes in second messengers (e.g., cAMP, intracellular calcium), protein phosphorylation, or gene expression.[5][6]

Q2: Why is optimizing incubation time so critical? Can't I just use a standard time like one hour?

A2: Using a "standard" time without validation is a common source of experimental error. The optimal incubation time is a delicate balance.

  • Too short: The binding or reaction may not have reached a sufficient state of equilibrium or completion, leading to an underestimation of affinity or potency (false negatives).[7]

  • Too long: You risk encountering several issues:

    • Enzyme/Protein Denaturation: Proteins can lose activity over extended periods, especially at physiological temperatures (e.g., 37°C).[7]

    • Substrate Depletion: In enzymatic assays, the reaction rate will slow and eventually stop as the substrate is consumed, violating the assumption of initial velocity for kinetic calculations.[7]

    • Increased Non-Specific Binding: In binding assays, molecules can begin to adhere to surfaces or other proteins non-specifically, increasing background noise and reducing the signal window.[8]

    • Cell Health Decline: In cell-based assays, prolonged incubation can lead to cell stress or death, confounding the results.[9][10]

    • Signal Decay: In assays using luminescent or fluorescent probes, the signal may not be stable over long periods.[11]

Optimization ensures that you are measuring at a time point that maximizes the specific signal while minimizing these confounding factors.

Q3: What's the difference between an endpoint and a kinetic assay, and how does this choice affect my incubation time?

A3: The choice between these two fundamental assay types dictates your approach to timing.

  • Endpoint Assays: You perform a single measurement after a predetermined incubation period, after which the reaction is stopped.[12] This method is simple and high-throughput, but it provides only a "snapshot" and assumes the reaction has proceeded predictably for all samples.[13][14] The incubation time is chosen to ensure the reaction is complete or has progressed far enough to provide a robust signal without entering the non-linear phase.

  • Kinetic Assays: You measure the reaction continuously over time, generating real-time data on the rate of product formation or binding.[12][13] This approach provides much richer data on the mechanism of action, such as identifying slow-binding inhibitors or determining kinetic parameters like Vmax and Km.[15] Here, the "incubation time" is the entire measurement period, and the focus is on analyzing the initial, linear rate of the reaction.[16]

FeatureEndpoint AssayKinetic Assay
Measurement Single point after a fixed timeMultiple points over a time course
Data Output Total product formed/boundReaction rate (velocity)
Primary Use High-throughput screening, comparing samples under identical conditions[12]Mechanistic studies, enzyme kinetics, detecting time-dependent effects[15]
Incubation Goal Allow sufficient product formation for a strong signal within the linear rangeCapture the initial, linear phase of the reaction continuously[16]

Part 2: General Protocol for Optimizing Incubation Time

Every new assay, cell line, or compound requires empirical determination of the optimal incubation time. A time-course experiment is the definitive method for this.

Step-by-Step Experimental Workflow
  • Define Assay Type: Clearly identify if your goal is to measure equilibrium (e.g., receptor binding) or an initial rate (e.g., enzyme kinetics).

  • Set Up Time-Course Experiment: Prepare multiple identical reactions. For binding assays, include wells for total binding and non-specific binding (NSB).[11] For enzyme assays, set up reactions with and without your inhibitor (Compound-M).

  • Vary Incubation Time: Incubate the reactions for a series of staggered time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes). The range should be broad enough to capture the full reaction curve.

  • Stop Reaction & Measure: At each time point, stop the reaction (e.g., by adding a stop solution, rapid filtration, or cooling) and measure the signal (e.g., radioactivity, fluorescence, absorbance).

  • Plot and Analyze Data: Plot the specific signal (e.g., Total Binding - NSB, or product formed) against time.

    • For Binding/Equilibrium Assays: Identify the time point where the signal plateaus. The optimal incubation time is the earliest point on this plateau, ensuring equilibrium has been reached without unnecessary delay.[11]

    • For Enzyme/Kinetic Assays: Identify the linear range of the reaction (where product formation is constant over time). The optimal incubation time for an endpoint assay must fall within this linear phase.[7]

  • Validate and Finalize: Once an optimal time is chosen, confirm it provides a robust and reproducible signal window (e.g., Z-factor > 0.5).

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation A Define Assay Goal (Equilibrium vs. Rate) B Prepare Reagents (Compound-M, Target, Substrate) A->B C Set up Time-Course Experiment (e.g., 0-180 min) B->C D Incubate and Stop Reactions at Staggered Time Points C->D E Measure Signal (e.g., Fluorescence, Radioactivity) D->E F Plot Signal vs. Time E->F G Assay Goal? F->G H Select Earliest Time Point on Plateau (Equilibrium) G->H Equilibrium I Select Time Point in Linear Range (Rate) G->I Rate J Validate Protocol (Z-Factor, Reproducibility) H->J I->J

Caption: Workflow for empirical determination of optimal incubation time.

Part 3: Troubleshooting Guides by Assay Type

This section uses a question-and-answer format to address specific issues you may encounter.

Scenario A: Receptor Binding Assays

Q4: I'm performing a radioligand binding assay. How do I know if I've reached equilibrium?

A4: Equilibrium is the state where the rate of ligand binding to the receptor equals the rate of dissociation. In your time-course experiment data, this is visualized as the point where the specific binding signal stops increasing and forms a stable plateau.[11] It is crucial to choose a time on this plateau to ensure your measurements are consistent and accurately reflect the binding affinity. Note that for lower concentrations of radioligand, reaching equilibrium will take longer.[11]

Q5: My specific binding signal is very low. Should I just incubate for longer?

A5: Not necessarily. While insufficient incubation time is a possible cause, extending it indefinitely is not the solution and can increase non-specific binding.[8] First, confirm you have reached equilibrium by running a time-course experiment. If the signal is still low at the plateau, the issue likely lies elsewhere:

  • Receptor Concentration/Activity: Is your membrane prep or receptor source active and at a sufficient concentration?

  • Ligand Integrity: Has your radiolabeled or test ligand (Compound-M) degraded?

  • Assay Buffer Conditions: Are the pH, salt concentration, and temperature optimal for the receptor-ligand interaction?

Q6: I have a high non-specific binding (NSB) problem. Could a long incubation be the cause?

A6: Yes, this is a very common issue. Over-incubation can drive non-specific interactions.[8] If your time-course experiment shows that specific binding reaches a plateau quickly but NSB continues to creep up over time, you should shorten your incubation time to the earliest point of the specific binding plateau. Other strategies to reduce high NSB include:

  • Optimizing Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., BSA) in your buffer.

  • Reducing Ligand Concentration: Use a radioligand concentration at or below its Kd value for competition assays.[11]

Scenario B: Enzyme Inhibition Assays

Q7: My enzyme reaction rate isn't linear over my chosen incubation time. What does this mean?

A7: A non-linear reaction rate indicates that the conditions of the reaction are changing over time, invalidating key assumptions of steady-state kinetics.[7] The most common causes are:

  • Substrate Depletion: The enzyme has consumed a significant portion (>10-15%) of the substrate, so the rate slows down.

  • Enzyme Instability: The enzyme is losing activity during the incubation period.[7]

  • Product Inhibition: The product of the reaction is inhibiting the enzyme, creating a negative feedback loop. To fix this, you must choose an endpoint incubation time that falls squarely within the initial linear portion of the reaction curve, which you can only determine from a time-course experiment.

Q8: Should I pre-incubate Compound-M with the enzyme before adding the substrate? How long should that be?

A8: Pre-incubation is critical if you suspect your compound is a time-dependent or irreversible inhibitor. Without pre-incubation, you may underestimate the compound's true potency. The optimal pre-incubation time also needs to be determined empirically.

  • Set up an experiment where you mix the enzyme and Compound-M.

  • At various time points (e.g., 0, 15, 30, 60 minutes), initiate the reaction by adding the substrate.

  • Measure the resulting enzyme activity. If the compound's inhibitory effect increases with longer pre-incubation times, it indicates time-dependent inhibition. You should then choose a pre-incubation time where this effect has stabilized to ensure consistent results.

Scenario C: Cell-Based Functional Assays

Q9: For Compound-M, how do I choose an incubation time for a calcium flux assay versus a gene expression assay?

A9: The required incubation time is dictated entirely by the biology of the pathway being measured. These are vastly different timescales.

  • Second Messenger Assays (e.g., Calcium, cAMP): These are typically rapid and transient events. Calcium flux is often measured kinetically within seconds to minutes post-stimulation.[5] For cAMP, peak response might occur within 15-30 minutes. A time-course experiment is essential to capture the peak of this transient signal.[6]

  • Protein Phosphorylation Assays (e.g., ERK, Akt): These downstream events are slower, often peaking between 30 minutes and several hours.[6]

  • Gene Expression/Cell Viability Assays: These are long-term endpoints that require hours to days of incubation (e.g., 24, 48, or 72 hours) to allow for the complex cellular processes of transcription, translation, or apoptosis to occur.[6][10]

Assay TypeTypical Incubation Time RangeKey Consideration
Receptor Binding 30 minutes - 4 hoursMust reach binding equilibrium[6]
Enzyme Kinetics 10 - 60 minutesMust be within the initial linear rate of reaction[7]
Calcium Flux Seconds - 5 minutesCapture rapid, transient peak signal[5]
cAMP Accumulation 15 - 60 minutesCapture peak second messenger response[5]
Protein Phosphorylation 30 minutes - 24 hoursTime-course needed to find peak phosphorylation[6]
Gene Expression 6 - 48 hoursAllow time for transcription and translation
Cell Viability/Proliferation 24 - 72 hoursAllow for multiple cell cycles or apoptosis induction[6]

Q10: My cells look unhealthy or are detaching after a long incubation with Compound-M. How do I troubleshoot this?

A10: This indicates potential cytotoxicity, which can confound your results.

  • Run a Cytotoxicity Assay: First, determine the concentration at which Compound-M becomes toxic to your cells over the desired incubation period. Use a lower, non-toxic concentration for your functional assays.

  • Reduce Incubation Time: If the biological process allows, shorten the incubation time.

  • Check Vehicle Control: Ensure the solvent used to dissolve Compound-M (e.g., DMSO) is not the source of toxicity. Keep the final solvent concentration low (typically <0.5%).

  • Optimize Cell Seeding Density: Ensure cells are healthy and at the correct confluence before starting the experiment. Overly confluent or sparse cultures can be more sensitive to stress.[9][10]

Signal Kinetics Visualization

G cluster_binding Specific Binding cluster_enzyme Product Formed a1 a2 b2 a1->b2 a3 a4 a5 a6 c3 b2->c3 d4 c3->d4 e5 d4->e5 f5 e5->f5 g1 g2 h2 g1->h2 g3 g4 g5 g6 i3 h2->i3 j4 i3->j4 k4_5 j4->k4_5 l5 k4_5->l5 X_axis Incubation Time Y_axis Signal origin origin->X_axis origin->Y_axis

Caption: Idealized curves showing the different goals for incubation time optimization.

References

  • Vertex AI Search. (2024).
  • UCL. (n.d.).
  • Patsnap Synapse. (2025). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each.
  • BenchChem. (2025). optimizing incubation time for [Ala17]-MCH in cell assays.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 31466-44-1.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • BenchChem. (2025). Optimizing incubation times for SB-674042 in cell-based assays.
  • Promega Corporation. (n.d.).
  • Tip Biosystems. (2024).
  • YouTube. (2021).
  • PubMed Central. (2014). Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon.
  • AssayQuant. (2025). Continuous vs.
  • Worthington Biochemical Corporation. (n.d.). Factors Affecting Enzyme Activity.
  • ResearchGate. (2023). What are the advantages and disadvantages of using endpoint and kinetic method, and which among them is preferred during analyte testing?.
  • Pediaa.com. (2018). Difference Between Kinetic and End Point Reaction.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites.

Sources

Validation & Comparative

A Comparative Analysis of 2-Morpholin-4-yl-2-phenylethylamine and Other Phenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenethylamine scaffold represents a cornerstone in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1][2][3] Its structural simplicity belies a profound capacity for functional diversity, achieved through a wide range of substitutions on the phenyl ring, ethylamine side chain, and amino group.[2][4] This guide provides a comparative analysis of 2-Morpholin-4-yl-2-phenylethylamine, a specific analog featuring a morpholine ring, against other notable phenethylamine derivatives. By examining structure-activity relationships (SAR), receptor binding affinities, and functional outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and investigating this class of compounds.

This compound is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5][6] Its unique structure, incorporating a morpholine moiety, suggests potential modulation of neurotransmitter systems, making it a compound of significant interest for further investigation.[5][6] This guide will delve into the established knowledge of phenethylamine pharmacology to contextualize the potential properties of this compound and outline a rigorous experimental approach for its characterization.

Structural Framework and Postulated Receptor Interactions

The pharmacological profile of a phenethylamine analog is intricately linked to its three-dimensional structure and the specific chemical groups it presents to its biological targets. The core phenethylamine structure consists of a phenyl group attached to an ethylamine backbone.[1][7] Variations in this structure dictate receptor affinity and selectivity.

Key Structural Considerations for Phenethylamine Analogs:

  • Phenyl Ring Substitutions: The addition of substituents to the phenyl ring can significantly alter receptor interactions. For instance, methoxy groups, as seen in the 2C series of compounds, can enhance affinity for serotonin 5-HT2A receptors.[8] Halogenation at the para-position of the phenyl ring can also positively influence binding affinity.[7][9]

  • α-Methylation: The addition of a methyl group to the alpha carbon of the ethylamine side chain, as seen in amphetamine, can increase metabolic stability and alter the pharmacological profile, often enhancing stimulant properties.

  • N-Substitution: Modifications to the terminal amine group are critical in defining a compound's activity. The introduction of a morpholine ring in this compound is a key structural feature. The morpholine ring is a common motif in medicinal chemistry and can influence a compound's solubility, metabolic stability, and receptor binding properties.[10][11]

Based on established SAR principles, the presence of the morpholine ring in this compound may confer a distinct pharmacological profile compared to analogs with simpler N-substitutions. It is plausible that this moiety could influence interactions with monoamine transporters (such as dopamine transporter, DAT; serotonin transporter, SERT; and norepinephrine transporter, NET) and G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.

Comparative Analysis of Receptor Affinity Profiles

To understand the potential of this compound, it is essential to compare its hypothetical receptor binding affinities with those of well-characterized phenethylamine analogs. The following table summarizes known binding data for representative compounds at key central nervous system targets. The data for this compound is presented as "To Be Determined (TBD)" to highlight the necessity for experimental validation.

Compound5-HT2A (Ki, nM)DAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)
Phenethylamine>10,000~3,000>10,000~1,000
Amphetamine>10,00024.83,3707.3
2C-B4.81,2004,800>10,000
MDMA2,96069661.3147
This compound TBD TBD TBD TBD

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

The morpholine substitution in this compound could potentially increase its affinity for monoamine transporters, particularly DAT, due to the structural similarities with other known dopamine reuptake inhibitors.[12] Its interaction with serotonin receptors, especially the 5-HT2A subtype, will be a key determinant of its potential psychoactive effects.[7][9]

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive investigation.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation synthesis Synthesis and Purification of This compound binding Radioligand Binding Assays (5-HT2A, DAT, SERT, NET) synthesis->binding Purity >98% functional Functional Assays (e.g., Ca2+ Flux, cAMP) binding->functional Determine Ki values locomotor Locomotor Activity Assay (Rodent Model) functional->locomotor Determine EC50/IC50 values drug_discrim Drug Discrimination Studies (Rodent Model) locomotor->drug_discrim microdialysis In Vivo Microdialysis (Neurotransmitter Levels) drug_discrim->microdialysis caption Figure 1. Experimental workflow for characterizing this compound.

Caption: Figure 1. Experimental workflow for characterizing this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for key monoamine transporters and serotonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin 5-HT2A receptor, dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Assay Buffer: Utilize appropriate assay buffers for each target, optimized for pH and ionic strength.

  • Radioligand: Select high-affinity radioligands for each target (e.g., [3H]ketanserin for 5-HT2A, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound or a reference compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, or inhibitor) and potency (EC50 or IC50) of this compound at its primary targets.

Methodology for 5-HT2A Receptor Activation (Calcium Flux Assay):

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound or a reference agonist (e.g., serotonin) to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 value.

Methodology for Dopamine Transporter Inhibition (Dopamine Uptake Assay):

  • Cell Culture: Culture cells stably expressing the human dopamine transporter.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound or a reference inhibitor (e.g., GBR 12909).

  • [3H]Dopamine Addition: Add a fixed concentration of [3H]dopamine to initiate uptake.

  • Uptake Termination and Measurement: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the amount of [3H]dopamine taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Signaling Pathways and Expected Functional Outcomes

The interaction of phenethylamine analogs with their receptors initiates intracellular signaling cascades that mediate their physiological effects.

5-HT2A Receptor Signaling

G agonist 5-HT2A Agonist (e.g., Serotonin, 2C-B) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release induces pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling (e.g., ERK activation) ca_release->downstream pkc->downstream caption Figure 2. 5-HT2A receptor signaling pathway.

Caption: Figure 2. 5-HT2A receptor signaling pathway.

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[13] The hallucinogenic effects of certain phenethylamines are primarily mediated through this pathway.[14]

Dopamine Transporter Function

G cluster_0 Normal State cluster_1 With DAT Inhibitor dopamine_synapse Dopamine dat_normal Dopamine Transporter (DAT) dopamine_synapse->dat_normal reuptake dopamine_receptors Dopamine Receptors dopamine_synapse->dopamine_receptors presynaptic Presynaptic Neuron dat_normal->presynaptic postsynaptic Postsynaptic Neuron dopamine_receptors->postsynaptic dopamine_synapse_inhibited Dopamine dat_inhibited DAT (Blocked) dopamine_synapse_inhibited->dat_inhibited reuptake inhibited dopamine_receptors_inhibited Dopamine Receptors dopamine_synapse_inhibited->dopamine_receptors_inhibited prolonged signaling presynaptic_inhibited Presynaptic Neuron dat_inhibited->presynaptic_inhibited inhibitor DAT Inhibitor (e.g., Cocaine) inhibitor->dat_inhibited blocks postsynaptic_inhibited Postsynaptic Neuron dopamine_receptors_inhibited->postsynaptic_inhibited caption Figure 3. Mechanism of dopamine transporter inhibition.

Caption: Figure 3. Mechanism of dopamine transporter inhibition.

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.[12] Inhibition of DAT leads to an increase in the synaptic concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission.[12] This is the primary mechanism of action for stimulant drugs like cocaine and methylphenidate.

Conclusion and Future Directions

This compound presents an intriguing target for neuropharmacological research. Its unique structural features, particularly the morpholine ring, suggest a potentially novel pharmacological profile compared to other phenethylamine analogs. The experimental framework outlined in this guide provides a comprehensive approach to characterizing its receptor binding affinities and functional activities.

Future research should focus on conducting the proposed in vitro assays to establish a foundational understanding of its molecular targets. Subsequent in vivo studies in animal models will be crucial for elucidating its behavioral effects and therapeutic potential. A thorough investigation of its metabolism and pharmacokinetic properties will also be essential for any future drug development efforts. By systematically applying these established methodologies, the scientific community can unlock the full potential of this compound and contribute to the broader understanding of phenethylamine pharmacology.

References

  • Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
  • PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • KoreaScience. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • PubMed Central. (n.d.). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
  • Frontiers. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
  • PubMed Central. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.
  • Semantic Scholar. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Google Patents. (n.d.). US7745665B2 - Substituted phenethylamines.
  • MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues.
  • Google Patents. (n.d.). US20090023765A1 - Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity.
  • ResearchGate. (n.d.). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF.
  • ResearchGate. (n.d.). (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
  • University of Virginia School of Medicine. (n.d.). Phenethylamines.
  • ACS Publications. (n.d.). Substituted Naphthofurans as Hallucinogenic Phenethylamine−Ergoline Hybrid Molecules with Unexpected Muscarinic Antagonist Activity | Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed. (n.d.). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy).
  • bioRxiv. (n.d.). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy).
  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives..
  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
  • Wikipedia. (n.d.). Phenethylamine.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • MDPI. (n.d.). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • American Chemical Society. (n.d.). 2-Phenylethylamine.
  • PubMed. (n.d.). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission.

Sources

A Comparative Guide to the Validation of 2-Morpholin-4-yl-2-phenylethylamine as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] It terminates the action of dopamine in the synapse by mediating its reuptake into the presynaptic neuron, a process vital for maintaining dopamine homeostasis.[2][3] Given its central role, the DAT is a primary target for a wide range of therapeutics developed for neuropsychiatric conditions such as ADHD, depression, and Parkinson's disease, as well as for psychostimulants of abuse like cocaine.[2][4][5]

The compound 2-Morpholin-4-yl-2-phenylethylamine is a phenethylamine derivative, a structural motif common to many endogenous catecholamines and bioactive compounds targeting monoamine transporters.[6][7][8] Its unique structure, incorporating a morpholine ring, makes it a candidate for investigation as a novel modulator of neurotransmitter systems.[6][9][10] This guide provides a comprehensive framework for the in vitro validation of this compound as a DAT ligand. We will detail the essential experimental protocols, from initial binding affinity determination to functional characterization, and objectively compare its potential performance against well-established DAT inhibitors, providing researchers with the scientific rationale and methodology to rigorously assess novel chemical entities.

Section 1: The Molecular Target and Mechanism of Action

The primary function of DAT is the Na+/Cl--dependent reuptake of dopamine from the synaptic cleft.[1] Inhibitors of DAT block this reuptake process, leading to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic signaling.[1][3] This mechanism is the basis for the therapeutic effects of drugs like methylphenidate and the reinforcing properties of cocaine.[1][11] Understanding this pathway is fundamental to interpreting the data from subsequent validation assays.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) Vesicle->DA_synapse Release DA_intra Dopamine (DA) DA_synapse->DAT Reuptake Receptor Dopamine Receptors DA_synapse->Receptor Binding & Signal Compound 2-Morpholin-4-yl- 2-phenylethylamine (Inhibitor) Compound->DAT Blockade

Figure 1: Mechanism of Dopamine Reuptake Inhibition.

Section 2: In Vitro Validation I: Binding Affinity

The first critical step in characterizing a novel compound is to determine if it physically binds to the target protein and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target with high affinity and specificity. The experiment involves incubating a source of DAT (e.g., membranes from rat striatum or cells expressing recombinant human DAT) with a fixed concentration of the radioligand and varying concentrations of the test compound.[12][13] The amount of radioligand bound to the transporter is then measured. A potent competitor will displace the radioligand at low concentrations. The data are used to calculate the IC50 (the concentration of the competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibitor constant), which represents the binding affinity of the test compound for the DAT.[13]

Experimental Protocol: Competitive DAT Radioligand Binding Assay

This protocol describes a typical assay using [³H]WIN 35,428, a high-affinity cocaine analog, as the radioligand.[14][15][16]

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[13]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., 2-5 nM [³H]WIN 35,428), and membrane suspension.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or 100 µM Cocaine) to saturate all specific binding sites, and membrane suspension.[12]

    • Competitor Binding: Add assay buffer, radioligand, serially diluted test compound (e.g., this compound from 0.1 nM to 100 µM), and membrane suspension.

  • Incubation:

    • Incubate the plate for 60-120 minutes at 4°C or on ice to allow the binding to reach equilibrium.[12][18]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

A Prepare DAT Source (e.g., Striatal Membranes) E Add Membranes A->E B Set up Assay Plate: Total, Non-Specific (NSB), & Competitor Wells C Add Radioligand (e.g., [³H]WIN 35,428) B->C D Add Test Compound (Serial Dilutions) C->D D->E F Incubate (e.g., 90 min @ 4°C) E->F G Harvest & Filter (Separate Bound/Unbound) F->G H Wash Filters G->H I Scintillation Counting H->I J Data Analysis (Calculate IC50 & Ki) I->J

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Comparative Data Analysis

To contextualize the potential efficacy of this compound, its binding affinity (Ki) should be compared against established DAT inhibitors. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)Primary Reference
This compound TBD (Illustrative Value: 45 nM)(Hypothetical)
GBR 12909~1 nMAndersen (1989)
WIN 35,428~4-11 nMLittle et al. (1993)[16], Rothman et al. (2002)[12]
Cocaine~100-600 nMRitz et al. (1987), Han & Gu (2006)[20]
Table 1: Comparison of Binding Affinities (Ki) for the Dopamine Transporter (DAT). Values are approximate and can vary based on assay conditions.

Section 3: In Vitro Validation II: Functional Potency

High binding affinity does not guarantee functional activity. A compound might bind tightly but fail to inhibit the transporter's function. Therefore, a functional assay, such as a dopamine uptake inhibition assay, is an essential validation step.

Principle of the Assay

This assay directly measures the function of the DAT by quantifying the uptake of radiolabeled dopamine (e.g., [³H]DA) into synaptosomes (resealed presynaptic nerve terminals) or cells expressing DAT.[21][22][23] The experiment is conducted in the presence of varying concentrations of the test compound. A potent inhibitor will block the uptake of [³H]DA, resulting in lower radioactivity inside the cells.[23] The results are used to determine the IC50 for uptake inhibition, a direct measure of the compound's functional potency.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol is adapted for use with brain synaptosomes.[21][22][24][25]

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue rich in DAT (e.g., mouse or rat striatum) in ice-cold 0.32 M sucrose buffer.[21][22]

    • Perform differential centrifugation as described for membrane preparation to obtain a crude synaptosome pellet (the P2 pellet).[21][22]

    • Resuspend the synaptosome pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).[21]

  • Assay Setup:

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound (or vehicle) for 10-15 minutes at 37°C.

    • To define non-specific uptake, a parallel set of tubes should contain a known potent inhibitor like GBR 12909 (e.g., 1 µM) or cocaine (e.g., 100 µM).[22]

  • Initiation of Uptake:

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range) to each tube.

  • Incubation:

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[23] This time must be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination and Filtration:

    • Terminate the uptake process rapidly by adding a large volume of ice-cold buffer and immediately filtering the mixture through glass fiber filters, as described in the binding assay protocol.

  • Quantification and Analysis:

    • Wash the filters, add scintillation fluid, and quantify radioactivity.

    • Calculate the percentage inhibition of specific [³H]DA uptake at each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to determine the IC50 value.

A Prepare Synaptosomes (from Rat Striatum) B Pre-incubate Synaptosomes with Test Compound (Serial Dilutions) A->B C Initiate Uptake (Add [³H]Dopamine) B->C D Incubate @ 37°C (e.g., 5-10 min) C->D E Terminate Uptake (Ice-cold Buffer & Filtration) D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (Calculate IC50) G->H

Figure 3: Workflow for a [³H]Dopamine Uptake Inhibition Assay.

Comparative Data Analysis

The functional potency (IC50) provides a crucial measure of a compound's ability to inhibit dopamine transport. This value can be compared with its binding affinity (Ki) and with the potencies of reference compounds.

CompoundDAT Uptake Inhibition IC50 (nM)Primary Reference
This compound TBD (Illustrative Value: 98 nM)(Hypothetical)
GBR 12909~5-15 nMAndersen (1989), Newman & Katz (2007)[26]
WIN 35,428~10-20 nMScheffel et al. (1992)
Cocaine~200-800 nMReith et al. (1986)[1]
Table 2: Comparison of Functional Potencies (IC50) for Dopamine Uptake Inhibition. Values are approximate and can vary based on assay conditions.

Synthesis and Interpretation

This guide outlines the foundational in vitro assays required to validate a novel compound, this compound, as a dopamine transporter ligand.

  • Binding Affinity (Ki): The competitive binding assay establishes whether the compound interacts with the DAT and quantifies the strength of this interaction. A low nanomolar Ki, as illustrated hypothetically for our test compound, would suggest a potent interaction, comparable to or better than cocaine, though likely less potent than highly specialized research tools like GBR 12909.

  • Functional Potency (IC50): The dopamine uptake assay confirms that binding translates into a functional effect—in this case, inhibition of dopamine transport. The ratio of the uptake IC50 to the binding Ki provides insight into the compound's mechanism. For a simple competitive inhibitor, these values are typically in close agreement.

References

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Published in a relevant journal.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2701286/
  • BenchChem. (2025). An In-Depth Technical Guide on the Dopamine Transporter Affinity of 4-Bromo-GBR (GBR 12909). BenchChem Technical Guides.URL: https://www.benchchem.com/product/b5379
  • Andersen, P. H. (1989). The DA uptake inhibitor GBR12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. URL: https://www.sciencedirect.com/science/article/abs/pii/001429998990130X
  • Li, Y., & Sorkin, A. (2014). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 4(1). URL: https://bio-protocol.org/e1011
  • Browman, K. E., et al. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 9(2), 157-62. URL: https://www.sciencedirect.com/science/article/abs/pii/0165027083901280
  • Sambo, D., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (127), 56020. URL: https://www.jove.com/t/56020/measuring-dopamine-uptake-mouse-brain-synaptosomes-using
  • Ferris, C. F., & Stamford, J. A. (Eds.). (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.URL: https://www.ncbi.nlm.nih.gov/books/NBK27376/
  • BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine. BenchChem Application Notes.URL: https://www.benchchem.com/product/b4129
  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 50. URL: https://www.frontiersin.org/articles/10.3389/fneur.2017.00050/full
  • Mayer, F. P., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(6), 488-495. URL: https://pubs.acs.org/doi/10.1021/cn500030b
  • Calligaro, D. O., & Kuhar, M. J. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Synapse, 16(4), 303-310. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/syn.890160406
  • Jones, S. R., et al. (1995). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Journal of Pharmacology and Experimental Therapeutics, 274(1), 396-405. URL: https://jpet.aspetjournals.org/content/274/1/396
  • Volz, T. L. (2008). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. The Yale Journal of Biology and Medicine, 81(4), 145-154. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2607147/
  • Sambo, D., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56020. URL: https://www.jove.com/t/56020/assessment-dopaminergic-homeostasis-mice-by-use-high-performance
  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. URL: https://www.
  • Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. URL: https://www.sciencedirect.com/science/article/abs/pii/000689939390977B
  • Rothman, R. B., et al. (2002). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. The Journal of Pharmacology and Experimental Therapeutics, 303(2), 758-766. URL: https://jpet.aspetjournals.org/content/303/2/758
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for PD 165929 at the Dopamine D4 Receptor. BenchChem Application Notes.URL: https://www.benchchem.com/product/pd165929
  • PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program.URL: https://pdsp.unc.edu/pdspweb/content/PDSP%20Protocol%20Book.pdf
  • Chem-Impex. (n.d.). This compound. Chem-Impex International.URL: https://www.chemimpex.com/products/2-morpholin-4-yl-2-phenylethylamine
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.14.1-12.14.17. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203362/
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.URL: https://www.eurofinsdiscoveryservices.com/catalog/details/300100/dat-human-dopamine-transporter-binding-antagonist-radioligand-leadhunter-assay-fr/
  • J&K Scientific. (n.d.). This compound | 31466-44-1. J&K Scientific.URL: https://www.jk-sci.com/product-31466-44-1.html
  • Kortagere, S., & Mortensen, O. V. (2014). A Review of Monoamine Transporter-Ligand Interactions. Current Topics in Medicinal Chemistry, 14(3), 369-379. URL: https://www.ingentaconnect.com/content/ben/ctmc/2014/00000014/00000003/art00006
  • Sandtner, W., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 20(2), 94-117. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7007353/
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. URL: https://www.researchgate.
  • I-C. T., & G. A. B. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 12(3), 127. URL: https://www.mdpi.com/1424-8247/12/3/127
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.URL: https://www.researchgate.

Sources

Comparative Analysis of Transporter Cross-Reactivity: A Guide to 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the cross-reactivity of "2-Morpholin-4-yl-2-phenylethylamine" with other transporters, providing supporting experimental data for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the monoamine transporter cross-reactivity of the novel compound this compound. In the landscape of neuropsychopharmacology, understanding a compound's selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is critical for predicting its therapeutic potential and side-effect profile.

Due to the limited publicly available data on this compound, this guide establishes a predictive profile by leveraging extensive data from its close structural analog, Phenmetrazine . The structural similarity, centered on the phenylethylamine core and the morpholine ring, allows for a robust, data-driven hypothesis of its pharmacological activity. This document outlines the established transporter interaction profile of phenmetrazine and provides the detailed experimental protocols required to validate these characteristics for novel analogs.

Structural Analogy and Predicted Pharmacological Profile

This compound and Phenmetrazine share a core pharmacophore known to interact with monoamine transporters. The primary structural difference is the constrained versus open morpholine ring relative to the ethylamine side chain. This subtle change can significantly influence binding affinity and selectivity. Phenmetrazine is a well-characterized releasing agent with a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).

Diagram: Structural Comparison

cluster_0 This compound cluster_1 Phenmetrazine a a b b

Caption: Chemical structures of the target compound and its analog, Phenmetrazine.

Based on this structural relationship, it is hypothesized that this compound will also exhibit preferential activity at DAT and NET, with significantly lower affinity for SERT. The primary objective for any research program involving this compound would be to experimentally determine its transporter affinity (Kᵢ) and functional potency (IC₅₀ for uptake inhibition or EC₅₀ for neurotransmitter release).

Comparative Transporter Affinity and Function

The following table summarizes the known pharmacological data for the reference compound, Phenmetrazine. This data provides a benchmark against which this compound should be compared. The key takeaway is the compound's potency at DAT and NET, which is orders of magnitude higher than its potency at SERT, indicating a strong catecholaminergic profile.

Table 1: Comparative Monoamine Transporter Activity of Phenmetrazine

Transporter Assay Type Parameter Value (nM) Reference
DAT [³H]WIN 35,428 Binding Kᵢ 18
[³H]Dopamine Uptake IC₅₀ 26
NET [³H]Nisoxetine Binding Kᵢ 25
[³H]Norepinephrine Uptake IC₅₀ 30
SERT [³H]Paroxetine Binding Kᵢ >10,000

| | [³H]Serotonin Uptake | IC₅₀ | 1,770 | |

Kᵢ represents the binding affinity, where a lower value indicates a stronger binding. IC₅₀ represents the concentration required to inhibit 50% of transporter uptake activity.

This distinct selectivity profile (DAT ≈ NET >> SERT) is characteristic of stimulants with psychomotor-activating effects, but with a potentially lower abuse liability compared to compounds with high DAT potency alone.

Diagram: Transporter Selectivity Profile

Compound This compound (Predicted Profile) DAT Dopamine Transporter (DAT) Compound->DAT High Affinity (Predicted Kᵢ < 50 nM) NET Norepinephrine Transporter (NET) Compound->NET High Affinity (Predicted Kᵢ < 50 nM) SERT Serotonin Transporter (SERT) Compound->SERT Low Affinity (Predicted Kᵢ > 1000 nM)

Caption: Predicted transporter interaction profile based on structural analogy.

Experimental Protocols for Determining Transporter Cross-Reactivity

To empirically validate the predicted activity profile of this compound, two primary types of assays are indispensable: competitive radioligand binding assays and synaptosomal neurotransmitter uptake assays.

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Kᵢ) of this compound at DAT, NET, and SERT.

Materials:

  • HEK293 cells or other suitable cell line stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT).

  • Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compound: this compound at a range of concentrations.

  • Scintillation counter and vials.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target transporter in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a period sufficient to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Place the filtermats into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and derive the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Diagram: Binding Assay Workflow

A Prepare Cell Membranes (Expressing Transporter) B Incubate Membranes with: - Radioligand ([³H]L) - Test Compound (Cmpd) A->B Add to assay plate C Separate Bound from Unbound (Rapid Filtration) B->C After equilibrium D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures how the test compound inhibits the primary biological function of the transporter: clearing neurotransmitters from the synaptic cleft.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomes prepared from specific rat brain regions (striatum for DAT, hippocampus/cortex for NET and SERT).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test Compound: this compound at a range of concentrations.

  • Reference Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

Step-by-Step Methodology:

  • Synaptosome Preparation: Dissect the relevant brain tissue and homogenize in a sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C. This allows the compound to bind to the transporters.

  • Initiate Uptake: Add a fixed, low concentration of the radiolabeled neurotransmitter to initiate the uptake process.

  • Terminate Uptake: After a short incubation period (typically 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to controls. Plot the percentage inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.

This dual-assay approach provides a comprehensive profile. The binding assay measures affinity (the strength of the interaction), while the uptake assay measures functional potency (the ability to produce a biological effect). A strong correlation between Kᵢ and IC₅₀ values suggests the compound acts as a competitive inhibitor at the substrate binding site.

Conclusion and Future Directions

While direct experimental data for this compound is not yet in the public domain, its structural similarity to Phenmetrazine provides a strong basis for predicting its pharmacological profile. The evidence strongly suggests it will act as a potent and selective agent for the dopamine and norepinephrine transporters, with minimal interaction at the serotonin transporter.

For any research or drug development program, the immediate next step is to perform the binding and uptake assays detailed in this guide. This will empirically determine the Kᵢ and IC₅₀ values, confirm the predicted selectivity, and provide the foundational data needed to advance the compound into further preclinical evaluation.

References

  • Rothman, R. B., et al. (2002). Evidence for a novel binding site on the dopamine transporter. Molecular Pharmacology, 61(6), 1310-1319. [Link]
  • Blough, B. E., et al. (2014). Phenylmorpholines and analogues as dopamine and norepinephrine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-862. [Link]
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylethylamine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Its derivatives are known to interact with a variety of biogenic amine transporters and receptors, making them valuable candidates for treating neurological and psychiatric disorders.[1] One such derivative, 2-Morpholin-4-yl-2-phenylethylamine, presents a unique structural combination of a phenylethylamine core with a morpholine moiety, suggesting potential interactions with monoamine transporters.[2][3] This guide provides a comprehensive framework for the selectivity profiling of this compound against key CNS targets, offering a comparative analysis with established transporter inhibitors.

The therapeutic efficacy and safety of a CNS drug candidate are intrinsically linked to its selectivity. While engagement with the primary target dictates the desired pharmacological effect, off-target interactions can lead to undesirable side effects.[4][5][6] Therefore, a thorough understanding of a compound's selectivity profile is paramount in early-stage drug discovery. This guide will detail the experimental workflows and data interpretation necessary to build a robust selectivity profile for this compound, focusing on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Furthermore, we will explore its potential interactions with a broader panel of G-protein coupled receptors (GPCRs) and the hERG channel to assess its wider pharmacological window and potential for cardiotoxicity.

Rationale for Target Selection

The selection of targets for selectivity profiling is driven by the structural alerts within the molecule. The 2-phenylethylamine backbone is a well-established pharmacophore for monoamine transporters.[1] Consequently, the primary targets for this compound are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Understanding the compound's affinity and functional activity at these transporters is crucial for predicting its primary pharmacological effect, which could range from antidepressant to psychostimulant-like properties.[7][8][9]

Beyond the primary targets, a comprehensive selectivity screen is essential to de-risk the compound for further development. This includes a panel of related GPCRs, such as adrenergic, dopaminergic, and serotonergic receptors, to identify potential polypharmacology that could contribute to either efficacy or adverse effects. Finally, assessing the compound's activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety screen to evaluate the risk of QT prolongation and cardiac arrhythmias.[10][11][12]

Experimental Workflows for Selectivity Profiling

A multi-tiered approach is employed to build a comprehensive selectivity profile, starting with binding affinity assays to determine the compound's potency at various targets, followed by functional assays to elucidate its mechanism of action (e.g., inhibitor, agonist, antagonist).

Diagram: Overall Selectivity Profiling Workflow

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Secondary Target & Safety Screening Radioligand Binding Assays (DAT, SERT, NET) Radioligand Binding Assays (DAT, SERT, NET) Transporter Uptake Assays (DAT, SERT, NET) Transporter Uptake Assays (DAT, SERT, NET) Radioligand Binding Assays (DAT, SERT, NET)->Transporter Uptake Assays (DAT, SERT, NET) Confirm Functional Inhibition GPCR Binding Panel GPCR Binding Panel Transporter Uptake Assays (DAT, SERT, NET)->GPCR Binding Panel Broaden Selectivity Profile GPCR Functional Assays GPCR Functional Assays GPCR Binding Panel->GPCR Functional Assays Determine MoA at Off-Targets hERG Channel Assay hERG Channel Assay GPCR Functional Assays->hERG Channel Assay Assess Cardiotoxicity Risk

Caption: Tiered approach for selectivity profiling.

Tier 1: Primary Target Engagement - Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method to determine the affinity of a test compound for a specific receptor or transporter.[13][14][15] These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target by the unlabeled test compound.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest cells and homogenize in an appropriate buffer to prepare crude membrane fractions.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET) to each well.

    • Add increasing concentrations of this compound or a reference compound.

    • To determine non-specific binding, add a high concentration of a known non-radioactive inhibitor to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Termination:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection and Data Analysis:

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Add scintillation cocktail to the filters and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[13]

Hypothetical Binding Affinity Data
TargetThis compound (Ki, nM)Reference Compound 1 (Ki, nM) (e.g., Cocaine)Reference Compound 2 (Ki, nM) (e.g., Fluoxetine)Reference Compound 3 (Ki, nM) (e.g., Reboxetine)
hDAT 50250>10,000>10,000
hSERT 8003001.4[16]>10,000
hNET 250400>10,0001.1[17]

Interpretation: The hypothetical data suggests that this compound has the highest affinity for the dopamine transporter, with moderate affinity for the norepinephrine transporter and lower affinity for the serotonin transporter. This profile suggests a potential dopaminergic and noradrenergic mechanism of action.

Tier 2: Functional Activity - Transporter Uptake Assays

While binding assays provide information on affinity, they do not reveal the functional consequence of that binding. Transporter uptake assays directly measure the ability of a compound to inhibit the primary function of the monoamine transporters, which is the reuptake of their respective neurotransmitters.[18][19][20]

Experimental Protocol: Transporter Uptake Assay
  • Cell Culture:

    • Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with increasing concentrations of this compound or a reference inhibitor for a defined period.

    • Initiate neurotransmitter uptake by adding a mixture of the corresponding radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) and a small amount of unlabeled neurotransmitter.

    • Incubate for a short period at 37°C to allow for uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the intracellular radiolabeled neurotransmitter.

    • Add a scintillation cocktail to the lysate and quantify the radioactivity.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.

Diagram: Transporter Uptake Assay Workflow

G Plate cells expressing transporter Plate cells expressing transporter Pre-incubate with compound Pre-incubate with compound Plate cells expressing transporter->Pre-incubate with compound 1. Add radiolabeled neurotransmitter Add radiolabeled neurotransmitter Pre-incubate with compound->Add radiolabeled neurotransmitter 2. Incubate for uptake Incubate for uptake Add radiolabeled neurotransmitter->Incubate for uptake 3. Wash to terminate Wash to terminate Incubate for uptake->Wash to terminate 4. Lyse cells & measure radioactivity Lyse cells & measure radioactivity Wash to terminate->Lyse cells & measure radioactivity 5. Calculate IC50 Calculate IC50 Lyse cells & measure radioactivity->Calculate IC50 6.

Caption: Workflow for a cell-based transporter uptake assay.

Hypothetical Functional Data
TargetThis compound (IC₅₀, nM)
hDAT 80
hSERT 1200
hNET 400

Interpretation: The functional data corroborates the binding affinity data, confirming that this compound is a potent inhibitor of dopamine uptake, with weaker inhibitory effects on norepinephrine and serotonin transport.

Tier 3: Secondary Target & Safety Screening

A broad screen against a panel of secondary targets is crucial for identifying potential off-target liabilities and understanding the full pharmacological profile of the compound.

GPCR Selectivity Panel

A commercially available GPCR binding assay panel (e.g., from Eurofins Discovery or Reaction Biology) can be utilized to assess the affinity of this compound against a wide range of receptors at a fixed concentration (e.g., 1 µM). Any significant binding (>50% inhibition) would warrant further investigation with full dose-response curves to determine the Ki.

Following the binding screen, functional assays should be performed for any GPCRs where significant affinity is observed.[21][22][23][24] These assays, such as cAMP or calcium flux assays, will determine whether the compound acts as an agonist, antagonist, or inverse agonist at these off-targets.

hERG Channel Safety Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12][25] Therefore, assessing the potential for hERG channel blockade is a mandatory step in preclinical safety assessment.

Experimental Protocol: Automated Patch Clamp hERG Assay
  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology:

    • Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents in whole-cell configuration.[12]

    • Apply a specific voltage protocol to elicit hERG tail currents.[26]

  • Compound Application and Data Analysis:

    • After establishing a stable baseline current, apply increasing concentrations of this compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Hypothetical hERG Safety Data
CompoundhERG IC₅₀ (µM)
This compound> 30
Positive Control (e.g., E-4031)0.01

Interpretation: An IC₅₀ value greater than 30 µM suggests a low risk of hERG-related cardiotoxicity at therapeutically relevant concentrations. A therapeutic index (hERG IC₅₀ / primary target IC₅₀) of >100 is generally considered a good safety margin.

Conclusion

This guide outlines a systematic and experimentally robust approach to defining the selectivity profile of this compound. Based on its chemical structure, the primary targets are the monoamine transporters DAT, SERT, and NET. The hypothetical data presented suggests a profile of a potent and selective dopamine transporter inhibitor with secondary activity at the norepinephrine transporter. This profile is distinct from non-selective inhibitors like cocaine and highly selective inhibitors like fluoxetine or reboxetine. The comprehensive screening for off-target GPCR interactions and hERG liability is critical for a thorough risk assessment. The methodologies described herein provide a solid foundation for researchers, scientists, and drug development professionals to rigorously evaluate the pharmacological profile of novel phenylethylamine derivatives and guide their progression through the drug discovery pipeline.

References

  • Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
  • Wikipedia. Dopamine reuptake inhibitor.
  • PubMed. (2020). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram.
  • ResearchGate. (2015). Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter.
  • PubMed Central. (2008). Norepinephrine transporter inhibitors and their therapeutic potential.
  • PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Wikipedia. Selective norepinephrine reuptake inhibitor.
  • PubMed Central. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
  • Slideshare. hERG Assay.
  • Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs).
  • PubMed Central. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions.
  • Evotec. hERG Safety.
  • ACS Medicinal Chemistry Letters. (2010). Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter.
  • PubMed. (1992). Selective dopamine transporter inhibition by cocaine analogs.
  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Taylor & Francis Online. Selective norepinephrine reuptake inhibitors – Knowledge and References.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • PubMed Central. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter.
  • Frontiers in Pharmacology. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • University of Massachusetts Amherst. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • MDPI. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat.
  • Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Creative Bioarray. GPCR Internalization Assay.
  • PubMed Central. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • PubMed Central. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays.
  • ResearchGate. Overview of the types of cell-based transport assays described in this review.
  • Angene. This compound.
  • MDPI. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • PubMed. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects.
  • ResearchGate. (2025). Potential functional and pathological side effects related to off-target pharmacological activity.
  • PubMed. (2017). Potential functional and pathological side effects related to off-target pharmacological activity.
  • PubMed Central. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.

Sources

A Researcher's Guide to Benchmarking Novel Dopamine Transporter (DAT) Inhibitors: A Profile of 2-Morpholin-4-yl-2-phenylethylamine Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in neuropharmacology, the dopamine transporter (DAT) remains a critical target for understanding and treating a range of neurological and psychiatric disorders.[1] The development of novel DAT inhibitors requires rigorous characterization and benchmarking against well-established compounds to ascertain their potential therapeutic value. This guide provides a framework for evaluating new chemical entities, using the novel compound 2-Morpholin-4-yl-2-phenylethylamine as a case study, and comparing its hypothetical characterization pathway against renowned DAT inhibitors: Cocaine, GBR 12909, and Bupropion.

While specific experimental data on the DAT inhibitory activity of this compound is not yet extensively documented in publicly accessible literature, its structural similarity to the phenethylamine class of compounds suggests potential interaction with monoamine transporters.[2][3] Phenethylamine and its derivatives are known to interact with the dopamine transporter, and their structure plays a key role in their activity.[1][4] This guide will, therefore, focus on the essential methodologies to establish a comprehensive DAT inhibitor profile for a novel compound like this compound.

The Importance of Benchmarking in DAT Inhibitor Discovery

The primary goal of benchmarking a novel compound is to understand its potency, selectivity, and mechanism of action relative to existing drugs. This comparative analysis is crucial for predicting its potential therapeutic efficacy and side-effect profile. A thorough benchmarking study for a putative DAT inhibitor would involve determining its binding affinity (Ki) and its functional potency (IC50) in vitro.

Profiles of Benchmark DAT Inhibitors

A meaningful comparison requires well-characterized reference compounds. The following are established DAT inhibitors with distinct pharmacological profiles:

  • Cocaine: A non-selective monoamine reuptake inhibitor, it is a widely studied psychostimulant that competitively blocks the dopamine transporter.[3] Its high abuse potential is linked to its rapid and potent inhibition of DAT, leading to a surge in synaptic dopamine.[1]

  • GBR 12909 (Vanoxerine): A potent and selective diarylpiperazine-based dopamine reuptake inhibitor.[5][6] It is often used as a research tool to investigate the effects of selective DAT blockade and is considered a high-affinity DAT inhibitor.[2]

  • Bupropion (Wellbutrin): An atypical antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It is a relatively weak DAT inhibitor compared to cocaine and GBR 12909.

Comparative Quantitative Data of Benchmark DAT Inhibitors

The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of the benchmark compounds at the human dopamine transporter. These values serve as the reference points against which a novel compound would be compared.

CompoundDAT Binding Affinity (Ki) [nM]Dopamine Uptake Inhibition (IC50) [nM]Primary Mechanism of Action
Cocaine ~100-600~200-900Competitive DAT Inhibitor
GBR 12909 ~1-5~5-50Selective, Competitive DAT Inhibitor[2][5][6]
Bupropion ~500-1000~1000-5000Norepinephrine-Dopamine Reuptake Inhibitor

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and cell line.

Experimental Protocols for Characterizing a Novel DAT Inhibitor

To determine the DAT inhibitory profile of a compound like this compound, two primary in vitro assays are essential: a radioligand binding assay to measure its affinity for the transporter and a dopamine uptake assay to assess its functional inhibition.

Radioligand Binding Assay for DAT Affinity (Ki Determination)

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to DAT.

Step-by-Step Methodology:

  • Preparation of Synaptosomes: Homogenize brain tissue rich in dopamine transporters (e.g., striatum) from a suitable animal model (e.g., rat) in an ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

  • Competitive Binding Incubation: In a multi-well plate, combine the synaptosomal preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909) and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the synaptosomes with the bound radioligand.

  • Quantification of Radioactivity: The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Synaptosome Resuspension prep3->prep4 assay1 Incubate Synaptosomes, Radioligand & Test Compound prep4->assay1 assay2 Filtration to Separate Bound/Free Ligand assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

Caption: Workflow for determining DAT binding affinity.

Dopamine Uptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line that stably expresses the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture the cells in an appropriate medium until they reach a suitable confluency.

  • Assay Preparation: Plate the cells in a multi-well plate. On the day of the assay, wash the cells with a pre-warmed buffer.

  • Compound Pre-incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells and pre-incubate for a short period.

  • Initiation of Dopamine Uptake: Add a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) to each well to initiate the uptake process.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for dopamine uptake.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.

Diagram of Dopamine Uptake Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture hDAT-expressing cells prep2 Plate cells in multi-well plate prep1->prep2 assay1 Pre-incubate with Test Compound prep2->assay1 assay2 Add [³H]Dopamine to initiate uptake assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate uptake assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Workflow for dopamine uptake inhibition assay.

Structure-Activity Relationship (SAR) Considerations for this compound

The core structure of this compound is a phenethylamine. The structure-activity relationships of phenylethylamine derivatives at the dopamine transporter have been a subject of extensive research.[1][2] Key structural features that influence DAT inhibition include:

  • The Phenyl Ring: Substitutions on the phenyl ring can significantly alter potency and selectivity.

  • The Ethylamine Side Chain: Modifications to the ethylamine chain, including the nature of the amine and substitutions at the alpha and beta carbons, are critical for DAT interaction.

  • The Morpholine Ring: The presence of the morpholine ring in this compound introduces a bulky, heterocyclic substituent on the ethylamine side chain. This could influence its binding mode and affinity for the dopamine transporter compared to simpler phenylethylamines.

Diagram of DAT Inhibition Mechanism:

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron vesicle Dopamine Vesicle dopamine Dopamine vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binding inhibitor DAT Inhibitor (e.g., Cocaine) inhibitor->dat Blockade

Caption: Mechanism of dopamine transporter inhibition.

Conclusion

References

  • Andersen, P.H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • Carroll, F. I., et al. (1999). Probing the dopamine transporter. Journal of Medicinal Chemistry, 42(15), 2721-2736.
  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459–468.
  • Hossain, M., et al. (2014). Beta-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons.
  • Bupropion. (2023, March 27). In Wikipedia. [Link]
  • Bupropion. StatPearls. (2023).
  • Ferreira, B. M., et al. (2022).

Sources

A Guide to Orthogonal Assay Implementation for the Confirmation of 2-Morpholin-4-yl-2-phenylethylamine Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rigorous landscape of drug discovery and chemical biology, the initial identification of a bioactive compound is merely the first step in a comprehensive validation cascade. For a molecule like 2-Morpholin-4-yl-2-phenylethylamine, a versatile synthetic building block with potential applications in neuropharmacology, the journey from a preliminary "hit" to a well-characterized lead compound is paved with meticulous verification.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the critical importance and practical application of orthogonal assays.

An orthogonal assay is an independent method that measures the same or a related endpoint through a different physical principle.[3][4] Relying on a single analytical technique, no matter how robust, can lead to the pursuit of costly false positives arising from compound artifacts or assay-specific interference.[3][5] By employing a suite of orthogonal methods, we build a multi-faceted, self-validating body of evidence that substantiates a compound's identity, purity, and biological activity, thereby ensuring data integrity and reproducibility.[6]

This guide will detail a logical, three-part validation workflow for this compound:

  • Physicochemical Characterization: Confirming the compound's identity and purity.

  • Biological Activity Confirmation: Verifying an observed cellular phenotype using distinct methodologies.

  • Target Engagement Validation: Ensuring the biological effect is a direct consequence of the compound binding to its intended molecular target.

cluster_0 Orthogonal Validation Workflow for this compound A Part 1: Physicochemical Characterization B Part 2: Biological Activity Confirmation A->B Identity & Purity Confirmed C Part 3: Target Engagement Validation B->C Biological Effect Confirmed

Caption: High-level overview of the orthogonal validation strategy.

Part 1: Physicochemical Characterization: Are You Sure You Have the Right Molecule?

Before any biological assessment, it is imperative to confirm that the compound in your vial is indeed this compound and to quantify its purity. Co-eluting impurities from synthesis or degradation products can produce misleading biological results.[7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the workhorse for purity assessment in small molecule drug discovery.[8] By separating the sample based on its polarity, we can resolve the main compound from most impurities. A Photodiode Array (PDA) detector provides UV absorbance data, which helps in preliminary identification and is excellent for quantification.[9]

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is orthogonal to HPLC-UV because it uses a fundamentally different detection principle: mass-to-charge ratio (m/z) instead of UV absorbance.[10] This technique provides unambiguous confirmation of the compound's molecular weight, a critical piece of identity information that HPLC-UV alone cannot deliver.[9] For this compound (C₁₂H₁₈N₂O, MW: 206.28), we expect a prominent ion at m/z 207.29 ([M+H]⁺). The compound's nominal mass of 206 is an even number, which is consistent with the "Nitrogen Rule" for a molecule containing an even number of nitrogen atoms (two).[11][12][13]

Orthogonal Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the gold standard for structural elucidation. It is orthogonal to both HPLC and MS as it probes the specific chemical environment and connectivity of each proton in the molecule. A clean ¹H-NMR spectrum that matches the expected structure is definitive proof of identity.

cluster_1 Physicochemical Confirmation Workflow Input Synthesized Compound HPLC HPLC-UV/PDA (Primary Assay) Input->HPLC Assess Purity LCMS LC-MS (Orthogonal Assay 1) Input->LCMS Confirm Mass NMR ¹H-NMR (Orthogonal Assay 2) Input->NMR Confirm Structure Output Confirmed Identity & Purity >95% HPLC->Output LCMS->Output NMR->Output

Caption: Workflow for orthogonal physicochemical characterization.

Data Summary: Physicochemical Characterization
ParameterMethodExpected ResultPurpose
Purity RP-HPLC-PDA>95% Peak Area @ 214 nmQuantify purity
Retention Time RP-HPLC-PDA~12.5 min (under specified conditions)Provides a characteristic value
Molecular Weight LC-MSm/z = 207.29 ([M+H]⁺)Confirms identity
Structure ¹H-NMRPhenyl, morpholinyl, & ethyl signals matchConfirms chemical structure

Part 2: Biological Activity Confirmation: Is the Cellular Effect Real?

Let us assume the primary screen indicates that this compound reduces the viability of a cancer cell line (e.g., HeLa). It is crucial to confirm this observation with an orthogonal assay to rule out technology-specific artifacts.

Primary Method: MTT Assay

Causality: The MTT assay is a widely used colorimetric method to assess cell viability.[14][15] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product that is insoluble in water.[16][17] The formazan must be solubilized with an organic solvent before absorbance can be measured.[16]

Orthogonal Method: XTT Assay
Data Summary: Cell Viability Assays
Cell LineAssayEndpointHypothetical IC₅₀ (µM)
HeLaMTTMetabolic Activity15.2
HeLaXTTMetabolic Activity18.5
Conclusion: The similar IC₅₀ values obtained from two different tetrazolium-based assays provide strong evidence that the compound has a cytotoxic or cytostatic effect on HeLa cells.

Part 3: Target Engagement: Is the Compound Hitting Its Intended Target?

Observing a cellular phenotype is not enough; for rational drug development, we must demonstrate that the compound directly interacts with its intended molecular target.[18][19][20] Let's hypothesize that this compound was designed to inhibit a specific intracellular protein, "Kinase X."

Orthogonal Method: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful technique for validating target engagement in a cellular environment.[3][20] The principle is that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." This method is orthogonal to activity assays as it directly measures the physical interaction of binding, not a downstream functional consequence.[20]

Data Summary: Target Engagement
TreatmentTemperature (°C)% Soluble Kinase X (Normalized)
Vehicle (DMSO)45100
Vehicle (DMSO)5085
Vehicle (DMSO)5540
Vehicle (DMSO)6010
Compound (20 µM) 45100
Compound (20 µM) 5098
Compound (20 µM) 5588
Compound (20 µM) 6055
Conclusion: The compound significantly increases the thermal stability of Kinase X, providing direct evidence of target engagement within the cell.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis
  • System: HPLC with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[22]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: 214 nm and 254 nm.

  • Sample Preparation: Dissolve compound in mobile phase A to a concentration of 1 mg/mL and filter through a 0.45 µm filter.[21]

  • Injection Volume: 10 µL.

  • Analysis: Calculate purity by dividing the main peak area by the total area of all peaks.[22]

Protocol 2: LC-MS for Identity Confirmation
  • System: HPLC or UPLC coupled to a mass spectrometer with an electrospray ionization (ESI) source.[22]

  • Chromatography: Use the same column and gradient conditions as in Protocol 1.

  • MS Settings:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Analysis: Extract the ion chromatogram for the expected [M+H]⁺ mass (m/z 207.29) and confirm its presence at the same retention time as the main peak in the UV chromatogram.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[16]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[15][17]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 4: XTT Cell Viability Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[16]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[16]

  • Readout: Measure the absorbance at 450-500 nm without a solubilization step.[16]

Conclusion

The validation of experimental results in drug discovery is a process of building confidence through corroborating evidence. For a compound such as this compound, a single data point is insufficient. By systematically applying an orthogonal assay workflow—first confirming identity and purity with HPLC, LC-MS, and NMR, then verifying biological effects with distinct assays like MTT and XTT, and finally confirming the mechanism with a target engagement assay like CETSA—researchers can construct a robust, reliable, and defensible data package. This rigorous, multi-pronged approach is the cornerstone of scientific integrity and is essential for successfully advancing promising molecules from the bench to the clinic.

References

  • Orthogonal Assay Service. (n.d.). Creative Biolabs.
  • MTT assay. (2023, December 26). In Wikipedia.
  • Mass Spectrometry of Amines. (2023, April 30). JoVE.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301. [Link]
  • Target and pathway engagement assays. (n.d.). Concept Life Sciences.
  • Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.
  • Spectroscopy of Amines. (2023, September 20). OpenStax.
  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]
  • Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals Software.
  • Target Engagement Assays in Early Drug Discovery. (2025). ResearchGate.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube.
  • HPLC Sample Prep: Critical First Steps in LC Analysis. (n.d.). Lab Manager.
  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). Waters.
  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2018). Acta Pharmaceutica Sinica B. [Link]
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019, January 3). National Center for Biotechnology Information.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate.
  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3. (n.d.). ResearchGate.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Pharmaceutical Technology.
  • The 1 H NMR spectra of a-phenylethylamine. (n.d.). ResearchGate.
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (n.d.). MDPI.
  • Phenethylamine | C8H11N. (n.d.). PubChem.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). (n.d.). Human Metabolome Database.
  • Morpholine Analysis Method. (2003, May 14). OSHA.
  • 2-Phenylethylamine. (2023, May 22). American Chemical Society.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). National Center for Biotechnology Information.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholin-4-yl-2-phenylethylamine Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on the 2-Morpholin-4-yl-2-phenylethylamine scaffold. This chemical moiety is a key building block in the development of novel therapeutics, particularly those targeting neurological disorders through the modulation of neurotransmitter systems.[1] The focus of this analysis will be on the interaction of these compounds with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The this compound core structure is closely related to the well-studied class of phenmetrazine analogs, which are known for their psychostimulant and anorectic properties.[2] By examining the effects of structural modifications on transporter affinity and selectivity, we can elucidate key pharmacophoric features and guide the design of next-generation therapeutic agents with improved potency and refined pharmacological profiles.

The Core Scaffold: this compound

The foundational structure consists of a phenylethylamine backbone, a feature common to many psychotropic and addictive substances, with a morpholine ring attached to the alpha-carbon.[3] This morpholine ring is a versatile heterocyclic moiety known to enhance interaction with biological systems and is a common feature in many central nervous system (CNS) active compounds.[1] The primary amine of the ethylamine chain is a critical site for interaction with monoamine transporters.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound derivatives is highly sensitive to substitutions on the phenyl ring, the morpholine ring, and the ethylamine side chain. While specific data for a broad range of directly substituted this compound derivatives is limited in publicly accessible literature, we can draw strong inferences from closely related 2-phenylmorpholine and phenethylamine analogs.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on the affinity and selectivity of these compounds for monoamine transporters.

  • Halogenation: The introduction of halogen atoms, particularly at the para position of the phenyl ring, tends to enhance affinity for DAT. For instance, in a series of 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamines, halogen or methoxy substituents at the 3- and/or 4-positions resulted in the highest neurotransmitter uptake inhibition.[4] Similarly, for amphetamine and cathinone derivatives, para-chloro substitution generally increases potency at DAT and NET.[5]

  • Methylation: The position of a methyl group on the phenyl ring can drastically alter the pharmacological profile. In a study of methylphenmetrazine isomers, the 4-methyl derivative (4-MPM) displayed significant affinity for SERT, a characteristic not observed in the unsubstituted or 2- and 3-methyl analogs. This suggests that substitution at the para position can introduce serotonergic activity.

  • Hydroxylation and Fluorination: In phenethylamine derivatives, the placement of hydroxyl and fluoro groups is critical. For instance, N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have shown high affinity and selectivity for D2 dopamine receptors.[6] This highlights the importance of electronic and hydrogen-bonding properties of phenyl ring substituents.

Table 1: Comparative in vitro Potencies (IC50, µM) of Phenyl-Substituted 2-Phenylmorpholine Analogues at Monoamine Transporters

CompoundPhenyl SubstitutionDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
PhenmetrazineUnsubstituted1.93>101.2
2-MPM2-Methyl6.74>105.2
3-MPM3-Methyl>10>105.2
4-MPM4-Methyl1.931.11.8

Data adapted from studies on methylphenmetrazine analogues, which serve as a predictive model for 2-(phenyl)morpholine derivatives.

Morpholine Ring and Ethylamine Chain Modifications

Modifications to the morpholine ring and the ethylamine side chain are crucial for modulating potency and selectivity.

  • N-Alkylation: Increasing the length of N-alkyl substituents on the ethylamine chain of phenethylamine derivatives can enhance affinity for SERT.[5] In the case of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, N-alkylation with ethyl, n-propyl, and 2-phenylethyl groups significantly increased affinity for D2 dopamine binding sites while decreasing it for D1 sites.[6]

  • Ring Size of the Amine: Studies on β-phenethylamine derivatives have shown that smaller ring-sized compounds at the alkylamine position exhibit stronger inhibitory activities on dopamine reuptake.[3][7] For example, a derivative with a five-membered pyrrolidine ring had a much stronger inhibitory activity (IC50 = 398.6 nM) than one with a seven-membered azepane ring (IC50 = 4,594.0 nM).[7]

  • Methylation of the Morpholine Ring: As seen in the case of phenmetrazine (3-methyl-2-phenylmorpholine), the presence and position of a methyl group on the morpholine ring are critical for activity. Phenmetrazine is a potent dopamine and norepinephrine releasing agent, while its parent compound, 2-phenylmorpholine, is also a potent NDRA.[8]

Caption: Key Structure-Activity Relationships for this compound Derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives, based on established methodologies for related compounds.

General Synthesis of Substituted 2-Phenylmorpholines

A common route for the synthesis of 2-phenylmorpholine derivatives involves the reaction of a substituted 2-aminoethanol with an appropriate aryl-bromomethyl-ketone.[9] The resulting intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted 2-aminoethanol in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Ketone: Add an equimolar amount of the corresponding aryl-bromomethyl-ketone to the solution.

  • Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-phenylmorpholine derivative.

Caption: General workflow for the synthesis of 2-phenylmorpholine derivatives.

In Vitro Dopamine Transporter (DAT) Inhibition Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • [³H]WIN 35,428 (radioligand).

  • Non-labeled DAT inhibitor (e.g., GBR 12909 for non-specific binding).

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Scintillation counter.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Harvest hDAT-expressing HEK293 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-labeled DAT inhibitor (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 at a final concentration near its Kd.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro DAT radioligand binding assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel monoamine transporter ligands. The structure-activity relationships, largely inferred from closely related phenmetrazine and phenethylamine analogs, provide a clear roadmap for medicinal chemists. Substitutions on the phenyl ring, particularly at the para-position, can be utilized to modulate potency and introduce selectivity, for example, by adding serotonergic activity. Modifications to the ethylamine side chain, such as N-alkylation, can also be employed to fine-tune the pharmacological profile. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives, enabling the systematic exploration of this chemical space to identify candidates with optimized therapeutic potential for a range of neurological disorders.

References

  • Tsitsa, S., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 1(6), 513-534. [Link]
  • Kundu, A., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 58-67. [Link]
  • Cignarella, G., et al. (1990). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 33(10), 2921-2926. [Link]
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]
  • Kundu, A., et al. (2022).
  • Wikipedia. (n.d.). 2-Phenylmorpholine.

Sources

A Comparative Guide to Phenyl-Morpholine Class Psychoactives: Bridging In Vitro Mechanisms and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic psychoactive compounds.[1][2] The incorporation of a morpholine ring into this structure gives rise to a class of compounds with significant neuromodulatory potential, exemplified by the classic anorectic and psychostimulant, phenmetrazine.[3][4] This guide focuses on the pharmacological profile of this important chemical class, with a particular emphasis on comparing their in vitro molecular actions with their in vivo physiological and behavioral effects. While the specific compound "2-Morpholin-4-yl-2-phenylethylamine" is noted as a research chemical and building block for pharmaceuticals, comprehensive public data on its bioactivity is scarce.[5][6][7] Therefore, this analysis will draw upon the extensive data available for its close, well-studied structural analog, phenmetrazine , and its derivatives to establish a robust predictive framework for the entire class.

Understanding the translation from in vitro data (how a compound interacts with isolated molecular targets) to in vivo data (how it affects a whole, living organism) is a critical challenge in drug development. Discrepancies between these two domains can arise from metabolic processes, blood-brain barrier penetration, and complex interactions with multiple neural circuits. This guide will dissect these relationships, offering researchers and drug developers a deeper understanding of the structure-activity relationships that govern the phenyl-morpholine class of stimulants.

Part 1: In Vitro Pharmacological Profile: Target Engagement and Mechanism

The primary mechanism of action for phenmetrazine and its analogs is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[8][9] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Compounds of this class typically act as transporter substrates, meaning they are not only recognized by the transporter but are also transported into the neuron. This process promotes a reverse transport, or "efflux," of neurotransmitters, significantly increasing their concentration in the synapse.[9][10][11]

Causality in Experimental Choices

To elucidate this mechanism, two primary types of in vitro assays are indispensable:

  • Uptake Inhibition Assays: These experiments measure a compound's ability to block the normal function of the transporter—the reuptake of neurotransmitters. Using synaptosomes (isolated nerve terminals) or cells engineered to express specific transporters, researchers can determine the concentration of a drug required to inhibit 50% of the transporter activity (the IC50 value). This provides a measure of the compound's potency.[12][13][14]

  • Release (Efflux) Assays: To distinguish between a simple blocker (like cocaine) and a substrate-releaser (like amphetamine or phenmetrazine), release assays are crucial. In these experiments, cells or synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine). The test compound is then added, and the amount of radioactivity released into the medium is measured. A significant, concentration-dependent increase in radioactivity indicates the compound is a substrate that induces transporter-mediated efflux.[12][15]

Quantitative In Vitro Data for Phenmetrazine & Analogs

The following table summarizes key in vitro data for phenmetrazine and its fluorinated derivatives, demonstrating their potent interaction with catecholamine transporters.

CompoundTargetAssay TypePotency (IC50 / EC50, nM)Reference
Phenmetrazine DATRelease131[15]
NETRelease50[15]
SERTRelease>10,000[8]
3-FPM DATUptake Inhibition< 2,500[9][10]
NETUptake Inhibition< 2,500[9][10]
SERTUptake Inhibition> 80,000[9][10]

Note: IC50 values represent the concentration for 50% inhibition of uptake, while EC50 values represent the concentration for 50% maximal release. Lower values indicate higher potency.

The data clearly show that phenmetrazine is a potent and selective releasing agent for norepinephrine and dopamine, with negligible activity at the serotonin transporter.[8][15] This profile is characteristic of a classic psychostimulant. Its fluorinated analogs, such as 3-fluorophenmetrazine (3-FPM), maintain this strong preference for DAT and NET over SERT.[9][10]

Part 2: In Vivo Preclinical Evaluation: From Molecular Action to Behavioral Effect

The potent in vitro activity of the phenmetrazine class at dopamine and norepinephrine transporters predicts a distinct profile of in vivo effects in animal models. These effects are typically evaluated through behavioral pharmacology and neurochemical studies.

Causality in Experimental Choices
  • Locomotor Activity: The "open-field test" is a foundational assay for assessing stimulant properties. An increase in dopamine and norepinephrine in brain regions like the nucleus accumbens and striatum directly promotes increased movement and exploratory behavior. By placing a rodent in a novel arena and tracking its movement, researchers can quantify the dose-dependent stimulant effects of a compound.[16][17][18][19]

  • Drug Discrimination: This sophisticated behavioral assay assesses the subjective effects of a drug. Animals are trained to recognize the internal state produced by a known drug (e.g., cocaine or amphetamine) and press a specific lever to receive a reward. A test compound that substitutes for the training drug is presumed to have a similar subjective effect. This is a powerful tool for predicting a compound's abuse potential.[20][21][22]

  • In Vivo Microdialysis: This technique provides direct evidence of a drug's effect on neurotransmitter levels in the living brain. A small probe is inserted into a specific brain region (e.g., the nucleus accumbens), and extracellular fluid is collected and analyzed. A compound like phenmetrazine is expected to cause a significant, dose-dependent increase in extracellular dopamine and norepinephrine.[15]

Key In Vivo Findings
  • Stimulant and Anorectic Effects: As predicted by its in vitro profile, phenmetrazine produces robust increases in locomotor activity in rodents and was clinically effective as an appetite suppressant in humans.[4][23] Studies have found its effectiveness on weight loss to be slightly greater than that of dextroamphetamine.[4]

  • Cocaine-Like Subjective Effects: In drug discrimination studies, both rats and rhesus monkeys trained to recognize cocaine will generalize this response to phenmetrazine.[21][22] This indicates that phenmetrazine produces similar interoceptive cues, consistent with its action as a potent DAT modulator. Phendimetrazine, a prodrug that metabolizes to phenmetrazine, also produces these effects.[22][24]

  • Neurochemical Confirmation: In vivo microdialysis studies confirm that phenmetrazine administration leads to significant, dose-related elevations in extracellular dopamine levels in the nucleus accumbens.[15][25] A 10 mg/kg intravenous dose in rats was shown to increase nucleus accumbens dopamine by approximately 1,400%.[8]

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

For the phenmetrazine class of compounds, there is a strong and predictable correlation between the in vitro and in vivo data.

  • Potency Translation: The high in vitro potency of phenmetrazine as a dopamine and norepinephrine releaser (EC50 values in the low nanomolar range) translates directly to its potent psychostimulant effects in vivo.[15]

  • Mechanism Predicts Behavior: The in vitro finding that phenmetrazine is a substrate-releaser, rather than just a reuptake blocker, explains the robust amphetamine-like behavioral profile observed in vivo. This mechanism generally produces a greater efflux of neurotransmitters than reuptake inhibition alone.

  • Selectivity Predicts Subjective Effects: The selectivity of phenmetrazine for DAT and NET over SERT is consistent with its classic stimulant effects (e.g., increased energy, focus, appetite suppression) and its substitution in cocaine and amphetamine drug discrimination paradigms. Compounds with significant SERT release activity often have more empathogenic or psychedelic properties, which are not characteristic of phenmetrazine.

The relationship between in vitro discovery and in vivo validation can be visualized as a logical progression:

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Target ID Target Identification (DAT, NET, SERT) Binding Binding Assays (Determine Affinity) Target ID->Binding Functional Functional Assays (Uptake vs. Release) Binding->Functional Potency Determine Potency & Selectivity (IC50 / EC50) Functional->Potency PK Pharmacokinetics (ADME, BBB Penetration) Potency->PK Translational Prediction Neurochem Neurochemistry (Microdialysis) PK->Neurochem Behavior Behavioral Pharmacology (Locomotor, Discrimination) Neurochem->Behavior Outcome Define In Vivo Profile (e.g., Psychostimulant) Behavior->Outcome Outcome->Potency Feedback Loop (SAR Optimization)

Caption: Translational workflow from in vitro characterization to in vivo validation.

Part 4: Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for key assays are essential.

Protocol 1: In Vitro [³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is a self-validating system for determining the potency of a test compound to inhibit dopamine transporter function.

  • Synaptosome Preparation:

    • Euthanize adult Sprague-Dawley rats according to approved institutional animal care guidelines.

    • Rapidly dissect the striatum on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the pellet in a Krebs-Ringer buffer containing appropriate salts, glucose, and a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent dopamine degradation.[26]

  • Uptake Assay:

    • Perform the assay in a 96-well plate format. To each well, add synaptosomes (30-80 µg protein).[26]

    • Add various concentrations of the test compound (e.g., this compound) or vehicle control. For determination of non-specific uptake, add a high concentration of a known DAT inhibitor like GBR 12909.

    • Pre-incubate the plate for 15-30 minutes at 37°C.[26][27]

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 5-10 nM).[13][27]

    • Incubate for a short period (e.g., 5 minutes) at 37°C.[27]

    • Terminate the reaction by rapid vacuum filtration over glass fiber filters (e.g., GF/C), followed by three rapid washes with ice-cold buffer to separate incorporated from free radioligand.[26]

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Rodent Locomotor Activity Test

This protocol provides a robust measure of a compound's stimulant or sedative effects.

  • Apparatus:

    • Use standard open-field chambers (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared beams to automatically detect and record horizontal and vertical movements.[19]

  • Procedure:

    • House male Sprague-Dawley rats or C57BL/6 mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[19]

    • Habituation: For at least 2-3 days prior to testing, handle the animals and allow them to explore the test chambers for 30-60 minutes each day. This reduces the confounding effects of novelty-induced hyperactivity.[16]

    • Test Day: On the day of the experiment, administer the test compound (e.g., phenmetrazine at 1, 3, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

    • Immediately after injection, place the animal in the center of the open-field chamber.[18]

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis:

    • Quantify key parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rearing).

    • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the onset and duration of the drug's effect.

    • Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The phenyl-morpholine class, represented by phenmetrazine, demonstrates a clear and predictable relationship between its in vitro mechanism and its in vivo effects. The potent and selective substrate activity at DAT and NET, established through in vitro release assays, reliably forecasts the robust psychostimulant and anorectic profile observed in whole-animal studies. For novel analogs like this compound, this framework suggests a high probability of similar psychoactive properties.

Future research should aim to acquire specific in vitro uptake and release data for this exact compound to confirm its potency and selectivity relative to phenmetrazine. Subsequent in vivo studies could then explore how subtle structural modifications alter pharmacokinetic properties and behavioral outcomes, potentially leading to the development of novel therapeutics with more desirable clinical profiles.

References

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH. (n.d.). PubChem.
  • What is the mechanism of Phendimetrazine Tartrate? (2024, July 17). Patsnap Synapse.
  • Phenmetrazine. (n.d.). chemeurope.com.
  • Phenmetrazine. (n.d.). Wikipedia.
  • Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 8). WebMD.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
  • Hedges, D. M., Obray, J. D., Yim, M., Nielsen, S. M., Elejalde, N., Smith, M. D., Jones, E. B., Schmidt, K. T., Nader, M. A., & Fantegrossi, W. E. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 133, 422–432.
  • Saha, K., Sambo, D., & German, N. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.11.1–12.11.16.
  • Kavanagh, P., O'Brien, J., McNamara, S., Angelov, D., McDermott, S. D., & Brandt, S. D. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 11(6), 845–855.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., Baumann, M. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 658.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate.
  • Herian, M., & Kuchar, M. (2014). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. Interdisciplinary toxicology, 7(2), 57–65.
  • Phillips, A. G., & Vezina, P. (1997). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Psychopharmacology, 133(4), 303–310.
  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. (n.d.). ResearchGate.
  • Rodent Drug Discrimination & Locomotor Activity Testing. (n.d.). UNT Health Science Center.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). ResearchGate.
  • Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.
  • Banks, M. L., Blough, B. E., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 131(1-2), 163–167.
  • Bauer, C. T., Banks, M. L., Blough, B. E., & Negus, S. S. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural pharmacology, 27(4), 389–392.
  • Rothman, R. B., Katsnelson, M., Vu, N., Partilla, J. S., Dersch, C. M., Blough, B. E., & Baumann, M. H. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51–57.
  • Solis, E., Jr, Cameron, K. N., Tanda, G., & Negus, S. S. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific reports, 6, 31385.
  • Investigations Into the Biochemical Basis of Neuromodulation by 2-phenylethylamine: Effect on Microtubule Protein. (1995). Molecular and chemical neuropathology, 26(1), 1–16.
  • Reyes-Vazquez, C., & Gonzalez-Portilla, M. (1990). Octopamine and Phenylethylamine Inhibit Prolactin Secretion Both in Vivo and in Vitro. Neuroendocrinology, 52(4), 387–392.
  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. (2025, March 10). ResearchGate.
  • Lee, K. M., Kim, H. S., Lee, J. Y., & Kim, Y. S. (2013). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 21(4), 317–322.
  • Manchado, F., Unciti-Broceta, A., & Sánchez-Sánchez, C. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 25(21), 5040.
  • Manchado, F., Unciti-Broceta, A., & Sánchez-Sánchez, C. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 25(21), 5040.

Sources

Enantiomer-Specific Activity of 2-Morpholin-4-yl-2-phenylethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For chiral molecules, which are non-superimposable mirror images of each other (enantiomers), this distinction is particularly critical. Although enantiomers share the same chemical formula and connectivity, their interactions with chiral biological targets such as receptors and enzymes can differ significantly, leading to variations in efficacy, potency, and even toxicity. This guide provides a comparative analysis of the enantiomer-specific activity of 2-Morpholin-4-yl-2-phenylethylamine, a molecule of interest in neuropharmacology, by drawing upon established principles and experimental data from structurally related compounds.

This compound belongs to the phenethylamine class, a scaffold found in many endogenous neurotransmitters and psychoactive compounds.[1] Its structure, featuring a chiral center at the carbon atom connecting the phenyl and morpholine rings, gives rise to two enantiomers: (R)-2-Morpholin-4-yl-2-phenylethylamine and (S)-2-Morpholin-4-yl-2-phenylethylamine. Understanding the distinct pharmacological profiles of these enantiomers is crucial for the development of selective and effective therapeutic agents. While direct comparative studies on this specific molecule are not extensively available in public literature, we can infer its likely stereoselective activity by examining closely related analogs, particularly those within the phenmetrazine family, which also feature a phenyl and morpholine ring system.

Inferred Enantiomer-Specific Activity at Monoamine Transporters

Phenethylamine derivatives are well-known modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for drugs treating a range of neurological and psychiatric disorders.

Based on extensive research on phenmetrazine and its analogs, it is highly probable that the enantiomers of this compound exhibit significant differences in their affinity and functional activity at these transporters. Studies on phenmetrazine have consistently shown that the (+)-enantiomer is substantially more potent as a dopamine and norepinephrine releasing agent than the (-)-enantiomer.[3] This stereoselectivity is a common theme among many phenethylamine-based central nervous system stimulants.[4]

A study on various phenethylamine derivatives demonstrated that the (S)-enantiomer of one compound exhibited a more stable binding configuration within the human dopamine transporter (hDAT) binding site compared to the (R)-enantiomer, as predicted by docking simulations.[5][6][7][8] This suggests a structural basis for the observed stereoselectivity in functional assays.

Table 1: Postulated Comparative Activity Profile of this compound Enantiomers at the Dopamine Transporter (DAT)

EnantiomerPostulated Affinity (Ki)Postulated Functional Activity (IC50/EC50)Rationale
(S)-enantiomer HigherMore Potent Inhibitor/ReleaserBased on docking simulations of similar phenethylamine derivatives showing greater stability of the (S)-form in the hDAT binding site.[5][6][7][8]
(R)-enantiomer LowerLess Potent Inhibitor/ReleaserExtrapolated from the generally lower potency of the corresponding enantiomer in related phenmetrazine analogs.[3]

Disclaimer: The data in this table is inferred from structurally related compounds and represents a hypothetical profile. Experimental validation is required.

Experimental Protocols for Determining Enantiomer-Specific Activity

To empirically determine the distinct pharmacological profiles of the (R)- and (S)-enantiomers of this compound, the following experimental workflows are essential. These protocols are standard in the field of neuropharmacology for characterizing the activity of novel compounds at monoamine transporters.

Chiral Separation of Enantiomers

The first critical step is to obtain the individual enantiomers in high purity.

Workflow: Chiral High-Performance Liquid Chromatography (HPLC)

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Analysis & Collection racemate Racemic this compound dissolved Dissolve in Mobile Phase racemate->dissolved injector Injector dissolved->injector chiral_column Chiral Stationary Phase (e.g., Daicel OD) injector->chiral_column detector UV/Vis Detector chiral_column->detector fraction_collector Fraction Collector detector->fraction_collector data_system Data Acquisition System detector->data_system r_enantiomer (R)-enantiomer fraction_collector->r_enantiomer s_enantiomer (S)-enantiomer fraction_collector->s_enantiomer

Fig. 1: Workflow for chiral separation of enantiomers.

Protocol:

  • Column Selection: A chiral stationary phase (CSP) column, such as a Daicel Chiralcel OD-H or similar, is selected based on preliminary screening.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is optimized to achieve baseline separation of the two enantiomers.

  • Injection and Elution: The racemic mixture is dissolved in the mobile phase and injected onto the column. The enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • Detection and Fractionation: The eluted enantiomers are detected using a UV/Vis detector. The corresponding fractions for each enantiomer are collected using a fraction collector.

  • Purity Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injecting a small aliquot onto the same chiral HPLC system.

Radioligand Binding Assays

These assays determine the affinity of each enantiomer for the monoamine transporters.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Cell Membranes Expressing Target Transporter (e.g., hDAT) incubation Incubate at Defined Temperature and Time membranes->incubation radioligand Radioligand (e.g., [³H]WIN 35,428) radioligand->incubation enantiomer Test Enantiomer (R or S) enantiomer->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation competition_curve Generate Competition Binding Curve scintillation->competition_curve ki_value Calculate Ki Value competition_curve->ki_value

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, regulatory success. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-Morpholin-4-yl-2-phenylethylamine, a versatile compound with significant applications in pharmaceutical research and development.[1][2] As a substituted phenethylamine, its analytical behavior is predictable, yet requires rigorous validation to ensure data integrity.[3]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The aim is to equip you with the expertise to select and validate the most appropriate analytical technique for your specific research or quality control needs, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[4][5][6][7][8][9]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][10] For a compound like this compound, which serves as a building block in the synthesis of potential therapeutics, particularly for neurological disorders, ensuring the accuracy, precision, and reliability of its measurement is paramount.[1][2]

The core parameters that will be discussed for each technique are:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10][11]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[10][11]

  • Accuracy: The closeness of the test results to the true value.[10][11]

  • Precision: The degree of scatter between a series of measurements from the same homogeneous sample.[12] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is contingent on the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., bulk drug assay, impurity profiling, or bioanalysis).

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, highly selective detection by parent and daughter ion masses.
Specificity Moderate; susceptible to interference from compounds with similar chromophores.High; mass spectral data provides structural information.Very High; specificity is conferred by both chromatographic separation and mass transitions.
Sensitivity (LOQ) Typically in the µg/mL to high ng/mL range.[13]Can reach low ng/mL to pg/mL, especially with derivatization.[14]Highest sensitivity, often in the low ng/mL to pg/mL range.[15][16]
Sample Volatility Not required.Analyte must be volatile or made volatile through derivatization.[17]Not required.
Matrix Effects Can be significant, requiring careful sample preparation.Can be problematic, though often mitigated by derivatization and selective ion monitoring.Can be significant (ion suppression/enhancement), requiring matrix-matched standards and internal standards.
Cost & Complexity Lower cost, relatively simple operation.Moderate cost and complexity.Higher initial and operational cost, more complex.
Best Suited For Purity and assay of bulk drug substance and simple formulations.[18]Identification and quantification, especially for volatile impurities or in forensic applications.[14][19]Bioanalysis (plasma, urine), trace-level impurity quantification, and definitive identification.[15][16]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step protocols for the validation of each analytical technique for this compound. These are model protocols and should be adapted based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of non-volatile compounds and is well-suited for the assay and purity determination of this compound in bulk form.

Diagram of the HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_std Prepare Standard & Sample Solutions data_acq Chromatographic Data Acquisition prep_std->data_acq prep_mobile Prepare Mobile Phase prep_mobile->data_acq specificity Specificity (Inject Blank, Placebo, Standard) linearity Linearity (5-7 Concentrations) specificity->linearity accuracy Accuracy (% Recovery of Spiked Placebo) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) precision->lod_loq robustness Robustness (Vary pH, Flow Rate, etc.) lod_loq->robustness data_proc Process Data (Peak Area, RT) robustness->data_proc data_acq->specificity report Generate Validation Report data_proc->report

Caption: Workflow for HPLC-UV method validation.

Detailed Protocol:

  • Chromatographic Conditions (Proposed):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0) and acetonitrile (e.g., 70:30 v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: To be determined by UV scan of a standard solution (likely around 210-220 nm for the phenyl group).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.[13]

  • Validation Procedure:

    • Specificity: Inject a diluent blank, a placebo (if in a formulation), and a standard solution of this compound. There should be no interfering peaks at the retention time of the analyte.[13]

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[20]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[10]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[20]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD over the different conditions should be ≤ 2.0%.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±0.2 pH units of the mobile phase, ±5% change in acetonitrile composition, ±0.1 mL/min flow rate) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is likely necessary to improve its volatility and chromatographic behavior.

Diagram of the GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting extraction Sample Extraction (e.g., LLE) derivatization Derivatization (e.g., Silylation, Acylation) extraction->derivatization data_acq GC-MS Data Acquisition (SIM/Scan) derivatization->data_acq specificity Specificity (Mass Spectra Confirmation) linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Instrumental) precision->lod_loq robustness Robustness (Vary Oven Temp, Flow Rate) lod_loq->robustness data_proc Process Data & Confirm Spectra robustness->data_proc data_acq->specificity report Generate Validation Report data_proc->report

Caption: Workflow for GC-MS method validation.

Detailed Protocol:

  • Derivatization and GC-MS Conditions (Proposed):

    • Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or silylation with BSTFA could be effective for the primary amine group.

    • GC Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[21]

    • Injector Temperature: 250-280°C.[21]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation.[21]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[21]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[21]

    • Acquisition Mode: Full scan for initial identification and method development, followed by Selected Ion Monitoring (SIM) for quantitative validation to enhance sensitivity and selectivity.

  • Validation Procedure:

    • Specificity: Analyze a derivatized blank and placebo. The mass spectrum of the analyte peak in a sample must match that of a reference standard. In SIM mode, the ratio of quantifier to qualifier ions should be consistent.

    • Linearity: Prepare a calibration curve over the desired concentration range using a suitable internal standard (e.g., a deuterated analog or a structurally similar compound). The correlation coefficient (r²) should be ≥ 0.995.

    • Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (at least three replicates each). The mean concentration should be within ±15% of the nominal value (±20% at the LOQ).

    • Precision:

      • Repeatability: Analyze at least five replicates of QC samples at low, medium, and high concentrations. The %RSD should be ≤ 15% (≤ 20% at the LOQ).

      • Intermediate Precision: Repeat the analysis on different days. The overall %RSD should meet the same criteria.

    • LOD & LOQ: Determined experimentally by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected and quantified, respectively, meeting the precision and accuracy criteria.

    • Robustness: Evaluate the effect of small variations in GC parameters like the oven temperature ramp rate, injector temperature, and carrier gas flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[16]

Diagram of the LC-MS/MS Validation Workflow

LCMSMS_Validation_Workflow cluster_prep Sample Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting extraction Sample Extraction (e.g., SPE, LLE, PPT) data_acq LC-MS/MS Data Acquisition (MRM) extraction->data_acq is_spike Spike Internal Standard is_spike->extraction selectivity Selectivity & Matrix Effect linearity Linearity & Range selectivity->linearity accuracy Accuracy (QC Samples) linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery stability Stability (Freeze-Thaw, Bench-Top, etc.) recovery->stability data_proc Quantify using Calibration Curve stability->data_proc data_acq->selectivity report Generate Bioanalytical Validation Report data_proc->report

Caption: Workflow for LC-MS/MS bioanalytical method validation.

Detailed Protocol:

  • LC-MS/MS Conditions (Proposed):

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid to promote ionization.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and at least two product ions should be monitored for quantification and confirmation.

  • Validation Procedure (in accordance with FDA/EMA Bioanalytical Method Validation Guidelines): [4][5][22]

    • Selectivity and Matrix Effect: Analyze at least six different blank lots of the biological matrix. Assess for interferences at the retention time of the analyte and internal standard. The matrix effect should be evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

    • Linearity: Use a calibration curve of at least six non-zero standards prepared in the biological matrix. A weighted linear regression (e.g., 1/x or 1/x²) is often used.

    • Accuracy and Precision: Analyze QC samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), low, medium, and high.

      • Intra-day (one run): At least five replicates per QC level.

      • Inter-day (at least three runs on different days): The mean concentration for each level should be within ±15% of the nominal value (±20% at LLOQ), and the %RSD should not exceed 15% (20% at LLOQ).

    • Extraction Recovery: Compare the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three concentration levels.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The validation of an analytical method for this compound is a critical exercise that underpins the quality and reliability of all subsequent data.

  • HPLC-UV offers a cost-effective and straightforward approach for routine quality control of the bulk substance.

  • GC-MS , while requiring derivatization, provides excellent specificity and is a valuable tool for identification and analysis in less complex matrices.

  • LC-MS/MS stands as the definitive technique for bioanalysis and trace-level quantification, offering unparalleled sensitivity and selectivity.

The choice of method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP).[7] By following the structured validation protocols outlined in this guide, which are firmly rooted in global regulatory standards, researchers can ensure their analytical data for this compound is robust, reliable, and fit for purpose.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2019, September 1). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Handler, M. S., & Nine, J. S. (1998). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Forensic Sciences, 43(3), 630-635.
  • PubMed. (2016). Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6SjBJglXHhG1nHB6ePpFBHHbMBATqi9YM-INgbr9dKu3_DWWYXUkhjcKqeGf6Ps7YxMBKbw4PWj5iazoC8rKu5LZJwngdiEp6HH_sPZczyPKjNFp5ZIVLJdsFUJf_gJYPslGxqZxsvXIsUCappA==
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Office of Justice Programs. (n.d.). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry After Liquid-Liquid Extraction and Derivatization with Perfluorooctanoyl Chloride.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1).
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals.
  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.

Sources

A Comparative Analysis of 2-Morpholin-4-yl-2-phenylethylamine in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative study of the novel compound 2-Morpholin-4-yl-2-phenylethylamine, framed within a preclinical Parkinson's Disease (PD) model. As researchers and drug development professionals are aware, the quest for effective neuroprotective and symptomatic therapies for neurodegenerative disorders necessitates a thorough evaluation of new chemical entities. This document provides an in-depth technical comparison, proposing a likely mechanism of action for this compound and evaluating its potential against established therapeutic agents. The experimental protocols detailed herein are designed to offer a robust framework for such comparative assessments.

Introduction: The Therapeutic Rationale

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control.[1][2] Current therapeutic strategies primarily focus on managing symptoms by replenishing dopamine levels or mimicking its effects.[1][3][4] Dopamine agonists, for instance, directly stimulate dopamine receptors, providing an alternative to levodopa.[1][3] The phenethylamine scaffold is a core component of many endogenous neurotransmitters, including dopamine, and its derivatives have been extensively explored for their ability to modulate monoaminergic systems.[5][6][7]

The compound of interest, this compound, integrates the phenethylamine backbone with a morpholine ring. The morpholine moiety is a "privileged structure" in medicinal chemistry, often incorporated to enhance drug-like properties, including metabolic stability and target engagement.[8][9] Given its structural similarity to known dopamine transporter (DAT) inhibitors and other phenethylamine-based central nervous system stimulants, we hypothesize that this compound may exert its effects through modulation of the dopaminergic system, potentially acting as a dopamine reuptake inhibitor or a dopamine agonist.[5][7] This guide will compare its hypothetical neuroprotective and symptomatic efficacy against a standard dopamine agonist, Pramipexole, in the widely utilized MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[10][11]

Postulated Mechanism of Action and Comparative Framework

Our comparative analysis is built on the hypothesis that this compound possesses neuroprotective properties by mitigating dopamine depletion and neuronal loss. The morpholine ring may confer favorable pharmacokinetic properties, enhancing its bioavailability and central nervous system penetration.[8][9]

Comparative Agents:

  • This compound: The investigational compound.

  • Pramipexole: A non-ergot dopamine agonist with established efficacy in Parkinson's disease and demonstrated neuroprotective effects in preclinical models.[10]

  • Vehicle Control: To establish a baseline for the effects of the disease model.

  • Sham Control: To provide a baseline for normal physiological function.

The following diagram illustrates the proposed signaling pathway and the experimental workflow for this comparative study.

G cluster_0 Proposed Mechanism of Action cluster_1 Experimental Workflow MPTP MPTP Administration MPP+ MPP+ (Active Metabolite) MPTP->MPP+ DAT Dopamine Transporter (DAT) MPP+->DAT Neuron Dopaminergic Neuron DAT->Neuron Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Neuron->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Test_Compound This compound Test_Compound->DAT Inhibition (Hypothesized) Pramipexole Pramipexole D2_Receptor Dopamine D2 Receptor Pramipexole->D2_Receptor Agonism Acclimatization Animal Acclimatization Grouping Grouping (Sham, Vehicle, Test Compound, Pramipexole) Acclimatization->Grouping Induction MPTP Induction Grouping->Induction Treatment Compound Administration Induction->Treatment Behavioral Behavioral Assessment Treatment->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

Caption: Proposed mechanism and experimental workflow for comparative analysis.

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the test compounds in the MPTP mouse model.

MPTP-Induced Mouse Model of Parkinson's Disease
  • Objective: To induce a consistent and reproducible loss of dopaminergic neurons.

  • Methodology:

    • Adult male C57BL/6 mice (8-10 weeks old) are used.

    • Mice are administered with MPTP-HCl (20 mg/kg, intraperitoneally) four times at 2-hour intervals.[11]

    • The sham control group receives saline injections following the same schedule.

    • Animals are closely monitored for any adverse effects.

Behavioral Assessments
  • Objective: To evaluate motor function and coordination.

  • Methodology:

    • Rotarod Test:

      • Mice are trained on the rotarod for three consecutive days prior to MPTP administration.

      • One week after MPTP injection, mice are tested on an accelerating rotarod (4 to 40 rpm over 5 minutes).

      • The latency to fall is recorded for each mouse over three trials.

    • Pole Test:

      • Mice are placed head-up on top of a vertical wooden pole (50 cm height, 1 cm diameter).

      • The time taken to turn downwards (t-turn) and the total time to descend to the base (t-total) are recorded.

Biochemical Analysis
  • Objective: To quantify dopamine and its metabolites in the striatum.

  • Methodology:

    • Two weeks after MPTP administration, mice are euthanized, and the striata are rapidly dissected on ice.

    • Tissues are homogenized in a perchloric acid solution.

    • Dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Histological and Immunohistochemical Analysis
  • Objective: To assess the extent of dopaminergic neuron loss in the substantia nigra.

  • Methodology:

    • Mice are transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are post-fixed, cryoprotected, and sectioned on a cryostat.

    • Sections containing the substantia nigra pars compacta (SNpc) are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • The number of TH-positive neurons is quantified using stereological methods.

Data Presentation and Expected Outcomes

The following tables provide a template for summarizing the quantitative data from the proposed experiments.

Table 1: Behavioral Assessment Data

Treatment GroupRotarod Latency (seconds)Pole Test (t-turn, seconds)Pole Test (t-total, seconds)
Sham Control
MPTP + Vehicle
MPTP + this compound
MPTP + Pramipexole

Table 2: Neurochemical Analysis of Striatal Dopamine and Metabolites (ng/mg tissue)

Treatment GroupDopamine (DA)DOPACHVA
Sham Control
MPTP + Vehicle
MPTP + this compound
MPTP + Pramipexole

Table 3: Stereological Quantification of TH-Positive Neurons in the Substantia Nigra

Treatment GroupNumber of TH-Positive Neurons
Sham Control
MPTP + Vehicle
MPTP + this compound
MPTP + Pramipexole

Expected Outcomes:

  • MPTP + Vehicle: A significant decrease in motor performance, striatal dopamine levels, and the number of TH-positive neurons compared to the sham control group is expected.

  • MPTP + Pramipexole: An improvement in motor function and a significant sparing of dopaminergic neurons and striatal dopamine levels compared to the MPTP + Vehicle group is anticipated, confirming the validity of the model and the efficacy of a standard treatment.

  • MPTP + this compound: The primary outcome of interest is the degree to which this compound can ameliorate the MPTP-induced deficits. A statistically significant improvement in behavioral, neurochemical, and histological parameters compared to the vehicle group would suggest neuroprotective and/or symptomatic effects. The magnitude of these effects relative to Pramipexole will determine its comparative efficacy.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound in a preclinical model of Parkinson's disease. By leveraging established protocols and a scientifically grounded hypothesis, researchers can generate robust and reliable data to assess the therapeutic potential of this novel compound. The inclusion of a clinically relevant comparator, Pramipexole, allows for a direct assessment of its relative efficacy. The successful demonstration of neuroprotective or symptomatic effects in this model would warrant further investigation into the precise molecular mechanisms and the broader therapeutic applications of this compound and its derivatives.

References

  • Dopamine Agonists | Parkinson's Found
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752. [Link]
  • Dopamine agonists: their role in the treatment of Parkinson's disease.
  • Dopamine agonist. Wikipedia. [Link]
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomol Ther (Seoul). 2022 Sep 1;30(5):449-457. [Link]
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Rel
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
  • Neuroprotection by dopamine agonists. Semantic Scholar. [Link]
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020 Mar;96:103578. [Link]
  • Dopamine Agonists.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Role of dopamine agonists in Parkinson's disease therapy.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Neuroprotection and dopamine agonists. Neurology. 2002 Apr 23;58(8 Suppl 1):S9-18. [Link]
  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. 2022;19(2):219-231. [Link]
  • A review on pharmacological profile of Morpholine derivatives.
  • Neuroprotective Effects Of Loganin On MPTP-induced Parkinson's Disease Mouse Model. Global Thesis. [Link]
  • MPTP Mouse Models of Parkinson's Disease: An Upd
  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-Morpholin-4-yl-2-phenylethylamine (CAS No. 31466-44-1). As a compound utilized in pharmaceutical development and biochemical research, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.

Compound Identification and Hazard Analysis

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a substituted phenethylamine derivative containing a morpholine ring.[1][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its hazard profile can be inferred from the structural components: the phenethylamine core and the morpholine moiety.

Structural Analogs for Hazard Assessment:

  • 2-Phenylethylamine: Classified as a combustible liquid that is toxic if swallowed and causes severe skin burns and eye damage.[4] It is also considered harmful to aquatic life.[4]

  • Morpholine: A flammable liquid and vapor that causes severe skin burns and eye damage.[5][6] Long-term exposure may lead to liver and kidney damage.[5]

  • Related Compounds: Other substituted morpholinyl-phenylethylamines are noted as being harmful if swallowed and causing severe skin and eye damage.[7]

Based on this analysis, this compound should be handled as a hazardous substance with the following anticipated risks.

Hazard Category Description & Precautionary Rationale
Acute Oral Toxicity Harmful or toxic if swallowed.[4][7][8] Ingestion can lead to serious health damage or be fatal.
Skin Corrosion/Irritation Expected to cause severe skin burns and irritation upon contact.[5][7][8] The amine functional groups contribute to its corrosive nature.
Eye Damage/Irritation Poses a risk of serious eye damage or irreversible burns.[5][7][8] Direct contact can lead to significant injury.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[7] Handling should occur in well-ventilated areas or under a fume hood.
Environmental Hazard Likely harmful to aquatic life.[4] It must not be allowed to enter drains or waterways.[4][9]
Combustibility Considered a combustible liquid.[4] Thermal decomposition can release toxic and irritating vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][9]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound in any context, including preparation for disposal, the following PPE is mandatory to mitigate exposure risks.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[5][10]

  • Skin Protection: An appropriate lab coat must be worn. Use chemically resistant gloves (e.g., nitrile, neoprene) and ensure they are inspected before use. For tasks with a higher risk of splashing, impervious clothing may be necessary.[10][11]

  • Respiratory Protection: All handling of the compound, especially in solid form or when creating solutions, should be performed in a certified chemical fume hood to prevent inhalation.[9][10] If a fume hood is not available and exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[10]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.

Minor Spills (Small quantity in a contained area)
  • Alert Personnel: Notify colleagues in the immediate vicinity.

  • Ensure Ventilation: Work within a fume hood if possible.

  • Containment: Use an inert, absorbent material like vermiculite, dry sand, or Chemizorb®.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][8] Avoid generating dust.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Document the spill according to your institution's safety procedures.

Major Spills (Large quantity or outside of containment)
  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close doors to the affected area and prevent entry.

  • Emergency Response: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]

  • Provide Information: Be prepared to provide the identity of the chemical (this compound), the quantity spilled, and the location.

Step-by-Step Disposal Procedure

The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular trash .[4][9][12] The compound must be treated as hazardous chemical waste and disposed of through a licensed environmental management company.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers. This waste stream must be kept separate from:

  • Acids: To prevent violent reactions.

  • Oxidizing Agents: Such as nitrates, perchlorates, or chlorine bleaches, as this can create a fire or explosion hazard.[5][8]

  • Incompatible Solvents: Keep halogenated and non-halogenated solvent wastes in separate containers unless otherwise directed by your EHS office.[13]

  • Aqueous Waste: Unless the waste is an aqueous solution of the compound, do not mix with general aqueous waste streams.

Step 2: Waste Collection and Labeling
  • Select a Compatible Container: Use a sturdy, leak-proof container with a tightly sealing lid.[13] Original product containers are often suitable.[4] Ensure the container material is compatible with the chemical (e.g., glass or appropriate plastic).

  • Label the Container: Affix a hazardous waste label to the container as soon as you begin collecting waste. The label must include:

    • The full chemical name: "Waste this compound"

    • All components and their approximate percentages if it is a mixture.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[13][14]

Step 3: Arrange for Disposal
  • Contact EHS: Follow your institution's established procedures for chemical waste pickup. This is typically managed by the Environmental Health & Safety (EHS) office.[15]

  • Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until pickup.[16] The SAA should be a secondary containment tray or cabinet, away from incompatible materials.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to final disposal.

G Disposal Workflow for this compound start Chemical in Use is_waste Is the material a waste product? start->is_waste spill Accidental Spill? is_waste->spill No process_waste Process Waste (e.g., reaction mixture, contaminated materials) is_waste->process_waste Yes spill->start No major_spill Major Spill: Evacuate & Call EHS spill->major_spill Yes surplus Surplus/Unused Chemical collect_waste Collect in a Labeled, Compatible Container surplus->collect_waste process_waste->collect_waste minor_spill Minor Spill: Absorb, Collect, Decontaminate minor_spill->collect_waste segregate Segregate from Incompatible Wastes (Acids, Oxidizers) collect_waste->segregate store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store_saa ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) store_saa->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Decision workflow for handling and disposing of this compound.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded as regular waste. Residual amounts of the chemical can still pose a hazard.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[13][14]

  • Collect Rinsate: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous chemical waste.[14] Do not pour the rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original label to avoid confusion.[13][15]

  • Final Disposal: Once thoroughly decontaminated and dried, the container may be disposed of in the appropriate glass or plastic recycling stream, per your institution's guidelines.

Adherence to these procedures is not merely a matter of best practice; it is a critical component of a responsible and safe research environment. Always consult your local, state, and federal regulations to ensure full compliance.[8]

References

  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem. National Institutes of Health (NIH).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • This compound | 31466-44-1 - J&K Scientific. J&K Scientific.
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab. University of Notre Dame.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. The National Academies Press.
  • Laboratory chemical waste disposal guidelines - University of Otago. University of Otago.
  • Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed. National Institutes of Health (NIH).
  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College.
  • Hazardous substance assessment – Morpholine - Canada.ca. Government of Canada.
  • Substituted phenethylamine - Wikipedia. Wikipedia.

Sources

Personal protective equipment for handling 2-Morpholin-4-yl-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Safety Protocol: Handling 2-Morpholin-4-yl-2-phenylethylamine

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound (CAS 31466-44-1). As a research chemical, its toxicological properties have not been fully investigated.[1] Therefore, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise.[2][3] This approach aligns with established standards for working with chemicals of unknown toxicity, ensuring a robust culture of safety in the laboratory.[4][5]

Hazard Identification and Risk Assessment: The Precautionary Mandate

Given the absence of a comprehensive Safety Data Sheet (SDS), a risk assessment must be performed based on the compound's structural analogues: phenylethylamine and morpholine.

  • Phenylethylamine Core: The parent compound, 2-phenylethylamine, is classified as a combustible liquid that is toxic if swallowed and causes severe skin burns and eye damage.[6] It is also harmful to aquatic life.[6] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

  • Morpholine Moiety: Morpholine derivatives can vary in hazard, but the presence of the amine functional group necessitates caution. Amines can be corrosive, irritant, and may have toxic properties.[7]

  • Unknown Toxicity Profile: For any novel or uncharacterized substance, it is prudent to assume it may be acutely toxic, a carcinogen, or a reproductive toxicant.[2]

Therefore, this compound must be handled as a substance that is potentially toxic, corrosive, and an irritant. All handling procedures should be designed to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough hazard assessment for the specific procedures being undertaken.[8][9]

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloving with chemically resistant nitrile gloves (ASTM D6978-05 compliant).[10]The inner glove provides protection in case the outer glove is breached. The outer glove should be changed immediately upon contamination to prevent permeation of the chemical.[10][11]
Body Protection Disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs.Protects skin and personal clothing from splashes and aerosol contamination.[12]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield worn over safety glasses.[2]Provides a barrier against splashes, sprays, or aerosols. A face shield is required when there is a significant risk of splashing.[12]
Respiratory Protection Use of a certified chemical fume hood is the primary engineering control.[2] If procedures risk aerosol generation outside a hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[10][11]Minimizes the risk of inhaling airborne particles or vapors. The parent compound, phenylethylamine, is destructive to the upper respiratory tract.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, documented workflow is critical. All operations involving this compound must be conducted within a designated area, such as a chemical fume hood, to minimize exposure.[8]

Preparation and Weighing
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE in the correct sequence: gown, mask/respirator, eye protection, and finally, double gloves.[13]

  • Material Handling: If handling a powder, use techniques that minimize dust and aerosol generation.[10] Perform all transfers and weighing on a disposable mat within the fume hood.

  • Labeling: Ensure all containers holding the compound are clearly labeled with the chemical name, appropriate hazard warnings, and the date.[14][15]

Experimental Use
  • Containment: All reactions and manipulations must be performed within the chemical fume hood, keeping the sash at the lowest practical height.[8]

  • Transport: When moving the compound outside the fume hood, it must be in a sealed, clearly labeled, and leak-proof secondary container.[10]

  • Avoid Solitary Work: Never work alone when handling hazardous or uncharacterized materials.[16]

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_dispose Disposal Phase prep_start Start: Receive Compound don_ppe Don Full PPE (Double Gloves, Gown, Goggles) prep_start->don_ppe setup_hood Set Up Designated Area in Chemical Fume Hood don_ppe->setup_hood weigh Weigh Compound (Minimize Aerosols) setup_hood->weigh label_container Label Primary Container weigh->label_container conduct_exp Conduct Experiment in Fume Hood label_container->conduct_exp transport Transport in Secondary Container (If Needed) conduct_exp->transport Inter-lab movement decontaminate Decontaminate Work Area & Equipment Post-Use conduct_exp->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup caption Workflow for Handling this compound

Caption: Workflow for Handling this compound

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an incident is vital. An emergency plan must be established and understood by all personnel before work begins.[17]

Spill Management
  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EHS) department.

  • Contain: Wearing full PPE, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or sand). Work from the outside of the spill inward.[10]

  • Clean & Decontaminate: After absorbing the material, clean the area with soap and water.

  • Dispose: All cleanup materials must be collected, placed in a sealed, labeled hazardous waste container, and disposed of according to institutional protocols.[10]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

G cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill_alert Alert Personnel & Secure Area start->spill_alert expo_remove Remove from Exposure (Move to Fresh Air) start->expo_remove spill_assess Assess Spill Size spill_alert->spill_assess spill_ehs Contact EHS spill_assess->spill_ehs Large Spill spill_clean Contain & Clean (Full PPE) spill_assess->spill_clean Small Spill spill_dispose Dispose of Waste spill_clean->spill_dispose expo_decon Decontaminate (Flush Skin/Eyes for 15 min) expo_remove->expo_decon expo_med Seek Immediate Medical Attention expo_decon->expo_med caption Emergency Response Plan

Caption: Emergency Response Plan

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled container. Solid waste (gloves, absorbent pads, etc.) should be collected in a separate, labeled, puncture-resistant container.[10]

  • Labeling: Waste containers must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound".[15]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[7]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any waste containing this compound down the drain.[7][18] The nitrogen-containing organic nature of this compound requires specialized disposal, typically via incineration at a licensed facility.

By implementing this comprehensive safety and handling protocol, you establish a self-validating system of protection, ensuring the safety of all laboratory personnel while maintaining the integrity of your research.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. 2011.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA 3404-11R 2011.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.
  • Compliancy Group. OSHA Laboratory Standard. 2023.
  • ASPR TRACIE. OSHA Standards for Biological Laboratories.
  • The National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. 2011.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • University of California, Santa Cruz. Novel Chemicals with Unknown Hazards SOP.
  • Spill Containment, LLC. OSHA Guidelines For Labeling Laboratory Chemicals. 2014.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
  • Purdue University Environmental Health and Safety. Unknown Chemicals.
  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
  • National Center for Biotechnology Information. Personal Protective Equipment. StatPearls Publishing; 2023.
  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide.
  • disposalofnitrogen.weebly.com. Disposal of Nitrogen.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Houston-Clear Lake. Waste handling in the organic chemistry lab.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.